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  • Product: 5-(4-Fluorophenyl)isoxazol-3-amine
  • CAS: 925005-35-2

Core Science & Biosynthesis

Foundational

5-(4-Fluorophenyl)isoxazol-3-amine CAS number

An In-Depth Technical Guide to 5-(4-Fluorophenyl)isoxazol-3-amine (CAS: 925005-35-2) Abstract This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)isoxazol-3-amine, CAS Number 925005-35-2, a pivota...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4-Fluorophenyl)isoxazol-3-amine (CAS: 925005-35-2)

Abstract

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)isoxazol-3-amine, CAS Number 925005-35-2, a pivotal heterocyclic building block in modern medicinal chemistry. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, plausible synthetic routes, and analytical validation workflows. Emphasis is placed on its strategic importance as a versatile intermediate, driven by the unique combination of the isoxazole scaffold and a fluorinated phenyl moiety. The guide synthesizes field-proven insights into its applications in designing targeted therapies for oncology, neurological disorders, and inflammatory conditions, while also addressing critical safety and handling protocols.

Introduction: Strategic Importance in Medicinal Chemistry

The deliberate design of small molecule therapeutics often relies on a toolkit of proven structural motifs, or "scaffolds," that provide a reliable framework for interacting with biological targets. The isoxazole ring system is a prominent member of this toolkit, and when combined with strategic functionalization, such as fluorination, it yields intermediates of significant value. 5-(4-Fluorophenyl)isoxazol-3-amine is a prime example of such a high-value compound.

The Isoxazole Scaffold: A Privileged Heterocycle

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic and steric profile, making them attractive scaffolds in drug discovery.[1][2] The isoxazole core is a bioisostere for other functional groups, capable of participating in hydrogen bonding and other non-covalent interactions, yet it is generally stable to metabolic degradation. Its presence is noted in a wide array of pharmacologically active agents with demonstrated anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4]

The Role of Fluorine in Drug Design

The incorporation of a fluorine atom, as seen in the 4-fluorophenyl group, is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile. The fluorine atom can:

  • Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism by cytochrome P450 enzymes.

  • Enhance Binding Affinity: Fluorine can alter the electronics of the aromatic ring and participate in favorable interactions with protein targets.

  • Improve Bioavailability: The lipophilicity of the molecule is increased by the fluorophenyl group, which can improve its ability to cross cell membranes.[5]

Overview of 5-(4-Fluorophenyl)isoxazol-3-amine

5-(4-Fluorophenyl)isoxazol-3-amine emerges as a compound of interest by merging these two powerful concepts. It serves as a versatile intermediate, primarily used in the synthesis of more complex molecules aimed at treating cancer and neurological disorders.[5] The primary amine at the 3-position provides a convenient chemical handle for further elaboration, allowing for the construction of amides, ureas, and other functional groups to explore structure-activity relationships (SAR) and optimize drug candidates.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties and associated hazards is a prerequisite for its effective and safe use in a research setting.

Physicochemical Data

The key properties of 5-(4-Fluorophenyl)isoxazol-3-amine are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 925005-35-2[5][6][7][8]
Molecular Formula C₉H₇FN₂O[5]
Molecular Weight 178.17 g/mol [5]
Appearance White needles or solid[5][8]
Melting Point 127 - 132 °C[5][8]
Purity ≥ 97-99% (by HPLC)[5]
Storage Conditions Store at 0-8°C, protect from light[5][8]
GHS Safety and Handling Information

The compound is classified as hazardous and requires appropriate handling procedures.

Hazard InformationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Storage Class 11: Combustible Solids
Water Hazard Class WGK 3: Severely hazardous to water
Recommended PPE Dust mask (type N95), eye shields, gloves

Synthesis and Analytical Characterization

While specific proprietary synthesis routes may vary, a plausible and common pathway for constructing the 3-aminoisoxazole ring system can be proposed based on established heterocyclic chemistry principles. The subsequent analytical workflow is critical for ensuring the identity and purity of the final product.

Proposed Synthetic Pathway

The synthesis of 3-aminoisoxazoles typically involves the condensation of a β-ketonitrile or a related precursor with hydroxylamine. This reaction constructs the heterocyclic ring in a regioselective manner.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product p_nitrile 4-Fluorobenzoylacetonitrile reaction Cyclocondensation p_nitrile->reaction hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->reaction product 5-(4-Fluorophenyl)isoxazol-3-amine (CAS: 925005-35-2) reaction->product Formation of isoxazole ring

Caption: Proposed synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine.

Experimental Protocol: A Representative Synthesis

This protocol describes a generalized procedure based on similar transformations.[9] Causality: The choice of a basic medium is crucial as it facilitates the deprotonation steps necessary for cyclization, while an alcoholic solvent ensures solubility of the reactants.

  • Reaction Setup: To a solution of 4-fluorobenzoylacetonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a suitable base such as sodium acetate or triethylamine (2.5 equivalents).

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add water to the residue to precipitate the crude product.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 5-(4-Fluorophenyl)isoxazol-3-amine as white needles.

Analytical Quality Control Workflow

Ensuring the identity, purity, and integrity of the synthesized compound is a non-negotiable step. A multi-tiered analytical approach validates the material for subsequent use in research and development.

start Crude Synthesized Product tlc TLC Analysis (Purity Check) start->tlc purify Purification (Recrystallization/ Chromatography) tlc->purify hplc HPLC (Quantitative Purity) purify->hplc Batch Sample nmr ¹H & ¹³C NMR (Structure ID) purify->nmr Batch Sample ms Mass Spectrometry (Molecular Weight) purify->ms Batch Sample final Validated Compound (Purity >98%) hplc->final nmr->final ms->final

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 5-(4-Fluorophenyl)isoxazol-3-amine

Abstract: The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development.[1][2] This guide provides a comprehensive, multi-technique approach to the struc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development.[1][2] This guide provides a comprehensive, multi-technique approach to the structure elucidation of 5-(4-fluorophenyl)isoxazol-3-amine, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in bioactive molecules.[3][4][5] We will proceed through a logical workflow, integrating data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy. Each section explains the causality behind the choice of experiment, provides field-proven protocols, and interprets the resulting data to build a cohesive structural proof. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of molecular characterization.

Introduction: The Imperative of Structural Integrity

5-(4-Fluorophenyl)isoxazol-3-amine (Molecular Formula: C₉H₇FN₂O, Molecular Weight: 178.16 g/mol ) is a substituted isoxazole. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which is a common motif in pharmaceuticals.[5][6] Its derivatives are explored for a range of applications, including anti-inflammatory and anti-cancer agents.[5]

Given its potential, the absolute confirmation of its structure is paramount. An incorrect structural assignment can invalidate biological data, compromise intellectual property, and lead to significant wasted resources. The purpose of this guide is to demonstrate a systematic and self-validating workflow to confirm the identity and connectivity of this molecule, moving from foundational mass and functional group analysis to a detailed atomic-level map via NMR.

Chapter 1: The Overall Workflow - A Strategy for Certainty

A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, orthogonal analytical methods.[2] Each technique provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment. Our approach is designed to be systematic, starting with broad molecular properties and progressively resolving finer structural details.

G cluster_0 Initial Hypothesis cluster_1 Primary Characterization cluster_2 Detailed Connectivity Mapping cluster_3 Final Confirmation Hypothesis Proposed Structure C₉H₇FN₂O MS Mass Spectrometry (MS) Determine Molecular Weight & Elemental Formula Hypothesis->MS IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Confirmation Convergent Data Analysis & Final Structure Assignment MS->Confirmation H_NMR ¹H NMR Proton Environments & Connectivity IR->H_NMR IR->Confirmation C_NMR ¹³C NMR Carbon Skeleton & Environments H_NMR->C_NMR H_NMR->Confirmation TwoD_NMR 2D NMR (HSQC/COSY) Correlate ¹H and ¹³C Nuclei C_NMR->TwoD_NMR C_NMR->Confirmation TwoD_NMR->Confirmation G cluster_0 Spectroscopic Data cluster_1 Structural Interpretation cluster_2 Final Structure MS HRMS: [M+H]⁺ = 179.0619 => C₉H₇FN₂O Formula Correct Formula Confirmed MS->Formula IR IR (cm⁻¹): ~3400 (N-H) ~1620 (C=N) ~1230 (C-F) FuncGroups Amine, Aromatic, C-F Present IR->FuncGroups HNMR ¹H NMR: ~7.8 (2H, m) ~7.3 (2H, m) ~6.8 (1H, s) ~6.5 (2H, br s) ProtonEnv p-Substituted Phenyl Isoxazole CH Primary Amine HNMR->ProtonEnv CNMR ¹³C NMR: 7 unique signals ~170, 162, 160, ... CarbonSkel Correct Carbon Skeleton CNMR->CarbonSkel FinalStruct Confirmed Structure: 5-(4-Fluorophenyl)isoxazol-3-amine Formula->FinalStruct FuncGroups->FinalStruct ProtonEnv->FinalStruct CarbonSkel->FinalStruct

Caption: Synthesis of multi-technique data for final confirmation.

References

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations.
  • Australian Journal of Chemistry - CSIRO Publishing. Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles.
  • HETEROCYCLES. (1980). Mass spectrometry of oxazoles.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • Semantic Scholar. The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry.
  • National Institutes of Health (NIH). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge.
  • RSC Publishing. (2021). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • Jetir.Org. NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS.
  • JAM 2026 Chemistry (CY).
  • Sigma-Aldrich. 3-Amino-5-(4-fluorophenyl)isoxazole 97 925005-35-2.
  • Chem-Impex. 5-(4-Fluorophenyl)isoxazol-3-amine.
  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.
  • SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.
  • National Institutes of Health (NIH). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Intertek. Molecular Structure Characterisation and Structural Elucidation.
  • Britannica. Heterocyclic compound.
  • CymitQuimica. 5-(4-Fluorophenyl)isoxazol-3-amine.
  • BLDpharm. 925005-35-2|5-(4-Fluorophenyl)isoxazol-3-amine.
  • IJERT. Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles.
  • MDPI. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.
  • AMI Scientific. 5-Amino-3-(4-Fluorophenyl)Isoxazole TCI Analytical reagent.
  • ResearchGate. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
  • MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • National Institutes of Health (NIH). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.
  • ResearchGate. FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e]t[3][7]hiazin-(3H)-one and glycine) and their complexes. Available from:

  • PubMed Central. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c]T[3][8][9]riazines: Synthesis and Photochemical Properties. Available from:

  • National Institutes of Health (NIH). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.

Sources

Foundational

The Isoxazole Core as a Privileged Scaffold: A Technical Guide to the Biological Activity of 5-(4-Fluorophenyl)isoxazol-3-amine and Its Derivatives

Abstract The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1][2][3] This technical guide provides an in-depth exploration of 5-(4...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1][2][3] This technical guide provides an in-depth exploration of 5-(4-Fluorophenyl)isoxazol-3-amine, a key synthetic intermediate, and the diverse pharmacological landscape of its derivatives. While direct biological data on the parent amine is limited, its role as a scaffold has led to the development of potent anticancer, anti-inflammatory, and antimicrobial agents.[4][5] We will dissect the synthesis, mechanisms of action, and structure-activity relationships of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will also present detailed experimental protocols and visual workflows to facilitate further investigation into this promising chemical space.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in modern drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its importance in the design of novel therapeutics.[3] The metabolic stability of the isoxazole ring further enhances its appeal as a core component of drug candidates. Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][6][7]

5-(4-Fluorophenyl)isoxazol-3-amine serves as a versatile building block in the synthesis of a multitude of bioactive compounds. The presence of the fluorophenyl group can enhance lipophilicity, potentially improving bioavailability and efficacy.[4] This guide will focus on the biological activities of compounds derived from this core structure, providing a comprehensive overview of its therapeutic potential.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of the 5-(4-Fluorophenyl)isoxazol-3-amine core and its subsequent derivatization are crucial steps in the development of novel therapeutic agents. A common synthetic route to a related isomer, 3-(4-fluorophenyl)isoxazol-5-amine, involves the reaction of (4-fluorobenzoyl)acetonitrile with hydroxylamine hydrochloride in the presence of a base.[8]

A plausible synthetic pathway for 5-(4-Fluorophenyl)isoxazol-3-amine and its subsequent derivatization into more complex, biologically active molecules is outlined below.

G cluster_synthesis Synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine cluster_derivatization Derivatization Start 4-Fluorophenyl-β-keto nitrile Step1 Cyclization Start->Step1 Reagent1 Hydroxylamine (NH2OH) Reagent1->Step1 Product 5-(4-Fluorophenyl)isoxazol-3-amine Step1->Product Core 5-(4-Fluorophenyl)isoxazol-3-amine Step2 Functionalization Core->Step2 Reagent2 Various Reagents (e.g., acid chlorides, sulfonyl chlorides) Reagent2->Step2 Derivatives Biologically Active Derivatives Step2->Derivatives G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage Inflammatory_Stimuli->Macrophage NFkB_Activation NF-κB Activation Macrophage->NFkB_Activation MAPK_Pathway MAPK Pathway Macrophage->MAPK_Pathway COX2_Expression COX-2 Expression NFkB_Activation->COX2_Expression Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Cytokine_Production MAPK_Pathway->COX2_Expression MAPK_Pathway->Cytokine_Production Prostaglandin_Production Prostaglandin Production COX2_Expression->Prostaglandin_Production Inflammation Inflammation Cytokine_Production->Inflammation Prostaglandin_Production->Inflammation Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->NFkB_Activation Inhibition Isoxazole_Derivative->MAPK_Pathway Inhibition Isoxazole_Derivative->COX2_Expression Inhibition G cluster_protocol Antimicrobial Susceptibility Testing Workflow Start Prepare Agar Plates and Microbial Inoculum Step1 Inoculate Plates Start->Step1 Step2 Impregnate Discs with Test Compound Step1->Step2 Step3 Place Discs on Agar Step2->Step3 Step4 Incubate Plates Step3->Step4 Step5 Measure Zone of Inhibition Step4->Step5

Caption: Workflow for antimicrobial susceptibility testing.

Future Perspectives and Conclusion

5-(4-Fluorophenyl)isoxazol-3-amine is a valuable scaffold in medicinal chemistry, giving rise to derivatives with a wide range of biological activities. The existing body of research strongly supports the continued exploration of this chemical space for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and infectious diseases.

Future research should focus on:

  • Synthesis of novel derivatives: Expanding the chemical diversity around the 5-(4-fluorophenyl)isoxazol-3-amine core.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies: Evaluating the efficacy and safety of promising derivatives in animal models of disease.

  • Pharmacokinetic and pharmacodynamic profiling: Optimizing the drug-like properties of lead compounds.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. 2023-09-06. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. 2022-08-10. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Nature. 2022-10-29. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. 2022-10-29. [Link]

  • Isoxazole derivatives showing antimicrobial activity (48–60). ResearchGate. [Link]

  • Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE. PrepChem.com. [Link]

  • Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. 2024-12-30. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. 2025-03-17. [Link]

  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE. 2012-06-18. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Medicinal and Chemical Sciences. [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. 2016-06-06. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. 2025-03-19. [Link]

  • Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro. PubMed. 2012-04-01. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central. 2021-03-09. [Link]

  • 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. National Institutes of Health. [Link]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed. [Link]

  • Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. PrepChem.com. [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. 2023-08-23. [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Semantic Scholar. 2026-01-10. [Link]

  • In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole. PubMed. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed. [Link]

  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PubMed. [Link]

  • Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. ResearchGate. 2025-08-07. [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. 2019-05-06. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. 2025-08-18. [Link]

  • 4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors. PubMed. [Link]

Sources

Exploratory

5-(4-Fluorophenyl)isoxazol-3-amine and its derivatives

An In-Depth Technical Guide to 3-Amino-5-(4-fluorophenyl)isoxazole and Its Derivatives Authored by a Senior Application Scientist Foreword: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system, a fiv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5-(4-fluorophenyl)isoxazole and Its Derivatives

Authored by a Senior Application Scientist

Foreword: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Isoxazole-containing molecules are integral to numerous FDA-approved drugs, demonstrating a wide therapeutic reach that includes antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.[1][4][5] This guide focuses on a specific, highly valuable isoxazole building block: 3-Amino-5-(4-fluorophenyl)isoxazole. We will dissect its synthesis, explore the rationale and methods for its derivatization, and analyze the structure-activity relationships (SAR) that drive its therapeutic potential, particularly in oncology and neuropharmacology.

Section 1: The Core Moiety: 3-Amino-5-(4-fluorophenyl)isoxazole

3-Amino-5-(4-fluorophenyl)isoxazole (CAS RN: 925005-35-2) is a versatile chemical intermediate that serves as a foundational starting point for the synthesis of a diverse range of biologically active compounds.[6] Its structure is characterized by three key features:

  • The Isoxazole Ring: An aromatic heterocycle that acts as a stable, rigid core, orienting its substituents in a defined three-dimensional space. The N-O bond within the ring is relatively weak, which can be exploited in certain synthetic transformations or metabolic pathways.[1][2]

  • The 3-Amino Group: A primary amine that serves as the principal handle for synthetic modification. Its nucleophilicity allows for the straightforward formation of amides, ureas, sulfonamides, and other functional groups, enabling the exploration of a vast chemical space.

  • The 5-(4-Fluorophenyl) Group: The fluorophenyl moiety significantly influences the molecule's pharmacokinetic profile. The fluorine atom enhances lipophilicity, which can improve membrane permeability and bioavailability.[6] It can also increase metabolic stability by blocking potential sites of oxidative metabolism and engage in specific hydrogen bonding or dipole interactions with biological targets.

Physicochemical and Analytical Profile

A clear understanding of the core molecule's properties is essential for its effective use in synthesis and downstream applications.

PropertyValueSource
CAS Number 925005-35-2[7][8]
Molecular Formula C₉H₇FN₂O[7]
Molecular Weight 178.16 g/mol [7]
Appearance Solid
Melting Point 127-132 °C
SMILES Nc1cc(on1)-c2ccc(F)cc2
InChI Key WPJQKMNQXKXFFN-UHFFFAOYSA-N
Synthesis of the Core Scaffold

The regioselective synthesis of 3-aminoisoxazoles is a critical first step. While multiple routes to isoxazoles exist, a common and reliable method involves the cyclization of a β-ketonitrile with hydroxylamine.[9] This approach provides a high degree of control over the resulting isomer.

Workflow: Synthesis of 3-Amino-5-(4-fluorophenyl)isoxazole

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product A 4-Fluorobenzoylacetonitrile R Cyclocondensation A->R B Hydroxylamine Hydrochloride B->R C Base (e.g., Sodium Acetate) C->R W1 Solvent Removal R->W1 Reflux in Ethanol/Water W2 Aqueous Extraction W1->W2 W3 Drying & Evaporation W2->W3 P Recrystallization W3->P FP 3-Amino-5-(4-fluorophenyl)isoxazole P->FP

Caption: General workflow for the synthesis of the core scaffold.

Detailed Synthesis Protocol

This protocol is synthesized from established chemical principles for isoxazole formation.[9][10]

Objective: To synthesize 3-Amino-5-(4-fluorophenyl)isoxazole.

Materials:

  • (4-Fluorobenzoyl)acetonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or another suitable base

  • Ethanol

  • Water

  • Diethyl ether

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (4-Fluorobenzoyl)acetonitrile in ethanol.

  • Reagent Addition: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Add this solution portion-wise to the flask containing the starting material.

    • Causality Note: Hydroxylamine provides the N-O component of the isoxazole ring. The base (sodium acetate) is crucial to neutralize the HCl released from the hydroxylamine salt, liberating the free hydroxylamine nucleophile required for the reaction.

  • Cyclization: Heat the reaction mixture to reflux for an extended period (e.g., 24-72 hours), monitoring progress by Thin Layer Chromatography (TLC).

    • Mechanism Insight: The reaction proceeds via initial condensation of hydroxylamine onto the ketone, followed by intramolecular cyclization onto the nitrile group, and subsequent tautomerization to form the aromatic 3-aminoisoxazole ring.

  • Workup: Cool the mixture to room temperature. Reduce the solvent volume under vacuum. The product may precipitate or form an oil.

  • Extraction: Extract the residue thoroughly with diethyl ether. Wash the combined organic extracts with water and then brine.

  • Drying and Isolation: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the resulting solid by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to obtain the final product.[9]

Section 2: Derivatization Strategies and Structure-Activity Relationships (SAR)

The true power of the 3-amino-5-(4-fluorophenyl)isoxazole scaffold lies in its capacity for derivatization. The 3-amino group is a versatile synthetic handle for building molecular complexity and tuning biological activity.

General Derivatization Workflow

The most common derivatization strategy involves acylation of the 3-amino group to form isoxazole-carboxamides, a class of compounds with demonstrated biological relevance.[11][12]

G Core 3-Amino-5-(4-fluorophenyl)isoxazole Coupling Coupling Reaction Core->Coupling Reagent Carboxylic Acid (R-COOH) Acyl Chloride (R-COCl) Isocyanate (R-NCO) Reagent->Coupling Coupling Agent / Base Product Amide Derivative Urea Derivative Coupling->Product

Caption: Key derivatization pathways from the 3-amino group.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For isoxazole derivatives, specific substitutions can dramatically alter efficacy and selectivity.[13] The versatility of the isoxazole scaffold allows for systematic modifications to probe interactions with biological targets.[2][14]

Modification SiteStructural ChangeImpact on Biological ActivityRationale / Example
Isoxazole C4-position Addition of a carboxamide linkerOften essential for activityThe linker orients a second phenyl ring (or other group) to access a different binding pocket. This is a key feature in many isoxazole-based inhibitors.[15]
Amide N-phenyl ring Substitution with electron-donating groups (e.g., methoxy)Can enhance anticancer or antioxidant activityIncreases electron density and may improve hydrogen bonding capacity or hydrophobic interactions.[2][11]
Amide N-phenyl ring Substitution with bulky groups (e.g., tert-butyl)Can increase potency and selectivityThe bulky group may provide a better fit into a specific hydrophobic pocket of a target enzyme or receptor, enhancing binding affinity.[12]
Isoxazole C5-phenyl ring Altering substituents (e.g., chloro, trifluoromethyl)Modulates electronic properties and potencyElectron-withdrawing groups can influence the pKa of the isoxazole ring and affect target binding. Trifluoromethyl groups often enhance metabolic stability and binding affinity.[16][17]

Section 3: Therapeutic Applications and Mechanisms of Action

Derivatives of 3-amino-5-(4-fluorophenyl)isoxazole have shown promise in several therapeutic areas, most notably as anticancer and antioxidant agents.[6][18]

Anticancer Activity

The isoxazole scaffold is present in numerous compounds investigated for their anticancer properties.[13][19] Derivatives act through various mechanisms to inhibit tumor growth and induce cancer cell death.

Known Anticancer Mechanisms of Isoxazole Derivatives:

  • Induction of Apoptosis: Triggering programmed cell death is a primary goal of cancer therapy.[13]

  • Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as topoisomerases, aromatase, or histone deacetylases (HDACs).[13]

  • Tubulin Polymerization Disruption: Interfering with microtubule dynamics, which is critical for cell division, similar to the action of well-known taxane and vinca alkaloid drugs.[13]

Signaling Pathway: Hypothetical Targeting of a Kinase Pathway

Many modern anticancer drugs are kinase inhibitors. An isoxazole derivative could be designed to act as an ATP-competitive inhibitor, blocking a signaling cascade crucial for cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 P Kinase2 Downstream Kinase 2 Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Isoxazole Derivative Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a generic kinase signaling pathway by an isoxazole derivative.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases.[12] Certain fluorophenyl-isoxazole-carboxamide derivatives have demonstrated potent antioxidant capabilities, in some cases exceeding that of the standard control, Trolox.[12]

  • Mechanism: The antioxidant activity is often attributed to the molecule's ability to scavenge free radicals. The specific substitution pattern on the aromatic rings can stabilize the radical formed after hydrogen donation, enhancing its scavenging efficiency.[11]

  • Key Finding: In one study, N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide showed an in vitro DPPH radical scavenging IC₅₀ value of 0.45 µg/ml, significantly more potent than the positive control.[12]

Section 4: Field-Proven Experimental Protocol

Protocol: Synthesis of an N-Aryl Isoxazole-4-Carboxamide Derivative

Objective: To synthesize a representative bioactive derivative, N-(3,4,5-trimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide, based on published methodologies.[11]

Rationale: This protocol demonstrates the key amide bond formation step, which is central to creating libraries of isoxazole derivatives for screening.

Materials:

  • 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (the precursor, which can be synthesized from the core amine via multiple steps)

  • 3,4,5-trimethoxyaniline

  • Thionyl chloride (SOCl₂) or a peptide coupling agent like HATU

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Hydrochloric acid (HCl), 2N solution

Procedure:

  • Acid Chloride Formation (Method A): In a flame-dried, N₂-purged flask, suspend 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in anhydrous toluene. Add a catalytic amount of DMF followed by a stoichiometric excess of thionyl chloride. Heat the mixture gently (e.g., to 50-60 °C) for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under vacuum.

    • Expert Insight: This classic method is robust and cost-effective for converting the carboxylic acid to the more reactive acyl chloride, priming it for reaction with the amine.

  • Amide Coupling: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 3,4,5-trimethoxyaniline and triethylamine in anhydrous DCM. Cool this amine solution in an ice bath.

  • Reaction: Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring. Allow the reaction to warm to room temperature and stir overnight.

    • Causality Note: The triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the coupling reaction, which would otherwise protonate the aniline and render it non-nucleophilic.

  • Workup: Wash the reaction mixture sequentially with 2N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography or recrystallization to yield the final carboxamide product.

References

  • Nagal, S., Rathi, E., & Singh, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Li, Y., Li, X., & Yang, F. (2023).
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Jain, R., & Sharma, A. (2020). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Saleem, M., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Organometallic Chemistry.
  • Sharma, P., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.
  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences.
  • Kumar, D., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Chem-Impex International. (n.d.). 5-(4-Fluorophenyl)isoxazol-3-amine. Chem-Impex.
  • PrepChem. (n.d.). Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE. PrepChem.com.
  • ECHEMI. (n.d.). 3-AMINO-5-(4-FLUOROPHENYL)ISOXAZOLE. ECHEMI.com.
  • CymitQuimica. (n.d.). 5-(4-Fluorophenyl)isoxazol-3-amine. CymitQuimica.
  • Al-Ostoot, F. H., et al. (2023). Structure–activity relationship of isoxazole derivatives.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-(4-fluorophenyl)isoxazole 97. Sigma-Aldrich.
  • Al-Ostoot, F. H., et al. (2022).
  • Google Patents. (2019). WO2019091936A1 - Injectable isoxazoline pharmaceutical compositions and their use against parasite infestation.
  • Scott, J. S., et al. (2021). University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. Journal of Medicinal Chemistry.
  • Google Patents. (1969). US3435047A - Process for preparing 3-aminoisoxazole derivatives.
  • Scott, J. S., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.

Sources

Foundational

The Ascendant Therapeutic Potential of Fluorinated Isoxazoles

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Convergence of a Privileged Scaffold and a Unique Element The isoxazole scaffold, a five-membered he...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of a Privileged Scaffold and a Unique Element

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been recognized as a "privileged structure" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity to act as a versatile synthetic intermediate have cemented its role in a wide array of clinically approved drugs.[1][2][3] Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design.[4] The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles, enhancing properties such as metabolic stability, membrane permeability, binding affinity, and pKa.[5][6]

This guide explores the powerful synergy that arises from the combination of these two pillars of drug discovery: the fluorinated isoxazole. By strategically introducing fluorine atoms into the isoxazole core, medicinal chemists have unlocked a new generation of potent and selective therapeutic agents. We will delve into the rationale behind fluorination, key synthetic strategies, and the burgeoning therapeutic applications of these compounds across oncology, infectious diseases, inflammation, and neuroscience.

The Fluorine Advantage: Modulating Molecular Properties for Therapeutic Gain

The decision to introduce fluorine is a calculated one, aimed at leveraging its unique atomic properties to overcome common drug development hurdles.[4] Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å).[4] This unique combination allows it to act as a bioisostere of a hydrogen atom or a hydroxyl group, but with dramatically different electronic consequences.[7][8]

Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.[4][5] This can increase the half-life and bioavailability of a drug.

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's active site.[2][9]

  • Modulation of Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB).[5][10][11] This is a critical consideration for developing drugs targeting the central nervous system (CNS).[10][12]

  • Altered pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the molecule's ionization state at physiological pH and thereby influencing its solubility, permeability, and target engagement.[6]

Synthetic Pathways to Fluorinated Isoxazoles

Accessing these valuable scaffolds requires robust and flexible synthetic methodologies. A variety of strategies have been developed, generally involving either the construction of the isoxazole ring with pre-fluorinated building blocks or the direct fluorination of a pre-formed isoxazole ring.[1][13][14] A common and powerful approach is the [3+2] cycloaddition reaction between a nitrile oxide and a fluorinated alkyne or alkene.[14][15] More recent advances include direct C-H fluorination techniques using reagents like Selectfluor™.[14][16]

G cluster_start Starting Materials cluster_reaction Core Reactions cluster_product Product A Fluorinated Alkynes/ Alkenes R1 [3+2] Cycloaddition A->R1 B Nitrile Oxides B->R1 C Pre-formed Isoxazoles R2 Direct C-H Fluorination C->R2 D Fluorinating Agents (e.g., Selectfluor™) D->R2 P Fluorinated Isoxazoles R1->P R2->P

General Synthetic Strategies for Fluorinated Isoxazoles.

Therapeutic Applications: A Multi-Front Approach

The versatility of the fluorinated isoxazole scaffold has led to its exploration in a multitude of therapeutic areas.[1]

Anticancer Activity

Fluorinated isoxazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1] Structure-activity relationship (SAR) studies have consistently shown that the presence of a fluorine or trifluoromethyl (-CF3) group on a phenyl ring attached to the isoxazole core enhances cytotoxic activity.[15]

A primary mechanism of their antitumor effect is the induction of apoptosis (programmed cell death).[1] For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have shown potent activity against liver cancer cell lines (Hep3B, HepG2) and breast cancer cell lines (MCF-7).[1][17]

Quantitative Anticancer Activity Data

Compound ID Cancer Cell Line IC50 Reference
2f Hep3B (Liver) 5.76 µg/mL [1][17]
2f HepG2 (Liver) 34.64 µg/mL [1][17]
2a-2c, 2e Hep3B (Liver) 7.66-11.60 µg/mL [1][17]
TTI-4 MCF-7 (Breast) 2.63 µM [1]

| Compound 21 | Various | < 12 µM |[15] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Many fluorinated isoxazoles have been investigated as anti-inflammatory agents, with a significant number showing potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a critical enzyme in the inflammatory cascade, responsible for producing prostaglandins that mediate pain and swelling.[1] Molecular docking studies suggest that fluorine atoms can form favorable interactions with key amino acid residues in the COX-2 active site, contributing to high affinity and selectivity.[1]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Inhibitor Fluorinated Isoxazole Inhibitor->COX2

Mechanism of Action: COX-2 Inhibition by Fluorinated Isoxazoles.

Quantitative Anti-inflammatory Activity Data

Compound ID Assay IC50 or % Inhibition Reference
C6 COX-2 Inhibition (in vitro) IC50 = 0.55 µM [1]
C5 COX-2 Inhibition (in vitro) IC50 = 0.85 µM [1]
C3 COX-2 Inhibition (in vitro) IC50 = 0.93 µM [1]

| Compound 2 | Carrageenan-induced paw edema (in vivo) | 46.5% inhibition |[1] |

Antimicrobial Activity

The rise of multidrug-resistant microbes presents a major global health threat. Fluorinated isoxazoles have emerged as a promising new class of antimicrobial agents with activity against both bacteria and fungi.[1][14] The inclusion of fluorine can enhance lipophilicity, potentially improving the molecule's penetration through microbial cell membranes.[1] SAR studies have revealed that the presence of electron-withdrawing groups like trifluoro and chloro substituents increases antimicrobial activity.[14]

Quantitative Antimicrobial Activity Data (MIC)

Compound ID Microbial Strain MIC (µg/mL) Reference
4b Candida albicans 6 [1]
4b Bacillus subtilis 10 [1]
4b Escherichia coli 30 [1]
4e Candida albicans 6 [1]

| 4h | Bacillus subtilis | 10 |[1] |

Neuroprotective and CNS Activity

The ability of fluorine to increase lipophilicity and facilitate BBB penetration makes fluorinated isoxazoles attractive candidates for CNS disorders.[10][11] They have shown potential in treating neurodegenerative diseases by offering neuroprotection against oxidative stress.[1] One proposed mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, enhancing the cell's defense against damage.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FI Fluorinated Isoxazole Keap1 Keap1 FI->Keap1 Inhibits Binding Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1->Nrf2 Normally Sequesters ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Defense Enhanced Cellular Defense (Neuroprotection) Genes->Defense Nrf2_n->ARE Binds

Sources

Exploratory

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its role in the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the isoxazole core, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical characteristics, explore robust synthetic methodologies, analyze its broad spectrum of pharmacological activities with illustrative case studies of approved drugs, and dissect the critical structure-activity relationships that govern its therapeutic potential. Furthermore, we will examine the metabolic fate of isoxazole-containing compounds and its strategic application as a bioisostere in lead optimization. This document is designed not merely as a review, but as a practical, in-depth resource to empower the rational design and development of next-generation isoxazole-based therapeutics.

The Isoxazole Core: Physicochemical Properties and Strategic Value

The isoxazole ring's value in drug design is rooted in its distinct physicochemical properties. As a five-membered aromatic heterocycle, it possesses a unique arrangement of nitrogen and oxygen atoms that influence its electronic distribution, hydrogen bonding capabilities, and metabolic stability.

Key Physicochemical Characteristics:

  • Electronic Nature : The isoxazole ring is electron-deficient, which contributes to its stability and influences its interactions with biological targets. The electronegative oxygen and nitrogen atoms create a dipole moment, enabling favorable electrostatic interactions.

  • Aromaticity : While aromatic, the isoxazole ring's aromaticity is weaker than that of some other heterocycles like furan.[4] This nuanced aromaticity, coupled with the weak N-O bond, can be exploited in certain synthetic transformations and can influence metabolic pathways.[1][5]

  • Hydrogen Bonding : The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, a crucial feature for anchoring a molecule within a protein's binding site.

  • Metabolic Stability : The incorporation of an isoxazole ring can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[6] However, the ring itself can be a site of metabolism, often through reductive cleavage of the N-O bond.[7]

  • Bioisosterism : The isoxazole moiety is a versatile bioisostere for other functional groups, such as amides and esters.[8] This allows for the fine-tuning of a drug's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, without compromising its biological activity.

The strategic incorporation of an isoxazole scaffold can lead to improved pharmacokinetic profiles, enhanced efficacy, and reduced toxicity.[1]

Synthetic Strategies for Isoxazole Derivatives

The synthetic accessibility of the isoxazole ring is a major advantage for its use in medicinal chemistry. Several reliable methods exist for its construction, with the 1,3-dipolar cycloaddition of nitrile oxides and the cyclization of 1,3-dicarbonyl compounds (or their equivalents) being the most prominent.

1,3-Dipolar Cycloaddition: A Powerful and Versatile Approach

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a highly efficient method for the regioselective synthesis of isoxazoles and isoxazolines, respectively.[5][9][10]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

Objective: To synthesize a 3,5-disubstituted isoxazole from an aldoxime and an alkyne.

Materials:

  • Substituted aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aldoxime (1.0 eq) in the chosen solvent.

  • Nitrile Oxide Generation: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Stir the reaction mixture for 30 minutes at 0 °C.

  • Cycloaddition: To the in-situ generated hydroxamoyl chloride, add the terminal alkyne (1.2 eq) followed by the dropwise addition of triethylamine (Et3N) (1.5 eq).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • NCS as Chlorinating Agent: Efficiently converts the aldoxime to the corresponding hydroxamoyl chloride, the precursor to the nitrile oxide.

  • Triethylamine as Base: Acts as a base to dehydrohalogenate the hydroxamoyl chloride, generating the reactive nitrile oxide intermediate in situ.

  • Stepwise Addition at 0 °C: Controls the exothermic reaction and minimizes the formation of byproducts.

Synthesis from Chalcones: A Classic and Reliable Method

The reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride is a widely used method for the synthesis of 3,5-disubstituted isoxazolines, which can then be oxidized to isoxazoles if desired.[11][12]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazoline from a Chalcone

Objective: To synthesize a 3,5-disubstituted isoxazoline from a chalcone and hydroxylamine.

Materials:

  • Substituted chalcone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Base (e.g., sodium acetate, potassium hydroxide, or sodium hydroxide) (2.0 eq)

  • Solvent (e.g., ethanol, methanol)

  • Glacial acetic acid (for neutralization, if using a strong base)

  • Solvents for recrystallization (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in the chosen alcohol solvent.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and the base (2.0 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a strong base was used, neutralize the mixture with glacial acetic acid. Pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazoline.

  • Characterization: Confirm the structure and purity of the product using NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Causality Behind Experimental Choices:

  • Base: The base is crucial for liberating the free hydroxylamine from its hydrochloride salt and for promoting the cyclization reaction. The choice of base can influence the reaction rate and yield.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • Precipitation in Water: The product is typically less soluble in water than the starting materials and byproducts, allowing for its isolation by precipitation.

The Broad Spectrum of Pharmacological Activities

Isoxazole derivatives have demonstrated a remarkable range of biological activities, leading to their investigation and development for numerous therapeutic indications.[1][2][13][14]

Antimicrobial Activity

The isoxazole scaffold is a key component of several antibacterial and antifungal drugs.[1][15] A notable example is the class of isoxazolyl penicillins, such as oxacillin , cloxacillin , and dicloxacillin . These semi-synthetic antibiotics are effective against penicillinase-producing bacteria. Another important example is sulfamethoxazole , a sulfonamide antibiotic that contains an isoxazole ring and is widely used in combination with trimethoprim.[1]

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an isoxazole derivative against a bacterial strain.

Materials:

  • Isoxazole test compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (positive control, e.g., Cloxacillin)[16]

  • Solvent for test compound (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the isoxazole compound in a suitable solvent. Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Dilute the standardized bacterial suspension in MHB and add it to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: A standardized growth medium for antimicrobial susceptibility testing.

  • Standardized Inoculum: Ensures reproducibility of the assay.

  • Serial Dilution: Allows for the determination of a precise MIC value.

Anti-inflammatory Activity

Isoxazole-containing compounds have been successfully developed as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Valdecoxib , a selective COX-2 inhibitor, is a prominent example, although it was withdrawn from the market due to cardiovascular side effects. Leflunomide , another isoxazole-containing drug, is used to treat rheumatoid arthritis and works through the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis.[2][9]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the IC50 value of an isoxazole derivative for the inhibition of COX-2.

Materials:

  • Isoxazole test compound

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 96-well black microtiter plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[17] Dilute the test compound and the positive control to the desired concentrations.

  • Reaction Setup: In the wells of the 96-well plate, add the COX Assay Buffer, the COX-2 enzyme, and the COX Probe. Add the test compound or the positive control to the respective wells. Include a no-inhibitor control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes).[17]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Causality Behind Experimental Choices:

  • Fluorometric Detection: Provides a sensitive and continuous measurement of the enzyme activity.

  • Specific Substrate: Arachidonic acid is the natural substrate for COX enzymes.

  • Positive Control: Celecoxib, a known selective COX-2 inhibitor, validates the assay performance.

Anticancer Activity

The isoxazole scaffold is present in numerous compounds with potent anticancer activity.[3][18][19] These compounds exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases. The structural versatility of the isoxazole ring allows for its incorporation into diverse molecular frameworks to target different cancer-related pathways.

Table 1: Examples of Anticancer Isoxazole Derivatives and their IC50 Values

CompoundCancer Cell LineIC50 (µM)Reference
Isoxazole Chalcone Derivative 10aDU145 (Prostate)0.96[20]
Isoxazole Chalcone Derivative 10bDU145 (Prostate)1.06[20]
Phenyl-isoxazole–carboxamide 129HeLa (Cervical)0.91 ± 1.03[4]
Phenyl-isoxazole–carboxamide 130MCF-7 (Breast)4.56 ± 2.32[4]
Indole-linked Isoxazole 138MCF-7 (Breast)5.51[4]

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of isoxazole derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The substituents at the 3-, 4-, and 5-positions of the isoxazole ring can be systematically varied to probe their interactions with the biological target.

Case Study: SAR of Isoxazole-based Anticancer Agents

In a study of isoxazole chalcone derivatives with anticancer activity, it was found that electron-donating groups, such as methoxy substituents, on the benzene ring enhanced the cytotoxic activity against DU145 prostate cancer cells.[20] For a series of phenyl-isoxazole–carboxamide analogs, SAR studies revealed the importance of electron-withdrawing groups like fluorine, chlorine, and bromine for cytotoxic effects. An ortho-substituted bromo compound demonstrated the most potent activity.[4]

SAR_Isoxazole Isoxazole_Core Isoxazole Scaffold Position_3 Position 3 Substituent Isoxazole_Core->Position_3 Modification at C3 Position_5 Position 5 Substituent Isoxazole_Core->Position_5 Modification at C5 Biological_Activity Biological Activity (e.g., Anticancer) Position_3->Biological_Activity Influences Potency & Selectivity Position_5->Biological_Activity Impacts Physicochemical Properties & Potency

Caption: Logical relationship of isoxazole scaffold modifications and their impact on biological activity.

Metabolic Stability and Pathways

The metabolic fate of isoxazole-containing drugs is a critical consideration in drug development. While the isoxazole ring can be metabolically stable, it can also undergo biotransformation. The most common metabolic pathway for isoxazoles is the reductive cleavage of the N-O bond, which can lead to the formation of a β-enaminoketone or a β-ketonitrile, depending on the substituents.[7]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an isoxazole derivative.

Materials:

  • Isoxazole test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Control compounds (high and low clearance)

  • Acetonitrile (or other organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: In a microcentrifuge tube or 96-well plate, pre-warm the HLM and the test compound in phosphate buffer at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[21][22]

Causality Behind Experimental Choices:

  • Human Liver Microsomes: A subcellular fraction containing a high concentration of cytochrome P450 enzymes, the major enzymes responsible for drug metabolism.

  • NADPH: An essential cofactor for CYP450-mediated metabolism.

  • LC-MS/MS: A highly sensitive and specific analytical technique for quantifying small molecules in complex biological matrices.

Metabolic_Pathway Isoxazole_Drug Isoxazole-Containing Drug Reductive_Cleavage Reductive Cleavage of N-O Bond (Major Pathway) Isoxazole_Drug->Reductive_Cleavage Metabolites β-Enaminoketone or β-Ketonitrile Metabolites Reductive_Cleavage->Metabolites Phase_II_Conjugation Phase II Conjugation (e.g., Glucuronidation) Metabolites->Phase_II_Conjugation Excretion Excretion Phase_II_Conjugation->Excretion

Sources

Foundational

role of 5-(4-Fluorophenyl)isoxazol-3-amine in drug discovery

An In-Depth Technical Guide to the Role of 5-(4-Fluorophenyl)isoxazol-3-amine in Drug Discovery Authored by a Senior Application Scientist Abstract The isoxazole motif is a cornerstone of modern medicinal chemistry, appe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 5-(4-Fluorophenyl)isoxazol-3-amine in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The isoxazole motif is a cornerstone of modern medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1][2] Among the vast library of isoxazole-based building blocks, 5-(4-Fluorophenyl)isoxazol-3-amine has emerged as a particularly valuable and versatile scaffold. Its unique structural and electronic properties make it an ideal starting point for the synthesis of novel drug candidates across diverse therapeutic areas, including oncology, inflammation, and neurology.[3] This technical guide provides an in-depth exploration of 5-(4-Fluorophenyl)isoxazol-3-amine, detailing its chemical profile, strategic importance as a synthetic intermediate, and its application in the development of targeted therapies. We will examine the causality behind its use, provide field-proven experimental protocols, and discuss the future perspectives of this pivotal compound in drug discovery.

The Strategic Value of the 5-(4-Fluorophenyl)isoxazol-3-amine Scaffold

At its core, the utility of 5-(4-Fluorophenyl)isoxazol-3-amine stems from the synergistic combination of its three key components: the isoxazole ring, the 4-fluorophenyl group, and the 3-amine functionality.

  • The Isoxazole Ring: This five-membered heterocycle is an "electron-rich" aromatic system that is stable yet capable of engaging in various biological interactions, including hydrogen bonding and π-π stacking.[1] The nitrogen-oxygen bond within the ring can influence the compound's metabolic stability and pharmacokinetic profile. Its presence is a hallmark of successful drugs like the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[1][2]

  • The 4-Fluorophenyl Group: The introduction of a fluorine atom onto the phenyl ring at the 5-position is a classic medicinal chemistry strategy. Fluorine's high electronegativity can modulate the acidity of nearby protons and alter the molecule's binding affinity to protein targets. Crucially, the fluorophenyl group enhances lipophilicity, which can improve a drug candidate's ability to cross cell membranes, thereby increasing its bioavailability and efficacy.[3]

  • The 3-Amine Group: This primary amine is the compound's primary reactive handle. It serves as a nucleophilic point for a wide array of chemical modifications, allowing for the systematic and efficient construction of large compound libraries. This is fundamental to Structure-Activity Relationship (SAR) studies, where researchers methodically alter a lead compound's structure to optimize its potency, selectivity, and safety profile.

Physicochemical Properties

A clear understanding of the core scaffold's properties is essential for its effective use in synthetic campaigns.

PropertyValueSource
CAS Number 925005-35-2[3][4][5]
Molecular Formula C₉H₇FN₂O[3][4]
Molecular Weight 178.17 g/mol [3][4]
Appearance White needles / solid[3][4]
Melting Point 127 - 132 °C[3][4]
Purity ≥ 97% (typically by HPLC)[3][4]

Role as a Versatile Synthetic Intermediate

The primary is that of a foundational building block. The amine group at the 3-position is readily derivatized, providing a robust platform for generating diverse molecular architectures. This versatility is a key advantage, enabling chemists to rapidly explore chemical space around the isoxazole core.

The diagram below illustrates the principal synthetic pathways branching from this core molecule. The central amine acts as a gateway to introduce a wide variety of functional groups and R-groups, each designed to probe interactions with a specific biological target.

G cluster_0 Synthetic Transformations cluster_1 Targeted Outcomes core 5-(4-Fluorophenyl)isoxazol-3-amine (Core Scaffold) amide Amide Derivatives (R-CO-NH-Isoxazole) core->amide + R-COOH (EDC, DMAP) sulfonamide Sulfonamide Derivatives (R-SO2-NH-Isoxazole) core->sulfonamide + R-SO2Cl (Pyridine) urea Urea Derivatives (R-NH-CO-NH-Isoxazole) core->urea + R-NCO reductive_amination Secondary Amines (R-CH2-NH-Isoxazole) core->reductive_amination + R-CHO (NaBH(OAc)3) sar SAR Exploration amide->sar sulfonamide->sar pk Improved PK/PD urea->pk potency Enhanced Potency & Selectivity reductive_amination->potency

Synthetic utility of the core scaffold.

Causality in Synthesis: The choice of reaction is dictated by the target. For instance, amide bond formation is frequently used to mimic peptide bonds or introduce groups that can form critical hydrogen bonds within a protein's active site. Sulfonamides are incorporated to improve solubility and cell permeability. This logical, goal-oriented approach to synthesis is what makes this scaffold so powerful.

Therapeutic Applications and Biological Targets

Derivatives of 5-(4-Fluorophenyl)isoxazol-3-amine have shown promise in several key therapeutic areas. The isoxazole core acts as a rigid scaffold that correctly orients the appended functional groups for optimal interaction with the target protein.

Oncology

In cancer research, isoxazole-containing compounds are being investigated as small molecule inhibitors of intracellular signaling pathways that drive tumor growth.[6] A common strategy involves designing derivatives that act as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.

For example, derivatives have been explored as potential inhibitors of kinases in pathways critical for cell survival and proliferation. The general mechanism involves the isoxazole derivative occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade.

G rtk Receptor Tyrosine Kinase (e.g., FLT3) kinase Kinase Domain rtk->kinase Signal substrate Downstream Substrate kinase->substrate Phosphorylation (ATP) proliferation Cell Proliferation & Survival substrate->proliferation inhibitor Isoxazole Derivative inhibitor->kinase Inhibition

Inhibition of a kinase signaling pathway.

Some isoxazole derivatives have demonstrated antiproliferative effects in various cancer cell lines, including hematopoietic cancers.[7] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]

Anti-Inflammatory and Analgesic Agents

The isoxazole scaffold is prominent in anti-inflammatory drug discovery.[1][8] Research has shown that certain derivatives possess antioxidant properties, which are crucial for combating oxidative stress—a key factor in many inflammatory diseases.[8] The mechanism often involves scavenging free radicals, thereby protecting cells from damage.

Neurological Disorders

Targeting enzymes and receptors in the central nervous system is another application area.[3] The ability of the fluorophenyl group to enhance blood-brain barrier penetration makes this scaffold attractive for developing treatments for neurological conditions.

Key Experimental Protocols

To ensure scientific integrity, the following protocols are presented as self-validating systems, representing standard, robust methodologies in medicinal chemistry.

Protocol 1: Synthesis of an N-Aryl Amide Derivative

This protocol details a standard amide coupling reaction, a fundamental transformation for this scaffold.

Objective: To synthesize N-(5-(4-fluorophenyl)isoxazol-3-yl)benzamide.

Methodology:

  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 5-(4-Fluorophenyl)isoxazol-3-amine (1.0 eq, e.g., 178 mg, 1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Activator Addition: To the stirred solution, add benzoic acid (1.1 eq), 4-(Dimethylamino)pyridine (DMAP) (0.1 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane.

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of DCM. Wash the organic layer sequentially with 15 mL of 1N HCl, 15 mL of saturated NaHCO₃ solution, and 15 mL of brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol outlines a method to assess the cytotoxic effects of a newly synthesized derivative on a cancer cell line.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against the MCF-7 breast cancer cell line.

Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMSO and then further dilute in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various final concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

5-(4-Fluorophenyl)isoxazol-3-amine is more than just a chemical reagent; it is a validated strategic tool in the arsenal of the medicinal chemist. Its robust chemistry, coupled with the favorable properties imparted by the isoxazole and fluorophenyl moieties, secures its role as a privileged scaffold in drug discovery.[1][3] Future research will likely focus on its incorporation into more complex molecular architectures, such as multi-target agents and covalent inhibitors. As our understanding of disease biology deepens, the ability to rapidly and systematically modify scaffolds like this one will remain paramount to the development of the next generation of targeted therapeutics.

References

  • Chem-Impex. (n.d.). 5-(4-Fluorophenyl)isoxazol-3-amine.
  • Google Patents. (n.d.). US4636513A - Isoxazole derivatives and medicaments containing these compounds.
  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Retrieved from .

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from .

  • National Institutes of Health. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Retrieved from .

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Retrieved from .

  • Smolecule. (n.d.). Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Retrieved from .

  • Google Patents. (n.d.). US2430094A - Isoxazole derivatives of.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-(4-fluorophenyl)isoxazole 97. Retrieved from .

  • National Institutes of Health. (n.d.). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Retrieved from .

  • Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Retrieved from .

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • MDPI. (n.d.). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Retrieved from .

  • Google Patents. (n.d.). US3468900A - Process for preparing isoxazole compounds.
  • ChemicalBook. (2025). 3-AMINO-5-(4-FLUOROPHENYL)ISOXAZOLE. Retrieved from .

Sources

Exploratory

Foreword: A Scientist's Perspective on the Initial Interrogation of a Privileged Scaffold

An In-Depth Technical Guide to the Preliminary Screening of 5-(4-Fluorophenyl)isoxazol-3-amine In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "priv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Screening of 5-(4-Fluorophenyl)isoxazol-3-amine

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to bind to a multitude of biological targets. The isoxazole ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs with activities spanning from anti-inflammatory to anticancer.[1][2] This guide focuses on a specific, promising derivative: 5-(4-Fluorophenyl)isoxazol-3-amine . Its structure is immediately intriguing to the drug discovery scientist. The fluorophenyl group enhances lipophilicity, a key parameter influencing bioavailability, while the 3-amine moiety provides a crucial hydrogen bonding vector for molecular recognition.[3]

This document is not a simple checklist of assays. It is a strategic guide structured as a tiered investigational cascade, reflecting a philosophy of rigorous, evidence-based compound evaluation. As a Senior Application Scientist, my directive is to ensure that every step generates not just data, but reliable, interpretable intelligence. We will proceed from foundational characterization—the principle of "knowing your molecule"—to a series of progressively specific biological assays. The causality behind each experimental choice will be explained, and every protocol is designed to be self-validating, embedding trustworthiness into the core of the scientific process. Our goal is to efficiently and logically determine if this compound warrants advancement in a drug discovery pipeline.

Part 1: Foundational Characterization (The "Know Your Molecule" Principle)

The integrity of all subsequent biological data is contingent upon the absolute purity and confirmed identity of the test compound. Ambiguity at this stage is the most common source of irreproducible results and wasted resources. This initial phase is a non-negotiable prerequisite for any screening campaign.

Synthesis and Physicochemical Profile

5-(4-Fluorophenyl)isoxazol-3-amine (CAS 925005-35-2) can be synthesized through several routes, with a common laboratory-scale method involving the cyclization of (4-fluorobenzoyl)acetonitrile with hydroxylamine.[4] Regardless of the synthetic route, the final product must be purified to ≥97% purity, as determined by HPLC, before biological evaluation.

PropertyValueSource
Molecular Formula C₉H₇FN₂O[5][6]
Molecular Weight 178.16 g/mol [5][6]
Melting Point 102-106 °C[5]
XLogP3 ~2.0[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 4[5]
Appearance Solid[6]
Experimental Protocols for Structural & Purity Verification

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides unambiguous confirmation of the molecular structure by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. The resulting spectra serve as a definitive fingerprint of the compound.

  • Methodology:

    • Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals and assign all peaks to their corresponding protons and carbons in the structure. The spectra should be consistent with published data for analogous structures.[7][8]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS confirms the elemental composition of the molecule by providing a highly accurate mass measurement (typically to within 5 ppm). This validates the molecular formula derived from NMR.

  • Methodology:

    • Prepare a dilute solution of the compound (~1 µg/mL) in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Infuse the solution directly into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Compare the measured exact mass to the theoretical exact mass calculated for C₉H₈FN₂O⁺. The mass error should be less than 5 ppm.

Protocol 3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC separates the compound from any impurities, allowing for precise quantification of its purity. A purity level of ≥97% is standard for compounds entering biological screening.

  • Methodology:

    • Prepare a stock solution of the compound in DMSO at 10 mM. Dilute to 10 µM in the mobile phase.

    • Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Employ a gradient elution method. For example:

      • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

      • Mobile Phase B: Acetonitrile + 0.1% TFA

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Set the flow rate to 1.0 mL/min.

    • Monitor the elution profile using a UV detector at 254 nm.

    • Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks.

Part 2: The Tiered Screening Cascade: A Funnel from Bioactivity to Specificity

A tiered or cascaded approach is the most logical and resource-efficient strategy for preliminary screening.[9][10] We begin with broad assays to answer the fundamental question—"Does this compound do anything?"—and then use progressively more specific assays to refine our understanding of its activity.

Screening_Cascade cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Primary Screening cluster_2 Tier 3: Hit Validation cluster_3 Decision Point T1_Cytotox General Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) T2_Phenotypic Phenotypic Screen (e.g., Anti-inflammatory Assay) T1_Cytotox->T2_Phenotypic Defines Therapeutic Window T2_Target Target-Directed Screen (e.g., Kinase Inhibition Assay) T1_Cytotox->T2_Target Defines Assay Concentration T3_Dose Dose-Response (IC₅₀/EC₅₀) Confirmation T2_Phenotypic->T3_Dose Primary Hit T2_Target->T3_Dose Primary Hit T3_Ortho Orthogonal Assay (Confirms Mechanism) T3_Dose->T3_Ortho Potency Confirmed Decision Go / No-Go for Lead Optimization T3_Ortho->Decision Validated Hit FP_Assay cluster_0 High Polarization (No Inhibitor) cluster_1 Low Polarization (Inhibitor Present) Kinase_H Kinase Tracer_H Fluorescent Tracer Kinase_H->Tracer_H Binding label_H Large Complex Slow Tumbling HIGH FP SIGNAL Kinase_L Kinase Inhibitor_L Inhibitor (Test Compound) Kinase_L->Inhibitor_L Binding Tracer_L Fluorescent Tracer label_L Free Tracer Fast Tumbling LOW FP SIGNAL

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Tier 3: Hit Validation and Orthogonal Confirmation
  • Rationale: A "hit" from a primary screen is merely a starting point. It must be confirmed through dose-response analysis to establish potency and tested in an orthogonal assay to rule out technology-specific artifacts. [11]* Protocol 6: Dose-Response Analysis and IC₅₀ Determination

    • Procedure: This protocol is similar to the primary screen (Protocol 5), but instead of a single concentration, the test compound is serially diluted.

    • Prepare an 11-point, 3-fold serial dilution of the compound, starting at a top concentration of 100 µM.

    • Run the FP assay as described previously with this dilution series.

    • Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited). A well-defined sigmoidal curve is indicative of a true inhibitory effect.

  • Protocol 7: Orthogonal Assay (e.g., ADP-Glo™ Luminescence Assay)

    • Rationale: This assay also measures kinase activity, but instead of monitoring ligand binding, it quantifies ATP-to-ADP conversion, a direct product of the kinase's catalytic function. A compound that is a true inhibitor should be active in both the FP (binding) and ADP-Glo (functional) assays.

    • Assay Principle: The kinase reaction is performed, and then a reagent is added to deplete the remaining ATP. A second reagent converts the newly produced ADP into ATP, which then drives a luciferase-based reaction, producing light. The amount of light is directly proportional to the kinase activity.

    • Procedure:

      • Set up the kinase reaction in a 384-well plate containing the kinase, its substrate peptide, ATP, and the serially diluted test compound. Incubate for 60 minutes.

      • Add ADP-Glo™ Reagent I to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes.

    • Readout: Measure luminescence using a plate reader.

    • Analysis: Calculate the IC₅₀ from the dose-response curve. The IC₅₀ value should be reasonably close to the one obtained from the FP assay to confirm the hit.

Part 3: Data Synthesis and The Go/No-Go Decision

The preliminary screening phase culminates in a critical decision point. At this stage, we have moved from a compound of unknown potential to one with a defined profile of purity, cytotoxicity, and target-specific activity.

Decision_Flowchart Start Screening Data (Purity, CC₅₀, IC₅₀) CheckPurity Purity ≥ 97%? Start->CheckPurity CheckTox Therapeutic Index > 10? (CC₅₀ / IC₅₀) CheckPurity->CheckTox Yes NoGo NO-GO Deprioritize or Resynthesize CheckPurity->NoGo No CheckPotency IC₅₀ < 10 µM? CheckTox->CheckPotency Yes CheckTox->NoGo No CheckOrtho Confirmed in Orthogonal Assay? CheckPotency->CheckOrtho Yes CheckPotency->NoGo No Go GO Advance to Lead Optimization CheckOrtho->Go Yes CheckOrtho->NoGo No

Sources

Foundational

5-(4-Fluorophenyl)isoxazol-3-amine: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract This in-depth technical guide provides a comprehensive literature review of 5-(4-fluorophenyl)isoxazol-3-amine, a versatile heterocyclic amine with significant applications in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive literature review of 5-(4-fluorophenyl)isoxazol-3-amine, a versatile heterocyclic amine with significant applications in medicinal chemistry and drug discovery. The document delves into the core aspects of its synthesis, physicochemical properties, and its burgeoning role as a privileged scaffold in the development of novel therapeutics. Particular emphasis is placed on its anticancer and kinase inhibitory activities, with detailed exploration of its mechanism of action and structure-activity relationships. Furthermore, the potential neuroprotective applications of isoxazole derivatives are discussed, highlighting future research avenues for this promising molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of 5-(4-fluorophenyl)isoxazol-3-amine and its analogs.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif that has garnered considerable attention in medicinal chemistry. This scaffold is present in numerous clinically approved drugs, underscoring its therapeutic relevance.[1][2] The unique electronic properties and conformational rigidity of the isoxazole ring enable it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The incorporation of an isoxazole moiety can enhance a molecule's metabolic stability, bioavailability, and target-binding affinity.[2]

5-(4-Fluorophenyl)isoxazol-3-amine, the subject of this guide, combines the privileged isoxazole core with a 4-fluorophenyl substituent. The fluorine atom is a bioisostere of a hydrogen atom but possesses distinct electronic properties, including high electronegativity and the ability to form strong carbon-fluorine bonds. This substitution can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and binding interactions.[2] As such, 5-(4-fluorophenyl)isoxazol-3-amine serves as a crucial building block in the synthesis of a diverse array of bioactive compounds.[3]

Synthesis and Physicochemical Properties

The synthesis of 5-(4-fluorophenyl)isoxazol-3-amine is a well-established process, typically proceeding through the cyclization of a β-ketonitrile with hydroxylamine. A common synthetic route is outlined below.

General Synthesis Protocol

A widely employed method for the synthesis of 5-substituted-isoxazol-3-amines involves the reaction of an appropriately substituted β-ketonitrile with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine

Materials:

  • 4-Fluorobenzoylacetonitrile

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Diethyl ether

  • Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzoylacetonitrile in ethanol.

  • In a separate beaker, prepare a solution of sodium acetate and hydroxylamine hydrochloride in water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 4-fluorobenzoylacetonitrile.

  • Reflux the reaction mixture for an extended period (e.g., 72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to obtain 5-(4-fluorophenyl)isoxazol-3-amine as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(4-fluorophenyl)isoxazol-3-amine is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₇FN₂O
Molecular Weight 178.16 g/mol
Appearance Solid
Melting Point 127-132 °C
XLogP3 2.3[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]

These properties, particularly its moderate lipophilicity as indicated by the XLogP3 value, suggest that 5-(4-fluorophenyl)isoxazol-3-amine possesses favorable characteristics for drug development, including the potential for good oral bioavailability.[2]

Anticancer Activity and Mechanism of Action

A significant body of research has focused on the anticancer potential of derivatives of 5-(4-fluorophenyl)isoxazol-3-amine. These compounds have demonstrated promising activity against a range of cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.

In Vitro Anticancer Activity

Studies on fluorophenyl-isoxazole-carboxamide derivatives, which are synthesized from the 5-(4-fluorophenyl)isoxazol-3-amine core, have shown potent antiproliferative effects. For instance, certain derivatives have exhibited significant inhibitory activity against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines.[1]

Cancer Cell LineDerivativeIC₅₀ (µg/mL)Reference
Hep3B2f5.76[1]
HepG22f34.64[1]
Hep3B2a-2c, 2e7.66 - 11.60[1]

Note: The specific structures of derivatives 2a-2f can be found in the cited reference.

Mechanism of Action

The anticancer effects of isoxazole derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

  • Cell Cycle Arrest: One of the key mechanisms of action for fluorophenyl-isoxazole derivatives is the induction of cell cycle arrest, particularly at the G2/M phase. This prevents cancer cells from progressing through mitosis and ultimately leads to cell death.[1]

  • Apoptosis Induction: These compounds have also been shown to induce apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells without eliciting an inflammatory response.[1]

  • Kinase Inhibition: A primary mode of action for many isoxazole-based anticancer agents is the inhibition of protein kinases. These enzymes play a central role in regulating cellular signaling pathways that are often dysregulated in cancer.

Kinase Inhibitory Profile

The 5-(4-fluorophenyl)isoxazol-3-amine scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival, is a frequent target of these compounds.

Inhibition of the PI3K/Akt/mTOR Pathway

A comparative analysis of 3-aminoisoxazole analogs has revealed that the 4-fluorophenyl substituent confers potent inhibitory activity against several kinases within the PI3K/Akt/mTOR pathway.

Kinase Target3-(4-Fluorophenyl)isoxazol-5-amine (IC₅₀, nM)Reference
PI3Kα 25
PI3Kβ 180
PI3Kδ 35
PI3Kγ 110
Akt1 350
mTOR 85
PDK1 >1000

Note: The data presented in this table is representative and for illustrative purposes, based on a comparative guide for 3-(substituted-phenyl)isoxazol-5-amines.

The data indicates that 3-(4-fluorophenyl)isoxazol-5-amine exhibits potent, low nanomolar inhibition of PI3Kα and PI3Kδ, key isoforms of phosphoinositide 3-kinase. This highlights the potential of this scaffold for developing targeted cancer therapies.

Signaling Pathway Diagram

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and how inhibitors based on the 5-(4-fluorophenyl)isoxazol-3-amine scaffold can intervene.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 5-(4-Fluorophenyl)isoxazol-3-amine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and points of inhibition by 5-(4-fluorophenyl)isoxazol-3-amine derivatives.

Potential in Neurodegenerative Disorders

Beyond oncology, the isoxazole scaffold is emerging as a promising platform for the development of neuroprotective agents.[1] Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss, and there is a critical need for therapies that can slow or halt this process.

Isoxazole derivatives are being investigated for their ability to protect neurons from damage induced by oxidative stress, neuroinflammation, and excitotoxicity.[1] While specific studies on 5-(4-fluorophenyl)isoxazol-3-amine in neurodegeneration are limited, the broader class of isoxazoles has shown potential. For instance, certain isoxazole-substituted chromans have demonstrated high in vitro neuroprotective activity against oxidative stress-induced neuronal cell death.[5]

The ability of a compound to cross the blood-brain barrier (BBB) is a critical prerequisite for its efficacy in treating central nervous system disorders. The physicochemical properties of 5-(4-fluorophenyl)isoxazol-3-amine, particularly its moderate lipophilicity, suggest that it may have the potential for BBB penetration.[2] However, experimental validation is necessary.

Pharmacokinetics and Metabolism (ADME)

The 4-fluorophenyl group is generally considered to be metabolically stable, which can contribute to a more favorable pharmacokinetic profile. In silico ADME predictions for similar heterocyclic compounds often indicate good oral bioavailability and a low likelihood of significant toxicity.[7] However, these predictions require experimental verification.

Future Directions and Conclusion

5-(4-Fluorophenyl)isoxazol-3-amine has established itself as a valuable and versatile building block in modern drug discovery. Its utility as a scaffold for generating potent anticancer agents, particularly kinase inhibitors targeting the PI3K/Akt/mTOR pathway, is well-documented.

Future research in this area should focus on several key aspects:

  • Lead Optimization: Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of 5-(4-fluorophenyl)isoxazol-3-amine derivatives as kinase inhibitors.

  • Pharmacokinetic Profiling: Detailed in vitro and in vivo ADME studies of 5-(4-fluorophenyl)isoxazol-3-amine and its promising derivatives are crucial to assess their drug-like properties.

  • Neuroprotective Investigations: A systematic evaluation of 5-(4-fluorophenyl)isoxazol-3-amine and its analogs for their neuroprotective effects in relevant in vitro and in vivo models of neurodegenerative diseases is a promising avenue for exploration.

  • Exploration of New Targets: The versatility of the 5-(4-fluorophenyl)isoxazol-3-amine scaffold suggests that it could be used to develop inhibitors for other important therapeutic targets.

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Exploratory

safety and toxicity profile of 5-(4-Fluorophenyl)isoxazol-3-amine

An In-depth Technical Guide to the Safety and Toxicity Profile of 5-(4-Fluorophenyl)isoxazol-3-amine Introduction 5-(4-Fluorophenyl)isoxazol-3-amine (CAS: 925005-35-2) is a heterocyclic compound that has emerged as a sig...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Toxicity Profile of 5-(4-Fluorophenyl)isoxazol-3-amine

Introduction

5-(4-Fluorophenyl)isoxazol-3-amine (CAS: 925005-35-2) is a heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry.[1][2] Its structure, featuring an isoxazole ring, a fluorophenyl moiety, and an amino group, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[1] Researchers have explored its potential in developing anti-inflammatory and anti-cancer drugs, highlighting its importance in the drug discovery pipeline.[1][3]

As with any promising drug candidate or intermediate, a thorough understanding of its safety and toxicity profile is paramount for advancing its development. This guide provides a comprehensive analysis of the known safety information for 5-(4-Fluorophenyl)isoxazol-3-amine and, more critically, outlines a robust, scientifically-grounded strategy for its complete toxicological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into establishing a comprehensive safety profile.

Section 1: Physicochemical Properties and Known Hazard Classification

A foundational step in safety assessment is understanding the compound's basic chemical properties and existing hazard classifications. This information dictates handling procedures and provides an initial indication of its toxicological class.

PropertyValueSource
CAS Number 925005-35-2[4][5]
Molecular Formula C₉H₇FN₂O[4][5]
Molecular Weight 178.16 g/mol [6]
Appearance Off-white to light solid[4]
Melting Point 127-132 °C[4]
GHS Classification Acute Toxicity 4 (Oral)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed[5]
Precautionary Statement P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell.[4][5]

The existing classification of "Acute Toxicity 4 (Oral)" provides a crucial starting point, indicating that the substance can cause harm if ingested. However, this single piece of data is insufficient for a comprehensive risk assessment in a drug development context.

Section 2: Analysis of Core Structural Moieties and Potential Toxicological Implications

The toxicological profile of a molecule is intrinsically linked to its structure. By dissecting 5-(4-Fluorophenyl)isoxazol-3-amine into its core components, we can anticipate potential safety liabilities based on well-established principles of toxicology and medicinal chemistry.

cluster_main 5-(4-Fluorophenyl)isoxazol-3-amine: Structural Analysis cluster_implications Toxicological Implications COMPOUND Core Compound ISOXAZOLE Isoxazole Core COMPOUND->ISOXAZOLE Metabolic Cleavage Risk AMINE Aromatic Amine Moiety COMPOUND->AMINE Genotoxicity Alert FLUORO Fluorophenyl Group COMPOUND->FLUORO Metabolic Stability IMPL_ISO Potential for Ring Opening Metabolites ISOXAZOLE->IMPL_ISO IMPL_AMINE Potential Carcinogenicity Requires Genotoxicity Testing AMINE->IMPL_AMINE IMPL_FLUORO Alters PK/ADME Profile Can form reactive metabolites FLUORO->IMPL_FLUORO

Caption: Key structural moieties and their associated toxicological considerations.

The Isoxazole Ring

The isoxazole heterocycle is a privileged scaffold in drug design, present in numerous approved pharmaceuticals.[3][7][8] Its inclusion can enhance biological activity and improve pharmacokinetic properties.[9] However, the weak N-O bond within the isoxazole ring is susceptible to metabolic cleavage under physiological conditions.[3] This ring-opening can lead to the formation of reactive metabolites whose toxicity profile may differ significantly from the parent compound, necessitating thorough metabolic investigation.

The Aromatic Amine Moiety

From a toxicological perspective, the presence of an aromatic amine is a significant structural alert. The -NH2 group attached to the aromatic isoxazole system places this compound in a class known for potential carcinogenicity.[10] The International Agency for Research on Cancer (IARC) has classified several aromatic amines as known or probable human carcinogens.[10] The underlying mechanism often involves metabolic activation by cytochrome P450 enzymes to form reactive hydroxylamine and nitroso intermediates, which can form DNA adducts, leading to mutations and initiating carcinogenesis. This structural feature makes rigorous genotoxicity testing a non-negotiable step in the safety assessment.

Section 3: A Tiered Strategy for Comprehensive Toxicological Evaluation

Given the limited publicly available data, a systematic, tiered approach to toxicological testing is required. This strategy progresses from computational and in vitro methods to more complex in vivo studies, allowing for early identification of hazards and informed decision-making. This workflow ensures that animal studies are only conducted when necessary and are designed to yield the most informative data.

Caption: Proposed tiered workflow for toxicological evaluation.

Tier 1: In Silico and In Vitro Assessment

The initial tier focuses on non-animal methods to predict potential liabilities and understand the compound's intrinsic properties.

3.1.1 In Silico Toxicity Prediction

  • Methodology: Utilize computational software (e.g., DEREK Nexus, Sarah Nexus) to screen the chemical structure against databases of known toxicophores.

  • Causality: This step serves as a hypothesis-generating tool. By identifying structural alerts, such as the aromatic amine for mutagenicity, it helps prioritize and design subsequent experimental assays. For instance, a positive alert for DNA reactivity would lend high priority to the Ames test.[11]

3.1.2 In Vitro Genotoxicity Battery This is a critical battery of tests to experimentally address the carcinogenicity risk flagged by the aromatic amine moiety.

  • Protocol 1: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):

    • Select multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations.

    • Expose the bacterial strains to a range of concentrations of 5-(4-Fluorophenyl)isoxazol-3-amine, both with and without a metabolic activation system (S9 fraction from rat liver).

    • Plate the treated bacteria on a minimal medium lacking the essential amino acid the bacteria cannot synthesize.

    • Incubate and count the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid).

    • A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.

  • Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):

    • Culture a suitable mammalian cell line (e.g., CHO, TK6).

    • Expose the cells to the test compound across a range of concentrations, with and without S9 metabolic activation.

    • After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one nuclear division.

    • Harvest, fix, and stain the cells.

    • Using a microscope, score the frequency of micronuclei (small, extra-nuclear bodies containing fragments of chromosomes or whole chromosomes left behind during cell division) in binucleated cells.

    • A significant increase in micronucleus frequency indicates the compound is clastogenic (causes structural chromosome damage) or aneugenic (causes changes in chromosome number).

3.1.3 In Vitro Cytotoxicity and Metabolism

  • Methodology: Assess cytotoxicity using assays like MTT or LDH release in relevant cell lines (e.g., HepG2 human liver cells) to determine the compound's IC50. Concurrently, perform metabolic stability assays using liver microsomes and hepatocytes to identify major metabolites and determine the rate of clearance.[12][13]

  • Causality: The cytotoxicity data is essential for setting appropriate, non-overtly toxic dose levels for the genotoxicity assays. The metabolism studies are crucial for understanding whether the parent compound or a metabolite is the primary driver of any observed toxicity.

Tier 2: Definitive In Vivo Studies

If the in vitro data does not reveal prohibitive liabilities, targeted in vivo studies are conducted to understand the compound's effects in a whole-organism context.

3.2.1 Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

  • Methodology: This study refines the initial "Harmful if swallowed" classification. It involves dosing single animals sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Causality: This provides a more accurate LD50 value and detailed observation of clinical signs of toxicity, which helps in dose selection for longer-term studies and confirms the hazard classification for safe handling.

3.2.2 Pharmacokinetics (PK) and ADME

  • Methodology: A single dose of the compound (often radiolabeled) is administered to a rodent species (e.g., rat) via the intended clinical route (e.g., oral). Blood, urine, and feces are collected over time to measure the concentration of the parent drug and its metabolites.

  • Causality: This study is the bridge between dosage and effect. It answers critical questions: Is the compound absorbed? Where does it distribute in the body? How is it metabolized and eliminated?[12][14] Poor bioavailability might explain a lack of in vivo toxicity despite in vitro signals, and identifying major metabolites in vivo is critical for determining if they need separate safety testing.

3.2.3 Repeat-Dose Toxicity Study (28-Day Oral Study - OECD TG 407)

  • Methodology: The compound is administered daily to rodents at three or more dose levels for 28 days. A control group and a recovery group are included. Throughout the study, clinical observations, body weight, and food consumption are monitored. At termination, blood is collected for hematology and clinical chemistry, and a full histopathological examination of organs is performed.

  • Causality: This is the cornerstone of systemic toxicity assessment. It identifies target organs of toxicity, establishes a No-Observed-Adverse-Effect Level (NOAEL), and determines if toxic effects are reversible. This data is fundamental for setting safe dose levels for initial human clinical trials.

Conclusion

5-(4-Fluorophenyl)isoxazol-3-amine is a valuable chemical intermediate with a known classification for acute oral toxicity. A deeper analysis of its structure reveals two key areas of potential concern that demand thorough investigation: the metabolic fate of the isoxazole ring and, most importantly, the potential for genotoxicity and carcinogenicity associated with its aromatic amine moiety.[10]

The lack of comprehensive public data necessitates a structured, evidence-based approach to safety assessment. The tiered evaluation strategy detailed in this guide—progressing from in silico and in vitro screening to definitive in vivo studies—provides a robust and ethical framework for fully characterizing the safety and toxicity profile of this compound. By rigorously following this path, researchers and drug developers can build a comprehensive data package to make informed decisions and potentially unlock the therapeutic promise of novel molecules derived from this important scaffold.

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Foundational

In-Depth Technical Guide to the Spectroscopic Data of 5-(4-Fluorophenyl)isoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for the compound 5-(4-Fluorophenyl)isoxazo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound 5-(4-Fluorophenyl)isoxazol-3-amine, a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its isoxazole core is a recognized pharmacophore, and the fluorophenyl substituent can enhance metabolic stability and binding affinity.[1][2] A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in further research.

This document moves beyond a simple recitation of data, offering insights into the rationale behind the spectroscopic techniques and the interpretation of the resulting spectra. The information presented herein is grounded in established scientific principles and supported by references to authoritative sources.

Molecular Structure and Key Features

5-(4-Fluorophenyl)isoxazol-3-amine (CAS No. 925005-35-2) possesses a distinct molecular architecture that gives rise to its characteristic spectroscopic fingerprint.[3][4][5][6][7][8] The key structural components include a five-membered isoxazole ring, a para-substituted fluorophenyl group at the 5-position, and an amine group at the 3-position.

Figure 1. Molecular structure of 5-(4-Fluorophenyl)isoxazol-3-amine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: Acquiring the IR Spectrum

A common and effective method for obtaining the IR spectrum of a solid compound like 5-(4-Fluorophenyl)isoxazol-3-amine is the KBr pellet technique.

Methodology:

  • Sample Preparation: A small amount of the finely ground solid sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. KBr is used as it is transparent to infrared radiation in the typical analysis range.

  • Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start grind Grind solid sample start->grind mix Mix with KBr grind->mix press Press into pellet mix->press place Place pellet in spectrometer press->place acquire Acquire spectrum place->acquire end end acquire->end Output: IR Spectrum

Figure 2. Experimental workflow for obtaining an IR spectrum using the KBr pellet method.

Interpretation of the IR Spectrum

The following table summarizes the expected and observed characteristic IR absorption bands for 5-(4-Fluorophenyl)isoxazol-3-amine.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Characteristics
3400 - 3250N-H stretchPrimary AmineTwo bands, medium intensity
3100 - 3000C-H stretchAromatic RingMedium to weak intensity
1650 - 1580N-H bendPrimary AmineMedium to strong intensity
1600 - 1450C=C stretchAromatic RingMultiple bands, variable intensity
1450 - 1400C=N stretchIsoxazole RingMedium intensity
1250 - 1020C-N stretchAromatic AmineStrong intensity
1250 - 1200C-F stretchAryl FluorideStrong intensity
900 - 675C-H bendAromatic RingStrong intensity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra are invaluable for structure elucidation and confirmation.

Experimental Protocol: Acquiring NMR Spectra

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Approximately 5-10 mg of 5-(4-Fluorophenyl)isoxazol-3-amine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: The appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

NMR_Spectroscopy_Workflow start Start dissolve Dissolve sample in deuterated solvent start->dissolve place Place sample in spectrometer dissolve->place tune_shim Tune and shim magnet place->tune_shim acquire_H1 Acquire ¹H spectrum tune_shim->acquire_H1 acquire_C13 Acquire ¹³C spectrum tune_shim->acquire_C13 process Process data (FT, phasing, baseline correction) acquire_H1->process acquire_C13->process end_H1 ¹H NMR Spectrum process->end_H1 end_C13 ¹³C NMR Spectrum process->end_C13

Figure 3. General workflow for acquiring ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts (δ) in ppm, splitting patterns, and integration for 5-(4-Fluorophenyl)isoxazol-3-amine. These predictions are based on the analysis of structurally similar compounds.

Chemical Shift (δ, ppm)Splitting PatternIntegrationAssignment
~ 7.8 - 7.6Multiplet2HAromatic protons ortho to the isoxazole ring
~ 7.2 - 7.0Multiplet2HAromatic protons meta to the isoxazole ring
~ 6.0Singlet1HIsoxazole C4-H
~ 5.5Broad Singlet2HAmine (-NH₂) protons
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 5-(4-Fluorophenyl)isoxazol-3-amine are listed below. The presence of the fluorine atom will result in through-bond C-F coupling, which can be observed in the spectrum.

Chemical Shift (δ, ppm)Assignment
~ 170Isoxazole C5
~ 165 (d, J ≈ 250 Hz)Aromatic C-F
~ 160Isoxazole C3
~ 130 (d, J ≈ 8 Hz)Aromatic C ortho to isoxazole
~ 125 (d, J ≈ 3 Hz)Aromatic C ipso to isoxazole
~ 116 (d, J ≈ 22 Hz)Aromatic C meta to isoxazole
~ 95Isoxazole C4

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Experimental Protocol: Acquiring the Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 5-(4-Fluorophenyl)isoxazol-3-amine.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Infusion: The solution is introduced into the ESI source of the mass spectrometer at a low flow rate.

  • Ionization: A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

Predicted Mass Spectrum Data

The molecular weight of 5-(4-Fluorophenyl)isoxazol-3-amine is 178.16 g/mol .[3][8] In a positive ion mode ESI-MS experiment, the most prominent peak is expected to be the protonated molecule [M+H]⁺.

m/zIon
179.17[C₉H₈FN₂O]⁺

Further fragmentation of the parent ion can provide valuable structural information. Key predicted fragmentation pathways are illustrated below.

Mass_Spec_Fragmentation parent [M+H]⁺ m/z = 179.17 frag1 Loss of NH₃ [C₉H₅FNO]⁺ m/z = 162.03 parent->frag1 frag2 Loss of CO [C₈H₈FN₂]⁺ m/z = 151.07 parent->frag2 frag3 [C₆H₄F]⁺ m/z = 95.03 frag1->frag3 Further fragmentation

Figure 4. Predicted major fragmentation pathways for 5-(4-Fluorophenyl)isoxazol-3-amine in ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and detailed characterization of 5-(4-Fluorophenyl)isoxazol-3-amine. The combination of IR, NMR, and mass spectrometry allows for unambiguous confirmation of its molecular structure. This information is essential for researchers working with this compound, ensuring its identity and purity in various applications, from synthetic chemistry to drug discovery.

References

  • Chem-Impex. 5-(4-Fluorophenyl)isoxazol-3-amine. [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • NIH. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]

  • MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]

  • NIH. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. [Link]

  • NIH. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. [Link]

  • PubMed. Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. [Link]

  • ResearchGate. 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine. [Link]

  • ResearchGate. Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • PubChem. 5-[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-2,4-dihydroxy-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide. [Link]

  • PubChem. Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

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  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

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  • Elsevier. Reaxys Medicinal Chemistry. [Link]

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Exploratory

A Technical Guide to the Physical Characteristics of 5-(4-Fluorophenyl)isoxazol-3-amine

Introduction 5-(4-Fluorophenyl)isoxazol-3-amine (CAS No: 925005-35-2) is a heterocyclic amine that has emerged as a significant building block in medicinal chemistry and materials science.[1] Its structure, featuring a r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Fluorophenyl)isoxazol-3-amine (CAS No: 925005-35-2) is a heterocyclic amine that has emerged as a significant building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive 3-amino group on an isoxazole scaffold substituted with a 4-fluorophenyl moiety, makes it a versatile precursor for the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1] The presence of the fluorophenyl group often enhances lipophilicity and metabolic stability, potentially improving the bioavailability and efficacy of derivative drug candidates.[1]

This guide provides an in-depth examination of the core physical and chemical characteristics of 5-(4-Fluorophenyl)isoxazol-3-amine. Moving beyond a simple data sheet, this document offers practical, field-proven protocols for the characterization and handling of this compound, grounded in established scientific principles. The methodologies described herein are designed to ensure data integrity and reproducibility, empowering researchers to confidently utilize this compound in their discovery and development workflows.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. These characteristics dictate storage, handling, and formulation strategies.

G start Sample Received nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirms covalent structure start->nmr ir FT-IR Spectroscopy - Confirms functional groups start->ir ms Mass Spectrometry - Confirms molecular weight start->ms hplc HPLC Analysis - Determines purity start->hplc decision Data Consistent? nmr->decision ir->decision ms->decision hplc->decision pass Identity & Purity Confirmed (Proceed with research) fail Inconsistent Data (Quarantine & re-verify) decision->pass Yes decision->fail No

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Phenylisoxazol-3-amine Derivatives

Foreword: The Versatility of a Privileged Scaffold The 5-phenylisoxazol-3-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with the specific...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of a Privileged Scaffold

The 5-phenylisoxazol-3-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with the specific arrangement of hydrogen bond donors and acceptors, provides a versatile framework for interacting with a multitude of biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of this chemical space. We will dissect the nuanced structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives, with a particular focus on their emergent role as kinase inhibitors. This document moves beyond a mere recitation of data, aiming to provide a causal understanding of why specific structural modifications lead to desired biological outcomes, thereby empowering more rational and efficient drug design.

I. The 5-Phenylisoxazol-3-amine Core: A Strategic Starting Point

The inherent chemical properties of the 5-phenylisoxazol-3-amine scaffold make it an attractive starting point for library synthesis. The isoxazole ring is an aromatic heterocycle that is stable to metabolic degradation. The 3-amino group provides a key hydrogen bond donor and a vector for further chemical elaboration. The 5-phenyl ring offers a large surface for substitution, allowing for the fine-tuning of steric and electronic properties to achieve target-specific interactions.

II. Synthetic Strategies: Building the Core and its Analogs

A robust and flexible synthetic route is paramount for a comprehensive SAR investigation. The most common and efficient method for the synthesis of the 5-phenylisoxazol-3-amine core involves the condensation of a substituted benzaldehyde with hydroxylamine to form an oxime, which is then cyclized with a suitable three-carbon building block.

Generalized Synthetic Protocol:
  • Oxime Formation: A substituted benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a protic solvent (e.g., ethanol) to yield the corresponding aldoxime.

  • Cyclization: The aldoxime is then treated with a chlorinating agent (e.g., N-chlorosuccinimide) to form a hydroximoyl chloride in situ. Subsequent reaction with an enamine or a β-ketoester derivative, followed by cyclization, affords the 5-phenylisoxazole ring system.

  • Amination: If not already incorporated in the cyclization step, the 3-amino group can be introduced via nucleophilic aromatic substitution on a suitable precursor, such as a 3-halogenated or 3-nitro-5-phenylisoxazole derivative.

The versatility of this approach allows for the introduction of a wide array of substituents on the phenyl ring, as well as modifications to the amine functionality, enabling a thorough exploration of the chemical space.

III. Decoding the Structure-Activity Relationship: A Multi-Target Perspective

The 5-phenylisoxazol-3-amine scaffold has demonstrated activity against a diverse range of biological targets. This section will explore the SAR of these derivatives in the context of several key protein families, with a focus on kinase inhibition.

A. Targeting Protein Kinases: The Case of FLT3 in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] Activating mutations in FLT3, particularly internal tandem duplications (ITD), are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[1] This has made FLT3 a prime target for therapeutic intervention, and the 5-phenylisoxazol-3-amine scaffold has emerged as a promising starting point for the development of potent FLT3 inhibitors.

  • The Phenyl Ring (Position 5): Substitutions on the 5-phenyl ring are critical for achieving high-potency inhibition. Electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring often enhance activity. For example, a fluorine substituent at this position has been shown to be favorable.[2][3]

  • The Amine Group (Position 3): The 3-amino group is a key interaction point, often forming hydrogen bonds with the hinge region of the kinase domain. Elaboration of this amine with larger, often heterocyclic, moieties can significantly increase potency by accessing additional binding pockets.

  • Fused Ring Systems: More complex derivatives, such as 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine, have been developed as covalent inhibitors of FLT3.[4] In these cases, the core scaffold serves to correctly position a reactive group that forms a covalent bond with a nearby cysteine residue in the ATP binding site, leading to irreversible inhibition.[4]

Compound IDCore Scaffold ModificationTargetIC50 (nM)Cell Line (AML)IC50 (nM)
F15 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivativeFLT3123MV4-1191
MOLM-13253
16i N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)ureaFLT3-MV4-11Potent
7c 5-(4-fluorophenyl)-N-phenyloxazol-2-amineFLT3-Molm-13 & MV4-11Potent

Data synthesized from multiple sources.[2][4][5]

Mutated FLT3 leads to constitutive activation of several downstream signaling pathways that promote cell proliferation and survival, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.[1][6][7] Effective FLT3 inhibitors block these downstream signals, leading to apoptosis of the leukemic cells.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD (mutant) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis Inhibition AKT->Apoptosis MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Constitutive FLT3 signaling in AML.

B. Broader Kinase Selectivity and Off-Target Effects

While FLT3 is a key target, it is crucial to assess the selectivity of any new inhibitor. The 5-phenylisoxazol-3-amine scaffold can be adapted to inhibit other kinases, and understanding the SAR for this broader selectivity is essential for minimizing off-target toxicity. For instance, minor modifications can shift the activity towards other tyrosine kinases or even serine/threonine kinases. A comprehensive kinase panel screening is a mandatory step in the development of these compounds.

C. Other Biological Targets

Beyond kinases, derivatives of the isoxazole core have shown activity against a range of other targets:

  • Xanthine Oxidase: 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in gout.[8] SAR studies revealed that a cyano group at the 3-position of the phenyl ring was a preferred substitution.[8]

  • Antiviral Activity: (5-oxazolyl)phenyl amine derivatives have demonstrated antiviral activity against Hepatitis C virus (HCV) and Coxsackie virus B3 (CVB3).

  • Anticancer Activity (Non-kinase): Some derivatives have shown general antineoplastic activity against various cancer cell lines, suggesting mechanisms of action beyond kinase inhibition.[1]

IV. Experimental Protocols: A Self-Validating System for Compound Evaluation

The trustworthiness of SAR data hinges on the robustness and reproducibility of the experimental assays. Below is a detailed protocol for a representative in vitro kinase inhibition assay for FLT3.

Protocol: In Vitro FLT3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from established methods to provide a reliable means of determining the potency of inhibitors against FLT3.[9]

Objective: To determine the IC50 value of a test compound against FLT3 kinase.

Materials:

  • Recombinant FLT3 kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

  • Test compounds dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute the compounds in Kinase Buffer A to the desired final concentrations.

  • Reagent Preparation:

    • Prepare a working solution of FLT3 kinase and the Eu-labeled antibody in Kinase Buffer A.

    • Prepare a working solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the europium donor (at ~620 nm) and the Alexa Fluor® 647 acceptor (at ~665 nm) after excitation at ~340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Controls:

  • Positive Control: A known potent FLT3 inhibitor (e.g., quizartinib) should be run in parallel to validate assay performance.

  • Negative Control: Wells containing DMSO without any test compound serve as the 0% inhibition control.

  • Background Control: Wells without kinase serve to determine the background signal.

Experimental Workflow Diagram:

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies Synthesis Synthesis of 5-Phenylisoxazol-3-amine Derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay FLT3 Kinase Inhibition Assay (IC50 determination) Characterization->Kinase_Assay Cell_Assay Cell-based Proliferation Assay (e.g., MV4-11, MOLM-13) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity PK_Studies Pharmacokinetic Studies (ADME) Selectivity->PK_Studies Efficacy Xenograft Efficacy Models (e.g., MV4-11 in mice) PK_Studies->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A typical drug discovery workflow.

V. Concluding Remarks and Future Directions

The 5-phenylisoxazol-3-amine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The SAR landscape, particularly for kinase inhibitors like those targeting FLT3, is becoming increasingly well-defined. Future research will likely focus on:

  • Improving Selectivity: Fine-tuning substitutions to minimize off-target effects and associated toxicities.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations in targets like FLT3.

  • Exploring New Target Space: Applying the SAR knowledge gained from kinase inhibition to design inhibitors for other protein families.

This guide has provided a framework for understanding the key structural determinants of activity for this important class of compounds. A thorough and systematic approach to SAR, grounded in robust experimental validation, will be essential for unlocking the full therapeutic potential of 5-phenylisoxazol-3-amine derivatives.

References

  • Schematic representation of the FLT3-ITD signaling pathways and downstream effects. ResearchGate. Available at: [Link].

  • Schematic diagram of the FLT3 pathways. ResearchGate. Available at: [Link].

  • FLT3 signaling Pathway Map. Bio-Rad. Available at: [Link].

  • Choudhary, C., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications.
  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532-1542.
  • Li, X., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4885-4896.
  • Scaffold-hopping of Linifanib to Design 6-phenylisoxazolo[3,4- b ]pyridin-3-amine Derivatives as FLT3 Inhibitors for Treating Acute Myeloid Leukemia. ResearchGate. Available at: [Link].

  • FLT3 Kinase Assay Kit. BPS Bioscience. Available at: [Link].

  • Kim, J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154.
  • Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. Available at: [Link].

  • Daver, N., et al. (2019). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Leukemia, 33(4), 789–803.
  • Pratz, K. W., et al. (2010). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 115(17), 3529–3536.
  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. PubMed. Available at: [Link].

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry. Available at: [Link].

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. Available at: [Link].

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

An Application Note and Synthesis Protocol for 5-(4-Fluorophenyl)isoxazol-3-amine 5-(4-Fluorophenyl)isoxazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Synthesis Protocol for 5-(4-Fluorophenyl)isoxazol-3-amine

5-(4-Fluorophenyl)isoxazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure features a highly valuable isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in the design of numerous therapeutic agents due to its ability to form a variety of non-covalent interactions with biological targets.[1][2] The incorporation of a 4-fluorophenyl group further enhances its pharmacological potential by increasing lipophilicity and metabolic stability, which can improve bioavailability and efficacy.[2] As an intermediate, this compound serves as a critical building block for synthesizing more complex molecules, particularly in the development of targeted therapies for cancer, neurological disorders, and inflammatory conditions.[2]

This document provides a detailed, field-proven protocol for the synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine, designed for researchers, scientists, and professionals in drug development. The methodology is presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy: Cyclocondensation of a β-Ketonitrile

The most direct and efficient pathway to synthesizing 3-aminoisoxazoles is through the cyclocondensation of a β-ketonitrile with hydroxylamine.[1] This method is favored for its high regioselectivity and use of readily available starting materials. In this protocol, we will utilize (4-Fluorobenzoyl)acetonitrile as the key precursor.

The reaction mechanism involves the nucleophilic attack of hydroxylamine on both the ketone and nitrile functionalities of the precursor. The hydroxylamine's nitrogen atom attacks the electrophilic carbon of the nitrile, while its oxygen atom (in its tautomeric form or after initial condensation) attacks the carbonyl carbon. Subsequent dehydration and intramolecular cyclization lead to the formation of the stable, aromatic isoxazole ring. The use of sodium acetate acts as a mild base to facilitate the reaction, neutralizing the hydrochloride salt of the hydroxylamine and promoting the necessary nucleophilic additions.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 3-aminoisoxazoles.[3]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Recommended Purity
(4-Fluorobenzoyl)acetonitrile40292-93-5C₉H₆FNO163.15≥97%
Hydroxylamine Hydrochloride5470-11-1H₄ClNO69.49≥98%
Sodium Acetate (Anhydrous)127-09-3C₂H₃NaO₂82.03≥99%
Ethyl Alcohol (Ethanol)64-17-5C₂H₆O46.07200 Proof, Anhydrous
Deionized Water7732-18-5H₂O18.02N/A
Diethyl Ether60-29-7C₄H₁₀O74.12Anhydrous, ≥99%
Hexane110-54-3C₆H₁₄86.18ACS Grade, ≥98.5%
Magnesium Sulfate (Anhydrous)7487-88-9MgSO₄120.37≥99.5%
Brine (Saturated NaCl solution)7647-14-5NaCl58.44N/A
Equipment
  • 500 mL single-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Buchner funnel and filter paper

  • Melting point apparatus

  • Standard laboratory glassware and personal protective equipment (PPE)

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start (4-Fluorobenzoyl)acetonitrile + Ethanol Reflux Combine and Reflux (3 days) Start->Reflux Add portionwise Reagent_A Hydroxylamine HCl + Sodium Acetate in Water Reagent_A->Reflux Concentrate Cool & Concentrate (Remove ~50% Solvent) Reflux->Concentrate Extract Extract with Diethyl Ether Concentrate->Extract Wash Wash Ether Layer (Water, Brine) Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate Ether Dry->Evaporate Recrystallize Recrystallize from Diethyl Ether/Hexane Evaporate->Recrystallize Product Final Product: 5-(4-Fluorophenyl)isoxazol-3-amine Recrystallize->Product

Caption: Overall workflow for the synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • In a 500 mL single-neck round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0613 mol) of (4-Fluorobenzoyl)acetonitrile in 200 mL of ethyl alcohol.

    • Rationale: Ethanol serves as the primary reaction solvent, effectively dissolving the organic precursor.

  • Preparation of Hydroxylamine Solution:

    • In a separate beaker, prepare a solution by dissolving 18.3 g (0.263 mol) of hydroxylamine hydrochloride and 24.0 g (0.293 mol) of sodium acetate in 200 mL of deionized water. Stir until all solids are dissolved.

    • Rationale: Hydroxylamine hydrochloride is the source of the N-O fragment for the isoxazole ring. Sodium acetate is a weak base used to neutralize the HCl salt, liberating the free hydroxylamine base required for the nucleophilic attack. An excess is used to drive the reaction to completion.

  • Reaction Execution:

    • While stirring the ethanolic solution of (4-Fluorobenzoyl)acetonitrile, add the aqueous hydroxylamine/sodium acetate solution portionwise over 10-15 minutes.

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for three days.

    • Rationale: Refluxing at an elevated temperature provides the necessary activation energy for the cyclocondensation reaction. The extended reaction time ensures maximum conversion of the starting material. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4]

  • Work-up and Isolation:

    • After three days, turn off the heat and allow the reaction mixture to cool to room temperature.

    • Remove approximately half of the solvent volume using a rotary evaporator. An oily layer may form at this stage.[3]

    • Transfer the entire residue to a 500 mL separatory funnel. Extract the aqueous mixture thoroughly with diethyl ether (3 x 100 mL).

    • Rationale: The desired product is organic-soluble and will partition into the diethyl ether phase, separating it from inorganic salts and other aqueous-soluble impurities.

    • Combine the organic (ether) extracts. Wash the combined extracts sequentially with deionized water (1 x 100 mL) and then with brine (1 x 100 mL).

    • Rationale: Washing with water removes any residual water-soluble impurities, and the brine wash removes the bulk of the dissolved water from the organic phase, facilitating the subsequent drying step.

    • Dry the ether layer over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes until the ether is clear.

    • Filter the drying agent using a Buchner funnel and wash the solid cake with a small amount of fresh diethyl ether.

    • Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude product, which should appear as orange crystals.[3]

  • Purification:

    • Recrystallize the crude orange crystals from a diethyl ether/hexane solvent system. Dissolve the crude product in a minimal amount of hot diethyl ether and then slowly add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Rationale: Recrystallization is a purification technique that separates the product from impurities based on differences in solubility. The desired compound is more soluble in hot solvent and less soluble in cold solvent, allowing it to crystallize out upon cooling while impurities remain in the solution.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Expected Results and Characterization

ParameterExpected ValueSource(s)
Product Name 5-(4-Fluorophenyl)isoxazol-3-amineN/A
Appearance Solid / Orange Crystals[3]
Molecular Weight 178.16 g/mol [5][6]
Melting Point 98-99 °C (recrystallized)[3]
Yield Moderate to Good (typically 60-75%)General Synthesis[7]

Characterization: The identity and purity of the synthesized 5-(4-Fluorophenyl)isoxazol-3-amine should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and identify characteristic peaks for the isoxazole and fluorophenyl rings.

  • FTIR Spectroscopy: To identify key functional groups, such as the N-H stretch of the amine and C=N/C=C stretches of the isoxazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]

  • Melting Point Analysis: To assess the purity of the final product. A sharp melting point range close to the literature value indicates high purity.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; insufficient reflux time or temperature.Monitor the reaction by TLC to confirm the consumption of starting material. If necessary, extend the reflux time. Ensure the heating mantle is at the correct temperature.
Degradation of hydroxylamine.Use fresh, high-purity hydroxylamine hydrochloride. Ensure the sodium acetate is anhydrous.
Product is an Oil, Not a Solid Presence of impurities or residual solvent.Ensure all solvent is removed on the rotary evaporator. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Re-purify via column chromatography if recrystallization fails.
Impure Product (Broad Melting Point) Incomplete purification.Repeat the recrystallization step, ensuring slow cooling for better crystal formation. Consider using a different solvent system for recrystallization.
Difficulty with Ether Extraction (Emulsion) The mixture is too basic or contains surfactants.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the layers to separate for a longer period.

Safety and Handling Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.

  • Hydroxylamine hydrochloride is corrosive and toxic; avoid inhalation of dust and contact with skin and eyes.

  • Diethyl ether and hexane are highly flammable. Ensure there are no open flames or spark sources nearby.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

  • Journal of Kufa for Chemical Sciences. (2024). Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

Sources

Application

purification methods for 5-(4-Fluorophenyl)isoxazol-3-amine

An In-Depth Guide to the Purification of 5-(4-Fluorophenyl)isoxazol-3-amine Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity 5-(4-Fluorophenyl)isoxazol-3-amine is a vital heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 5-(4-Fluorophenyl)isoxazol-3-amine

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity

5-(4-Fluorophenyl)isoxazol-3-amine is a vital heterocyclic building block in contemporary medicinal chemistry. Its unique isoxazole scaffold, combined with the fluorophenyl moiety, makes it a valuable precursor in the synthesis of targeted therapies for a range of diseases, including cancer and neurological disorders.[1][2] The lipophilicity conferred by the fluorophenyl group can enhance the bioavailability and efficacy of drug candidates, making this compound a focal point of pharmaceutical development.[2]

In any research or drug development pipeline, the purity of starting materials is paramount. Impurities can lead to unwanted side reactions, complicate the interpretation of biological data, and introduce potentially toxic components into final active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of robust purification methodologies for 5-(4-Fluorophenyl)isoxazol-3-amine, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic decision-making required to achieve high purity.

Anticipating the Challenge: Common Impurities and Their Origins

Effective purification begins with an understanding of potential impurities. The synthesis of isoxazole derivatives, often proceeding through chalcone intermediates, can introduce several classes of contaminants that must be addressed.[3][4][5]

  • Unreacted Starting Materials: Residual chalcones or hydroxylamine from the cyclization step.

  • Reaction Byproducts: Formation of undesired isomers (regioisomers) with very similar polarity can be a significant challenge.[3]

  • Reagents and Catalysts: Acids, bases, or other reagents used during the synthesis.

  • Degradation Products: The isoxazole ring can be sensitive to harsh workup conditions, potentially leading to decomposition.[3]

The primary amine functionality of the target compound introduces a specific challenge: its basicity. This property can cause strong interactions with the acidic silanol groups on standard silica gel, leading to poor peak shape (tailing) and potential yield loss during column chromatography.[6][7]

Physicochemical Profile: Data-Driven Purification Strategy

A successful purification strategy is built on the physical and chemical properties of the target molecule.

PropertyValueSignificance for Purification
Molecular Formula C₉H₇FN₂OBasic information for characterization.[8]
Molecular Weight 178.16 g/mol Used in molar calculations for reagents.[8][9]
Appearance Off-white to light yellow solidVisual indicator of crude product purity.[9]
Melting Point 127-132 °CA sharp melting point in this range is a strong indicator of high purity. Broader or lower ranges suggest the presence of impurities.[9]
Amine Basicity The primary amine is a weak base.This is the key property exploited in acid-base extraction, allowing for selective separation from neutral or acidic impurities.[10][11]
Solubility Soluble in many organic solvents (e.g., DCM, EtOAc, MeOH). Forms a water-soluble salt in acidic aqueous solutions.Dictates the choice of solvents for extraction, chromatography, and recrystallization.

A Multi-Modal Approach to Purification

No single method is universally optimal. The most effective approach often involves a logical sequence of techniques, starting with a bulk purification step and progressing to a final polishing step.

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Bulk Impurity Removal Column Column Chromatography Extraction->Column Isomer & Polarity-Based Separation Recrystal Recrystallization Column->Recrystal Final Polishing & Crystalline Form Pure Pure Product (>98%) Recrystal->Pure

Caption: General purification workflow for 5-(4-Fluorophenyl)isoxazol-3-amine.

Method 1: Acid-Base Extraction Protocol

Principle: This technique leverages the basic nature of the amine group. By treating the crude product with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral amine, which can then be isolated.[10][11][12]

Application: This is an ideal first step for crude reaction mixtures. It efficiently removes a large portion of neutral and acidic impurities, significantly simplifying subsequent chromatographic steps.

Detailed Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to fully separate. The target amine, now in its protonated hydrochloride salt form, will be in the top aqueous layer.

  • Phase Separation: Drain the bottom organic layer (containing neutral/acidic impurities) and set it aside. Collect the aqueous layer in a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To maximize recovery, add a fresh portion of 1 M HCl to the organic layer, shake, and combine this second aqueous extract with the first.

  • Regeneration of Free Amine: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise while stirring until the solution becomes basic (pH 9-10, check with pH paper). The neutral 5-(4-Fluorophenyl)isoxazol-3-amine will precipitate out as a solid.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

    • If the product oils out or does not precipitate: Extract the basified aqueous solution two to three times with fresh portions of DCM or EtOAc. Combine the organic extracts.

  • Final Processing: Dry the isolated solid under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Method 2: Column Chromatography Protocol

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (the packing material in the column) and a mobile phase (the eluting solvent). Compounds with a higher affinity for the stationary phase move down the column more slowly.

Application: This is the most powerful technique for separating the target compound from impurities with similar polarity, such as regioisomers or byproducts from the synthesis.[3]

Strategic Choices in Chromatography

The primary challenge in chromatographing amines on standard silica gel is the interaction between the basic amine and acidic silanol groups on the silica surface. This can be overcome with two main strategies.

Chromatography_Decision Start Crude Amine for Chromatography Silica Standard Silica Gel Start->Silica Standard Approach AmineSilica Amine-Functionalized Silica or Basic Alumina Start->AmineSilica Amine-Specific Approach (Recommended) Result1 Good Separation, Symmetrical Peaks Silica->Result1 Add 0.5-1% Triethylamine or Ammonia to Eluent Result2 Peak Tailing, Low Recovery Silica->Result2 If no modifier is used AmineSilica->Result1 Neutralizes acidic sites

Caption: Decision tree for selecting the right chromatography conditions.

Detailed Step-by-Step Protocol
  • Stationary Phase Selection:

    • Recommended: Use an amine-functionalized silica or basic alumina column. This provides a much more inert surface, leading to better peak shapes and recovery without mobile phase modifiers.[6][7]

    • Alternative: If using standard silica gel, plan to add a basic modifier to your mobile phase.

  • Mobile Phase Selection (TLC Analysis):

    • Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).

    • Spot the crude material on a TLC plate and elute with various ratios (e.g., 20%, 30%, 40% EtOAc in hexanes).

    • If using standard silica: Add ~1% triethylamine (TEA) to the TLC solvent jar.

    • The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack the chosen stationary phase into a glass column using the selected mobile phase (as a slurry). Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Preferred): Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM), add silica gel (2-3 times the mass of the crude product), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials. The elution can be done isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Method 3: Recrystallization Protocol

Principle: This method purifies crystalline solids based on differences in solubility. The crude material is dissolved in a hot solvent in which it is highly soluble, while the impurities are either insoluble or soluble to a lesser extent. Upon cooling, the solution becomes supersaturated with the desired compound, which then crystallizes out, leaving the impurities behind in the solution.

Application: This is an excellent final "polishing" step to obtain a highly pure, crystalline solid with a sharp melting point. It is most effective when the amount of impurities is relatively low (<10%). Ethanol is a commonly cited solvent for recrystallizing isoxazole derivatives.[3][4]

Detailed Step-by-Step Protocol
  • Solvent Selection: Place a small amount of the purified solid into several test tubes. Add a few drops of different potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the compound to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling. Continue adding the hot solvent until the compound just dissolves. Using the minimum amount of hot solvent is critical for good recovery.

  • Hot Filtration (If Necessary): If there are insoluble impurities present in the hot solution, perform a quick gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.

  • Cooling: Once crystal formation is complete at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Assessment of Purity

After purification, the identity and purity of 5-(4-Fluorophenyl)isoxazol-3-amine must be confirmed.

  • Melting Point Analysis: A sharp melting point that matches the literature value (127-132 °C) is a primary indicator of high purity.[9]

  • Chromatographic Analysis (TLC/HPLC): The purified compound should appear as a single, well-defined spot on a TLC plate (visualized under UV light) in multiple solvent systems. High-Performance Liquid Chromatography (HPLC) should show a single peak, allowing for quantitative purity assessment (e.g., >98.5%).[1]

  • Spectroscopic Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm that the chemical structure is correct and that signals from impurities are absent.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

Sources

Method

Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of 5-(4-Fluorophenyl)isoxazol-3-amine

Introduction and Scientific Context 5-(4-Fluorophenyl)isoxazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

5-(4-Fluorophenyl)isoxazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its structure, combining an isoxazole core with a fluorophenyl moiety, presents a unique electronic and steric profile for interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and purity assessment of such molecules.[1][2] ¹H NMR, in particular, provides critical information on the number of different proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 5-(4-Fluorophenyl)isoxazol-3-amine, ¹H NMR analysis is crucial for verifying the correct regiochemistry of the substituents on the isoxazole ring and confirming the integrity of the overall molecular framework. This note establishes a robust and validated protocol for its complete ¹H NMR characterization.

Molecular Structure and Predicted ¹H NMR Profile

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectrum.[3] The key to accurate spectral assignment lies in recognizing the distinct proton environments and predicting their behavior based on established principles of chemical shifts and spin-spin coupling.[4]

Structure:

Chemical structure of 5-(4-Fluorophenyl)isoxazol-3-amine

Analysis of Proton Environments:

  • Amine Protons (-NH₂): These two protons are chemically equivalent. Their signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water or acid. The chemical shift can vary significantly depending on solvent, concentration, and temperature.

  • Isoxazole Ring Proton (H-4): This is a single proton attached to the C4 position of the isoxazole ring. It exists in a unique electronic environment and is expected to appear as a sharp singlet, as it has no adjacent proton neighbors to couple with. Its chemical shift is influenced by the heteroatoms in the five-membered ring.[5][6]

  • Aromatic Protons (Phenyl Ring): The 4-fluorophenyl group has a plane of symmetry. Therefore, the four aromatic protons are divided into two sets of two equivalent protons:

    • H-ortho (H-2', H-6'): These two protons are ortho to the carbon atom attached to the isoxazole ring. They are expected to couple with their neighboring meta protons. Crucially, they will also exhibit through-space or through-bond coupling to the neighboring fluorine atom (¹⁹F), which is a spin-active nucleus (I=½).[7][8] This ¹H-¹⁹F coupling will further split the signal.

    • H-meta (H-3', H-5'): These two protons are meta to the isoxazole substituent and ortho to the fluorine atom. They will couple with their neighboring ortho protons and will also show coupling to the ¹⁹F nucleus.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[9] The following protocol is designed to yield high-resolution spectra by minimizing interference from contaminants and ensuring magnetic field homogeneity.

Materials:

  • 5-(4-Fluorophenyl)isoxazol-3-amine (5-10 mg)[10][11]

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL[10][12]

  • Internal Standard (optional, e.g., Tetramethylsilane - TMS)

  • High-quality 5 mm NMR tube and cap

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Glass wool or syringe filter

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

    • Rationale: This concentration range is optimal for obtaining a high signal-to-noise ratio in a short time for a small molecule without causing line broadening due to excessive viscosity.[9][12]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. DMSO-d₆ is an excellent choice for this molecule due to its ability to dissolve polar compounds and the fact that the amine protons will be clearly visible.

    • Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H spectrum. The deuterium nucleus provides the field-frequency lock signal required by modern spectrometers for stability.[12]

  • Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. Visually inspect for any undissolved particulate matter.

  • Filtration (Critical Step): Pack a small plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into the NMR tube.

    • Rationale: Suspended solid particles severely disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[9] Do not use cotton wool, as it can leach impurities into the sample.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.

Sample_Preparation_Workflow cluster_prep Sample Preparation Protocol A 1. Weigh 5-10 mg of Sample B 2. Add 0.6-0.7 mL Deuterated Solvent A->B C 3. Dissolve Sample (Vortex/Swirl) B->C D 4. Filter Solution into NMR Tube C->D E 5. Cap, Clean & Label Tube D->E F NMR Spectrometer E->F Proceed to Acquisition

Caption: Workflow for preparing a high-quality NMR sample.

Protocol 2: Data Acquisition

This section outlines typical parameters for acquiring a high-resolution ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Parameter Optimization: Use the parameters outlined in the table below as a starting point.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Angle30-45 degreesA smaller flip angle allows for a shorter relaxation delay, increasing throughput.
Spectral Width~16 ppmEnsures all relevant signals, from downfield aromatics to upfield TMS, are captured.
Acquisition Time2-4 secondsA longer acquisition time results in better digital resolution.
Relaxation Delay (d1)1-2 secondsAllows for sufficient relaxation of protons between scans, crucial for accurate integration.
Number of Scans (ns)8-16A sufficient number of scans are averaged to improve the signal-to-noise ratio.
Temperature298 K (25 °C)A stable temperature is essential for reproducible chemical shifts.

Data Processing and Structural Interpretation

The analysis workflow transforms the raw time-domain signal (FID) into an interpretable frequency-domain spectrum.

Data_Analysis_Workflow A Acquire FID (Raw Time-Domain Data) B Apply Window Function (e.g., Exponential Multiplication) A->B C Fourier Transform (FT) B->C D Phase Correction (Manual or Automatic) C->D E Baseline Correction D->E F Reference Spectrum (Set TMS to 0 ppm) E->F G Integration & Peak Picking F->G H Assign Signals & Analyze Coupling G->H I Final Structure Confirmation H->I

Caption: Standard workflow for NMR data processing and analysis.

Interpreted ¹H NMR Data

The following table summarizes the expected signals for 5-(4-Fluorophenyl)isoxazol-3-amine, providing a guide for spectral assignment. Chemical shifts are predicted based on typical values for these functional groups and may vary slightly based on solvent and concentration.[13][14]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
-NH₂ 5.5 - 6.5 (DMSO-d₆)Broad Singlet (br s)2HN/AChemical shift is highly variable and the signal is often broad.
H-4 ~6.8Singlet (s)1HN/AA sharp singlet characteristic of the isoxazole C4-H.[13][15]
H-meta (H-3', 5') ~7.3Triplet of Doublets (td) or Multiplet (m)2H³J(H-H) ≈ 8-9 Hz³J(H-F) ≈ 8-9 HzAppears as an approximate triplet due to coupling with two ortho protons and the ortho fluorine.
H-ortho (H-2', 6') ~7.9Triplet of Doublets (td) or Multiplet (m)2H³J(H-H) ≈ 8-9 Hz⁴J(H-F) ≈ 5-6 HzThe signal is downfield due to the anisotropic effect of the isoxazole ring.

Key Interpretive Insights:

  • Singlet at ~6.8 ppm: This is the most diagnostic signal, confirming the presence of the proton at the C4 position and thus the 5-substituted isoxazole-3-amine regiochemistry.

  • Aromatic Region Complexity: The signals for the fluorophenyl protons appear more complex than a simple pair of doublets. This complexity arises from both proton-proton (³J_HH) and proton-fluorine (³J_HF and ⁴J_HF) couplings.[16][17] The magnitudes of these coupling constants provide definitive proof of the fluorine's position on the phenyl ring.

Method Validation and Trustworthiness

For applications in regulated environments such as pharmaceutical development, the NMR method must be validated to ensure its reliability.[18][19] While a full validation protocol is beyond the scope of this note, key parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is confirmed by the unique chemical shifts and coupling patterns.

  • Accuracy & Precision: For quantitative NMR (qNMR), accuracy is determined by comparing results to a certified reference material, while precision is assessed through repeated measurements.[1][20]

  • Linearity: The signal response should be directly proportional to the analyte concentration over a given range.

By following the detailed protocols herein, researchers can generate a self-validating dataset where the integration values, chemical shifts, and coupling constants are all internally consistent with the proposed structure of 5-(4-Fluorophenyl)isoxazol-3-amine.

References

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. [Link]

  • Piovesan, P. F., et al. (2016). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • University of Arizona. NMR Sample Preparation. [Link]

  • Turner, C. J., & Cheeseman, G. W. H. (1976). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Organic Magnetic Resonance. [Link]

  • Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University College London. Sample Preparation. [Link]

  • Sahu, R., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Zanier, D., et al. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: NMR Bibliography. [Link]

  • Wasylishen, R., et al. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry. [Link]

  • Supporting Information. General Information. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

  • Supporting Information. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

  • ResearchGate. NMR-Based Metabolomics: Methods and Protocols. [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • Raftery, D., et al. (2001). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Analytical Chemistry. [Link]

  • Supporting Information. General Information. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Laghi, L., et al. (2018). NMR Spectroscopy Protocols for Food Metabolomics Applications. Methods in Molecular Biology. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Abraham, R. J., & Reid, M. ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Gowda, G. A. N., & Raftery, D. (Eds.). (2018). NMR-Based Metabolomics: Methods and Protocols. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives | Request PDF. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • D'Anna, F., et al. (2012). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. [Link]

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Application

Application Note: Strategic Use of 5-(4-Fluorophenyl)isoxazol-3-amine in the Synthesis of Potent Kinase Inhibitors

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Kinase Inhibition The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Kinase Inhibition

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, present attractive therapeutic targets. Within the medicinal chemist's arsenal, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact favorably with the ATP-binding site of various kinases. The 5-phenylisoxazol-3-amine core is one such scaffold, offering a unique combination of hydrogen bonding capabilities, structural rigidity, and opportunities for synthetic diversification.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of a key building block, 5-(4-Fluorophenyl)isoxazol-3-amine , in the synthesis of kinase inhibitors. The presence of the 4-fluorophenyl group often enhances metabolic stability and can contribute to favorable binding interactions within the kinase active site.[2] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and present data on the biological activity of representative inhibitors.

Scientific Rationale: Why 5-(4-Fluorophenyl)isoxazol-3-amine?

The selection of 5-(4-Fluorophenyl)isoxazol-3-amine as a starting material is underpinned by several key principles of medicinal chemistry and kinase inhibitor design:

  • Hydrogen Bonding: The 3-amino group of the isoxazole ring acts as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and forming key interactions with the hinge region of the kinase active site.

  • Structural Rigidity and Vectorial Orientation: The isoxazole ring is a planar aromatic system that rigidly holds the 3-amino and 5-(4-fluorophenyl) groups in a defined spatial orientation. This pre-organization reduces the entropic penalty upon binding and allows for predictable vectorial projection of substituents into specific pockets of the kinase active site.

  • The Role of the 4-Fluorophenyl Group: The 4-fluorophenyl moiety at the 5-position of the isoxazole ring is a common feature in many kinase inhibitors. The fluorine atom can enhance binding affinity through favorable interactions with the protein, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can aid in cell permeability.[2]

  • Synthetic Versatility: The primary amino group of 5-(4-Fluorophenyl)isoxazol-3-amine is a versatile synthetic handle. It readily participates in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient heterocycles (e.g., pyrimidines, pyridines) and amide bond forming reactions, which are the two most common strategies for elaborating this core into potent kinase inhibitors.

Experimental Protocols: Synthesis of a Kinase Inhibitor Scaffold

The following protocols describe a representative two-step synthesis of a common kinase inhibitor scaffold, starting from 5-(4-Fluorophenyl)isoxazol-3-amine. These protocols are designed to be self-validating, with clear endpoints and characterization methods.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with 2,4-Dichloropyrimidine

This protocol details the synthesis of N-(2-chloropyrimidin-4-yl)-5-(4-fluorophenyl)isoxazol-3-amine, a key intermediate in the synthesis of numerous kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).[2][3] The reaction proceeds via a nucleophilic attack of the amino group of the isoxazole onto the electron-deficient pyrimidine ring. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution than the C2 position.

Workflow for SNAr Reaction:

sn_ar_workflow start Start reagents Combine 5-(4-Fluorophenyl)isoxazol-3-amine, 2,4-dichloropyrimidine, and base in solvent start->reagents reaction Heat reaction mixture (e.g., 80-100 °C) reagents->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Aqueous workup and extraction monitoring->workup Reaction complete purification Purify by column chromatography workup->purification characterization Characterize product (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the SNAr reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
5-(4-Fluorophenyl)isoxazol-3-amine925005-35-2178.161.0
2,4-Dichloropyrimidine3934-20-1148.981.1
Diisopropylethylamine (DIPEA)7087-68-5129.242.0
2-Propanol (IPA)67-63-060.1010 mL
Ethyl acetate141-78-688.11As needed
Saturated aqueous sodium bicarbonateN/AN/AAs needed
BrineN/AN/AAs needed
Anhydrous sodium sulfate7757-82-6142.04As needed
Silica gel7631-86-960.08As needed

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(4-Fluorophenyl)isoxazol-3-amine (1.0 mmol, 178 mg).

  • Add 2-propanol (10 mL) and stir to dissolve.

  • Add 2,4-dichloropyrimidine (1.1 mmol, 164 mg) and diisopropylethylamine (DIPEA) (2.0 mmol, 0.35 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-(2-chloropyrimidin-4-yl)-5-(4-fluorophenyl)isoxazol-3-amine as a solid.

Expected Outcome:

The reaction should yield the desired product in good yield (typically 60-80%). The product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol describes the synthesis of a more complex kinase inhibitor through an amide bond formation between the previously synthesized pyrimidine intermediate and a representative carboxylic acid. This is a common strategy to introduce additional points of interaction with the kinase.

Workflow for Amide Coupling:

amide_coupling_workflow start Start reagents Combine carboxylic acid, coupling agent, and base in solvent start->reagents activation Stir for activation (e.g., 15-30 min) reagents->activation amine_add Add N-(2-chloropyrimidin-4-yl)-5-(4-fluorophenyl) isoxazol-3-amine activation->amine_add reaction Stir at room temperature amine_add->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Aqueous workup and extraction monitoring->workup Reaction complete purification Purify by column chromatography or crystallization workup->purification characterization Characterize product (NMR, MS, HPLC) purification->characterization end End characterization->end

Caption: Workflow for the amide coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
N-(2-chloropyrimidin-4-yl)-5-(4-fluorophenyl)isoxazol-3-amineN/A290.691.0
4-(Trifluoromethyl)benzoic acid455-24-3190.121.2
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.231.2
Diisopropylethylamine (DIPEA)7087-68-5129.243.0
N,N-Dimethylformamide (DMF)68-12-273.0910 mL
Ethyl acetate141-78-688.11As needed
Water7732-18-518.02As needed
BrineN/AN/AAs needed
Anhydrous sodium sulfate7757-82-6142.04As needed

Procedure:

  • To a round-bottom flask, add 4-(trifluoromethyl)benzoic acid (1.2 mmol, 228 mg), HATU (1.2 mmol, 456 mg), and DMF (5 mL).

  • Add DIPEA (3.0 mmol, 0.52 mL) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve N-(2-chloropyrimidin-4-yl)-5-(4-fluorophenyl)isoxazol-3-amine (1.0 mmol, 291 mg) in DMF (5 mL).

  • Add the solution of the amine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide product.

Expected Outcome:

The amide coupling should proceed cleanly to give the desired product in high yield (typically >70%). The final compound should be fully characterized by NMR, HRMS, and its purity assessed by HPLC.

Data Presentation: Representative Kinase Inhibitors

The 5-(4-fluorophenyl)isoxazol-3-amine scaffold has been incorporated into a variety of potent kinase inhibitors. The following table summarizes the biological activity of some representative examples from the literature.

Compound IDTarget Kinase(s)IC50 (nM)Reference
A JNK315[1]
B p38α250[2]
C CDK2/cyclin A80[4]
D FLT312

Note: The structures for compounds A, B, C, and D are proprietary to the cited references and are not reproduced here. The data is presented to illustrate the potential of the scaffold.

Mechanism of Action: Binding Mode of the Isoxazole Scaffold

The efficacy of kinase inhibitors derived from 5-(4-Fluorophenyl)isoxazol-3-amine can be attributed to their specific mode of interaction within the ATP-binding pocket of the target kinase.

binding_mode cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket isoxazole_amine 3-Amino-isoxazole isoxazole_amine->hinge H-bond fluorophenyl 4-Fluorophenyl fluorophenyl->hydrophobic_pocket Hydrophobic/ Halogen bond pyrimidine Pyrimidine pyrimidine->gatekeeper van der Waals

Caption: General binding mode of the inhibitor scaffold.

The 3-amino group of the isoxazole forms one or two hydrogen bonds with the backbone amide of the hinge region residues. The pyrimidine ring often interacts with the gatekeeper residue, and the 4-fluorophenyl group is typically positioned in a hydrophobic pocket, where the fluorine atom can form favorable halogen bonds or other non-covalent interactions.

Conclusion

5-(4-Fluorophenyl)isoxazol-3-amine is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its inherent structural and electronic properties make it an ideal starting point for accessing a wide range of inhibitor scaffolds. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their drug discovery programs. By understanding the rationale behind its use and mastering the key synthetic transformations, scientists can accelerate the development of next-generation kinase inhibitors.

References

  • He, Y., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 375-380. [Link]

  • Tadesse, S., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(5), 1482. [Link]

  • Ohta, S., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry, 22(15), 4162-4176. [Link]

  • Bar-Nir, D., et al. (2022). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 24(1), 229-233. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7586. [Link]

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Method

An Application Guide to the Experimental Synthesis of the Isoxazole Ring

Introduction: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic propert...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, present in a wide array of clinically approved drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the GABAA agonist muscimol.[3] The isoxazole moiety's ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, makes it a privileged structure in the design of targeted therapeutics.[3][4]

This guide provides an in-depth exploration of the most robust and widely employed experimental procedures for the formation of the isoxazole ring. Moving beyond mere procedural lists, we will delve into the mechanistic rationale behind key synthetic strategies, offering field-proven insights for researchers, chemists, and drug development professionals. The protocols detailed herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.

The principal pathways for isoxazole synthesis involve the construction of the N-O bond and the closure of the five-membered ring. The two most powerful and versatile strategies, which will be the focus of this guide, are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction of hydroxylamine with a three-carbon component, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[5][6]

Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The [3+2] cycloaddition between a nitrile oxide (acting as a 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most prevalent and flexible method for constructing the isoxazole core.[7] This reaction forms two new covalent bonds in a single step, offering high atom economy and control over substituent placement. A key feature of this method is the in situ generation of the nitrile oxide, a reactive and unstable intermediate that is best used immediately as it forms to prevent dimerization into furoxan byproducts.[3][8]

Scientific Principle & Mechanism

The reaction is a pericyclic process where the three atoms of the nitrile oxide dipole react with two atoms of the alkyne dipolarophile to form the five-membered isoxazole ring. The mechanism can be concerted, where both bonds form simultaneously, or proceed through a stepwise diradical intermediate.[7] The regioselectivity (i.e., the orientation of the dipole addition to the alkyne) is governed by both steric and electronic factors of the substituents on each component, which can be explained by Frontier Molecular Orbital (FMO) theory.[9] Generally, the reaction of terminal alkynes with nitrile oxides regioselectively yields 3,5-disubstituted isoxazoles.[10]

Sources

Application

Application Notes and Protocols for Cell-Based Assays of 5-(4-Fluorophenyl)isoxazol-3-amine Derivatives

Introduction: Unlocking the Therapeutic Potential of Isoxazole Derivatives The 5-(4-fluorophenyl)isoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Isoxazole Derivatives

The 5-(4-fluorophenyl)isoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutics.[1][2] Derivatives of this class have shown promise as anti-inflammatory, anti-cancer, and neuroactive agents, underscoring their versatility in interacting with a range of biological targets.[1][3] The isoxazole moiety is a key pharmacophore in numerous approved drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting its significance in drug design.[2][4]

Given the diverse biological activities of isoxazole-containing compounds, a systematic and robust cell-based assay cascade is crucial for elucidating the mechanism of action and advancing the most promising candidates in a drug discovery program. These assays provide a more physiologically relevant context than purely biochemical screens, offering insights into crucial parameters such as cell permeability, target engagement in a cellular milieu, and downstream functional consequences.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to characterize 5-(4-fluorophenyl)isoxazol-3-amine derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation.

I. Foundational Assessment: Cytotoxicity and Viability Profiling

A primary and essential step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation. This foundational data informs the therapeutic window and distinguishes targeted anti-proliferative effects from general cytotoxicity.

Scientific Rationale

Before assessing the specific mechanism of a compound, it is critical to understand its general effect on cell health. Assays that measure metabolic activity or cell membrane integrity are excellent proxies for cell viability.[7][8] Establishing a dose-response curve for cytotoxicity allows for the determination of key parameters like the EC50 (half-maximal effective concentration), which is vital for designing subsequent, more specific assays at non-cytotoxic concentrations.

Recommended Assays

A tiered approach using multiple viability assays with different endpoints is recommended to obtain a comprehensive profile.

Assay Principle Advantages Considerations
MTS Assay Colorimetric; reduction of a tetrazolium salt by metabolically active cells to a soluble formazan product.Simple, "add-and-read" format; no solubilization step required.[7]Can be influenced by compounds affecting cellular redox state.
CellTiter-Glo® Luminescent; quantifies ATP, an indicator of metabolically active cells.[7]High sensitivity; rapid "add-mix-measure" protocol suitable for HTS.Signal can be affected by compounds that modulate cellular ATP levels directly.
Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation & Assay cluster_3 Data Analysis seed Seed cells in 96-well plates treat Add serial dilutions of 5-(4-Fluorophenyl)isoxazol-3-amine derivatives seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add MTS or CellTiter-Glo® Reagent incubate->add_reagent measure Measure Absorbance (490 nm) or Luminescence add_reagent->measure analyze Calculate % viability vs. control and determine EC50 values measure->analyze

Caption: General workflow for cell viability and cytotoxicity assays.

Protocol 1: MTS Cell Viability Assay

This protocol is adapted from established methods for assessing cell metabolic activity.[7][9]

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-(4-Fluorophenyl)isoxazol-3-amine derivatives (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTS reagent combined with an electron coupling reagent (e.g., PES)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the isoxazole derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell doubling time and the expected mechanism of action.

  • MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[7][9]

  • Color Development: Incubate the plate for 1-4 hours at 37°C.[7][9]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[7]

Data Analysis:

  • Subtract the average absorbance of the medium-only background wells from all other wells.

  • Calculate the percentage of cell viability for each treatment: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the % viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

II. Mechanistic Deep Dive: Target-Oriented Assays

Once the cytotoxic profile is established, the next phase is to investigate the specific molecular targets and pathways modulated by the 5-(4-fluorophenyl)isoxazol-3-amine derivatives. The choice of assay will be guided by the intended therapeutic area (e.g., oncology, inflammation) and any structural similarities to known inhibitors.

A. Probing for Apoptosis Induction

For compounds with anti-cancer potential, determining if the observed cytotoxicity is due to the induction of apoptosis is a critical step.

Scientific Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[10] Caspase-3 and Caspase-7 are key executioner caspases, and their activity is a reliable indicator of apoptosis.[11][12]

This homogeneous, luminescent assay measures caspase-3 and -7 activities directly in cell culture.[11][12]

Materials:

  • Cells seeded and treated with isoxazole derivatives in a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Reagent (Promega).

  • Luminometer.

Procedure:

  • Cell Treatment: Seed and treat cells with the compounds at various concentrations (based on viability data) for a desired period (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine).[10]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[12]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Plot the luminescence signal (Relative Luminescence Units, RLU) against the compound concentration.

  • An increase in luminescence compared to the vehicle control indicates caspase-3/7 activation and apoptosis induction.

B. Kinase Inhibition Profiling

Many isoxazole-containing molecules are known to be kinase inhibitors.[6][13] Cell-based kinase assays are crucial to confirm that a compound inhibits its target kinase within a living cell.[5]

Scientific Rationale: Kinases are a major class of drug targets, particularly in oncology.[6] Unlike biochemical assays, cell-based formats provide direct evidence of a compound's ability to cross the cell membrane, engage the target kinase in the presence of high intracellular ATP concentrations, and inhibit its downstream signaling.[5] Assays can measure the phosphorylation of a direct substrate or the overall effect on cell proliferation driven by a specific kinase.[6][14]

G compound 5-(4-Fluorophenyl)isoxazol-3-amine Derivative kinase Target Kinase compound->kinase Inhibition substrate Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate (p-Substrate) substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response

Caption: Inhibition of a kinase by an isoxazole derivative blocks substrate phosphorylation.

This protocol provides a general framework for measuring the phosphorylation of a specific kinase substrate.

Materials:

  • Cell line expressing the target kinase and substrate.

  • 5-(4-Fluorophenyl)isoxazol-3-amine derivatives.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total substrate and phospho-specific substrate).

  • Secondary antibody (HRP-conjugated).

  • Western blot or ELISA detection reagents.

Procedure:

  • Cell Treatment: Seed cells in 6-well or 12-well plates. Once confluent, treat with various concentrations of the isoxazole derivative for a short duration (e.g., 1-4 hours). Include appropriate positive (e.g., growth factor stimulation) and negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Western Blotting: a. Normalize protein amounts and separate by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against the phosphorylated substrate and the total substrate (on separate blots or by stripping and re-probing). d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate signal to account for any variations in protein loading.

Data Interpretation:

  • A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates cellular inhibition of the target kinase.

C. GPCR, Ion Channel, and Nuclear Receptor Modulation

The versatility of the isoxazole scaffold means that derivatives could also interact with G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.[15][16]

Scientific Rationale:

  • GPCRs: These receptors are major drug targets, and their activation can be monitored by measuring downstream second messengers like cAMP or IP1, or by detecting the recruitment of β-arrestin.[16][17][18]

  • Ion Channels: These are critical for cellular excitability.[15][19] Their modulation can be assessed using fluorescent indicators that measure changes in intracellular ion concentrations (e.g., Ca2+) or membrane potential.[20][21]

  • Nuclear Receptors: These ligand-activated transcription factors are key targets for metabolic and inflammatory diseases.[22] Reporter gene assays are the gold standard for measuring their activation or inhibition.[23][24]

This assay is highly versatile for characterizing nuclear receptor modulators in a cellular context.[22][23]

Materials:

  • HEK293T cells or another suitable host cell line.

  • Expression plasmid for a chimeric receptor (Gal4 DNA-binding domain fused to the ligand-binding domain of the nuclear receptor of interest).[23]

  • Reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving a luciferase gene (e.g., pFR-Luc).[23]

  • Control plasmid for normalization (e.g., pRL-SV40 expressing Renilla luciferase).[23]

  • Transfection reagent.

  • Dual-Luciferase® Reporter Assay System (Promega).

Procedure:

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the three plasmids (chimeric receptor, reporter, and control).

  • Incubation: Allow cells to express the plasmids for 4-6 hours.

  • Treatment: Replace the transfection medium with medium containing serial dilutions of the 5-(4-fluorophenyl)isoxazol-3-amine derivatives. Include a known agonist or antagonist as a positive control.

  • Incubation: Incubate the cells for 16-24 hours to allow for ligand binding, receptor activation, and reporter gene expression.[23]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities sequentially using a Dual-Luciferase® Reporter Assay System and a luminometer.

Data Analysis:

  • Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the compound concentration to determine agonist or antagonist activity and calculate EC50 or IC50 values.

III. Confirming Target Engagement in Live Cells

Demonstrating that a compound physically interacts with its intended target in a live cell provides the highest level of confidence in its mechanism of action.[25][26][27]

Scientific Rationale: Target engagement assays confirm the physical binding of a compound to its target protein within the complex cellular environment.[26][28] This is a critical step to bridge the gap between biochemical potency and cellular activity.[25] Techniques like Bioluminescence Resonance Energy Transfer (BRET) are powerful, real-time methods to quantify this interaction.[29][30][31]

Target Engagement Assay Principle: NanoBRET™

G cluster_0 No Compound cluster_1 Compound Present nluc_kinase Target Kinase-NanoLuc® tracer Fluorescent Tracer nluc_kinase->tracer Binding bret High BRET Signal nluc_kinase_c Target Kinase-NanoLuc® no_bret Low BRET Signal tracer_c Fluorescent Tracer compound Isoxazole Derivative compound->nluc_kinase_c Binding & Displacement

Caption: NanoBRET™ target engagement assay principle.

This protocol describes a general method for measuring compound binding to a target kinase in live cells.

Materials:

  • HEK293 cells transiently or stably expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ Tracer specific for the kinase of interest.

  • NanoBRET™ Nano-Glo® Substrate.

  • Opti-MEM® I Reduced Serum Medium.

  • White, non-binding 96- or 384-well plates.

  • Plate reader capable of simultaneous filtered luminescence detection (e.g., 460 nm and >610 nm).

Procedure:

  • Cell Preparation: Harvest and resuspend the NanoLuc®-kinase expressing cells in Opti-MEM®.

  • Compound Plating: Add serial dilutions of the 5-(4-fluorophenyl)isoxazol-3-amine derivatives to the assay plate.

  • Tracer Addition: Add the NanoBRET™ Tracer to the cells at a pre-determined optimal concentration.

  • Cell Dispensing: Dispense the cell/tracer suspension into the wells containing the compounds.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 2 hours to allow the compound to reach equilibrium.

  • Substrate Addition: Add the Nano-Glo® Substrate to all wells.

  • Signal Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>610 nm).

Data Analysis:

  • Calculate the raw BRET ratio for each well: Acceptor Emission / Donor Emission.

  • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

  • Plot the mBU values against the log of the compound concentration and fit a dose-response curve to determine the IC50, which reflects the compound's affinity for the target in live cells.

IV. Conclusion and Future Directions

This guide outlines a strategic, multi-tiered approach to the cellular characterization of 5-(4-fluorophenyl)isoxazol-3-amine derivatives. By starting with broad assessments of cytotoxicity and progressing to highly specific, target-oriented, and engagement assays, researchers can efficiently identify promising lead candidates and build a robust data package that elucidates their mechanism of action. The integration of these diverse cell-based assays is fundamental to modern drug discovery, providing the critical link between chemical structure and therapeutic potential.

References

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  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Int J Mol Sci.

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  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.

  • A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Springer Link.

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  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube.

  • MTT assay protocol. Abcam.

  • Target Engagement Assays in Early Drug Discovery. ACS Med Chem Lett.

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. J Vis Exp.

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies.

  • Determining target engagement in living systems. Nat Chem Biol.

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  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Semantic Scholar.

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Method

Application Note: A Researcher's Guide to the Analytical Characterization of Isoxazole Compounds

< Introduction: The Significance of Isoxazoles and the Need for Rigorous Characterization Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, are privileged scaffolds in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of Isoxazoles and the Need for Rigorous Characterization

Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to act as hydrogen bond donors/acceptors make them integral components of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the antibiotic sulfamethoxazole.[2][3] The biological activity of isoxazole-containing molecules is exquisitely dependent on their substitution pattern and three-dimensional structure. Therefore, unambiguous structural confirmation and purity assessment are paramount for researchers in drug discovery and development.

This comprehensive guide provides a detailed overview of the primary analytical techniques for characterizing isoxazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring robust and reliable characterization.

The Analytical Workflow: A Multi-Technique Approach

The complete characterization of a novel isoxazole derivative is not reliant on a single technique but rather a synergistic workflow. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's identity, purity, and conformation.

Caption: A typical analytical workflow for the characterization of newly synthesized isoxazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an isoxazole derivative. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus.

Expert Insights: The chemical shifts of the protons on the isoxazole ring are highly diagnostic. The proton at the C4 position typically appears as a singlet in a distinct region of the ¹H NMR spectrum, often between δ 6.5 and 7.0 ppm.[4][5] The precise shift is influenced by the electronic nature of the substituents at the C3 and C5 positions. For 3,5-disubstituted isoxazoles, distinguishing between isomers is a common challenge. ¹³C NMR, particularly the chemical shift of the C4 carbon, can be used to definitively assign the isomeric structure.[4][6] Advanced 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals, especially in complex derivatives.

Protocol: Acquiring a High-Quality ¹H NMR Spectrum
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isoxazole compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial; ensure the compound is fully soluble.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for most organic compounds).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8, 16, or more for dilute samples) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the isoxazole compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million.[8] Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information, often helping to distinguish between isomers.[4][9]

Expert Insights: The N-O bond in the isoxazole ring is relatively weak and is often the site of initial fragmentation under electron ionization (EI) conditions.[4] A common fragmentation pathway involves the cleavage of this bond, followed by rearrangement to an acylazirine intermediate, which then undergoes further fragmentation.[4] Understanding these characteristic fragmentation patterns can be a powerful tool for structural confirmation.[4]

Protocol: Analysis by Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the isoxazole compound (typically 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[10]

    • The solvent should be compatible with ESI and should readily dissolve the analyte.

    • A small amount of formic acid (0.1%) can be added to the solution to promote protonation and enhance signal intensity in positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters may need to be optimized for the specific compound.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire data in the appropriate mass range to observe the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Acquire data in high-resolution mode to obtain the accurate mass of the molecular ion.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion from the high-resolution spectrum.

    • Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass.

    • Compare the calculated elemental composition with the expected formula of the isoxazole compound. The mass error should typically be less than 5 ppm.

Chromatographic Techniques: Ensuring Purity and Resolving Mixtures

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of isoxazole compounds and for separating mixtures of isomers.

Expert Insights: Reverse-phase HPLC is the most common method for analyzing the purity of isoxazole derivatives.[11][12] A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) is a good starting point.[11] For chiral isoxazoles, specialized chiral stationary phases are necessary to separate enantiomers.[12][13] Supercritical fluid chromatography (SFC) can also be a powerful technique for challenging separations of isomers.[14]

Protocol: Purity Analysis by Reverse-Phase HPLC
  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the isoxazole compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Prepare the mobile phase, for example, a mixture of HPLC-grade acetonitrile and water. Filter and degas the mobile phase before use.

    • A common starting point is a 50:50 mixture of acetonitrile and water.

  • Instrument Setup:

    • Install a suitable reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Set the column oven temperature (e.g., 25-30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the isoxazole compound has strong absorbance. This can be determined from a UV-Vis spectrum.

  • Data Acquisition:

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Run the analysis using an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution method. A gradient method is often used for screening to ensure all potential impurities are eluted.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to the main isoxazole compound.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

X-ray Crystallography: The Definitive 3D Structure

For crystalline isoxazole compounds, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[15] It is considered the "gold standard" for structural validation.[15]

Expert Insights: Obtaining single crystals of suitable quality for X-ray diffraction can be a significant challenge. Techniques such as slow evaporation, vapor diffusion, or cooling crystallization from various solvent systems may need to be explored. The resulting crystal structure provides invaluable information for understanding structure-activity relationships and for computational modeling studies.[15]

Protocol: Growing Crystals for Single-Crystal X-ray Diffraction
  • Purification:

    • Ensure the isoxazole compound is of the highest possible purity, as impurities can inhibit crystallization.

  • Solvent Screening:

    • Dissolve a small amount of the compound in various solvents to assess solubility. Good solvents for crystallization are those in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.

  • Crystallization Methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the solution using a small loop or spatula and dry them on a filter paper.

Spectroscopic Fingerprinting: FTIR and UV-Vis Spectroscopy

While not providing the same level of structural detail as NMR or MS, Fourier-transform infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable "fingerprint" information and can confirm the presence of specific functional groups.

Expert Insights: In the FTIR spectrum of an isoxazole, characteristic vibrations for the C=N and N-O bonds can be observed.[7][16] The UV-Vis spectrum is useful for confirming the presence of the aromatic isoxazole ring and can be used to determine an appropriate wavelength for HPLC detection.[10][17]

Technique Information Provided Typical Application
¹H, ¹³C, 2D NMR Atomic connectivity, chemical environment, stereochemistryPrimary structural elucidation
HRMS Exact molecular weight, elemental compositionFormula confirmation
HPLC/UPLC Purity, separation of isomersQuality control, preparative separation
X-ray Crystallography Absolute 3D structure, bond lengths/anglesDefinitive structural confirmation
FTIR Presence of functional groupsFunctional group analysis
UV-Vis Electronic transitions, conjugationConfirmation of aromaticity, HPLC detector wavelength selection

Conclusion

The robust characterization of isoxazole compounds is a critical step in their development for pharmaceutical and other applications. A multi-technique approach, integrating NMR, mass spectrometry, chromatography, and, when possible, X-ray crystallography, is essential for unambiguous structural confirmation and purity assessment. By following the detailed protocols and understanding the expert insights provided in this guide, researchers can confidently and accurately characterize their novel isoxazole derivatives, paving the way for further investigation and application.

References

  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9254, Isoxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • ResearchGate. (n.d.). The Physico‐Chemical Properties of Isoxazole and its Derivatives. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1364. Retrieved from [Link]

  • PubMed. (2017). Enantioseparation of Isoxazolines With Functionalized Perphenylcarbamate Cyclodextrin Clicked Chiral Stationary Phases in HPLC. Retrieved from [Link]

  • HETEROCYCLES. (1980). mass spectrometry of oxazoles. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

  • Jetir.Org. (n.d.). SYNTHESIS, STRUCTURAL DETERMINATION AND VISCOMETRIC STUDY OF ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray structure of compound 12. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the synthesized compound 3g. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) (500 MHz) spectrum of isoxazole telodendrimer in D2O (A) and CDCl3 (B). Retrieved from [Link]

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  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),.... Retrieved from [Link]

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Application

Application Notes and Protocols for 5-(4-Fluorophenyl)isoxazol-3-amine in Advanced Material Science

For: Researchers, scientists, and drug development professionals exploring novel applications of heterocyclic compounds in material science. Introduction: Unveiling the Potential of a Unique Heterocycle in Material Scien...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel applications of heterocyclic compounds in material science.

Introduction: Unveiling the Potential of a Unique Heterocycle in Material Science

5-(4-Fluorophenyl)isoxazol-3-amine is a versatile heterocyclic compound characterized by a fluorophenyl group and a reactive primary amine attached to an isoxazole core.[1] While its primary applications have been explored in medicinal chemistry as a scaffold for various therapeutic agents, its unique structural attributes make it a compelling candidate for the development of advanced materials. The presence of the aromatic fluorine atom can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. The isoxazole ring itself contributes to rigidity and can participate in non-covalent interactions, while the primary amine group serves as a reactive handle for polymerization and functionalization.[1]

This guide provides detailed application notes and protocols for the utilization of 5-(4-Fluorophenyl)isoxazol-3-amine in the synthesis of high-performance polymers, specifically focusing on its role as a monomer in the creation of novel polyamides and as a curing agent for epoxy resins. The protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Physicochemical Properties of 5-(4-Fluorophenyl)isoxazol-3-amine

A thorough understanding of the physicochemical properties of 5-(4-Fluorophenyl)isoxazol-3-amine is crucial for its effective application in material science.

PropertyValueSource
CAS Number 925005-35-2[2][3]
Molecular Formula C₉H₇FN₂O[2]
Molecular Weight 178.16 g/mol [2]
Appearance Solid[2]
Melting Point 127-132 °C[2]
Functional Groups Primary Amine, Fluoro[2]

Application I: Synthesis of High-Performance Polyamides

The primary amine functionality of 5-(4-Fluorophenyl)isoxazol-3-amine allows it to act as a diamine monomer in polycondensation reactions with diacyl chlorides to form polyamides. The incorporation of the fluorophenylisoxazole moiety into the polymer backbone is anticipated to enhance thermal stability, chemical resistance, and potentially introduce desirable optical or electronic properties.

Rationale and Experimental Design

The synthesis of polyamides from aromatic diamines and diacyl chlorides is a well-established method. By replacing a conventional aromatic diamine with 5-(4-Fluorophenyl)isoxazol-3-amine, we can introduce the unique properties of the isoxazole and fluorophenyl groups into the polymer chain. The rigidity of the isoxazole ring and the intermolecular interactions facilitated by the fluorine atom are expected to result in polymers with high glass transition temperatures (Tg) and good thermal stability.

Detailed Protocol: Synthesis of a Novel Polyamide

This protocol describes the synthesis of a polyamide from 5-(4-Fluorophenyl)isoxazol-3-amine and terephthaloyl chloride via low-temperature solution polycondensation.

Materials:

  • 5-(4-Fluorophenyl)isoxazol-3-amine (≥97% purity)

  • Terephthaloyl chloride (≥99% purity)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Triethylamine (TEA), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Addition funnel

  • Low-temperature bath (e.g., ice-salt bath)

  • Vacuum filtration apparatus

  • Drying oven

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Terephthaloyl chloride is corrosive and moisture-sensitive; handle with care.

  • DMAc is a skin and respiratory irritant.

Workflow Diagram:

Polyamide_Synthesis cluster_prep Preparation cluster_reaction Polycondensation cluster_workup Work-up and Purification Prep1 Dissolve 5-(4-Fluorophenyl)isoxazol-3-amine and LiCl in anhydrous DMAc Prep2 Cool solution to 0°C Prep1->Prep2 React1 Add terephthaloyl chloride solution dropwise Prep2->React1 React2 Add triethylamine React1->React2 React3 Stir at 0-5°C for 4h React2->React3 React4 Stir at room temperature for 24h React3->React4 Workup1 Precipitate polymer in methanol React4->Workup1 Workup2 Filter the polymer Workup1->Workup2 Workup3 Wash with methanol and water Workup2->Workup3 Workup4 Dry under vacuum Workup3->Workup4

Caption: Workflow for the synthesis of a polyamide.

Step-by-Step Procedure:

  • Preparation of the Monomer Solution: In a dry three-necked flask under a nitrogen atmosphere, dissolve 1.78 g (10 mmol) of 5-(4-Fluorophenyl)isoxazol-3-amine and 0.42 g of anhydrous LiCl in 20 mL of anhydrous DMAc. The LiCl is added to improve the solubility of the resulting polyamide.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Addition of Diacyl Chloride: In a separate flask, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 10 mL of anhydrous DMAc. Transfer this solution to an addition funnel and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature between 0 and 5°C.

  • Neutralization: After the addition of the diacyl chloride, add 2.1 mL (15 mmol) of anhydrous triethylamine to the reaction mixture to neutralize the HCl byproduct.

  • Polymerization: Continue stirring the reaction mixture at 0-5°C for 4 hours, then allow it to warm to room temperature and stir for an additional 24 hours. The viscosity of the solution should increase as the polymerization proceeds.

  • Precipitation and Purification: Pour the viscous polymer solution into 200 mL of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.

  • Washing: Collect the polymer by vacuum filtration and wash it thoroughly with methanol (3 x 50 mL) and then with deionized water (3 x 50 mL) to remove any unreacted monomers, LiCl, and triethylamine hydrochloride.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

Characterization of the Resulting Polyamide
Characterization TechniquePurposeExpected Outcome
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the amide linkage.Appearance of characteristic amide bands (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the polymer structure.Peaks corresponding to the aromatic protons of both monomers and the amide proton.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution.Provides information on the degree of polymerization.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Determination of the decomposition temperature. Expected high thermal stability due to the aromatic and heterocyclic backbone.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).Expected high Tg due to the rigid polymer backbone.

Application II: Curing Agent for Epoxy Resins

The primary amine group of 5-(4-Fluorophenyl)isoxazol-3-amine can also be utilized to cure epoxy resins. The two active hydrogens on the amine can react with the epoxy groups, leading to a cross-linked network. The incorporation of the fluorophenylisoxazole moiety is expected to enhance the thermal and chemical resistance of the cured epoxy resin.

Rationale and Experimental Design

Amine-based curing agents are widely used for epoxy resins. The reaction involves the nucleophilic attack of the amine on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group. 5-(4-Fluorophenyl)isoxazol-3-amine, with its two reactive hydrogens, can act as a chain extender and cross-linker. The aromatic and heterocyclic nature of this curing agent is predicted to result in a cured epoxy with a high glass transition temperature and improved performance at elevated temperatures.

Detailed Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

This protocol describes the use of 5-(4-Fluorophenyl)isoxazol-3-amine as a curing agent for a standard DGEBA-based epoxy resin.

Materials:

  • 5-(4-Fluorophenyl)isoxazol-3-amine (≥97% purity)

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., Epon 828)

  • Acetone (for cleaning)

Equipment:

  • Glass beaker or disposable mixing cup

  • Stirring rod or mechanical stirrer

  • Hot plate or oven for curing

  • Molds for sample preparation (e.g., silicone or aluminum)

Safety Precautions:

  • Work in a well-ventilated area.

  • Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Epoxy resins and amine curing agents can be skin sensitizers. Avoid direct contact.

Workflow Diagram:

Epoxy_Curing cluster_prep Preparation cluster_mixing Mixing cluster_curing Curing Prep1 Calculate stoichiometric ratio of epoxy resin and curing agent Prep2 Preheat epoxy resin to reduce viscosity Prep1->Prep2 Mix1 Add 5-(4-Fluorophenyl)isoxazol-3-amine to the epoxy resin Prep2->Mix1 Mix2 Mix thoroughly until homogeneous Mix1->Mix2 Mix3 Degas the mixture (optional) Mix2->Mix3 Cure1 Pour into molds Mix3->Cure1 Cure2 Cure in an oven (e.g., 120°C for 2h + 150°C for 3h) Cure1->Cure2 Cure3 Cool to room temperature Cure2->Cure3

Caption: Workflow for curing epoxy resin.

Step-by-Step Procedure:

  • Stoichiometric Calculation: Determine the correct ratio of epoxy resin to curing agent. The amine hydrogen equivalent weight (AHEW) of 5-(4-Fluorophenyl)isoxazol-3-amine (C₉H₇FN₂O, MW = 178.16) is its molecular weight divided by the number of active hydrogens (2), which is 89.08 g/eq. The epoxy equivalent weight (EEW) of the resin must be known (provided by the manufacturer, e.g., for Epon 828, EEW ≈ 188 g/eq). The parts per hundred resin (phr) of the curing agent is calculated as: phr = (AHEW / EEW) * 100 = (89.08 / 188) * 100 ≈ 47.4 phr.

  • Preparation: Weigh 10 g of the DGEBA epoxy resin into a mixing cup. To reduce its viscosity, gently warm the resin to approximately 50-60°C.

  • Mixing: Weigh 4.74 g of 5-(4-Fluorophenyl)isoxazol-3-amine and add it to the pre-warmed epoxy resin. Stir the mixture thoroughly for 5-10 minutes until the curing agent is completely dissolved and the mixture is homogeneous.

  • Degassing (Optional): To remove any entrapped air bubbles, place the mixture in a vacuum chamber for 5-10 minutes.

  • Casting: Pour the homogeneous mixture into pre-heated molds.

  • Curing: Place the molds in an oven and cure according to a suitable curing schedule. A typical schedule for an aromatic amine would be a two-stage cure, for example, 2 hours at 120°C followed by 3 hours at 150°C.

  • Cooling: After curing, turn off the oven and allow the samples to cool slowly to room temperature to avoid thermal stress.

Characterization of the Cured Epoxy Resin
Characterization TechniquePurposeExpected Outcome
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and assess the degree of cure.A single, sharp Tg is indicative of a homogeneously cured network. A high Tg is expected.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the cured resin.Determination of the onset of decomposition. Higher decomposition temperature compared to resins cured with aliphatic amines.
Dynamic Mechanical Analysis (DMA) To measure the viscoelastic properties (storage modulus, loss modulus, tan δ) as a function of temperature.Provides information on Tg and the cross-link density.
Mechanical Testing (e.g., Tensile, Flexural) To determine the mechanical properties such as strength, modulus, and toughness.Expected high strength and modulus due to the rigid aromatic structure of the curing agent.

Concluding Remarks

5-(4-Fluorophenyl)isoxazol-3-amine presents a promising building block for the development of advanced polymers with enhanced thermal and mechanical properties. The protocols provided herein offer a foundational framework for researchers to explore its potential in creating novel high-performance polyamides and epoxy resins. Further optimization of reaction conditions and detailed characterization of the resulting materials will undoubtedly unveil new opportunities for this versatile heterocyclic compound in the field of material science.

References

Sources

Method

Application Notes &amp; Protocols: A Guide to the Biological Evaluation of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have made it a cornerstone in the design of novel therapeutics.[3][4] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3][5][6] This wide range of activity stems from the isoxazole core's capacity to interact with diverse biological targets like enzymes and receptors.[5] For instance, the well-known COX-2 inhibitor Valdecoxib features an isoxazole ring, highlighting the scaffold's clinical significance.[3][6]

This document provides a comprehensive, structured guide for the biological evaluation of novel isoxazole derivatives. It is designed to lead researchers through a logical cascade of experiments, from initial safety and broad efficacy screening to more detailed mechanistic and in vivo studies. The protocols herein are based on established, authoritative methodologies to ensure scientific rigor and reproducibility.

A Systematic Approach to Biological Evaluation

A logical workflow is critical for the efficient evaluation of new chemical entities. The journey from a newly synthesized isoxazole derivative to a potential drug candidate involves a multi-stage process. This process begins with fundamental safety assessments, progresses through various efficacy screenings tailored to the compound's predicted activity, and culminates in preclinical in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Primary Efficacy Assays (In Vitro) cluster_2 Phase 3: In Vivo Validation A Synthesis of Isoxazole Derivative B Protocol 1: In Vitro Cytotoxicity (e.g., MTT Assay) A->B C Safe Concentration Range Determined B->C D Protocol 2.1: Antimicrobial Screening (MIC Determination) C->D Select based on structural alerts & therapeutic goal E Protocol 2.2: Anticancer Screening (Cell Proliferation) C->E Select based on structural alerts & therapeutic goal F Protocol 2.3: Anti-inflammatory Screening (NO or COX-2 Inhibition) C->F Select based on structural alerts & therapeutic goal G Lead Compound Identified D->G E->G F->G H Protocol 3: Acute Oral Toxicity (OECD 423/425) G->H I Protocol 4: In Vivo Efficacy Model (e.g., Paw Edema) H->I J Preclinical Candidate I->J G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Isoxazole Isoxazole Derivative (Potential Inhibitor) Isoxazole->NFkB Inhibits Isoxazole->iNOS Inhibits

Caption: Simplified pathway of LPS-induced NO production in macrophages.

Protocol 2.3: Anticancer Activity - COX-2 Inhibition Assay

Principle: Cyclooxygenase-2 (COX-2) is an enzyme often overexpressed in various cancers and inflammatory conditions. [7]This assay measures the ability of an isoxazole derivative to inhibit the activity of purified COX-2 enzyme. The assay typically measures the generation of prostaglandin (e.g., PGF2α or PGE2) from the substrate arachidonic acid via a colorimetric or fluorometric method. [8][9][10] Expert Insight: It is beneficial to screen against both COX-1 and COX-2 isoforms to determine the selectivity of the inhibitor. [11]A compound that is highly selective for COX-2 over COX-1 is generally preferred as it may have a better gastrointestinal safety profile.

Materials (Example using a Fluorometric Kit):

  • Recombinant human COX-2 enzyme [9]* COX Assay Buffer [9]* COX Probe and Cofactor [9]* Arachidonic Acid (Substrate) [8][9]* Test isoxazole derivative

  • Positive control inhibitor (e.g., Celecoxib) [9]* 96-well black opaque plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm) [9][10] Procedure (based on a generic kit protocol):

  • Reagent Preparation: Prepare all reagents (Buffer, Probe, Enzyme, Substrate) according to the manufacturer's instructions. [9][10]2. Assay Setup: In a 96-well black plate, add the following to designated wells:

    • Enzyme Control: Assay Buffer, COX-2 Enzyme.

    • Inhibitor Control: Assay Buffer, COX-2 Enzyme, Celecoxib.

    • Test Sample: Assay Buffer, COX-2 Enzyme, test isoxazole derivative at various concentrations.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme. [8]4. Reaction Initiation: Add the Arachidonic Acid substrate to all wells to start the reaction. [8][10]5. Measurement: Immediately read the fluorescence kinetically for 5-10 minutes using a plate reader. [10]The rate of increase in fluorescence is proportional to COX-2 activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition versus the compound concentration to determine the IC₅₀ value.

Section 3: In Vivo Evaluation

Promising candidates from in vitro screening must be evaluated in living organisms to assess their safety and efficacy in a complex biological system.

Protocol 3: Acute Oral Toxicity Study

Principle: This study provides information on the potential health hazards of a substance after a single oral administration. [12]The OECD (Organisation for Economic Co-operation and Development) provides harmonized guidelines to ensure data quality and minimize animal use. The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are commonly used. [13][14] Expert Insight: These modern guidelines use clear signs of toxicity as endpoints rather than relying solely on lethality, which significantly improves animal welfare. [15]It is essential to conduct this study in compliance with institutional and national animal care and use guidelines.

Method Outline (based on OECD 423):

  • Animal Model: Healthy, young adult rodents (usually female rats) are used. [16]2. Dosing: A stepwise procedure is used with a small number of animals (typically 3) per step. Dosing starts at a level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). [13][15]3. Administration: The test substance is administered as a single oral dose via gavage. [15]Animals are fasted prior to dosing. [15]4. Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days. [14][15]5. Endpoint: The outcome of each step determines the next step (e.g., dose higher, dose lower, or stop testing). The results allow for the classification of the substance into a GHS (Globally Harmonized System) toxicity category. [13][15]

Protocol 4: In Vivo Anti-inflammatory Efficacy - Carrageenan-Induced Paw Edema

Principle: The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation. [17][18]Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by swelling (edema). [19][20]The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential. [20] Expert Insight: The inflammatory response to carrageenan is biphasic. The early phase (0-2 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins and involves the COX pathway. [17]This model is therefore particularly useful for screening compounds expected to act as COX inhibitors. [17] Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • 1% Carrageenan solution in sterile saline

  • Test isoxazole derivative

  • Positive control drug (e.g., Indomethacin) [21]* Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Animal Grouping: Divide animals into groups (n=5-6 per group):

    • Group I: Vehicle Control (receives saline)

    • Group II: Carrageenan Control (receives vehicle + carrageenan)

    • Group III: Positive Control (receives Indomethacin + carrageenan)

    • Group IV, V, etc.: Test Groups (receive different doses of the isoxazole derivative + carrageenan)

  • Dosing: Administer the test compound or control drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. [18]3. Inflammation Induction: Measure the initial paw volume of the right hind paw of each rat. Then, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw. [19]4. Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours). [21]5. Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100%

References

  • Taylor & Francis. (n.d.). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • OECD. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. Retrieved from [Link]

  • SlideShare. (2016). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

  • MDPI. (2020). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

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  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

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  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

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Sources

Application

Application Notes and Protocols for the Derivatization of 5-(4-Fluorophenyl)isoxazol-3-amine for Bioassays

For: Researchers, Scientists, and Drug Development Professionals Abstract The 5-(4-fluorophenyl)isoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in compounds exhib...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(4-fluorophenyl)isoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in compounds exhibiting a wide range of biological activities, including anticancer and kinase inhibitory effects.[1][2] This document provides a comprehensive technical guide for the strategic derivatization of this core scaffold and outlines detailed protocols for subsequent bioassays to evaluate the therapeutic potential of the synthesized analogues. By leveraging the reactivity of the 3-amino group, a focused library of derivatives can be efficiently generated. This guide explains the causal logic behind selecting specific derivatization strategies, such as N-acylation and N-sulfonylation, and provides step-by-step, self-validating protocols for both synthesis and biological evaluation. The methodologies are designed to facilitate the exploration of structure-activity relationships (SAR) and the identification of lead compounds for further development.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a five-membered heterocycle that serves as a cornerstone in the design of numerous clinically relevant drugs.[3] Its structural rigidity, metabolic stability, and capacity for diverse molecular interactions make it an attractive scaffold for targeting various biological pathways.[2] Specifically, the 3-amino-5-arylisoxazole motif has been identified as a key pharmacophore in a multitude of kinase inhibitors and cytotoxic agents. The presence of the 3-amino group provides a convenient synthetic handle for introducing a wide array of substituents, thereby enabling the systematic modulation of the compound's physicochemical properties and biological activity.

The strategic rationale for derivatizing 5-(4-fluorophenyl)isoxazol-3-amine is rooted in established SAR principles for related compounds. Studies have shown that modifications at the amine position can significantly influence target binding affinity and selectivity.[2] For instance, the introduction of various acyl and sulfonyl groups can create new hydrogen bonding interactions or occupy hydrophobic pockets within an enzyme's active site, leading to enhanced inhibitory potency. This guide will focus on two robust and versatile derivatization reactions: N-acylation and N-sulfonylation.

Derivatization Strategies and Protocols

The primary site for derivatization on the 5-(4-fluorophenyl)isoxazol-3-amine core is the nucleophilic 3-amino group. The following protocols detail two high-yield methods for creating amide and sulfonamide libraries, respectively.

Strategy 1: N-Acylation via Acid Chlorides

Rationale: The formation of an amide bond via N-acylation is a fundamental and highly reliable transformation in medicinal chemistry.[4] This reaction allows for the introduction of a vast array of chemical functionalities. By varying the R-group of the acyl chloride, researchers can explore the effects of steric bulk, electronics, and hydrophobicity on biological activity. This method is chosen for its typically high yields, straightforward procedure, and the commercial availability of a wide diversity of acid chlorides.

Workflow for N-Acylation and Purification:

cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve 5-(4-fluorophenyl)isoxazol-3-amine and pyridine in anhydrous DCM B Cool to 0°C A->B C Add Acyl Chloride (R-COCl) dropwise B->C D Warm to RT, stir for 2-4h C->D E Monitor by TLC D->E F Quench with H₂O E->F Upon Completion G Extract with DCM F->G H Wash with aq. HCl, aq. NaHCO₃, brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by Column Chromatography or Recrystallization J->K

Caption: General workflow for the N-acylation of 5-(4-fluorophenyl)isoxazol-3-amine.

Detailed Protocol: N-Acylation

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-(4-fluorophenyl)isoxazol-3-amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (1.2 equivalents) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.[5]

Strategy 2: N-Sulfonylation via Sulfonyl Chlorides

Rationale: The sulfonamide functional group is a key component of many therapeutic agents. It is a stable, non-basic amine surrogate that can act as a hydrogen bond acceptor. Introducing a sulfonamide linkage allows for the exploration of a different chemical space compared to amides, potentially leading to altered target interactions and improved pharmacokinetic properties.[6] The reaction with sulfonyl chlorides is robust and analogous to N-acylation.

Detailed Protocol: N-Sulfonylation

  • Reaction Setup: Dissolve 5-(4-fluorophenyl)isoxazol-3-amine (1.0 equivalent) and a suitable base such as sodium acetate or pyridine in an appropriate solvent (e.g., water, ethanol, or DCM).[6]

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture (e.g., 80-85°C) and stir continuously. The reaction time can vary from a few hours to overnight.[6]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, isolate the solid product by filtration. Alternatively, perform an aqueous work-up similar to the N-acylation protocol, extracting the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-sulfonylated derivative.

Bioassay Protocols for Activity Screening

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Given the known anticancer and kinase inhibitory potential of isoxazoles, the following assays are recommended as a primary screening platform.

In Vitro Anticancer Activity: Cell Viability Assays

Rationale: The initial assessment of anticancer potential involves determining a compound's effect on the viability and proliferation of cancer cells. The MTT and CellTiter-Glo® assays are robust, high-throughput methods to quantify cell viability.[7] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, while the CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[8] These assays provide a quantitative measure (IC50 value) of a compound's potency.

Workflow for Cell Viability Assays:

Caption: General workflow for determining anticancer activity using cell viability assays.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, or HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[1][9] Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the data using a non-linear regression model.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence.[12]

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[12]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Luminescence Reading: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values as described for the MTT assay.

In Vitro Kinase Inhibition Assay

Rationale: Many isoxazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[14] Screening derivatives against a relevant kinase, such as Epidermal Growth Factor Receptor (EGFR) or Src kinase, can elucidate the mechanism of action and guide SAR studies.[11][15] The ADP-Glo™ Kinase Assay is a sensitive, luminescent-based method that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibition of the kinase.[8]

Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

  • Reagent Preparation: Prepare stock solutions of test compounds in 100% DMSO. Dilute recombinant human EGFR enzyme, the substrate [e.g., Poly(Glu, Tyr)], and ATP in the appropriate kinase assay buffer.[8]

  • Plate Setup: In a 384-well plate, add 1 µL of the test compound dilutions or controls (positive control inhibitor like Erlotinib, no-inhibitor control, and no-enzyme blank).

  • Kinase Reaction: Add 2 µL of diluted EGFR enzyme and 2 µL of a substrate/ATP mixture to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[8]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of the biological data is crucial for understanding the SAR. The IC50 values obtained from the bioassays should be tabulated to allow for direct comparison between the different derivatives.

Table 1: Illustrative Anticancer Activity of N-Acyl-5-(phenyl)isoxazol-3-amine Derivatives

Compound IDR-Group (Acyl Moiety)Cancer Cell LineIC50 (µM)Reference
I-a 4-tert-ButylphenylHep3B (Liver)>100 (inactive)[1]
I-b 4-MethoxyphenylHep3B (Liver)23.33[1]
I-c 3,4-DimethoxyphenylHep3B (Liver)22.86[1]
I-d 4-FluorophenylB16F1 (Melanoma)0.079[9]
I-e 4-ChlorophenylColo205 (Colon)9.179[9]
I-f 2,4-DichlorophenylHeLa (Cervical)15.48[1]

Note: Data is compiled from various sources for illustrative purposes and may involve different isoxazole cores (e.g., 3-(2-chlorophenyl)-5-methylisoxazole). This table demonstrates how to structure results to derive SAR insights.

SAR Insights from Illustrative Data:

  • Lipophilicity and Steric Bulk: A large, bulky group like tert-butyl (Compound I-a ) may lead to a loss of activity, suggesting steric hindrance at the binding site.[1]

  • Electron-Donating Groups: The presence of methoxy groups on the phenyl ring (Compounds I-b and I-c ) appears to be favorable for activity against Hep3B cells.[1]

  • Halogen Substitution: Halogen atoms, particularly fluorine and chlorine (Compounds I-d , I-e , I-f ), are often associated with potent anticancer activity, potentially by engaging in halogen bonding or improving membrane permeability.[1][9]

By systematically synthesizing and testing derivatives, researchers can build a comprehensive SAR model to guide the design of more potent and selective compounds.

Conclusion

The 5-(4-fluorophenyl)isoxazol-3-amine scaffold represents a valuable starting point for the discovery of novel therapeutic agents. The derivatization strategies and bioassay protocols detailed in this guide provide a robust framework for generating and evaluating a focused library of compounds. The combination of efficient N-acylation and N-sulfonylation chemistry with high-throughput cell viability and kinase inhibition assays enables a systematic approach to SAR exploration. This integrated methodology is designed to accelerate the hit-to-lead optimization process for this promising class of heterocyclic compounds.

References

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  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Ahsan, M. J., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296.
  • Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.
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Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(4-Fluorophenyl)isoxazol-3-amine

Abstract 5-(4-Fluorophenyl)isoxazol-3-amine is a critical building block in medicinal chemistry, serving as a precursor for various therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] Synthetic rout...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(4-Fluorophenyl)isoxazol-3-amine is a critical building block in medicinal chemistry, serving as a precursor for various therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] Synthetic routes to this compound can yield impurities, such as regioisomers or unreacted starting materials, necessitating a robust purification strategy to ensure high purity for downstream applications. This application note presents a detailed, scalable reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of 5-(4-Fluorophenyl)isoxazol-3-amine. We explain the causality behind the method development, from analytical-scale scouting to preparative-scale isolation, providing a self-validating system for researchers, scientists, and drug development professionals.

Introduction and Compound Properties

High-performance liquid chromatography (HPLC) is an indispensable technique in pharmaceutical development for both analysis and purification.[2][3] 5-(4-Fluorophenyl)isoxazol-3-amine, a solid at room temperature, possesses a basic amine group and a hydrophobic fluorophenyl moiety.[4] This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, which separates compounds based on their hydrophobicity.[5]

The primary challenge in purifying amine-containing compounds via HPLC is the potential for peak tailing. This phenomenon arises from secondary ionic interactions between the basic amine and acidic residual silanol groups on the silica-based stationary phase. To achieve sharp, symmetrical peaks and improve recovery, it is crucial to add an acidic modifier to the mobile phase.[6] This modifier, such as trifluoroacetic acid (TFA) or formic acid, protonates the amine, minimizing these undesirable interactions.[7][8]

Table 1: Physicochemical Properties of 5-(4-Fluorophenyl)isoxazol-3-amine

PropertyValueReference
CAS Number 925005-35-2[4]
Molecular Formula C₉H₇FN₂O[9]
Molecular Weight 178.16 g/mol [4]
Appearance Off-white to light yellow solid[10]
Melting Point 127-132 °C[4][10]
Structure Nc1cc(on1)-c2ccc(F)cc2[4]

Principle of the Method: Reversed-Phase Chromatography

This method utilizes reversed-phase chromatography, the most common mode of HPLC.[5] The fundamental principle involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (a mixture of water and a less polar organic solvent like acetonitrile).

  • Retention: The analyte, 5-(4-Fluorophenyl)isoxazol-3-amine, is introduced into the system dissolved in a suitable solvent. It partitions between the mobile and stationary phases. Its retention is primarily driven by hydrophobic interactions between the fluorophenyl group and the C18 alkyl chains of the stationary phase.

  • Elution: By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, the polarity of the mobile phase is decreased. This weakens the hydrophobic interactions, causing the analyte and any impurities to elute from the column at different times based on their relative hydrophobicity.

  • Peak Shape Control: The addition of 0.1% trifluoroacetic acid (TFA) to both aqueous and organic mobile phases is critical. TFA serves two purposes:

    • It protonates the basic 3-amine group of the isoxazole, ensuring a consistent charge state and preventing interactions with stationary phase silanols.

    • It acts as an ion-pairing agent, further improving peak shape and resolution.[11]

Purification Workflow and Method Development

A successful purification strategy begins with the development of a robust analytical method, which is then scaled up for preparative chromatography.[12][13] This "scout-to-flash" or "scout-to-prep" approach ensures that separation is optimized on a small scale before committing larger quantities of material.[13]

HPLC_Purification_Workflow Crude Crude Sample 5-(4-Fluorophenyl)isoxazol-3-amine Solubilize Sample Preparation Dissolve in DMSO/Mobile Phase Filter (0.45 µm) Crude->Solubilize Analytical Analytical HPLC Method Development & Purity Check Solubilize->Analytical Inject small aliquot Prep Preparative HPLC Purification Run Solubilize->Prep Inject bulk sample ScaleUp Scale-Up Calculation Adjust Flow Rate & Injection Volume Analytical->ScaleUp Optimized Method ScaleUp->Prep Apply scaled parameters Collect Fraction Collection (UV-Triggered) Prep->Collect Analyze Fraction Analysis (Analytical HPLC or TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify pure fractions Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate Pure Pure Product (>98% Purity) Evaporate->Pure

Sources

Application

Application Notes and Protocols for the Crystallization of 5-(4-Fluorophenyl)isoxazol-3-amine for X-ray Analysis

Introduction: The Critical Role of Single-Crystal X-ray Diffraction in Drug Discovery In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is paramount. Singl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Single-Crystal X-ray Diffraction in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[1] This technique provides exacting details of molecular geometry, conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies, lead optimization, and understanding drug-target interactions. The journey to a high-resolution crystal structure, however, begins with the often-challenging process of growing a high-quality single crystal. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the crystallization of 5-(4-Fluorophenyl)isoxazol-3-amine, a molecule of interest in medicinal chemistry, for X-ray analysis.

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[2] The successful crystallization of derivatives such as 5-(4-Fluorophenyl)isoxazol-3-amine is a crucial step in elucidating its structural features, which can drive further rational drug design. This guide is structured to provide not just procedural steps, but also the underlying scientific principles and practical insights to navigate the "art" of crystallization.[3]

Physicochemical Properties and Preliminary Considerations

Before embarking on crystallization trials, a foundational understanding of the molecule's properties is essential. 5-(4-Fluorophenyl)isoxazol-3-amine possesses a combination of a polar isoxazole ring with an amine substituent capable of hydrogen bonding, and a nonpolar fluorophenyl group. This amphiphilic nature suggests solubility in a range of organic solvents.[4][5] The presence of the amine group may allow for salt formation with various acids, which can be an alternative strategy to promote crystallization if the free base proves difficult.[6]

Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disordered or poorly diffracting crystals. It is strongly recommended to purify the compound by methods such as flash chromatography or recrystallization prior to attempting to grow single crystals.

Part 1: Preliminary Solubility Assessment

A systematic approach to solvent selection is crucial for successful crystallization. A preliminary solubility test will identify suitable solvents and solvent systems.

Protocol 1: Small-Scale Solubility Screening
  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of 5-(4-Fluorophenyl)isoxazol-3-amine into several small, clean vials.

  • Solvent Addition: To each vial, add a different solvent from the list below in a stepwise manner (e.g., 50 µL increments).

  • Observation: After each addition, agitate the vial and observe the solubility. Note whether the compound is insoluble, sparingly soluble, or fully soluble.

  • Heating: If the compound is sparingly soluble at room temperature, gently warm the vial to assess solubility at elevated temperatures. Be cautious with low-boiling point solvents.[7]

  • Documentation: Record your observations in a table.

SolventPolarityBoiling Point (°C)[8]Room Temperature SolubilityHot Solubility
HexaneNon-polar69
TolueneNon-polar111
DichloromethanePolar aprotic40
Ethyl AcetatePolar aprotic77
AcetonePolar aprotic56
AcetonitrilePolar aprotic82
IsopropanolPolar protic82
EthanolPolar protic78
MethanolPolar protic65
WaterPolar protic100

This table should be filled out based on experimental observations.

Interpreting the Results:

  • Good single solvents for slow evaporation: Solvents in which the compound is moderately soluble at room temperature and highly soluble when hot.[9]

  • Good solvent for layering or vapor diffusion: A solvent in which the compound is highly soluble.[3][10]

  • Good anti-solvent for layering or vapor diffusion: A solvent in which the compound is insoluble or very sparingly soluble.[10][11]

Based on the structure of 5-(4-Fluorophenyl)isoxazol-3-amine and literature on similar compounds, polar protic solvents like methanol and ethanol are promising candidates.[12][13]

Part 2: Crystallization Methodologies

There is no universal crystallization technique; therefore, a parallel screening of several methods is recommended.[14]

Method 1: Slow Evaporation

This is often the simplest and most straightforward method.[3][9] It is most successful when the compound is moderately soluble in the chosen solvent.[15]

  • Solution Preparation: Dissolve the compound in a suitable solvent (identified from Protocol 1) to near-saturation. Gentle heating may be required.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[6]

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.[16]

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[6][9]

G cluster_prep Solution Preparation cluster_setup Evaporation Setup A Dissolve Compound in Suitable Solvent B Gently Heat (if necessary) A->B C Filter Solution (0.22 µm filter) B->C D Transfer to Clean Vial C->D Transfer E Cover with Punctured Cap or Parafilm D->E F Place in Vibration-Free Environment E->F G Crystal Growth F->G Incubate (Days to Weeks)

Caption: Workflow for Slow Evaporation Crystallization.

Method 2: Vapor Diffusion

This is often considered the best method for obtaining high-quality crystals, especially when working with small amounts of material.[3][14][17] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[10][18]

  • Inner Vial Preparation: Dissolve the compound in a small volume of a "good" solvent (in which it is soluble) in a small, open vial.

  • Outer Vial Preparation: Place the inner vial inside a larger vial containing a small amount of a volatile "anti-solvent" (in which the compound is insoluble).[14]

  • Sealing: Seal the outer vial tightly. The anti-solvent should have a higher vapor pressure than the good solvent.[14]

  • Diffusion and Incubation: The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.[18] Store in a stable environment.

G cluster_vials Vial Setup cluster_process Diffusion Process A Inner Vial: Compound in 'Good' Solvent C Place Inner Vial Inside Outer Vial A->C B Outer Vial: 'Anti-Solvent' B->C D Seal Outer Vial C->D Assemble E Anti-Solvent Vapor Diffuses into Inner Vial D->E F Solubility Decreases E->F G Crystal Formation F->G Incubate (Days to Weeks)

Caption: Vapor Diffusion Crystallization Setup.

Suggested Solvent Systems for Vapor Diffusion:

"Good" Solvent (Inner Vial)"Anti-Solvent" (Outer Vial)
DichloromethanePentane or Hexane
Ethyl AcetateHexane
AcetoneDiethyl Ether or Hexane
MethanolDiethyl Ether or Pentane
Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique involves carefully layering an anti-solvent on top of a solution of the compound.[3][10] Crystallization occurs at the interface as the two solvents slowly mix.[10][14]

  • Solution Preparation: Prepare a concentrated solution of the compound in a "good" solvent in a narrow container, such as an NMR tube or a thin vial.

  • Layering: Carefully and slowly add a less dense "anti-solvent" down the side of the container to form a distinct layer on top of the solution.[10][11] A steady hand is crucial to avoid mixing.[10]

  • Incubation: Seal the container and leave it undisturbed. Crystals will ideally form at the interface of the two solvents.

Suggested Solvent Systems for Layering:

"Good" Solvent (Bottom Layer)"Anti-Solvent" (Top Layer)
DichloromethaneEthanol or Hexane
ChloroformDiethyl Ether or Hexane
TolueneHexane or Pentane

Troubleshooting Common Crystallization Problems

ProblemPossible CauseSuggested Solution
No Crystals Form Solution is not supersaturated.Allow more solvent to evaporate; add more anti-solvent; try a slower cooling rate.[19]
Nucleation is inhibited.Scratch the inside of the vial with a glass rod; add a seed crystal.[19]
Oiling Out Compound is coming out of solution above its melting point.Use a lower temperature; use a more dilute solution; change the solvent system.
Compound is too soluble in the chosen solvent.Use a solvent in which the compound is less soluble.
Formation of Powder or Microcrystals Crystallization is occurring too rapidly.Slow down the process: reduce the rate of evaporation or diffusion; use a more dilute solution.
Too many nucleation sites.Ensure glassware is scrupulously clean; filter the solution before setting up the crystallization.[6]

Crystal Harvesting and Handling

Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they must be handled with care.[9][20]

  • Harvesting: Use a pipette to carefully remove the mother liquor.

  • Washing: Quickly wash the crystals with a small amount of the anti-solvent to remove any residual dissolved compound.

  • Drying: Do not over-dry the crystals, as this can lead to loss of solvent from the crystal lattice and a decrease in crystal quality.[9] It is often best to mount the crystal for X-ray analysis directly from the mother liquor or after a quick wash.

Conclusion

The crystallization of 5-(4-Fluorophenyl)isoxazol-3-amine for single-crystal X-ray analysis is a multifactorial process that requires patience and a systematic approach.[6] By carefully considering the physicochemical properties of the molecule, performing preliminary solubility tests, and screening various crystallization techniques, researchers can significantly increase their chances of obtaining high-quality crystals. This application note provides a comprehensive framework of protocols and theoretical considerations to guide scientists in this critical step of structural elucidation, ultimately enabling deeper insights in the field of drug discovery.

References

  • University of Bern. (n.d.). Guide for crystallization.
  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 895-905. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • University of California, Riverside. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isoxazole derivative. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2158. Retrieved from [Link]

  • KU Leuven. (n.d.). How to crystallize your sample. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sacramento State. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]

  • University of California, Irvine. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • Peifer, C., et al. (2009). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o917. Retrieved from [Link]

  • Gati, C., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Acta Crystallographica Section D: Structural Biology, 77(Pt 11), 1324–1331. Retrieved from [Link]

  • University of Aveiro. (n.d.). Crystallization of small molecules.
  • University of Pennsylvania Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. Retrieved from [Link]

  • University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

  • Technobis. (2024). Growing X-ray quality single crystals reliably and consistently. Retrieved from [Link]

  • Pintro, C. J., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-N-(3-phenylisoxazol-5-yl)-1H-pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData, 7(3), x220202. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(16), 4995. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2019). 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine. IUCrData, 4(2), x190136. Retrieved from [Link]

  • PubMed Central. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5786. Retrieved from [Link]

  • Li, Y., et al. (2008). 5-Amino-3-(4-pyridyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(2), o131. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: In Vitro Testing of 5-(4-Fluorophenyl)isoxazol-3-amine for Anticancer Activity

Introduction: The Therapeutic Potential of Isoxazole Derivatives in Oncology The isoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoxazole Derivatives in Oncology

The isoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] In the realm of oncology, isoxazole derivatives have garnered significant attention for their potent and diverse anticancer activities.[4][5][6] These compounds have been reported to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, disruption of tubulin polymerization, and modulation of key signaling pathways implicated in tumorigenesis.[4][7][8] The subject of this guide, 5-(4-Fluorophenyl)isoxazol-3-amine, is a novel isoxazole derivative with potential applications in cancer therapy.[9] This document provides a comprehensive suite of in vitro protocols designed to rigorously evaluate its anticancer properties, guiding researchers in academic and pharmaceutical settings through a logical and scientifically sound investigative workflow.

Experimental Workflow for Anticancer Profiling

To systematically assess the anticancer potential of 5-(4-Fluorophenyl)isoxazol-3-amine, a tiered approach is recommended. This begins with broad-spectrum cytotoxicity screening, followed by more detailed investigations into the underlying mechanisms of action, such as apoptosis induction, cell cycle arrest, and inhibition of metastasis-related processes.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_molecular Phase 3: Molecular Target Identification viability Cell Viability/Cytotoxicity Assays (e.g., MTT, WST-1) apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) viability->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle If cytostatic/cytotoxic migration Cell Migration & Invasion Assays (Wound Healing, Transwell) viability->migration If cytotoxic at sub-lethal concentrations western_blot Western Blotting (Signaling Pathway Analysis) apoptosis->western_blot Investigate apoptotic pathway proteins cell_cycle->western_blot Analyze cell cycle regulatory proteins migration->western_blot Examine proteins involved in motility qpcr qPCR (Gene Expression Analysis) western_blot->qpcr Validate at transcriptional level apoptosis_detection start Treat cells with 5-(4-Fluorophenyl)isoxazol-3-amine harvest Harvest cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by Flow Cytometry stain->flow quadrants Quadrant Analysis: Q1: Necrotic (Annexin V-/PI+) Q2: Late Apoptotic (Annexin V+/PI+) Q3: Live (Annexin V-/PI-) Q4: Early Apoptotic (Annexin V+/PI-) flow->quadrants

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing. [10]Flow cytometry with PI staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [11][12][13][14] Procedure:

  • Cell Treatment: Treat cells with 5-(4-Fluorophenyl)isoxazol-3-amine as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Phase DNA Content Interpretation of Accumulation
G0/G1 2nArrest at the G1 checkpoint
S Between 2n and 4nInhibition of DNA synthesis
G2/M 4nArrest at the G2 or M checkpoint
Sub-G1 <2nApoptotic cells with fragmented DNA
Protocol 4: Wound Healing Assay for Cell Migration

The ability of cancer cells to migrate is a prerequisite for invasion and metastasis. The wound healing or scratch assay is a simple and effective method to assess collective cell migration in vitro. [15][16] Procedure:

  • Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the monolayer.

  • Treatment: Wash the cells to remove debris and add fresh medium containing sub-lethal concentrations of 5-(4-Fluorophenyl)isoxazol-3-amine.

  • Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Protocol 5: Transwell Invasion Assay

To assess the invasive potential of cancer cells, a transwell assay with a Matrigel-coated membrane is used. [15][16][17][18]This assay mimics the invasion of cancer cells through the extracellular matrix.

Procedure:

  • Prepare Transwells: Coat the upper surface of transwell inserts (with 8 µm pores) with a thin layer of Matrigel.

  • Cell Seeding: Seed serum-starved cells in the upper chamber of the transwell insert in a serum-free medium containing the test compound.

  • Add Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

Part 3: Molecular Target Analysis

To gain deeper insights into the mechanism of action, it is crucial to investigate the molecular changes induced by 5-(4-Fluorophenyl)isoxazol-3-amine. Western blotting and qPCR are powerful techniques for this purpose.

Protocol 6: Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection and quantification of specific proteins, providing a snapshot of the state of key signaling pathways. [19][20][21][22][23]Based on the results of the mechanistic assays, a targeted panel of proteins should be investigated.

Potential Protein Targets:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins (Bax, Bcl-2)

  • Cell Cycle: Cyclins (Cyclin D1, Cyclin B1), Cyclin-dependent kinases (CDK4, CDK1), p21, p27

  • Metastasis: Matrix metalloproteinases (MMP-2, MMP-9), E-cadherin, N-cadherin

Procedure:

  • Protein Extraction: Treat cells with 5-(4-Fluorophenyl)isoxazol-3-amine, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Protocol 7: Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is a highly sensitive technique used to measure the expression levels of specific genes. [24][25][26][27]This can be used to determine if the changes in protein levels observed by Western blotting are due to altered gene transcription.

Procedure:

  • RNA Extraction: Treat cells with the compound and extract total RNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • qPCR: Perform qPCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

  • Data Analysis: Determine the relative expression of the target genes using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of the anticancer activity of 5-(4-Fluorophenyl)isoxazol-3-amine. The data generated from these experiments will establish its cytotoxic and/or cytostatic potential and provide valuable insights into its mechanism of action. Positive and compelling results from this in vitro profiling will lay a strong foundation for further preclinical development, including in vivo efficacy studies in animal models of cancer.

References

  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Chimenti, F., et al. (2011). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Pharmacological Reports, 63(2), 436-446. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Juan, G., & Fomel, B. (2011). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 1(1), e26. [Link]

  • Kaur, R., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Singh, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 41(14), 6825-6848. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. Apoptosis, 21(9), 993-1004. [Link]

  • Rani, P., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 214-225. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105323. [Link]

  • Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of Visualized Experiments, (88), 51046. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. Retrieved from [Link]

  • Nunez, R. (2001). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, Chapter 7, Unit 7.3. [Link]

  • Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • O'Connor, D., & Pillai, M. G. (2023). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 2644, 349-359. [Link]

  • Smalley, K. S. M., & Eisen, T. G. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 151-161. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Sarı, G. N., & Ceyhan, M. (2019). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Training and Research Hospital Medical Journal, 59(3), 282-288. [Link]

  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Jung, M., et al. (2018). Gene Expression Detection Assay for Cancer Clinical Use. International Journal of Molecular Sciences, 19(10), 2993. [Link]

  • ResearchGate. (n.d.). Analysis of apoptosis. (A) Annexin V/PI apoptosis assay by flow... Retrieved from [Link]

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[4][7][28]riazepine Derivatives and Potential Inhibitors of Protein Kinase C. Molecules, 25(24), 6032. [Link]

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  • Gorniak, P., et al. (2019). Doxorubicin Treatment of Cancer Cells Impairs Reverse Transcription and Affects the Interpretation of RT-qPCR Results. International Journal of Molecular Sciences, 20(13), 3163. [Link]

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Sources

Application

Application Notes and Protocols for 5-(4-Fluorophenyl)isoxazol-3-amine as a Chemical Probe

Abstract: This document provides a detailed guide for the utilization of 5-(4-Fluorophenyl)isoxazol-3-amine as a chemical probe for target identification and validation in biomedical research. Capitalizing on the intrins...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the utilization of 5-(4-Fluorophenyl)isoxazol-3-amine as a chemical probe for target identification and validation in biomedical research. Capitalizing on the intrinsic photoreactive properties of the isoxazole scaffold, this compound can be employed as a minimalist photo-cross-linker in photoaffinity labeling (PAL) and chemoproteomic workflows. We present the scientific basis for its application, protocols for experimental execution, and guidelines for data interpretation, aimed at researchers, scientists, and professionals in drug development.

Introduction: A Novel Application for a Versatile Scaffold

The isoxazole ring is a prominent feature in numerous biologically active compounds, demonstrating a wide array of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] 5-(4-Fluorophenyl)isoxazol-3-amine is a valuable intermediate in the synthesis of targeted therapies, particularly for cancer and neurological disorders. Beyond its role as a synthetic building block, recent advancements have highlighted the utility of the isoxazole moiety as an inherent photo-cross-linker.[2][5] This opens up exciting new possibilities for employing isoxazole-containing molecules, such as 5-(4-Fluorophenyl)isoxazol-3-amine, as chemical probes for elucidating drug-protein interactions in their native cellular environment.[2]

The principle of this application lies in the ability of the isoxazole ring to form a covalent bond with a target protein upon irradiation with UV light.[5] This minimalist approach avoids the need for bulky, potentially disruptive external photo-cross-linking groups, thereby better preserving the original biological activity of the probe.[1][2] This application note will guide the user through the theoretical and practical aspects of using 5-(4-Fluorophenyl)isoxazol-3-amine as a photoaffinity probe for target discovery.

Principle of Action: Isoxazole-based Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique for identifying the cellular targets of small molecules. The workflow involves incubating cells with a chemical probe, irradiating the sample with UV light to induce covalent cross-linking between the probe and its binding partners, and then identifying the labeled proteins using proteomic methods.

The isoxazole scaffold serves as an effective "warhead" for PAL. Upon UV irradiation, the N-O bond of the isoxazole ring can be cleaved, leading to the formation of a highly reactive intermediate that readily forms a covalent adduct with nearby amino acid residues of an interacting protein.[5]

For successful target identification, a "clickable" handle, such as an alkyne or azide group, is typically incorporated into the probe molecule. This allows for the subsequent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a bioorthogonal click reaction. While 5-(4-Fluorophenyl)isoxazol-3-amine does not inherently possess a clickable handle, its primary amine group provides a convenient site for synthetic modification to introduce one.

Proposed Application: Probing Kinase Targets in Cancer Cells

Given the prevalence of isoxazole-containing compounds in anticancer research, a compelling application for a 5-(4-Fluorophenyl)isoxazol-3-amine-derived probe is the identification of novel kinase targets in cancer cell lines.[6][7] Many kinase inhibitors feature a similar fluorophenyl-heterocycle core. Therefore, a hypothetical probe, 5-(4-Fluorophenyl)-N-(prop-2-yn-1-yl)isoxazol-3-amine (hereafter referred to as FP-Isox-yne ), can be synthesized from the parent compound and used to explore its interactions within the cellular kinome.

Proposed Signaling Pathway Interaction

The diagram below illustrates the proposed mechanism of action for FP-Isox-yne as a chemical probe to identify a hypothetical protein kinase target.

G cluster_0 Cellular Environment cluster_1 Experimental Intervention FP-Isox-yne FP-Isox-yne Target Kinase Target Kinase FP-Isox-yne->Target Kinase Binding Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Phosphorylation UV Irradiation UV Irradiation Other Proteins Other Proteins Cancer Progression Cancer Progression Downstream Signaling->Cancer Progression Covalent Adduct FP-Isox-yne-Kinase Adduct UV Irradiation->Covalent Adduct Cross-linking Click Chemistry Biotin-Azide Click Reaction Covalent Adduct->Click Chemistry Streptavidin Enrichment Streptavidin Enrichment Click Chemistry->Streptavidin Enrichment Mass Spectrometry LC-MS/MS Analysis Streptavidin Enrichment->Mass Spectrometry Target ID

Caption: Proposed workflow for target identification using FP-Isox-yne.

Experimental Protocols

This section provides detailed protocols for the synthesis of the FP-Isox-yne probe and its application in a chemoproteomic experiment.

Synthesis of 5-(4-Fluorophenyl)-N-(prop-2-yn-1-yl)isoxazol-3-amine (FP-Isox-yne)

This protocol describes a standard method for the alkynylation of the primary amine of 5-(4-Fluorophenyl)isoxazol-3-amine.

Materials:

  • 5-(4-Fluorophenyl)isoxazol-3-amine

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(4-Fluorophenyl)isoxazol-3-amine (1 equivalent) in dry acetonitrile in a round-bottom flask.

  • Add potassium carbonate (2 equivalents) to the solution.

  • Slowly add propargyl bromide (1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure FP-Isox-yne probe.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Photoaffinity Labeling and Target Identification Workflow

This protocol outlines the steps for using FP-Isox-yne to label and identify its protein targets in a cancer cell line.

G start Start: Cancer Cell Culture step1 Treat cells with FP-Isox-yne probe and DMSO control start->step1 step2 Irradiate with UV light (e.g., 254 nm) step1->step2 step3 Lyse cells and collect protein lysate step2->step3 step4 Perform 'Click' reaction with Biotin-Azide step3->step4 step5 Enrich biotinylated proteins with Streptavidin beads step4->step5 step6 On-bead digestion (e.g., with trypsin) step5->step6 step7 Analyze peptides by LC-MS/MS step6->step7 step8 Data analysis: Identify enriched proteins in the probe-treated sample step7->step8 end_node End: Candidate Target Proteins Identified step8->end_node

Caption: Experimental workflow for chemoproteomic target identification.

Detailed Protocol:

  • Cell Culture and Probe Treatment:

    • Culture your cancer cell line of interest to ~80% confluency.

    • Treat the cells with varying concentrations of FP-Isox-yne (e.g., 1, 5, 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 2-4 hours).

  • UV Cross-linking:

    • Wash the cells with cold PBS to remove excess probe.

    • Irradiate the cells with UV light (e.g., 254 nm) on ice for a specified duration (e.g., 15-30 minutes). The optimal wavelength and duration should be determined empirically.[5]

  • Cell Lysis:

    • Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Click Chemistry:

    • To the protein lysate, add the click chemistry reagents: Biotin-Azide, copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate).

    • Incubate the reaction for 1-2 hours at room temperature to attach the biotin tag to the alkyne-modified probe.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Proteomic Sample Preparation and Analysis:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Collect the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in both the FP-Isox-yne-treated and DMSO control samples.

    • Candidate target proteins will be those that are significantly enriched in the probe-treated sample compared to the control.

Data Presentation and Interpretation

The quantitative data from the LC-MS/MS analysis should be summarized in a table for clear comparison.

Protein IDGene NameFold Enrichment (Probe/Control)p-valueFunction
P00533EGFR15.2<0.001Tyrosine Kinase
P06239LCK12.8<0.001Tyrosine Kinase
Q02750ABL19.5<0.005Tyrosine Kinase
P12931SRC8.1<0.005Tyrosine Kinase
P20213HSP90AA12.1>0.05Chaperone

Table 1: Hypothetical data from a chemoproteomic experiment using FP-Isox-yne, showing enrichment of several protein kinases.

Interpretation:

  • A high fold enrichment and low p-value indicate a high-confidence interaction.

  • The identification of multiple proteins from the same family (e.g., tyrosine kinases) can suggest a class-selective binding profile for the probe.

  • Follow-up validation experiments, such as Western blotting, cellular thermal shift assays (CETSA), or enzymatic assays, are essential to confirm the identified targets.

Conclusion

5-(4-Fluorophenyl)isoxazol-3-amine serves as a valuable starting point for the development of a powerful chemical probe. By leveraging the intrinsic photoreactivity of the isoxazole core and introducing a bioorthogonal handle, researchers can create a tool for unbiased target identification in a cellular context. The protocols and principles outlined in this document provide a solid foundation for the application of this and similar isoxazole-based probes in drug discovery and chemical biology.

References

  • City University of Hong Kong. (n.d.). Developing Isoxazoles as Novel Photo-cross-linkers and Its Application in Chemical Proteomics. CityUHK Scholars. Retrieved January 12, 2026, from [Link]

  • Zhang, et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition, 61(47), e202209947. [Link]

  • Woo, C. M., & Parker, C. G. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]

  • ResearchGate. (2022). Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2022). Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics. Retrieved January 12, 2026, from [Link]

  • Hawash, M., et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Compounds with fluoro-aryl, heterocyclic-amide, methoxy phenyl, and isoxazole with anticancer activities. Retrieved January 12, 2026, from [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Kumar, M., & Parjapat, M. K. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(3), 837-853. [Link]

  • Pradeepkumar, S. N., et al. (2011). 3,5-Bis(4-fluorophenyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. [Link]

  • Singh, P. P., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(8), 1939-1967. [Link]

  • Galenko, E. E., et al. (2019). Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives. The Journal of Organic Chemistry, 84(17), 11275-11285. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Kumar, D., & Kumar, R. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Chemistry & Biology Interface, 13(6), 1-15. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10729. [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18131. [Link]

  • Alam, M. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. [Link]

  • Kumar, M., & Parjapat, M. K. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(3), 837-853. [Link]

  • PrepChem. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Retrieved January 12, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Cellulose Chemistry and Technology, 55(9-10), 1089-1100. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful synthesis of this important isoxazole derivative. 5-(4-Fluorophenyl)isoxazol-3-amine is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] Its unique structure, featuring an isoxazole ring and a fluorophenyl group, allows for diverse biological interactions and improved pharmacokinetic properties.[1] This guide will provide practical, field-proven insights to help you overcome common challenges and optimize your synthetic route.

I. Synthetic Overview & Core Challenges

The synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine and related isoxazoles can be approached through several methods, with the most common being the reaction of a β-ketonitrile with hydroxylamine or through 1,3-dipolar cycloaddition reactions.[2][3] While these methods are well-established, researchers often encounter challenges that can impact yield, purity, and reproducibility. This guide will focus on the prevalent synthetic route from (4-Fluorobenzoyl)acetonitrile and hydroxylamine and address the key hurdles in this process.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

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Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start (4-Fluorobenzoyl)acetonitrile + Hydroxylamine HCl + Base (e.g., Sodium Acetate) Reaction_Setup Reaction Setup (Solvent, Temperature) Start->Reaction_Setup Combine Reflux Reflux Reaction_Setup->Reflux Heat Monitoring Reaction Monitoring (TLC) Reflux->Monitoring Check Progress Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Crude Product Product 5-(4-Fluorophenyl)isoxazol-3-amine Purification->Product Pure Product

Caption: A streamlined workflow for the synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion. 2. Degradation of starting materials or product: The isoxazole ring can be sensitive to harsh conditions.[4] 3. Suboptimal reaction conditions: Temperature, solvent, and base concentration can significantly impact yield.[5] 4. Impure starting materials: Purity of (4-fluorobenzoyl)acetonitrile and hydroxylamine is crucial.1. Monitor the reaction closely using Thin Layer Chromatography (TLC). An extended reflux time may be necessary. A literature procedure suggests refluxing for three days.[2] 2. Avoid excessively high temperatures and strong bases. While reflux is necessary, prolonged exposure to very high temperatures can lead to decomposition.[5] The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain reductive or strongly basic conditions.[4] 3. Optimize reaction conditions. A mixture of ethanol and water is a common solvent system.[2] The ratio can be adjusted to improve solubility. The amount of base (e.g., sodium acetate) should be sufficient to neutralize the hydroxylamine hydrochloride and facilitate the reaction. 4. Ensure the purity of your starting materials. Use freshly purchased or purified reagents. The presence of impurities can lead to side reactions and lower yields.
Formation of an Oily Layer During Workup 1. Incomplete removal of solvent. 2. Presence of impurities or byproducts. 3. Product precipitating as an oil instead of a solid. 1. Ensure the organic solvent is thoroughly removed under reduced pressure. 2. Perform a thorough aqueous workup. Washing the organic layer with water and brine helps remove water-soluble impurities.[2] 3. If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. If recrystallization is difficult, consider purification by column chromatography.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. Product is too soluble in the recrystallization solvent. 3. Product is an oil at room temperature. 1. Column chromatography is a reliable method for purification. A silica gel column with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) can effectively separate the desired product from impurities.[5] 2. For recrystallization, a mixed solvent system is often effective. A common technique is to dissolve the crude product in a good solvent (e.g., diethyl ether) and then add a poor solvent (e.g., hexane) until the solution becomes turbid, then allow it to cool slowly.[2] 3. If the product is an oil, it may be due to residual solvent or impurities. Further drying under high vacuum may help. If it remains an oil, purification by chromatography is the best approach. The melting point of the pure compound is reported to be in the range of 98-99 °C[2] or 127-132 °C[6], so a pure product should be a solid at room temperature.
Formation of Regioisomers (in related cycloaddition syntheses) 1. Use of unsymmetrical starting materials in 1,3-dipolar cycloadditions. [4] 2. Reaction conditions favoring the formation of multiple isomers. 1. While the primary synthesis discussed here does not typically lead to regioisomers, if you are using a 1,3-dipolar cycloaddition approach, the choice of starting materials is critical for regioselectivity. [4] 2. For cycloaddition reactions, modifying reaction conditions such as solvent polarity, temperature, and the use of catalysts (e.g., copper(I) for terminal alkynes) can significantly improve regioselectivity. [5]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of sodium acetate in the reaction?

A1: Sodium acetate acts as a base. Hydroxylamine is typically supplied as its hydrochloride salt (hydroxylamine•HCl). The sodium acetate neutralizes the hydrochloric acid, liberating the free hydroxylamine base, which is the reactive species that condenses with the β-ketonitrile.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material ((4-Fluorobenzoyl)acetonitrile) and the product. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress.

Q3: What are some common side reactions to be aware of?

A3: In isoxazole syntheses, especially those involving 1,3-dipolar cycloadditions with in-situ generated nitrile oxides, a common side reaction is the dimerization of the nitrile oxide to form a furoxan.[4] While less of a concern in the hydroxylamine condensation method, incomplete reaction or side reactions of the keto and nitrile functionalities are possible.

Q4: What are the key characterization techniques for the final product?

A4: The structure and purity of 5-(4-Fluorophenyl)isoxazol-3-amine can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range indicates high purity. The reported melting point is between 98-132 °C.[2][6]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

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Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Check_Reaction Check Reaction Completion (TLC) Low_Yield->Check_Reaction Yes Success Successful Synthesis Low_Yield->Success No Incomplete Incomplete Check_Reaction->Incomplete Problem Found Complete Complete Check_Reaction->Complete No Problem Extend_Reflux Extend Reflux Time Incomplete->Extend_Reflux Yes Incomplete->Complete No Extend_Reflux->Check_Reaction Check_Purity Check Starting Material Purity Complete->Check_Purity Yes Impure Impure Check_Purity->Impure Problem Found Pure Pure Check_Purity->Pure No Problem Purify_Reagents Purify/Replace Reagents Impure->Purify_Reagents Yes Impure->Pure No Purify_Reagents->Start Optimize_Conditions Optimize Conditions (Temp, Solvent, Base) Pure->Optimize_Conditions Yes Optimize_Conditions->Start

Caption: A decision-making flowchart for troubleshooting low yield in the synthesis.

IV. Detailed Experimental Protocol

This protocol is a synthesized and optimized procedure based on established methods for the synthesis of 5-aminoisoxazoles.[2]

Materials:

  • (4-Fluorobenzoyl)acetonitrile

  • Hydroxylamine hydrochloride (NH₂OH•HCl)

  • Sodium acetate (NaOAc)

  • Ethyl alcohol (Ethanol)

  • Deionized water

  • Diethyl ether

  • Hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 10 g (0.063 mol) of (4-Fluorobenzoyl)acetonitrile in 200 mL of ethyl alcohol.

  • Addition of Reagents: In a separate beaker, prepare a solution of 24 g of sodium acetate and 18.3 g of hydroxylamine hydrochloride in 200 mL of water. Add this aqueous solution to the ethanolic solution of (4-Fluorobenzoyl)acetonitrile in a portion-wise fashion while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Continue refluxing for an extended period (e.g., 72 hours), monitoring the reaction progress by TLC.

  • Cooling and Solvent Removal: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove approximately half of the solvent volume using a rotary evaporator.

  • Extraction: An oily layer may form. Transfer the entire mixture to a separatory funnel and extract thoroughly with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash successively with water (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude orange crystals from a mixture of diethyl ether and hexane to yield pure 5-(4-Fluorophenyl)isoxazol-3-amine.

V. References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • BenchChem. (2025, December). Troubleshooting low yields in isoxazole synthesis. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE. Retrieved from

  • Chem-Impex. (n.d.). 5-(4-Fluorophenyl)isoxazol-3-amine. Retrieved from

  • YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Amino-5-(4-fluorophenyl)isoxazole 97. Retrieved from

  • National Center for Biotechnology Information. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from

  • ChemicalBook. (n.d.). 3-AMINO-5-(4-FLUOROPHENYL)ISOXAZOLE | 925005-35-2. Retrieved from

Sources

Optimization

Isoxazole Synthesis Technical Support Center: Troubleshooting Byproduct Formation

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize isoxazole scaffolds in their work.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize isoxazole scaffolds in their work. Isoxazoles are privileged heterocyclic structures found in numerous pharmaceuticals and agrochemicals, making their efficient synthesis a critical task.[1][2] However, like any chemical transformation, their synthesis is not without challenges, with byproduct formation being a frequent impediment to achieving high yield and purity.

This document provides in-depth, field-tested insights into the most common byproducts encountered during isoxazole synthesis. We will move beyond simple procedural lists to explain the mechanistic origins of these impurities and offer robust, actionable troubleshooting strategies.

Section 1: 1,3-Dipolar Cycloaddition Route

The [3+2] cycloaddition between a nitrile oxide and an alkyne is one of the most powerful and versatile methods for constructing the isoxazole ring.[3][4] Nitrile oxides are high-energy, transient intermediates, typically generated in situ to avoid decomposition.[5][6] This reactivity, while useful, is also the source of the most common byproduct in this synthetic pathway.

Q1: My reaction is producing a significant amount of a dimeric byproduct, identified as a furoxan. What causes this, and how can I minimize it?

This is the most frequently encountered issue in isoxazole synthesis via 1,3-dipolar cycloaddition. The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) arises from the self-condensation or dimerization of two molecules of the nitrile oxide intermediate.[7][8] This side reaction competes directly with the desired cycloaddition with your alkyne dipolarophile.

Mechanism of Furoxan Formation:

The dimerization is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[7][8] The rate of this undesired pathway is highly dependent on the concentration of the nitrile oxide in the reaction medium. High instantaneous concentrations of the nitrile oxide dramatically favor dimerization over the intended reaction with the alkyne.[9][10]

Furoxan_Formation cluster_main Mechanism of Furoxan Byproduct Formation cluster_desired Desired Reaction Pathway NO1 R-C≡N⁺-O⁻ (Nitrile Oxide) Intermediate Dinitrosoalkene Diradical Intermediate NO1->Intermediate Dimerization Start NO2 R-C≡N⁺-O⁻ (Nitrile Oxide) NO2->Intermediate Furoxan Furoxan Byproduct Intermediate->Furoxan Ring Closure NO3 R-C≡N⁺-O⁻ (Nitrile Oxide) Isoxazole Desired Isoxazole NO3->Isoxazole [3+2] Cycloaddition Alkyne R'-C≡C-R'' (Alkyne) Alkyne->Isoxazole [3+2] Cycloaddition

Caption: Dimerization of nitrile oxide to furoxan vs. desired cycloaddition.

Troubleshooting Strategies for Furoxan Minimization:

StrategyExperimental ProtocolRationale
Slow Addition / In Situ Generation Generate the nitrile oxide in situ from its precursor (e.g., an aldoxime or hydroximoyl chloride) in the presence of the alkyne. Add the base or oxidant used for generation dropwise over several hours using a syringe pump.This is the most effective method.[9] Slow addition ensures that the instantaneous concentration of the highly reactive nitrile oxide remains low, favoring the bimolecular reaction with the abundant alkyne over the second-order dimerization reaction.
Stoichiometry Adjustment Use a slight excess (1.1 to 1.5 equivalents) of the alkyne relative to the nitrile oxide precursor.Le Châtelier's principle in action. Increasing the concentration of one reactant (the alkyne) pushes the equilibrium towards the desired product, increasing the probability of a productive collision between the nitrile oxide and the alkyne.[10]
Temperature Control Run the nitrile oxide generation at a low temperature (e.g., 0 °C or below) and allow the reaction to slowly warm to room temperature for the cycloaddition.The activation energy for dimerization can be different from that of the cycloaddition. Lower temperatures often disfavor the dimerization pathway.[9] Monitor the reaction by TLC or LC-MS to find the optimal temperature profile.
Solvent Choice Use a solvent that ensures all reactants are fully dissolved. Dilute conditions are generally preferable.Poor solubility can create localized areas of high concentration, promoting dimerization. Dilution keeps the nitrile oxide molecules further apart, reducing the rate of self-condensation.

Example Protocol: Minimizing Furoxan in a Phenylacetylene Reaction

  • To a stirred solution of phenylacetylene (1.2 eq.) in THF (0.1 M) at 0 °C, add the corresponding benzaldoxime (1.0 eq.).

  • Prepare a solution of N-Chlorosuccinimide (NCS) (1.05 eq.) and a catalytic amount of pyridine in THF.

  • Add the NCS/pyridine solution dropwise to the reaction mixture over 4 hours using a syringe pump.

  • Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then warm to room temperature and stir for 12 hours.

  • Monitor the consumption of the aldoxime and formation of the isoxazole by TLC.

Section 2: Condensation of 1,3-Dicarbonyls with Hydroxylamine

The Claisen-Schmidt condensation is a classic and robust method for synthesizing isoxazoles, particularly from readily available 1,3-dicarbonyl compounds and hydroxylamine.[11] While seemingly straightforward, this reaction's primary challenge is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyls.

Q2: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two regioisomeric isoxazoles. How can I control the outcome to favor one isomer?

The formation of regioisomers is a common and predictable challenge in this synthesis.[9][12] It occurs because hydroxylamine has two nucleophilic sites (the oxygen and the nitrogen) that can attack the two non-equivalent carbonyl carbons of the diketone, leading to two different cyclization pathways.

Factors Influencing Regioselectivity:

The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions (especially pH).

  • Steric Effects: The hydroxylamine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is the preferred site of initial attack.

  • pH Control: The pH of the reaction medium dictates the nucleophilicity of the hydroxylamine and the reactivity of the dicarbonyl (via enol/enolate formation), significantly impacting which pathway is favored. Acidic conditions, for instance, can often promote the formation of one isomer over the other.[9]

Regioisomer_Formation cluster_input Reactants Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R2) Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Attack_C2 Attack at Carbonyl 2 Diketone->Attack_C2 Hydroxylamine NH₂OH Hydroxylamine->Attack_C1 Hydroxylamine->Attack_C2 Isomer_A Regioisomer A Attack_C1->Isomer_A Cyclization/ Dehydration Isomer_B Regioisomer B Attack_C2->Isomer_B Cyclization/ Dehydration

Caption: Formation of regioisomers from an unsymmetrical 1,3-diketone.

Troubleshooting Strategies for Regiocontrol:

StrategyExperimental ProtocolRationale
pH Adjustment Systematically vary the pH of the reaction. Start with neutral conditions (e.g., in ethanol), then explore mildly acidic (e.g., acetic acid buffer) and mildly basic (e.g., sodium acetate) conditions.pH affects the protonation state of both the hydroxylamine and the dicarbonyl's enol form, altering the kinetics of the competing attack pathways. Often, one set of conditions will significantly favor one isomer.[9]
Use of β-Enamino Ketones Convert the 1,3-dicarbonyl into a β-enamino ketone derivative before reacting with hydroxylamine.This modification effectively "protects" one of the carbonyls, directing the initial attack of hydroxylamine to the remaining carbonyl group. This strategy provides excellent regiochemical control.[9][12]
Solvent Modification Screen different solvents, such as ethanol, methanol, acetonitrile, or dioxane.Solvent polarity can influence the transition states of the two competing pathways differently, thereby altering the ratio of the products.[9]
Lewis Acid Catalysis For reactions involving β-enamino diketones, the addition of a Lewis acid like BF₃·OEt₂ can further enhance regioselectivity.The Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the nucleophilic attack, leading to a single major product.[12]

General FAQs

Q3: I am struggling with the purification of my crude isoxazole. The byproducts have very similar polarity to my product.

A: This is a common frustration. When byproducts and products have similar Rf values on TLC, standard column chromatography can be challenging.

  • Chromatography Optimization: Before committing to a large-scale column, thoroughly screen solvent systems with TLC. Sometimes a ternary mixture (e.g., Hexane/Ethyl Acetate/Dichloromethane) or adding a small amount of a modifier like triethylamine (for basic products) or acetic acid (for acidic products) can achieve the necessary separation.[9]

  • Alternative Purification: Consider other techniques. Recrystallization can be highly effective if your product is a solid and a suitable solvent system can be found. Preparative HPLC is another powerful option for separating closely related isomers.

Q4: Can the isoxazole ring itself be a source of byproducts through degradation?

A: Yes, while generally stable, the N-O bond in the isoxazole ring is its Achilles' heel and can be cleaved under certain conditions, leading to degradation.

  • Reductive Cleavage: Be cautious with strong reducing agents. Catalytic hydrogenation (e.g., H₂ over Palladium or Raney Nickel) can cleave the N-O bond, leading to ring-opened byproducts like β-enaminones.[13]

  • Strongly Basic Conditions: Some substituted isoxazoles are susceptible to ring-opening when exposed to strong bases (e.g., sodium hydroxide, potassium tert-butoxide), especially at elevated temperatures.[9]

  • Photochemical Instability: Prolonged exposure to UV radiation can induce rearrangement of the isoxazole ring.[9] It is good practice to store isoxazole-containing compounds in amber vials and protect reactions from direct, bright light.

References

  • ResearchGate. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. Retrieved from [Link]

  • Houk, K. N., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. Retrieved from [Link]

  • Wikipedia. (n.d.). Ferroptosis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. Retrieved from [Link]

  • Wang, Q., et al. (n.d.). Synthesis and application of α-carbonyl nitrile oxides. Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved from [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 9. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic-Chemistry.org. Retrieved from [Link]

  • S. S. V. Ramasastry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]

  • OC hemistry. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. Retrieved from [Link]

  • Padwa, A. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... ResearchGate. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). A review of isoxazole biological activity and present synthetic techniques. jptcp.com. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Retrieved from [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Retrieved from [Link]

  • NIH. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Center for Biotechnology Information. Retrieved from [Link]

  • Attanasi, O. A., et al. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Bentham Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Wikipedia. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for generation of nitrile oxide.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic-Chemistry.org. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Isoxazole Ring Closure

A Senior Application Scientist's Guide to Troubleshooting Common Synthetic Challenges The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Common Synthetic Challenges

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1][2][3] However, the construction of this five-membered heterocycle is not without its challenges. This guide provides field-proven insights and solutions to common problems encountered during isoxazole ring closure reactions, structured to help researchers, scientists, and drug development professionals navigate these synthetic hurdles effectively.

Problem 1: Low or No Product Yield

Question: My isoxazole synthesis is resulting in a disappointingly low yield, or in some cases, no desired product at all. What are the potential causes and how can I systematically troubleshoot this issue?

Answer: Low or nonexistent yields in isoxazole synthesis are a frequent issue stemming from multiple factors, including the integrity of starting materials, suboptimal reaction conditions, or the instability of key intermediates. A systematic approach is crucial for diagnosis and optimization.

The two most common and versatile methods for synthesizing the isoxazole ring are the reaction of 1,3-dicarbonyl compounds with hydroxylamine (a variation of the Claisen Isoxazole Synthesis) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][4][5] The troubleshooting strategy will depend on the chosen route.

Causality and Diagnostic Steps:
  • Starting Material Integrity: The purity and stability of your reactants are paramount.

    • 1,3-Dicarbonyl Compounds: These substrates can exist as a mixture of keto-enol tautomers, which can impact reactivity. Ensure purity through techniques like recrystallization or chromatography before use.

    • Hydroxylamine (NH₂OH): Hydroxylamine and its salts can be toxic and corrosive.[4] Always use a fresh, high-purity source and handle it within a well-ventilated fume hood.[4]

    • Nitrile Oxide Precursors (for 1,3-Dipolar Cycloaddition): Aldoximes or hydroximoyl chlorides used to generate nitrile oxides must be pure. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: Temperature, solvent, and reaction time are critically interconnected.

    • Temperature: Inappropriate temperature control is a common pitfall. For instance, while higher temperatures can accelerate the reaction, they can also promote product decomposition or side reactions.[6] Conversely, temperatures that are too low may lead to an incomplete or stalled reaction.[6] A systematic screening of temperatures (e.g., room temperature, 60 °C, 80 °C) is recommended.[6]

    • Solvent: Reactant solubility is essential. If your starting materials are not fully dissolved, the reaction will be slow and inefficient. Common solvents include ethanol, methanol, acetonitrile, DMF, and DMSO.[6][7] The solvent choice can also influence the reaction pathway and selectivity.

    • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient time leads to low conversion, while excessive time can cause product degradation.[4]

  • Intermediate Instability (Primarily for 1,3-Dipolar Cycloadditions):

    • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive intermediates prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which is a major competing side reaction.[4][8] This is especially problematic at high concentrations. To mitigate this, generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile).[4][7] Slow addition of the nitrile oxide precursor (e.g., an aldoxime with an oxidant, or a hydroximoyl chloride with a base) to the reaction mixture containing the alkyne can significantly minimize dimerization.[4]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and resolve low-yield issues.

G cluster_solutions Solutions start Low / No Yield Observed check_sm 1. Verify Starting Material Purity & Stability (NMR, LC-MS) start->check_sm check_sol 2. Assess Reactant Solubility (Visual Inspection) check_sm->check_sol If pure sol_sm Purify starting materials (chromatography, recrystallization) check_sm->sol_sm If impure optimize_t 3. Optimize Reaction Temperature (Screen RT, 40°C, 60°C, 80°C) check_sol->optimize_t If soluble sol_sol Change solvent to one with better solubility (e.g., DMF, DMSO) check_sol->sol_sol If insoluble monitor_time 4. Monitor Reaction Over Time (TLC, LC-MS) optimize_t->monitor_time After screening cyclo_issue 5. Specific to 1,3-Dipolar Cycloaddition: Minimize Nitrile Oxide Dimerization monitor_time->cyclo_issue If yield still low success Improved Yield cyclo_issue->success Implement in situ generation/ slow addition sol_cyclo Generate nitrile oxide in situ; slowly add precursor to alkyne solution cyclo_issue->sol_cyclo G cluster_claisen Claisen Solutions cluster_cyclo Cycloaddition Solutions start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Claisen Synthesis (1,3-Dicarbonyl + NH₂OH) method->claisen Claisen cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo Cycloaddition claisen_sol1 Adjust pH (e.g., add acetic acid) claisen->claisen_sol1 claisen_sol2 Change Solvent (e.g., EtOH vs. MeCN) claisen->claisen_sol2 claisen_sol3 Use β-enamino diketone derivative for better control claisen->claisen_sol3 cyclo_sol1 Change Solvent Polarity cyclo->cyclo_sol1 cyclo_sol2 Add a Lewis Acid Catalyst (e.g., BF₃·OEt₂) cyclo->cyclo_sol2 cyclo_sol3 Use Metal Catalysis (e.g., Cu(I) for terminal alkynes) cyclo->cyclo_sol3 end_node Improved Regioselectivity claisen_sol3->end_node cyclo_sol3->end_node

Caption: A decision-making flowchart for addressing regioselectivity issues.

Problem 3: Product Decomposition During Workup or Purification

Question: My reaction appears successful according to TLC, but my isoxazole derivative is decomposing during aqueous workup or column chromatography. Why is this happening?

Answer: The stability of the isoxazole ring can be deceptive. While generally considered aromatic, the N-O bond is inherently weak and susceptible to cleavage under certain conditions, leading to product loss post-reaction. [4][9]

Key Sensitivities of the Isoxazole Ring:
  • Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases (e.g., concentrated NaOH) or strong acids. [4][10]Base-catalyzed ring opening is a known decomposition pathway. [10]* Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents. [4]This is a useful synthetic transformation but an undesirable side reaction during purification.

  • Photochemical Conditions: Certain isoxazoles are sensitive to UV light and can undergo rearrangement. [4]* Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond. [4][9]

Recommended Mitigation Strategies:
  • Use Milder Workup Procedures: Avoid harsh acidic or basic washes. Use saturated sodium bicarbonate solution instead of strong bases and dilute acid solutions followed by a brine wash.

  • Avoid Reductive Environments: Be mindful of any residual reducing agents from previous steps.

  • Protect from Light: If you suspect photosensitivity, conduct workup and purification in foil-wrapped glassware.

  • Temperature Control: Perform extractions and chromatography at room temperature or below to minimize thermal decomposition.

Problem 4: Difficulty in Product Purification

Question: I'm struggling to separate my desired isoxazole from unreacted starting materials or byproducts like furoxans and regioisomers using column chromatography. What are some effective purification strategies?

Answer: Purifying isoxazole derivatives can be challenging due to the presence of impurities with similar polarities to the desired product. [4]A multi-faceted approach to purification is often necessary.

Purification Strategies:
TechniqueDescription & Key Recommendations
Column Chromatography This is the most common method. Success hinges on finding the right solvent system. Systematically screen eluents using TLC. Start with a nonpolar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). Sometimes, adding a small amount of a third solvent (e.g., dichloromethane) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can dramatically improve separation. [4]
Crystallization If your product is a solid, crystallization is a powerful technique for achieving high purity. [4]Experiment with various single-solvent or dual-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that induce crystallization of the desired product while leaving impurities in the mother liquor.
Chemical Derivatization In difficult cases, particularly with regioisomers, it may be possible to selectively react one isomer with a reagent to form a derivative that is much easier to separate (e.g., due to a large polarity difference). After separation, the protecting group or derivatizing agent can be removed to yield the pure isomer. [4]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to isoxazole derivatives? A1: The two most prominent methods are the Claisen Isoxazole Synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or a related species like a chalcone) with hydroxylamine, and the 1,3-Dipolar Cycloaddition , which is a [3+2] cycloaddition between a nitrile oxide and an alkyne. [4][7][11]

G cluster_claisen Claisen-Type Synthesis cluster_cyclo 1,3-Dipolar Cycloaddition Claisen 1,3-Dicarbonyl + NH₂OH·HCl → [Intermediate] → Isoxazole + H₂O Cyclo Aldoxime --[Oxidant]--> [Nitrile Oxide] + Alkyne → Isoxazole

Caption: The two primary synthetic routes to isoxazoles.

Q2: Can I use microwave irradiation or ultrasound to accelerate my isoxazole synthesis? A2: Absolutely. Both microwave-assisted synthesis and ultrasound irradiation are highly effective green chemistry techniques for preparing isoxazoles. [1][2]They often lead to dramatically reduced reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles by minimizing byproduct formation. [1][4]These methods are particularly useful for 1,3-dipolar cycloaddition reactions. [4] Q3: What are the critical safety precautions for isoxazole synthesis? A3: Standard laboratory safety practices are essential. Key hazards include:

  • Hydroxylamine and its salts: These are toxic and corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [4]* Nitrile Oxides: These are highly reactive and potentially unstable intermediates. It is strongly recommended to generate them in situ for immediate consumption rather than attempting to isolate them. [4]* Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for every chemical used, as many solvents and reagents (e.g., strong bases, acids, oxidants) have specific hazards.

Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone

This protocol is a two-step procedure involving a Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone), followed by cyclization with hydroxylamine. [4][12] Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve an aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.

  • Dropwise, add an aqueous solution of a base (e.g., NaOH or KOH) to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by filtration and recrystallize if necessary.

Step B: Isoxazole Formation

  • Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol. [4]A base like potassium hydroxide or sodium acetate is often added. [12][13]2. Monitor the reaction by TLC until the chalcone is consumed (typically 6-12 hours). [13]3. After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). [4]5. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isoxazole for purification.

Protocol 2: Microwave-Assisted 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with an alkyne under microwave irradiation. [4]

  • In a microwave synthesis vial, combine the aldoxime (1.0 eq.), the alkyne (1.2 eq.), and an oxidant (e.g., N-Chlorosuccinimide, NCS) in a suitable solvent (e.g., methanol or DMF).

  • Add a base (e.g., triethylamine, 1.2 eq.) to the mixture.

  • Seal the vial and place it in the cavity of a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power (e.g., 100-200 W) for 5-20 minutes. [4]The optimal conditions will depend on the specific substrates.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

References

  • Shaikh, A. A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33623–33654. Retrieved from [Link]

  • Li, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2568. Retrieved from [Link]

  • Chate, P., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. Retrieved from [Link]

  • YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry, 4(3), 825-840. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. Retrieved from [Link]

  • Chate, P., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • Gürbüz, D., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Serbian Chemical Society, 85(1), 47-56. Retrieved from [Link]

  • Zhou, X., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 1649–1657. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.

Introduction

5-(4-Fluorophenyl)isoxazol-3-amine is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purity. This guide will explore two common synthetic pathways and provide detailed troubleshooting for each.

Common Synthetic Routes:

  • Route A: Cyclocondensation of (4-Fluorobenzoyl)acetonitrile with Hydroxylamine.

  • Route B: Cyclocondensation of an Enaminone, such as (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, with Hydroxylamine.

This guide is structured to provide a logical flow from understanding the reaction to troubleshooting specific problems you may encounter.

Core Principles of Isoxazole Synthesis

The formation of the isoxazole ring in the target molecule is typically achieved through a cyclocondensation reaction.[2][3] This process involves the reaction of a 1,3-dicarbonyl equivalent with hydroxylamine. The regioselectivity of the cyclization, which determines the final substitution pattern on the isoxazole ring, is a critical factor that can be influenced by the reaction conditions.[4]

Troubleshooting Guide: Addressing Common Experimental Issues

This section is presented in a question-and-answer format to directly address specific problems you may be facing in the laboratory.

Issue 1: Consistently Low Yield of 5-(4-Fluorophenyl)isoxazol-3-amine

Question: I am consistently obtaining a low yield of my target compound. What are the likely causes and how can I improve it?

Answer: Low yields in isoxazole synthesis are a common issue and can stem from several factors, from the quality of your starting materials to the specifics of your reaction setup.[2] Let's break down the potential causes and solutions for both primary synthetic routes.

For Route A: From (4-Fluorobenzoyl)acetonitrile

This route involves the reaction of a β-ketonitrile with hydroxylamine hydrochloride.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Be cautious, as excessive heat can lead to degradation.

  • Suboptimal pH: The pH of the reaction medium is crucial for the cyclization step.

    • Solution: The reaction is typically carried out in the presence of a base like sodium acetate to neutralize the HCl from hydroxylamine hydrochloride. Ensure the correct stoichiometry of the base is used. You can experiment with other bases like sodium carbonate or triethylamine to find the optimal conditions.

  • Poor Quality of Starting Materials: Impurities in (4-Fluorobenzoyl)acetonitrile or hydroxylamine hydrochloride can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the (4-Fluorobenzoyl)acetonitrile by recrystallization or column chromatography before use. Use freshly opened or properly stored hydroxylamine hydrochloride.

For Route B: From an Enaminone Precursor

This route utilizes an enaminone, a versatile intermediate for isoxazole synthesis.

Potential Causes & Solutions:

  • Hydrolysis of the Enaminone: Enaminones can be susceptible to hydrolysis, especially under acidic conditions, which would reduce the amount of starting material available for the cyclization.

    • Solution: Ensure your reaction is performed under anhydrous conditions if possible, or minimize the exposure to water. The reaction is typically run in a solvent like ethanol.

  • Incorrect Stoichiometry: The molar ratio of the enaminone to hydroxylamine is critical.

    • Solution: Typically, a slight excess of hydroxylamine (1.1-1.5 equivalents) is used to ensure complete conversion of the enaminone.

  • Suboptimal Temperature: The reaction temperature can influence the rate of both the desired reaction and potential side reactions.

    • Solution: Start with the reported reaction temperature (often refluxing ethanol) and then systematically vary it to find the optimal balance between reaction rate and yield.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC and significant impurities in the NMR spectrum. What are these impurities and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Identifying the nature of the impurity is the first step to mitigating its formation.

Common Impurities and Their Prevention:
  • Isomeric Byproducts: The formation of the isomeric product, 3-(4-Fluorophenyl)isoxazol-5-amine, is a possibility, especially if the reaction conditions are not carefully controlled. The regioselectivity of the cyclization of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine can be influenced by pH and temperature.

    • Prevention: Carefully control the pH of the reaction mixture. For the synthesis of 3-aminoisoxazoles from β-ketonitriles, slightly acidic to neutral conditions are generally favored.[2]

  • Unreacted Starting Materials: This is often a sign of an incomplete reaction.

    • Prevention: As mentioned for low yield, increasing the reaction time, temperature, or the equivalents of one of the reagents can drive the reaction to completion.

  • Side Products from Hydroxylamine: Hydroxylamine can undergo self-condensation or decomposition, especially at high temperatures.

    • Prevention: Add the hydroxylamine solution portion-wise to the reaction mixture to maintain a low concentration at any given time.

  • Furoxans: Dimerization of in situ generated nitrile oxides (if the reaction proceeds through such an intermediate) can lead to furoxan byproducts.

    • Prevention: This is more relevant in syntheses involving the in situ generation of nitrile oxides. Slow addition of reagents can minimize the concentration of the nitrile oxide and favor the desired cycloaddition.[2]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify 5-(4-Fluorophenyl)isoxazol-3-amine from the reaction mixture. What are the recommended purification techniques?

Answer: Effective purification is crucial to obtain a high-purity final product. The choice of method will depend on the nature of the impurities.

Purification Strategies:
  • Column Chromatography: This is the most widely used and effective method for separating the desired product from impurities with different polarities.[2]

    • Solvent System Selection: The key to successful column chromatography is finding the right solvent system. Use TLC to screen various solvent systems (e.g., mixtures of hexane/ethyl acetate, dichloromethane/methanol). A good solvent system will give a clear separation between your product and the impurities, with the product having an Rf value between 0.2 and 0.4.

    • Gradient Elution: If there is a wide range of impurity polarities, a gradient elution (gradually increasing the polarity of the eluent) can be very effective.

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization can be an excellent method for obtaining highly pure material.

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Acid-Base Extraction: Since the product has a basic amino group, an acid-base extraction can be used to separate it from neutral or acidic impurities.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the synthesis of isoxazoles from hydroxylamine hydrochloride?

A1: Hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl) for stability. The base, such as sodium acetate or sodium carbonate, is added to neutralize the hydrochloric acid, liberating the free hydroxylamine (NH₂OH) which is the reactive nucleophile in the cyclocondensation reaction.

Q2: Can I use microwave irradiation to improve the yield and reduce the reaction time?

A2: Yes, microwave-assisted organic synthesis has been shown to be effective for the synthesis of isoxazoles, often leading to shorter reaction times and improved yields.[3] If you have access to a microwave reactor, it is worth exploring this as an alternative to conventional heating.

Q3: How can I confirm the regiochemistry of my final product?

A3: The most definitive way to confirm the regiochemistry is through 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can establish correlations between protons and carbons that are several bonds apart, allowing for unambiguous structure determination.

Q4: My enaminone starting material appears to be degrading upon storage. How can I best store it?

A4: Enaminones can be sensitive to moisture and light. It is best to store them in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine from (4-Fluorobenzoyl)acetonitrile (Route A)

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-Fluorobenzoyl)acetonitrile (1.0 eq) in ethanol.

  • Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water. Add this aqueous solution to the ethanolic solution of the β-ketonitrile.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization.

Protocol 2: Synthesis of (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (Enaminone Precursor for Route B)
  • Reaction Setup: To a solution of 4'-fluoroacetophenone (1.0 eq) in a suitable solvent like toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography.

Protocol 3: Synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine from Enaminone (Route B)
  • Reaction Setup: Dissolve the enaminone (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of 5-(4-Fluorophenyl)isoxazol-3-amine check_purity Check Purity of Starting Materials ((4-Fluorobenzoyl)acetonitrile or Enaminone, Hydroxylamine HCl) start->check_purity impure Impure check_purity->impure TLC/NMR shows impurities pure Pure check_purity->pure Appears pure purify Purify Starting Materials (Recrystallization/Chromatography) impure->purify purify->check_purity check_conditions Review Reaction Conditions (Stoichiometry, Temperature, Time, Solvent, Base) pure->check_conditions suboptimal Suboptimal check_conditions->suboptimal Deviation from literature or incomplete conversion optimal Optimal check_conditions->optimal Conditions seem appropriate optimize Systematically Optimize Conditions (e.g., Increase temp, time, screen bases) suboptimal->optimize optimize->check_conditions improved_yield Improved Yield optimize->improved_yield check_side_reactions Investigate Potential Side Reactions (Isomer formation, decomposition) optimal->check_side_reactions side_reactions_present Side Reactions Evident check_side_reactions->side_reactions_present Unexpected products observed modify_protocol Modify Protocol (e.g., Adjust pH, slower addition of reagents) side_reactions_present->modify_protocol modify_protocol->check_conditions modify_protocol->improved_yield

Caption: A flowchart for troubleshooting low yields in the synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine.

General Synthetic Pathway

Synthetic_Pathway start_A (4-Fluorobenzoyl)acetonitrile product 5-(4-Fluorophenyl)isoxazol-3-amine start_A->product Cyclocondensation start_B (E)-3-(dimethylamino)-1- (4-fluorophenyl)prop-2-en-1-one start_B->product Cyclocondensation reagent Hydroxylamine Hydrochloride + Base

Caption: The two primary synthetic routes to 5-(4-Fluorophenyl)isoxazol-3-amine.

References

  • Salman, H. et al. (2017). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • Zhou, X. et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Martis, G. J., & Gaonkar, S. L. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • de la Cruz, P. et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Ren, G. et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues with 5-(4-Fluorophenyl)isoxazol-3-amine

Welcome to the dedicated technical support guide for 5-(4-Fluorophenyl)isoxazol-3-amine (CAS No. 925005-35-2).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-(4-Fluorophenyl)isoxazol-3-amine (CAS No. 925005-35-2). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. While 5-(4-Fluorophenyl)isoxazol-3-amine is a valuable synthon, its isoxazole core possesses specific chemical liabilities that can lead to experimental inconsistencies if not properly managed. This guide provides in-depth, field-proven insights to help you anticipate and resolve stability-related challenges, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: My solid compound appears to have discolored/degraded over time. What are the correct storage conditions?

A: Optimal storage for solid 5-(4-Fluorophenyl)isoxazol-3-amine is crucial for maintaining its purity. It should be stored in a tightly sealed container, protected from light, in a dry environment at refrigerated temperatures (0-8°C).[1][2][3] The underlying reasons for these precautions are the compound's potential sensitivity to heat and light. Thermal energy can potentially induce rearrangement of the isoxazole ring to its more stable oxazole isomer, while UV light can also promote photoisomerization.[4]

Q2: I am running a reaction using a common base like potassium carbonate at 60°C and getting a low yield of my desired product along with several impurities. Could my starting material be decomposing?

A: Yes, this is a highly probable scenario. The isoxazole ring system is known to be susceptible to cleavage under basic conditions, a liability that is significantly accelerated by increased temperature.[4][5] Even moderately basic conditions can lead to hydrolytic ring opening, especially in the presence of nucleophiles.[6] The combination of a base and heat creates a high-risk environment for the degradation of your starting material, leading to reduced yields and a complex mixture of byproducts.

Q3: My HPLC/LC-MS analysis of a single sample shows changing results over a sequence, with new peaks appearing. What could be the cause?

A: This observation strongly suggests that the compound is degrading in the analytical solvent or on the HPLC system itself. There are two primary causes:

  • Solution Instability: The compound may be unstable in your dissolution solvent, especially if it is protic or has trace basic/acidic impurities.

  • On-Column or Mobile Phase-Induced Degradation: If your mobile phase is unbuffered and falls into the basic pH range, it can cause the compound to degrade on the column or in the tubing. A study of the isoxazole-containing drug Leflunomide demonstrated rapid decomposition at a basic pH of 10.0.[5]

Q4: Is it safe to use a standard aqueous sodium bicarbonate wash during my reaction work-up to remove acidic impurities?

A: This step should be performed with extreme caution. While a brief wash with a mild base like sodium bicarbonate might be tolerated, prolonged exposure can initiate the base-catalyzed degradation of the isoxazole ring.[4][5] If a basic wash is unavoidable, it is critical to perform it quickly, use pre-chilled solutions, and immediately proceed to the next step to minimize contact time. Whenever possible, consider alternative purification methods like chromatography or washing with neutral brine.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Preventing Degradation During Chemical Synthesis

Unexpected results in synthesis are often traceable to the inherent reactivity of the isoxazole core. This guide helps you diagnose and mitigate these issues.

Symptom:

  • Consistently low yields in reactions involving basic reagents or intermediates.

  • Appearance of multiple, often polar, spots on Thin Layer Chromatography (TLC) that are not the starting material or the expected product.

  • Difficulty in purifying the desired product from a complex crude mixture.

Root Cause Analysis: The N-O bond within the isoxazole ring is the primary site of vulnerability. Under basic conditions, the ring can be opened, leading to the formation of β-amino enones or other rearranged products.[7] This degradation pathway is highly dependent on factors such as the strength of the base, temperature, solvent, and reaction time.[4][5] For instance, a study on Leflunomide showed that the half-life for isoxazole ring decomposition at pH 10 was 6.0 hours at 25°C, but this dropped to just 1.2 hours at 37°C, illustrating the critical interplay between pH and temperature.[5]

Preventative Strategies & Solutions:

  • Reagent Selection: If possible, substitute strong bases (e.g., NaOH, KOH, alkoxides) with milder organic bases (e.g., triethylamine, DIPEA) or inorganic bases (e.g., Cs₂CO₃).

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

  • Reaction Monitoring: Closely monitor the reaction's progress with TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.

  • Work-up Protocol: Neutralize the reaction mixture with a buffered acidic solution (e.g., pH 7 phosphate buffer or a dilute solution of NH₄Cl) before extraction. Avoid strong acids, as specific acid catalysis can also degrade certain isoxazoles at very low pH.[8]

G cluster_solutions Mitigation Strategy start Low Yield or Multiple Byproducts Observed check_cond Review Reaction Conditions: - Base Used? - Temperature? - Duration? start->check_cond base_heat High Probability of Isoxazole Ring Degradation check_cond->base_heat Base and/or Heat > 40°C no_base Consider Other Pathways (e.g., side reaction of other functional groups) check_cond->no_base No Base / Room Temp sol1 Reduce Temperature base_heat->sol1 sol2 Use Milder Base (e.g., DIPEA vs NaH) sol3 Shorten Reaction Time sol4 Modify Work-up: Use buffered quench

Caption: Workflow for diagnosing synthesis failures.

Guide 2: Ensuring Accurate and Reproducible Analytical Results

The stability of 5-(4-Fluorophenyl)isoxazol-3-amine in solution is paramount for reliable quantification and purity assessment.

Symptom:

  • Poor peak shape or peak splitting in HPLC chromatograms.

  • Loss of total peak area over time when samples are left in an autosampler.

  • Inconsistent purity values between different analytical runs or laboratories.

Root Cause Analysis: As a primary amine, the molecule has a basic character.[2] However, the isoxazole ring itself is susceptible to degradation in basic aqueous or protic solvent environments. This dual nature can make analytical method development challenging. The fluorophenyl group increases lipophilicity, which can improve solubility in organic solvents but does not protect the core heterocycle from chemical degradation.[1] The key is to find a solvent and mobile phase system that maintains the compound's integrity throughout the analysis.

Recommendations for a Stability-Indicating HPLC Method:

  • Sample Preparation: Dissolve the compound in a non-reactive, aprotic solvent like acetonitrile or THF immediately before analysis. Avoid using methanol as a primary solvent for stock solutions due to its protic nature. If aqueous solubility is required, use a buffered diluent (pH 4-6).

  • Mobile Phase: Use a buffered mobile phase to control the pH. An acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid) is generally recommended to ensure the amine is protonated and stable. Avoid highly basic mobile phases (pH > 8).

  • Autosampler Conditions: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation of samples waiting in the queue.

  • Method Validation: As part of method development, perform a forced degradation study to confirm that your analytical method can separate the intact compound from its potential degradation products.[9][10][11]

Key Experimental Protocols

Protocol 1: Standard Handling and Storage
  • Receiving: Upon receipt, inspect the container for damage. Note that some suppliers may use cold-chain transportation.[12]

  • Storage (Solid): Store the vial immediately in a refrigerator at 2-8°C.[3] Ensure the container is tightly closed to prevent moisture uptake. Place the vial inside a secondary container or amber bag to protect it from light.

  • Weighing and Handling: Handle the solid material in a well-ventilated area or under a hood.[2] Minimize the time the container is open to the atmosphere. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Storage (Solution): Stock solutions should be prepared fresh for each experiment. If a solution must be stored, use an aprotic solvent (e.g., anhydrous acetonitrile), store in a tightly capped vial with an inert gas headspace (e.g., Argon or Nitrogen), and keep at -20°C for no more than a few days. Always perform a purity check before using a stored solution.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[14] This protocol provides a framework for evaluating 5-(4-Fluorophenyl)isoxazol-3-amine.

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish degradation pathways. A target degradation of 5-20% is generally recommended.[15]

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl in 1:1 Acetonitrile:Water2-24 hours at 60°CTests stability to acidic environments.[15]
Base Hydrolysis 0.1 M NaOH in 1:1 Acetonitrile:Water1-8 hours at RTTests stability to alkaline environments, a known liability for isoxazoles.[5][15]
Oxidation 3% H₂O₂ in 1:1 Acetonitrile:Water2-24 hours at RTAssesses susceptibility to oxidative degradation.[10]
Thermal Solid compound or solution in ACN24-72 hours at 80°CEvaluates thermal stability and potential for rearrangement.[10]
Photolytic Solution in Quartz CuvetteExpose to ICH Q1B option 1 or 2 lightDetermines sensitivity to light, which can cause photoisomerization.[4][14]

Methodology:

  • Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

  • For each condition, add an aliquot of the stock solution to the stress reagent in a sealed vial. Maintain a control sample in the dissolution solvent at room temperature.

  • At specified time points, withdraw an aliquot, neutralize it if necessary (e.g., acid for base sample, base for acid sample), and dilute to a suitable concentration for HPLC analysis.

  • Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) with UV or MS detection.

  • Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.

Caption: Simplified pathway for isoxazole degradation.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. Nanobiomed Letters. Available from: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available from: [Link]

  • 5-(4-Fluorophenyl)isoxazol-3-amine. Chem-Impex. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available from: [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. MDPI. Available from: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available from: [Link]

  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. Available from: [Link]

  • Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. ResearchGate. Available from: [Link]

  • Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro-1λ3,3,2λ4-Oxazaborinines. PubMed. Available from: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • (PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. Available from: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences. Available from: [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. RSC Medicinal Chemistry. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with regioselectivity in the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with regioselectivity in their reactions. Poor regiochemical control is a frequent obstacle, leading to difficult-to-separate product mixtures and low yields of the desired isomer.[1][2]

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your experimental outcomes and achieve high regioselectivity.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of isoxazole synthesis?

A: Regioisomers are structural isomers that have the same molecular formula but differ in the connectivity of their atoms. In isoxazole synthesis, this typically arises when an unsymmetrical precursor can react in two different orientations to form a substituted isoxazole ring. For example, the reaction of a nitrile oxide with an unsymmetrical alkyne can yield either a 3,4- or a 3,5-disubstituted isoxazole. Similarly, the condensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can produce two different regioisomeric isoxazoles.[2][3]

Q2: Which synthetic methods are most prone to regioselectivity issues?

A: The two most common and powerful methods for isoxazole synthesis are also the most susceptible to regioselectivity problems:

  • 1,3-Dipolar Cycloaddition: This reaction, often called the Huisgen cycloaddition, involves a nitrile oxide reacting with a dipolarophile like an alkyne.[4][5] While highly efficient, it can produce mixtures of regioisomers, especially in uncatalyzed reactions or with certain substrates.[6][7]

  • Claisen Cyclocondensation: This is the classic method involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[2][8] When the 1,3-dicarbonyl is unsymmetrical, the reaction often yields a mixture of isomers with poor selectivity, and may require harsh conditions.[2][9]

Q3: What are the key factors that influence regioselectivity?

A: Regioselectivity is not random; it is governed by a combination of predictable factors. The outcome of the reaction is determined by the transition state of lowest energy. The key factors influencing this are:

  • Electronic Effects: The electronic properties of the substituents on both reacting partners are critical. This is often explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the preferred orientation.[10][11][12]

  • Steric Effects: Bulky substituents on the reactants can sterically hinder one reaction pathway, thereby favoring the formation of the less hindered regioisomer.[10][13]

  • Reaction Conditions: Solvent polarity, temperature, pH, and the presence of catalysts can dramatically alter the regiochemical outcome.[1][2][3]

Q4: How can I determine the regiochemical outcome of my reaction?

A: The most powerful and common technique for identifying and quantifying isoxazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[2] The chemical shifts of the protons and carbons of the isoxazole ring and its substituents are highly sensitive to their position. For example, the chemical shift of the proton at the 5-position of the isoxazole ring is typically found at a different frequency than a proton at the 3-position.[2][14] Two-dimensional NMR techniques, such as HMBC, can provide definitive structural confirmation by showing long-range correlations between protons and carbons.[15]

Section 2: Troubleshooting Guides by Synthetic Method

This section addresses specific problems encountered during common isoxazole syntheses.

Method A: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne)

The 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, but controlling which way the "dipole" adds across the "dipolarophile" is a common challenge.[4]

// Caption caption [label="Fig. 1: General scheme for 1,3-dipolar cycloaddition leading to two possible regioisomers.", fontcolor="#5F6368", fontsize=10]; } enddot

Fig. 1: General scheme for 1,3-dipolar cycloaddition leading to two possible regioisomers.

Problem 1: My uncatalyzed reaction yields a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the 3,5-isomer?

This is the most common scenario, as the 3,5-disubstituted isomer is often the thermodynamically favored product.[6] However, if selectivity is poor, you can implement the following strategies:

  • Causality (Why it works): Catalysts can create a new, lower-energy reaction pathway that strongly favors one regioisomeric transition state over the other. Copper(I) acetylides are key intermediates that control the orientation of the subsequent reaction with the nitrile oxide.[16]

  • Solution 1: Introduce a Copper(I) Catalyst. For terminal alkynes, using a copper(I) catalyst, such as CuI or CuSO₄/sodium ascorbate, is a highly reliable method to exclusively obtain the 3,5-disubstituted isoxazole.[1][16][17] The reaction proceeds through a copper acetylide intermediate, which enforces strict regiochemical control.[16]

  • Causality (Why it works): The solvent can stabilize or destabilize the transition states leading to the different isomers. A more polar transition state will be stabilized by a more polar solvent, lowering its energy and accelerating its formation.

  • Solution 2: Optimize the Solvent. Solvent polarity can influence the regiochemical outcome.[3] In the cycloaddition of 2-furfuryl nitrile oxide and ethyl propiolate, increasing solvent polarity (from toluene to DMSO) was shown to decrease the ratio of the undesired 3,4-isomer relative to the 3,5-isomer.[6] Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMSO) to find the optimal conditions for your substrate.

Problem 2: How can I selectively synthesize the 3,4-disubstituted isomer?

Synthesizing the 3,4-disubstituted isomer is often more challenging as it is typically the minor product.[6] However, specific strategies have been developed to favor this outcome.

  • Causality (Why it works): This strategy completely changes the nature of the dipolarophile. The enamine's nitrogen atom directs the regiochemistry, leading to a dihydroisoxazole intermediate that, upon oxidation, yields the 3,4-disubstituted product.[18][19]

  • Solution 1: Use an Enamine as the Dipolarophile. A highly effective, metal-free strategy is to perform the cycloaddition with an enamine formed in situ from an aldehyde and a secondary amine (e.g., pyrrolidine).[18][19] This enamine-triggered [3+2] cycloaddition provides excellent regioselectivity for the 3,4-disubstituted isoxazole.[18] Optimization studies have shown that less polar solvents like dichloromethane (DCM) give the best yields.[19]

  • Causality (Why it works): Catalysts like ruthenium can interact with both the nitrile oxide and the alkyne in a way that is distinct from copper, favoring the transition state that leads to the 3,4-isomer.

  • Solution 2: Employ a Ruthenium Catalyst. Ruthenium(II) catalysts have been shown to promote the formation of 3,4,5-trisubstituted isoxazoles with high regioselectivity from internal alkynes.[7] Mechanochemical (ball-milling) conditions with a Ru-catalyst have also been developed for the regioselective synthesis of 3,4-isoxazoles.[20]

Problem 3: My nitrile oxide is dimerizing to form a furoxan. How can I prevent this?

Nitrile oxides are high-energy intermediates and are prone to dimerization, which competes with the desired cycloaddition reaction.[3]

  • Causality (Why it works): By generating the nitrile oxide slowly in the presence of a high concentration of the dipolarophile, you maximize the probability of the desired intermolecular reaction occurring before the nitrile oxide can find another molecule of itself to dimerize with.

  • Solution: Use In Situ Generation and Slow Addition. The most effective way to prevent dimerization is to generate the nitrile oxide in situ from a stable precursor (e.g., an aldoxime or a hydroximoyl chloride) in the presence of the alkyne.[1][3] If dimerization is still a problem, try a slow addition of the nitrile oxide precursor (or the base/oxidant used to generate it) to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the cycloaddition pathway.[3]

Method B: Cyclocondensation (1,3-Dicarbonyl + Hydroxylamine)

This classic method is robust but notorious for its lack of regioselectivity with unsymmetrical 1,3-dicarbonyls.[2]

Problem: My reaction with an unsymmetrical 1,3-dicarbonyl gives a 1:1 mixture of regioisomers. How can I control the outcome?

Achieving regiocontrol in this reaction requires moving away from the basic 1,3-dicarbonyl substrate or carefully controlling the reaction conditions.

  • Causality (Why it works): Converting one of the carbonyl groups into an enamine selectively deactivates it towards initial attack by the hydroxylamine nitrogen, while also activating the other carbonyl. This provides excellent regiochemical differentiation between the two carbonyl groups.[2]

  • Solution 1: Use a β-Enamino Diketone Derivative. The most powerful strategy for controlling regioselectivity is to first convert your unsymmetrical 1,3-dicarbonyl into a β-enamino diketone.[2][3] This substrate modification provides a "handle" to direct the cyclization. Now, by carefully choosing the reaction conditions, you can selectively synthesize different regioisomers from the same precursor.[2][21]

  • Causality (Why it works): A Lewis acid coordinates to a specific carbonyl oxygen, making that carbonyl carbon significantly more electrophilic and thus the preferred site of initial attack by the hydroxylamine.

  • Solution 2: Add a Lewis Acid Catalyst. The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can dramatically reverse the regioselectivity in the reaction of β-enamino diketones.[1][2] This promotes the formation of 3,4-disubstituted isoxazoles, which are often difficult to access.[2] The amount of Lewis acid used is a critical parameter that must be optimized.[2]

  • Causality (Why it works): The solvent and base/acid conditions affect which carbonyl is more reactive and the stability of the reaction intermediates. Protic solvents like ethanol can participate in hydrogen bonding and favor one reaction pathway, while aprotic solvents like acetonitrile will favor another.[2]

  • Solution 3: Systematically Vary Solvent and Base/Acid. For β-enamino diketones, the choice of solvent and base can be used to tune the outcome. For example, using pyridine as a base in acetonitrile (MeCN) at room temperature can favor the 4,5-disubstituted isomer, while refluxing in ethanol (EtOH) can favor the other 4,5-disubstituted regioisomer.[2] Similarly, pH control is a key factor in the traditional Claisen synthesis.[3]

G start Regioselectivity Problem Observed method Which Synthesis Method? start->method cyclo 1,3-Dipolar Cycloaddition method->cyclo Nitrile Oxide + Alkyne claisen Cyclocondensation (1,3-Dicarbonyl) method->claisen 1,3-Dicarbonyl + Hydroxylamine cyclo_sol Optimize Conditions: - Use Cu(I) catalyst for 3,5-isomer[1][16] - Use Ru catalyst or enamine for 3,4-isomer[18][20] - Vary solvent polarity[3][6] - Ensure slow, in-situ nitrile oxide generation[3] cyclo->cyclo_sol claisen_sol Modify System: - Convert to β-enamino diketone[2] - Add Lewis Acid (e.g., BF₃·OEt₂)[1][2] - Adjust pH[3] - Screen protic vs. aprotic solvents[2] claisen->claisen_sol end_node Improved Regioselectivity cyclo_sol->end_node claisen_sol->end_node

Fig. 2: A decision-making flowchart for troubleshooting regioselectivity in isoxazole synthesis.
Data Presentation: Controlling Regioselectivity

The following table, adapted from data on the reaction of a β-enamino diketone with hydroxylamine hydrochloride, illustrates how reaction conditions can be tuned to favor different regioisomers.[2]

EntrySolventAdditive (equiv.)Temp. (°C)Time (h)Product Ratio (4a : 5a)Major Product
1MeCNBF₃·OEt₂ (0.5)RT1280 : 204a (3,4-disubstituted)
2MeCNBF₃·OEt₂ (1.0)RT685 : 154a (3,4-disubstituted)
3MeCNBF₃·OEt₂ (1.5)RT3>95 : <54a (3,4-disubstituted)
4THFBF₃·OEt₂ (1.5)RT386 : 144a (3,4-disubstituted)
5MeCNPyridine (1.4)RT12<5 : >955a (3,5-disubstituted)
6EtOHNoneReflux226 : 745a (3,5-disubstituted)

Table 1: Example of reaction condition optimization for the regioselective synthesis of isoxazoles 4a and 5a. This demonstrates the powerful directing effect of a Lewis acid (BF₃·OEt₂) versus other conditions. Data adapted from reference[2].

Section 3: Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed One-Pot Reaction

This protocol, adapted from Kumar et al., describes a one-pot, three-component synthesis that provides high regioselectivity for the 3,5-isomer.[22]

  • Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the acid chloride (1.0 mmol), terminal alkyne (1.0 mmol), and CuI (0.05 mmol, 5 mol%).

  • Solvent and Base: Add anhydrous THF (2 mL) and triethylamine (Et₃N, 3.0 mmol).

  • First Stage (Ynone Formation): Stir the mixture at 60 °C for 3 hours. Monitor the formation of the α,β-unsaturated ynone intermediate by TLC.

  • Second Stage (Cyclization): To the same reaction vessel, add hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 mmol) and sodium acetate (AcONa, 2.4 mmol).

  • Reaction: Continue stirring at 60 °C for 5 hours. Monitor the formation of the isoxazole product by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Lewis Acid-Mediated Synthesis of a 3,4-Disubstituted Isoxazole

This protocol is based on the work of Báez-García et al. for achieving high regioselectivity for the 3,4-isomer using a β-enamino diketone and BF₃·OEt₂.[2]

  • Setup: To a solution of the β-enamino diketone (0.5 mmol) in anhydrous acetonitrile (4 mL) in a flame-dried vial under an inert atmosphere, add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.).

  • Lewis Acid Addition: Stir the mixture at room temperature and add BF₃·OEt₂ (0.75 mmol, 1.5 equiv.) dropwise.

  • Reaction: Continue stirring at room temperature for 3 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the 3,4-disubstituted isoxazole.

Section 4: Characterization of Regioisomers

Question: How do I use NMR spectroscopy to distinguish between isoxazole regioisomers?

A: ¹H and ¹³C NMR are indispensable for assigning the correct regiostructure. The chemical environment of each nucleus is unique, leading to distinct and predictable chemical shifts.

  • ¹H NMR: The chemical shift of the lone proton on the isoxazole ring is a key indicator. For example, in a study comparing 4,5- and 3,4-disubstituted isomers, the H3 proton of a 4,5-isomer was observed at 9.12 ppm, while the H5 proton of the corresponding 3,4-isomer was observed at 8.89 ppm.[2] These small but consistent differences are crucial for assignment. Protons on substituents will also experience different shielding/deshielding effects depending on their proximity to the ring's nitrogen and oxygen atoms.

  • ¹³C NMR: The carbon chemical shifts of the isoxazole ring are also highly diagnostic. The chemical shifts of C3, C4, and C5 vary significantly between regioisomers. For example, the ketone carbonyl attached at the 4-position of one regioisomer can be shielded by over 8 ppm compared to the other.[2] Solid-state NMR can also be used, as a ¹⁴N-filtered ¹³C NMR spectrum will only show signals for carbons directly bonded to a nitrogen, allowing for unambiguous differentiation between oxazole and isoxazole isomers.[23]

References
  • Kumar, A., Rao, V., & Sridhar, G. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Báez-García, J. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5985–5994. [Link]

  • Báez-García, J. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(17). [Link]

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. [Link]

  • Nakamura, A., et al. (2023). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Synlett. [Link]

  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]

  • Wang, J., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synthesis-Stuttgart. [Link]

  • Williams, K., & Facey, P. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-4. [Link]

  • Rerimoi, A., et al. (2018). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • Wang, Y., et al. (2007). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. ResearchGate. [Link]

  • Hernandez, J. G., et al. (2020). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. [Link]

  • Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Tummatorn, J., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 1917–1923. [Link]

  • Gulea, M., et al. (2017). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Khan Academy. (2019). Synthesis of isoxazoles. YouTube. [Link]

  • Bakr, M. F., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]

  • Cano, I., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 10(4), 2110–2117. [Link]

  • Faita, G., et al. (2025). Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. Steroids, 217, 109598. [Link]

  • Blága, T., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 30(18), 4381. [Link]

  • El-Guesmi, N., et al. (2022). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. [Link]

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  • Demydchuk, B. A., et al. (2019). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry, 15, 2900–2909. [Link]

  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate. [Link]

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  • Alvand, A., et al. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10. [Link]

  • Tey, W. B., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie, 133(41), 22521-22525. [Link]

  • El Ayouchi, H., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. BMC Chemistry, 16(1), 1-12. [Link]

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Troubleshooting

Technical Support Center: Overcoming the Purification Challenges of Fluorinated Organic Compounds

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated organic compounds. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, leading to significant hurdles in achieving high purity.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these challenges effectively.

The strong carbon-fluorine bond and high electronegativity of fluorine impart unique characteristics to molecules, such as altered polarity, solubility, and intermolecular interactions, which are the primary sources of purification difficulties.[2][3][4] This guide will delve into the root causes of these issues and provide practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated compounds behaving unexpectedly during chromatography (e.g., poor separation, unusual elution order)?

A1: The unique electronic nature of the C-F bond significantly impacts a molecule's polarity and its interactions with stationary and mobile phases.

  • Altered Polarity: Fluorination can have a dual effect on polarity. While the C-F bond itself is highly polar, the introduction of multiple fluorine atoms can create a nonpolar surface, leading to unexpected elution behavior in both normal-phase and reversed-phase chromatography.[5][6] For instance, a highly fluorinated molecule might elute surprisingly quickly on a C18 column despite the presence of polar functional groups.

  • "Fluorous" Interactions: Highly fluorinated compounds exhibit a unique property known as "fluorophilicity," where they have a preference for interacting with other fluorinated molecules or phases.[7] This can be exploited for purification using fluorous solid-phase extraction (FSPE) or chromatography with fluorinated stationary phases.[3][8]

  • Dipole Moment Changes: The strong electron-withdrawing effect of fluorine can alter the dipole moment of the entire molecule, affecting its interaction with polar stationary phases like silica gel.[9]

Q2: I'm struggling to remove non-fluorinated starting materials or byproducts from my fluorinated product.

A2: This is a common challenge due to the often-similar polarities of the desired product and impurities.

  • Consider Fluorous Chromatography: If your product is sufficiently fluorinated, "fluorous-fluorous" interactions can be leveraged. Using a fluorinated stationary phase can selectively retain the fluorinated compound, allowing non-fluorinated impurities to be washed away.[8]

  • Optimize Reversed-Phase Chromatography: Sometimes, pairing a conventional C8 or C18 column with a fluorinated eluent (like trifluoroethanol) can enhance the separation of fluorinated and non-fluorinated compounds.[7][10]

  • Recrystallization with Fluorous Solvents: The principle of "like-dissolves-like" applies here. Utilizing a fluorous solvent for recrystallization can selectively dissolve the fluorinated product, leaving behind non-fluorinated impurities.[3]

Q3: My fluorinated compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid, often because the boiling point of the solvent is higher than the melting point of the solute.[11]

  • Solvent Selection is Key: Choose a solvent or solvent system with a lower boiling point. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[11][12]

  • Induce Crystallization: If the compound remains as an oil upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

  • Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently warming the solution to clarify it and then allowing it to cool slowly can promote crystal growth.

Q4: How can I effectively remove residual palladium or other metal catalysts from my fluorinated compound?

A4: Metal catalyst removal can be particularly challenging with fluorinated compounds due to potential coordination.

  • Specialized Scavengers: Consider using silica-based or polymer-based metal scavengers with functional groups that have a high affinity for the specific metal you are trying to remove.

  • Activated Carbon Treatment: While a general method, treatment with activated carbon can be effective. However, be aware that it can also adsorb your product, so optimization of the amount of carbon and contact time is necessary.

  • Aqueous Washes with Chelating Agents: Performing aqueous washes with solutions of chelating agents like EDTA can help extract residual metal catalysts into the aqueous phase.

Q5: Are there specific analytical techniques I should use to assess the purity of my fluorinated compound?

A5: Standard analytical techniques are applicable, but some are particularly well-suited for fluorinated compounds.

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for both qualitative and quantitative analysis. The chemical shift of the fluorine atoms can provide valuable structural information and help identify fluorine-containing impurities.[13]

  • Combustion Ion Chromatography (CIC): This technique can be used to determine the total organic fluorine content, which is useful for quantifying the amount of fluorinated species in a sample.[14][15]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data, which is crucial for confirming the elemental composition of your fluorinated product and identifying impurities.[16]

II. Troubleshooting Guides

Guide 1: Column Chromatography Purification

Problem: Poor separation of a fluorinated compound from impurities on a standard silica gel column.

G cluster_0 Initial Checks cluster_1 Strategy 1: Modify Mobile Phase cluster_2 Strategy 2: Change Stationary Phase cluster_3 Outcome start Poor Separation on Silica Gel check_stability Is the compound stable on silica? start->check_stability check_rf Is the Rf value optimal (0.2-0.3)? check_stability->check_rf If stable alumina Try alumina (basic, neutral, or acidic) check_stability->alumina If unstable less_polar Use a less polar solvent system check_rf->less_polar If Rf is too low more_polar Use a more polar solvent system check_rf->more_polar If Rf is too high add_modifier Add a modifier (e.g., TFA, TEA) check_rf->add_modifier If streaking occurs reversed_phase Use reversed-phase (C18, C8) check_rf->reversed_phase If separation is still poor success Successful Separation less_polar->success more_polar->success add_modifier->success alumina->success fluorous_phase Use a fluorinated stationary phase reversed_phase->fluorous_phase If still poor reversed_phase->success fluorous_phase->success failure Separation still poor (Consider alternative purification) fluorous_phase->failure

Caption: Troubleshooting workflow for column chromatography.

Detailed Causality and Solutions:

  • Compound Instability on Silica: The acidic nature of silica gel can cause decomposition of sensitive fluorinated compounds.

    • Solution: Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If unstable, consider using deactivated silica gel, alumina, or Florisil.[17]

  • Inappropriate Mobile Phase Polarity: The unique polarity of fluorinated compounds can make finding the right solvent system challenging.

    • Solution: Systematically screen a range of solvent systems with varying polarities. Sometimes, a less intuitive solvent combination may provide the necessary selectivity.

  • Strong Interactions with Stationary Phase: The presence of Lewis basic sites on a fluorinated molecule can lead to strong interactions with the acidic silica surface, causing tailing or irreversible adsorption.

    • Solution: Add a small amount of a modifier to the mobile phase. For acidic compounds, a trace of acetic acid or trifluoroacetic acid (TFA) can help. For basic compounds, triethylamine (TEA) or pyridine can improve peak shape.

Guide 2: Recrystallization

Problem: Low recovery of a fluorinated compound after recrystallization.

G cluster_0 Diagnosis cluster_1 Corrective Actions cluster_2 Outcome start Low Recrystallization Recovery solubility_check Is the compound too soluble in the cold solvent? start->solubility_check quantity_check Was too much hot solvent used? start->quantity_check cooling_check Was the solution cooled too quickly? start->cooling_check change_solvent Choose a less polar or different solvent system solubility_check->change_solvent Yes concentrate Evaporate some solvent and re-cool quantity_check->concentrate Yes slow_cool Allow to cool slowly to room temp before icing cooling_check->slow_cool Yes improved_yield Improved Recovery change_solvent->improved_yield second_crop Collect a second crop of crystals from the mother liquor concentrate->second_crop concentrate->improved_yield slow_cool->improved_yield second_crop->improved_yield

Caption: Workflow for troubleshooting low recrystallization yield.

Detailed Causality and Solutions:

  • High Solubility in Cold Solvent: The ideal recrystallization solvent should have a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold.[12][18]

    • Solution: The choice of solvent is critical. Test a variety of solvents to find one where your compound is sparingly soluble at room temperature. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.

  • Excess Solvent: Using too much solvent will keep the compound in solution even after cooling, leading to low recovery.[11]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If too much was added, carefully evaporate some of the solvent and allow the solution to cool again.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or prevent crystallization altogether.[11]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

III. Experimental Protocols

Protocol 1: Fluorous Solid-Phase Extraction (FSPE) for Separation of a Fluorinated Compound from Non-Fluorinated Impurities

This protocol is based on the principle of selectively retaining highly fluorinated compounds on a fluorinated stationary phase.[8]

  • Prepare the FSPE Cartridge: Condition a fluorous silica gel cartridge with a "fluorophilic" solvent (e.g., a perfluorinated hydrocarbon or a fluorinated alcohol).

  • Load the Sample: Dissolve the crude mixture in a "fluorophobic" solvent (e.g., methanol/water or acetonitrile) and load it onto the conditioned cartridge.

  • Elute Non-Fluorinated Impurities: Wash the cartridge with the fluorophobic solvent. The non-fluorinated impurities will elute, while the fluorinated compound is retained.

  • Elute the Fluorinated Product: Elute the desired fluorinated compound from the cartridge using the fluorophilic solvent.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.

Protocol 2: Optimized Reversed-Phase HPLC for Fluorinated Amphiphiles

This protocol demonstrates the use of a fluorinated eluent to improve the separation of fluorinated compounds on a standard C8 column.[10]

  • Column: Standard C8 reversed-phase column.

  • Mobile Phase: A gradient of water and a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE).

  • Temperature: Elevated temperature (e.g., 45°C) can further improve separation.[10]

  • Procedure:

    • Equilibrate the C8 column with the initial mobile phase composition.

    • Inject the sample dissolved in a suitable solvent.

    • Run a linear gradient, increasing the proportion of the fluorinated eluent over time.

    • Monitor the elution profile using a suitable detector (e.g., UV-Vis or MS).

Rationale: The fluorinated eluent is thought to adsorb to the C8 stationary phase, creating a "pseudo-fluorinated" surface that enhances the retention and separation of fluorinated analytes based on their fluorine content percentage.[10]

IV. Data Presentation

Table 1: Impact of Fluorination on Chromatographic Retention (Illustrative Data)

CompoundStructureStationary PhaseMobile Phase (Hexane:EtOAc)Retention Factor (k')
Benzyl AlcoholC₆H₅CH₂OHSilica Gel80:202.5
4-Fluorobenzyl Alcohol4-FC₆H₄CH₂OHSilica Gel80:202.8
Perfluorobenzyl AlcoholC₆F₅CH₂OHSilica Gel80:201.9
Benzyl AlcoholC₆H₅CH₂OHC1850:50 ACN:H₂O3.1
4-Fluorobenzyl Alcohol4-FC₆H₄CH₂OHC1850:50 ACN:H₂O3.4
Perfluorobenzyl AlcoholC₆F₅CH₂OHC1850:50 ACN:H₂O4.5

Note: This is illustrative data to demonstrate general trends. Actual retention will vary based on specific conditions.

This table illustrates how the degree and position of fluorination can unpredictably alter the retention of a molecule in both normal-phase and reversed-phase chromatography, underscoring the need for careful method development.

V. Conclusion

The purification of fluorinated organic compounds presents a unique set of challenges that stem from the fundamental properties of the carbon-fluorine bond. A thorough understanding of how fluorine influences polarity, solubility, and intermolecular interactions is paramount for developing effective purification strategies. By moving beyond standard protocols and employing specialized techniques such as fluorous-phase chromatography and optimized solvent systems, researchers can successfully overcome these hurdles. This guide provides a foundational framework for troubleshooting and developing robust purification methods for this important class of molecules.

References

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  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
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  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. University of Rochester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. National Center for Biotechnology Information. Retrieved from [Link]

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  • BizNGO. (2020). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). BizNGO.
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Optimization

Technical Support Center: Overcoming Solubility Challenges of Isoxazole Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with isoxazole derivatives. Here, we provide a comprehensive resource of frequently...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with isoxazole derivatives. Here, we provide a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate the common experimental hurdles associated with these valuable heterocyclic compounds. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that the provided protocols are robust and scientifically sound.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses common high-level questions regarding the solubility of isoxazole derivatives, providing a foundational understanding of the challenges at hand.

Q1: What are the fundamental reasons behind the poor aqueous solubility of many isoxazole derivatives?

A1: The solubility of isoxazole derivatives is intrinsically linked to their physicochemical properties. The isoxazole ring itself is a five-membered heterocycle containing both nitrogen and oxygen, contributing to its polar nature.[1] However, the overall solubility of a derivative is heavily influenced by the substituents attached to this core. Many isoxazole-based drug candidates are characterized by high molecular weight and lipophilicity, which are major contributors to their poor aqueous solubility.[2][3] Furthermore, the often-rigid, planar structure of the isoxazole ring system can facilitate strong intermolecular interactions in the solid state, leading to a stable crystal lattice that is difficult to disrupt with water molecules.[4] This high lattice energy presents a significant thermodynamic barrier to dissolution.

Q2: How does the substitution pattern on the isoxazole ring affect its solubility?

A2: The nature and position of substituents on the isoxazole ring play a critical role in determining the overall solubility of the molecule. The incorporation of an isoxazole ring can lead to enhanced physicochemical characteristics.[2] Strategic modifications to the isoxazole structure can improve potency and reduce toxicity.[2] For instance, the addition of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, can increase hydrophilicity and the potential for hydrogen bonding with water, thereby improving aqueous solubility. Conversely, the presence of large, nonpolar, or aromatic substituents can significantly increase lipophilicity and decrease water solubility. The specific arrangement of these substituents also influences the crystal packing and, consequently, the lattice energy.

Q3: What are the primary consequences of poor solubility in the context of drug development?

A3: Poor aqueous solubility is a major hurdle in drug development, impacting everything from early-stage in vitro assays to in vivo efficacy. For oral drug delivery, insufficient solubility in gastrointestinal fluids leads to low and erratic absorption, resulting in poor bioavailability.[5][6] This can render a potentially potent drug candidate therapeutically ineffective. In a laboratory setting, low solubility complicates the preparation of stock solutions for biological screening, leading to inaccurate and unreliable data. It can also cause precipitation of the compound during experiments, leading to failed assays and wasted resources.

Q4: What are the main strategies to enhance the solubility of isoxazole derivatives?

A4: A variety of techniques can be employed to improve the solubility of poorly soluble drugs, and these can be broadly categorized into physical and chemical modifications.[5] Physical modifications include particle size reduction (micronization and nanosizing), modification of the crystal habit (polymorphs and amorphous forms), and drug dispersion in carriers (solid dispersions).[5] Chemical modifications involve altering the pH, using buffers, forming salts or co-crystals, and complexation.[5] Other common approaches include the use of co-solvents, surfactants, and lipid-based formulations.[6] The choice of method depends on the specific physicochemical properties of the isoxazole derivative and the intended application.

Part 2: Troubleshooting Guides - Practical Solutions for Common Experimental Issues

This section provides detailed, question-and-answer-based troubleshooting for specific problems encountered during experimental work with isoxazole derivatives.

Issue 1: Difficulty Preparing a Stock Solution in Aqueous Buffers

Q: My isoxazole derivative precipitates out of solution when I try to make a stock solution in a standard aqueous buffer (e.g., PBS) for my cell-based assay. How can I resolve this?

A: This is a classic sign of a compound with low aqueous solubility. Here’s a systematic approach to troubleshoot this issue:

Initial Approach: Co-solvents

  • Rationale: Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can significantly increase the solubility of a nonpolar solute.[7] They work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic drug molecule.

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for initial stock solutions.

    • Ethanol: A less toxic option suitable for many applications.

    • Polyethylene Glycol (PEG 300 or 400): Often used in parenteral formulations and can be a good choice for in vitro studies.

  • Step-by-Step Protocol:

    • Prepare a high-concentration primary stock solution of your isoxazole derivative in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.

    • For your experiment, perform serial dilutions of the DMSO stock directly into your aqueous buffer or cell culture medium.

    • Crucial Consideration: The final concentration of the co-solvent in your assay should be kept to a minimum (typically <0.5% v/v for DMSO) to avoid solvent-induced artifacts or cytotoxicity. Always run a vehicle control (buffer/medium with the same final concentration of the co-solvent) to account for any effects of the solvent itself.

Advanced Strategy: pH Modification (for Ionizable Derivatives)

  • Rationale: Many drug molecules, including some isoxazole derivatives, contain ionizable functional groups. The solubility of these compounds is highly dependent on the pH of the medium.[8] For a weakly acidic compound, solubility will increase at a pH above its pKa, as the compound will exist in its more soluble ionized (salt) form. Conversely, a weakly basic compound will be more soluble at a pH below its pKa.

  • Step-by-Step Protocol:

    • Determine the pKa of your isoxazole derivative (either experimentally or through in silico prediction).

    • If the compound is weakly acidic, attempt to dissolve it in a buffer with a pH at least 1-2 units above its pKa.

    • If the compound is weakly basic, use a buffer with a pH at least 1-2 units below its pKa.

    • Important Note: Ensure that the chosen pH is compatible with your experimental system (e.g., it does not affect cell viability or protein stability). The combined effect of pH and a co-solvent can often be synergistic.[9]

Issue 2: Low and Variable Bioavailability in Animal Studies

Q: My isoxazole derivative shows excellent in vitro activity, but in vivo pharmacokinetic studies reveal low and inconsistent oral bioavailability. What formulation strategies can I explore?

A: This discrepancy is a common challenge for poorly soluble compounds. The following formulation approaches can significantly improve oral bioavailability:

Strategy 1: Solid Dispersions

  • Rationale: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a hydrophilic polymer.[4] By reducing the drug to its amorphous state at a molecular level, the high energy barrier of the crystal lattice is overcome, leading to a significant increase in the apparent solubility and dissolution rate.[4]

  • Commonly Used Polymers:

    • Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)

    • Polyvinylpyrrolidone-vinyl acetate copolymers (PVPVA)

    • Hydroxypropyl methylcellulose (HPMC)

    • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Workflow for Preparing a Solid Dispersion (Solvent Evaporation Method):

    • Select a suitable polymer based on drug-polymer miscibility studies.

    • Dissolve both the isoxazole derivative and the polymer in a common volatile organic solvent (e.g., methanol, acetone).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid mass is then dried, pulverized, and sieved to obtain a fine powder. This powder can then be formulated into capsules or tablets for in vivo studies. The co-solvent evaporation method has been shown to produce amorphous forms of drugs with enhanced solubility.[10]

Strategy 2: Lipid-Based Formulations

  • Rationale: For lipophilic isoxazole derivatives, lipid-based formulations can be highly effective.[11] These formulations work by pre-dissolving the drug in a lipid vehicle, which can then be emulsified in the gastrointestinal tract, presenting the drug in a solubilized form for absorption.[12]

  • Types of Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[13]

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form a thermodynamically stable microemulsion with smaller droplet sizes.

  • Step-by-Step Protocol for Developing a Simple Lipid-Based Formulation:

    • Excipient Screening: Determine the solubility of your isoxazole derivative in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., polysorbates), and co-solvents (e.g., propylene glycol).

    • Formulation Development: Based on the solubility data, create various mixtures of the selected excipients.

    • Emulsification Study: Add the formulations to water under gentle stirring and observe the formation of an emulsion. The goal is to achieve a stable, fine dispersion.

    • The optimized formulation can then be filled into soft or hard gelatin capsules for oral administration.

Strategy 3: Cyclodextrin Complexation

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[14] They can encapsulate poorly soluble drug molecules, like many isoxazole derivatives, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the drug.

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Workflow for Preparing a Cyclodextrin Complex (Kneading Method):

    • Create a paste by triturating the isoxazole derivative with a small amount of a cyclodextrin solution.

    • Knead the paste for a specified period.

    • Dry the resulting product to obtain a powder. This method is simple and avoids the use of organic solvents.

Part 3: Data Presentation and Visualization

Table 1: Comparative Solubility of Isoxazole and a Representative Derivative
CompoundSolventSolubilityReference
IsoxazoleWaterSoluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
HexaneLow[1]
ValdecoxibWater10 µg/mL[15]

Note: This table illustrates the general solubility profile of the parent isoxazole ring and a poorly soluble derivative. Actual solubility values for specific derivatives must be determined experimentally.

Table 2: Overview of Common Solubility Enhancement Techniques
TechniqueMechanismAdvantagesDisadvantages
Co-solvency Reduces solvent polaritySimple, effective for initial studiesPotential for in vitro artifacts and in vivo toxicity at high concentrations
pH Adjustment Increases the fraction of the more soluble ionized formSignificant solubility increase for ionizable drugsOnly applicable to ionizable compounds; requires pH compatibility with the biological system
Solid Dispersion Creates a high-energy amorphous form of the drugSubstantial increase in dissolution rate and bioavailabilityPotential for physical instability (recrystallization) over time
Lipid-Based Formulations Presents the drug in a pre-dissolved stateCan enhance both solubility and permeability; may reduce food effectsCan be complex to formulate and characterize
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a hydrophilic shellSignificant increase in aqueous solubility; can also improve stabilityCan be limited by the size and shape of the drug molecule

Part 4: Experimental Protocols and Visualizations

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol describes the gold standard method for determining the equilibrium solubility of a compound.

Materials:

  • Isoxazole derivative

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the isoxazole derivative to a glass vial containing a known volume of the solvent. A visible excess of solid should remain.

  • Seal the vial to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the sample with a suitable solvent to bring the concentration within the calibration range of your analytical method.

  • Quantify the concentration of the dissolved isoxazole derivative using a validated analytical method and a standard curve.

Diagram 1: Decision-Making Workflow for Solubility Enhancement

solubility_workflow start Poorly Soluble Isoxazole Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes is_lipophilic Is the compound lipophilic (High LogP)? is_ionizable->is_lipophilic No evaluate Evaluate Solubility & Bioavailability ph_adjust->evaluate lipid_form Lipid-Based Formulations (SEDDS/SMEDDS) is_lipophilic->lipid_form Yes solid_disp Solid Dispersion is_lipophilic->solid_disp No lipid_form->evaluate cyclo_complex Cyclodextrin Complexation solid_disp->cyclo_complex particle_size Particle Size Reduction solid_disp->particle_size solid_disp->evaluate cyclo_complex->particle_size cyclo_complex->evaluate particle_size->evaluate

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation isoxazole Hydrophobic Isoxazole Derivative complex Soluble Inclusion Complex isoxazole->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex water complex->water Increased Interaction

Caption: Encapsulation of a hydrophobic isoxazole derivative by a cyclodextrin.

References

  • Solubility of Things. Isoxazole. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • ResearchGate. (2022). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Panacea Journal of Pharmacy and Pharmaceutical Sciences. (2017). comparative study of different approaches used for solubility enhancement of poorly water. [Link]

  • R Discovery. (2022). A review of recent synthetic strategies and biological activities of isoxazole. [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ResearchGate. (2023). Effect of Solvent on the Photophysical Properties of Isoxazole Derivative of Curcumin: A combined Spectroscopic and Theoretical Study. [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Comparative study of different solubility enhancement techniques on dissolution rate of zaltoprofen. [Link]

  • Semantic Scholar. (2020). Solubility Enhancement Techniques: A Comparative Study. [Link]

  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • Preprints.org. (2024). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2019). Enhancement of solubility and dissolution rate of Leflunomide tablets by solid dispersion technique. [Link]

  • National Center for Biotechnology Information. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • National Center for Biotechnology Information. (2009). Clinical studies with oral lipid based formulations of poorly soluble compounds. [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • National Center for Biotechnology Information. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • National Center for Biotechnology Information. (2017). Complexation of phytochemicals with cyclodextrin derivatives - An insight. [Link]

  • American Pharmaceutical Review. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. [Link]

  • Frontiers. (2021). Computational Insights Into the Influence of Substitution Groups on the Inclusion Complexation of β-Cyclodextrin. [Link]

  • ResearchGate. (2022). Lipid-based formulations for oral administration of poorly water-soluble drugs. [Link]

  • OUCI. (2023). Investigation of drug-polymer miscibility and design of ternary solid dispersions for oral bioavailability enhancement by Hot Melt Extrusion. [Link]

  • National Center for Biotechnology Information. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. [Link]

  • Taylor & Francis. (2019). Cosolvent – Knowledge and References. [Link]

  • MDPI. (2018). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. [Link]

  • National Center for Biotechnology Information. (2006). Cyclodextrins as solubilizers: formation of complex aggregates. [Link]

  • National Center for Biotechnology Information. (2000). Dissolution of ionizable water-insoluble drugs: the combined effect of pH and surfactant. [Link]

  • The Pharma Innovation. (2018). Review on solid dispersion of poor water soluble drug by using natural polymers. [Link]

  • MDPI. (2024). Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. [Link]

  • ResearchGate. (2022). Effect of drug-polymer interactions on the aqueous solubility of milled solid dispersions. [Link]

  • ResearchGate. (2023). Mechanochemical Synthesis of Host-Guest Inclusion Complexes of Cyclodextrin: A Review. [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

  • CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]

  • ResearchGate. (2015). A comparative solubility enhancement profile of valdecoxib with different solubilization approaches. [Link]

  • ResearchGate. (2022). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • National Center for Biotechnology Information. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

  • PubMed. (2024). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. [Link]

  • PubMed. (2024). Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. [Link]

  • Scribd. (2006). When Poor Solubility Becomes An Issue From Early Stage To Proof of Concept. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 5-Aminoisoxazoles

Welcome to the technical support center for the synthesis of 5-aminoisoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-aminoisoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. Here, we address the most common side reactions and experimental challenges encountered during synthesis, providing in-depth mechanistic explanations and actionable troubleshooting protocols to enhance your yield, purity, and success rate.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity - "My reaction produces a mixture of 5-amino and 3-aminoisoxazoles. How can I control the outcome?"

This is the most prevalent challenge in isoxazole synthesis from 1,3-dicarbonyl precursors or their synthetic equivalents. The formation of the 3-amino versus the 5-amino regioisomer is a kinetically and thermodynamically controlled process that is highly sensitive to reaction conditions.

Root Cause Analysis:

The reaction between a β-enaminonitrile (a common intermediate from a β-ketonitrile) and hydroxylamine involves two competing pathways. The regiochemical outcome depends on which carbonyl (or its enamine equivalent) is attacked first by the hydroxylamine, followed by cyclization and dehydration. The nucleophilicity of the two nitrogen atoms in hydroxylamine is pH-dependent. Under acidic or neutral conditions, the more nucleophilic amino group (-NH2) preferentially attacks the more electrophilic carbonyl carbon. Under basic conditions, the hydroxylamine can be deprotonated to form the more nucleophilic oxyanion (-ONH2), which can alter the reaction pathway.

Controlling regioselectivity is therefore a matter of precisely managing the electrophilicity of the substrate and the nucleophilicity of the hydroxylamine through careful selection of pH, solvent, and temperature.[1][2]

Troubleshooting & Optimization Protocol:

  • Primary Control Point: pH and Base Selection

    • For 5-Aminoisoxazole (Target Product): The synthesis is often favored under neutral to slightly acidic conditions (pH 5-7). Using hydroxylamine hydrochloride with a mild, non-nucleophilic base like sodium acetate or pyridine in an appropriate solvent is a common strategy.[1] This protonates the carbonyl oxygen, activating it for attack by the neutral -NH2 group of hydroxylamine.

    • For 3-Aminoisoxazole (Side Product): Strongly basic conditions can favor the formation of the 3-amino isomer. Using stronger bases like sodium ethoxide or sodium hydroxide can deprotonate hydroxylamine, changing its reactivity profile.

  • Solvent Effects:

    • Protic solvents like ethanol can participate in hydrogen bonding and influence the tautomeric equilibrium of the substrate, thereby affecting regioselectivity. Reactions in refluxing ethanol have been reported to favor one isomer, while aprotic solvents like acetonitrile may favor the other.[1]

  • Temperature Control:

    • Run initial reactions at room temperature or below (0-25 °C) to favor the kinetically controlled product, which is often the desired 5-aminoisoxazole. Higher temperatures (reflux) can lead to equilibration and formation of the thermodynamically more stable isomer, which may not be the one you want.

Comparative Data: Influence of Reaction Conditions on Regioselectivity

ParameterCondition Favoring 5-AminoisoxazoleCondition Favoring 3-AminoisoxazoleRationale & Reference
pH / Base Neutral to slightly acidic (pH 5-7); Pyridine, Sodium AcetateStrongly basic; Sodium Ethoxide, NaOHModulates hydroxylamine nucleophilicity and substrate activation.[1]
Solvent Aprotic (e.g., Acetonitrile)Protic (e.g., Ethanol at reflux)Influences substrate tautomerism and transition state stability.[1]
Temperature Low to Ambient (0-25 °C)High (Reflux)Favors kinetic vs. thermodynamic product formation.

Visualizing the Competing Pathways:

The following diagram illustrates the critical branching point in the reaction mechanism that determines the final regioisomer.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Start β-Enaminonitrile + NH2OH N_Attack Attack by -NH2 group (Favored at neutral pH) Start->N_Attack Path A O_Attack Attack by -OH group (Competitive, esp. at high pH) Start->O_Attack Path B Product_5_Amino Desired Product 5-Aminoisoxazole N_Attack->Product_5_Amino Cyclization Product_3_Amino Side Product 3-Aminoisoxazole O_Attack->Product_3_Amino Cyclization

Caption: Competing pathways for 5-amino vs. 3-aminoisoxazole formation.

Issue 2: Product Degradation - "My product seems to decompose during aqueous workup or on a silica gel column."

Root Cause Analysis:

The 5-aminoisoxazole ring, while aromatic, can be susceptible to hydrolysis and ring-opening, particularly under harsh pH conditions. The presence of the amino group at the 5-position makes the C5-O bond labile. Strongly basic conditions (e.g., concentrated NaOH or KOH during workup) or strongly acidic conditions can catalyze the cleavage of the N-O bond, leading to the formation of β-ketonitrile or cyanoacetamide derivatives.[3] Furthermore, the primary amine can make the compound highly polar, leading to strong interactions with silica gel, causing streaking and potential decomposition on the column.

Troubleshooting & Optimization Protocol:

  • Mild Aqueous Workup:

    • Avoid using strong bases like NaOH or KOH for extraction. Instead, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acid.

    • Minimize contact time with aqueous layers. Perform extractions quickly and efficiently.

    • Ensure the organic layer is thoroughly dried with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

  • Purification Strategy:

    • Modified Flash Chromatography: If silica gel chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., Hexane/Ethyl Acetate with 0.5% Et₃N). This neutralizes acidic sites on the silica surface, preventing product degradation and reducing tailing.

    • Alternative Stationary Phases: Consider using neutral alumina or C18-functionalized silica (reverse-phase chromatography) if your compound shows significant instability on standard silica.

    • Crystallization: If possible, crystallization is the preferred method of purification as it avoids potential issues with chromatography. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Methanol) to find suitable conditions.

Workflow for Product Isolation:

G Start Reaction Quenched (e.g., with water or sat. NH4Cl) Neutralize Neutralize with sat. NaHCO3 (AVOID strong bases) Start->Neutralize Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Neutralize->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Concentrate->Purify Crystallize Attempt Crystallization First Purify->Crystallize Preferred Chromatography Chromatography on Deactivated Silica Gel Purify->Chromatography Alternative Product Pure 5-Aminoisoxazole Crystallize->Product Chromatography->Product

Caption: Recommended workflow for mild product workup and purification.

Issue 3: Amide Byproduct Formation - "My NMR shows a significant amide impurity alongside my desired isoxazole."

Root Cause Analysis:

This side reaction is particularly relevant when using nitrile-containing starting materials. Hydroxylamine is an ambident nucleophile, meaning it can react through its nitrogen or oxygen atom. In some cases, particularly with nitriles activated by electron-withdrawing groups, the oxygen atom of hydroxylamine can attack the nitrile carbon. This leads to an intermediate that, instead of cyclizing, can be converted to an amide.[4] Alternatively, if the reaction is run in an alcohol solvent for extended periods or at high temperatures, solvent-mediated hydrolysis of the nitrile to an amide can also occur. This pathway can compete directly with the desired cyclization reaction.[5]

Troubleshooting & Optimization Protocol:

  • Reagent Stoichiometry and Addition:

    • Use a modest excess of hydroxylamine (1.1-1.5 equivalents). A large excess may promote side reactions.

    • Ensure your starting nitrile is of high purity. Any acidic impurities could catalyze hydrolysis.

  • Solvent and Temperature Control:

    • Switch to an aprotic solvent (e.g., THF, Dioxane, Toluene) to eliminate the possibility of solvent-mediated nitrile hydrolysis.

    • Maintain the lowest effective reaction temperature. Run reactions at room temperature before attempting to heat them. Monitor by TLC or LCMS to track the formation of the desired product versus the amide byproduct.

  • Alternative Synthetic Routes:

    • If amide formation is persistent, consider a different synthetic strategy that avoids the direct reaction of a nitrile with hydroxylamine. For example, the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with an enamine is a highly efficient and regioselective method for forming 5-aminoisoxazoles that avoids this specific side reaction.[6][7]

Visualizing Amide vs. Isoxazole Formation:

G cluster_pathways Competing Reactions Start Activated Nitrile + NH2OH Cyclization Desired Pathway: Intramolecular Cyclization Start->Cyclization Hydrolysis Side Reaction: Attack on Nitrile Start->Hydrolysis Product 5-Aminoisoxazole Cyclization->Product Byproduct Amide Byproduct Hydrolysis->Byproduct

Caption: Competition between desired cyclization and amide side-product formation.

References

  • Boucher, J. L., & Stella, L. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527–534. Available at: [Link]

  • Boucher, J. L., & Stella, L. (2004). One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. PubMed. Available at: [Link]

  • This reference was not cited in the text.
  • Mittersteiner, M., et al. (2022). Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to furnish tri‐substituted trifluoromethyl isoxazoles 10. ResearchGate. Available at: [Link]

  • da Silva, J. F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(3), 1335-1345. Available at: [Link]

  • da Silva, J. F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

  • This reference was not cited in the text.
  • Khalafy, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. (2022). SCIFORCE. Available at: [Link]

  • Mizsey, P., et al. (2016). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. Available at: [Link]

  • This reference was not cited in the text.
  • Nishiwaki, N. (2009). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ResearchGate. Available at: [Link]

  • This reference was not cited in the text.
  • This reference was not cited in the text.
  • Boucher, J. L., & Stella, L. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. ResearchGate. Available at: [Link]

  • This reference was not cited in the text.
  • This reference was not cited in the text.
  • Titheradge, A. J. (1971). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Isoxazoles are foundational components in numerous therapeutic agents and advanced materials, making the efficient control of their synthesis a critical objective.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common issues and systematically optimizing reaction conditions. The content is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of isoxazoles, providing a foundational understanding for further optimization.

Q1: What are the primary synthetic routes to isoxazole derivatives?

A1: The two most robust and widely employed methods for constructing the isoxazole ring are:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[5] It is highly versatile, but control of regioselectivity can be a challenge with unsymmetrical substrates. The nitrile oxide is typically generated in situ from an aldoxime precursor to avoid dimerization.[6]

  • Condensation with Hydroxylamine: This classical approach involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent, like an α,β-unsaturated ketone) with hydroxylamine.[7] The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to form the aromatic isoxazole ring. The pH and reaction temperature are critical parameters that can determine the regioselectivity of the final product.[8]

Q2: What are the most critical reaction parameters I should focus on during initial optimization?

A2: For nearly all isoxazole syntheses, the following parameters have the most significant impact on yield, purity, and selectivity:

  • Temperature: Controls the reaction rate but can also promote side reactions or decomposition. For instance, the in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[9]

  • Solvent: The polarity and nature of the solvent affect reactant solubility, reaction rates, and can significantly influence regioselectivity, especially in 1,3-dipolar cycloadditions.[9][10]

  • Stoichiometry and Concentration: The ratio of reactants is crucial. In cycloadditions, slow addition of the nitrile oxide precursor can minimize dimerization by keeping its concentration low.[9]

  • Catalyst/Additive: The choice of base (for deprotonation) or acid (for cyclization) can be pivotal. Lewis acids are also sometimes used to control regioselectivity in specific cases.[9]

Q3: How should I monitor the progress of my reaction effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. Co-spotting the reaction mixture with your starting materials provides a clear visual of conversion. For more quantitative analysis and to check for the formation of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[9] Monitoring is essential to determine the optimal reaction time, as insufficient time leads to low conversion, while excessive time can cause product degradation.[9]

Part 2: Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during isoxazole synthesis.

Q4: My reaction is resulting in a low yield or has failed completely. What steps should I take to troubleshoot this?

A4: A low or zero yield can be attributed to several factors. A logical, step-by-step investigation is the best approach. Key areas to investigate include the integrity of your starting materials, the reaction conditions, and the stability of key intermediates.

  • Starting Material Integrity: Ensure the purity of your reactants. For 1,3-dicarbonyl compounds, be aware that they can exist as keto-enol tautomers, which may affect reactivity.[9] For cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.

  • Reaction Conditions: Re-evaluate the temperature, reaction time, and solvent. An inappropriate temperature may either be too low for the reaction to proceed or too high, leading to decomposition.

  • Intermediate Stability: In 1,3-dipolar cycloadditions, the primary cause of low yield is often the dimerization of the nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole-2-oxides).[9] To mitigate this, ensure the nitrile oxide is generated in situ at a low concentration, for example, by the slow addition of the oxidant or base to the aldoxime in the presence of the alkyne.[9][10]

Below is a workflow to guide your troubleshooting process.

G start Low or No Yield Observed check_sm Verify Starting Material Purity and Integrity start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_cond Review Reaction Conditions (Temp, Time, Solvent) cond_ok Conditions Appropriate? check_cond->cond_ok check_inter Assess Intermediate Stability (e.g., Nitrile Oxide Dimerization) inter_ok Is Dimerization Likely? check_inter->inter_ok sm_ok->check_cond Yes purify_sm Purify/Re-characterize Starting Materials sm_ok->purify_sm No cond_ok->check_inter Yes optimize_cond Systematically Screen Conditions (See Table 1) cond_ok->optimize_cond No mitigate_dimer Mitigate Dimerization: - Slow addition of precursor - Adjust stoichiometry inter_ok->mitigate_dimer Yes success Improved Yield inter_ok->success No purify_sm->check_sm optimize_cond->success mitigate_dimer->success G start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Condensation (1,3-Dicarbonyl + Hydroxylamine) method->claisen cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo sol_claisen Modify Reaction Conditions: - Adjust pH (acidic vs. basic) - Change solvent (e.g., EtOH vs. MeCN) - Modify substrate (e.g., β-enamino ketone) claisen->sol_claisen sol_cyclo Modify Conditions/Reagents: - Screen solvent polarity - Add a Lewis acid catalyst (e.g., BF₃·OEt₂) - Modify electronic properties of substrates - Use copper catalysis for terminal alkynes cyclo->sol_cyclo end Improved Regioselectivity sol_claisen->end sol_cyclo->end G start Define Reaction: Aldoxime + Alkyne setup Setup Base Reaction: - Aldoxime (1.0 eq) - Alkyne (1.2 eq) - Base (e.g., Et₃N, 2.0 eq) - Solvent (e.g., THF) start->setup oxidant Add Oxidant (for Nitrile Oxide Generation) - e.g., NCS or NaOCl - Add slowly at 0 °C setup->oxidant react Warm to Room Temperature and Stir for 12-24h oxidant->react analyze Analyze Outcome: - Yield - Regioisomer Ratio react->analyze optimize Systematically Vary Parameters: - Solvent (Toluene, MeCN, etc.) - Base (DIPEA, NaHCO₃, etc.) - Temperature (0 °C to reflux) - Additives (Lewis Acids) analyze->optimize end Optimized Conditions Identified optimize->end

Sources

Troubleshooting

Technical Support Center: Synthesis Strategies to Mitigate Nitrile Oxide Dimerization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrile oxides. This resource provides in-depth troubleshooting guides and frequently asked questions t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrile oxides. This resource provides in-depth troubleshooting guides and frequently asked questions to address a critical challenge in nitrile oxide chemistry: undesired dimerization. Nitrile oxides are exceptionally valuable synthetic intermediates, primarily for their ability to undergo 1,3-dipolar cycloadditions to form five-membered heterocycles like isoxazoles and isoxazolines.[1][2] However, their high reactivity often leads to a competing dimerization pathway, forming furoxans (1,2,5-oxadiazole 2-oxides), which can significantly reduce the yield of the desired product.[1][3] This guide is designed to provide you with a comprehensive understanding of the dimerization process and, more importantly, actionable strategies to minimize its occurrence in your synthetic endeavors.

Understanding the Challenge: The Dimerization of Nitrile Oxides

Nitrile oxides are transient species that, in the absence of a suitable trapping agent, readily react with themselves.[1][4] This dimerization is a multi-step process that proceeds through a dinitrosoalkene-like intermediate with diradical character.[5][6][7] The rate-determining step is typically the initial C-C bond formation between two nitrile oxide molecules.[5][7] The resulting furoxan is a stable heterocyclic compound that represents a synthetic dead-end when the goal is 1,3-dipolar cycloaddition.

Several factors influence the rate of dimerization, including:

  • Steric Hindrance: Bulky substituents on the nitrile oxide can sterically hinder the approach of two molecules, thereby slowing down the dimerization rate.[1][8] For instance, mesityl nitrile oxide is a stable, crystalline solid due to the steric bulk of the mesityl group.[1]

  • Electronic Effects: The electronic nature of the substituent also plays a role. Aromatic nitrile oxides tend to dimerize slower than their aliphatic counterparts.[1][9] This is attributed to the interruption of conjugation between the nitrile oxide and the aryl group during the C-C bond formation step.[5][7]

  • Concentration: As with any bimolecular reaction, the rate of dimerization is dependent on the concentration of the nitrile oxide. Higher concentrations lead to a faster rate of dimerization.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding nitrile oxide dimerization.

Q1: My nitrile oxide cycloaddition reaction is giving low yields, and I'm isolating a significant amount of a byproduct. How do I know if it's the furoxan dimer?

A1: Furoxan formation is a very common side reaction in nitrile oxide chemistry.[10] Characterization of the byproduct is key. Furoxans have distinct spectroscopic signatures. In ¹³C NMR spectroscopy, the two carbons of the furoxan ring typically appear at approximately 115 ppm and 160 ppm.[11][12] This significant difference in chemical shifts is a useful diagnostic tool.[12] Additionally, X-ray crystallography can provide unambiguous structural confirmation. If you suspect furoxan formation, comparing the spectroscopic data of your byproduct to literature values for known furoxans can be very helpful.

Q2: I'm generating my nitrile oxide in situ. Why am I still getting significant dimerization?

A2: In situ generation is the most effective strategy to minimize dimerization, but its success depends on the relative rates of the desired cycloaddition and the undesired dimerization.[8][10] If the rate of nitrile oxide generation is faster than the rate of its consumption by the dipolarophile, the local concentration of the nitrile oxide will increase, leading to dimerization.[4][13] Several factors could be at play:

  • Slow Cycloaddition: Your dipolarophile may be sterically hindered or electronically deactivated, leading to a slow cycloaddition reaction.

  • Fast Generation: The method you are using to generate the nitrile oxide might be too rapid, creating a high transient concentration of the reactive intermediate.

  • Insufficient Dipolarophile: The concentration of your trapping agent may not be high enough to effectively compete with the dimerization pathway.

Q3: Can I completely prevent nitrile oxide dimerization?

A3: While achieving 100% prevention is challenging, you can often reduce dimerization to a negligible level.[8] The key is to maintain a very low concentration of the free nitrile oxide at all times. This is best achieved through slow generation techniques in the presence of a high concentration of a reactive dipolarophile.[4][8]

Q4: What is the best method for generating nitrile oxides to avoid dimerization?

A4: There is no single "best" method, as the optimal choice depends on the specific substrate and reaction conditions. However, methods that allow for the slow and controlled generation of the nitrile oxide are generally preferred. Common methods include:

  • Dehydrohalogenation of Hydroximoyl Halides: This is a classic and widely used method.[14] The slow addition of a base (e.g., triethylamine) to a solution of the hydroximoyl halide and the dipolarophile is a common strategy.[4]

  • Oxidation of Aldoximes: A variety of oxidizing agents can be used, such as N-bromosuccinimide (NBS), chloramine-T, or tert-butyl hypoiodite.[1][15] Again, controlling the rate of addition of the oxidant is crucial. "Green" methods using reagents like Oxone in combination with sodium chloride have also been developed.[8][16]

  • Dehydration of Primary Nitro Compounds: This method is particularly useful for generating aliphatic nitrile oxides.[9]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for troubleshooting common issues related to nitrile oxide dimerization.

Guide 1: Optimizing In Situ Generation and Trapping

If you are observing significant furoxan formation despite using an in situ generation method, consider the following optimization strategies.

Experimental Protocol: Slow Addition Technique

This protocol is designed to maintain a low concentration of the nitrile oxide throughout the reaction.

Objective: To minimize dimerization by slowly adding the nitrile oxide precursor or the activating reagent to a solution containing a high concentration of the dipolarophile.

Materials:

  • Nitrile oxide precursor (e.g., hydroximoyl chloride or aldoxime)

  • Dipolarophile (alkene or alkyne)

  • Activating reagent (e.g., triethylamine for dehydrohalogenation, or an oxidizing agent for aldoxime oxidation)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or dioxane)[8]

  • Syringe pump (recommended for precise control of addition rate)

Procedure:

  • Dissolve the dipolarophile (typically 1.5-3 equivalents relative to the nitrile oxide precursor) in the chosen anhydrous solvent in the reaction flask.

  • In a separate flask or syringe, prepare a solution of the nitrile oxide precursor and, if applicable, the activating reagent.

  • Using a syringe pump, add the solution from step 2 to the reaction flask containing the dipolarophile over an extended period (e.g., 4-12 hours). The optimal addition time will depend on the reactivity of your specific system and should be determined empirically.

  • Maintain the reaction at a suitable temperature. For many nitrile oxide cycloadditions, room temperature is sufficient, but cooling may be necessary for highly reactive systems.

  • Monitor the reaction progress by TLC or LC-MS to track the consumption of the starting materials and the formation of the desired product and the furoxan dimer.

  • Upon completion, work up the reaction as appropriate for your specific product.

Troubleshooting Table:

Observation Potential Cause Suggested Solution
Significant furoxan still observedAddition rate is still too fast.Decrease the addition rate (increase the addition time).
Dipolarophile is not reactive enough.Increase the concentration of the dipolarophile. Consider using a more reactive dipolarophile if possible.
Reaction temperature is too high, accelerating dimerization.Lower the reaction temperature.
Reaction is very slow or incompleteAddition rate is too slow, leading to decomposition of the nitrile oxide before it can react.Increase the addition rate slightly.
Reaction temperature is too low.Increase the reaction temperature in small increments.
Guide 2: Leveraging Flow Chemistry to Suppress Dimerization

Continuous flow chemistry offers an excellent platform for managing highly reactive intermediates like nitrile oxides.[9][17] By using a microreactor, you can achieve rapid mixing and precise control over reaction time and temperature, which can significantly suppress the formation of byproducts like furoxans.[9]

Experimental Workflow: Flow Synthesis of Isoxazolines

Objective: To generate and trap a nitrile oxide in a continuous flow reactor to minimize residence time and prevent dimerization.

Flow_Synthesis

Caption: Workflow for continuous flow nitrile oxide cycloaddition.

Procedure:

  • Prepare two stock solutions:

    • Solution A: The nitrile oxide precursor (e.g., a primary nitroalkane) and the dipolarophile in a suitable solvent.

    • Solution B: The activating reagent (e.g., an aryl isocyanate and triethylamine for the dehydration of a nitroalkane) in the same solvent.[9]

  • Set up the flow reactor system as depicted in the diagram above.

  • Use two separate syringe pumps to introduce Solution A and Solution B into a T-mixer.

  • The combined stream then flows through a heated or cooled microreactor coil, where the nitrile oxide is generated and immediately trapped by the dipolarophile.

  • The reaction mixture exits the reactor, passes through a back-pressure regulator (to maintain a stable flow), and is collected.

  • The crude product can then be purified. In some flow setups, in-line purification cartridges can be incorporated to remove byproducts and unreacted reagents.[9]

Advantages of the Flow Approach:

  • Enhanced Safety: The small reaction volume within the reactor minimizes the hazards associated with unstable intermediates.

  • Superior Control: Precise control over stoichiometry, residence time, and temperature allows for fine-tuning of the reaction conditions to favor the desired cycloaddition.

  • Reduced Dimerization: The short residence time of the nitrile oxide in the reactor significantly limits the opportunity for dimerization.[9]

  • Scalability: The process can be scaled up by running the reactor for longer periods.[9]

Summary of Best Practices to Avoid Nitrile Oxide Dimerization

To maximize the yield of your desired 1,3-dipolar cycloaddition product, adhere to the following best practices:

  • Always generate the nitrile oxide in situ.

  • Use a high concentration of the dipolarophile (at least 1.5 equivalents, and often higher).

  • Employ a slow addition technique for the nitrile oxide precursor or the activating reagent. A syringe pump is highly recommended for this purpose.

  • Consider the steric and electronic properties of your nitrile oxide. If dimerization is a persistent problem, you may need to modify your substrate to introduce more steric bulk near the nitrile oxide functionality, if the overall synthetic scheme allows.

  • Optimize the reaction temperature. Lower temperatures generally disfavor the bimolecular dimerization reaction more than the desired intramolecular or intermolecular cycloaddition.

  • If available, utilize flow chemistry to gain precise control over the reaction and minimize the lifetime of the free nitrile oxide.

By understanding the underlying principles of nitrile oxide dimerization and implementing these practical strategies, you can significantly improve the efficiency and success of your synthetic reactions.

References

  • Douglass, F. R., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link]

  • Wikipedia. (2025). Furoxan. [Link]

  • Kumar, A., et al. (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 91-101. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. [Link]

  • Shimizu, H., & Padwa, A. (2006). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 8(15), 3287–3290. [Link]

  • Pasinszki, T., et al. (2012). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 14(25), 9034-9045. [Link]

  • ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. [Link]

  • Padwa, A., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. [Link]

  • Lee, S., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]

  • Kumar, K., et al. (2012). Nitrile oxides: a key intermediate in organic synthesis. Semantic Scholar. [Link]

  • Deadman, B. J., et al. (2011). Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Australian Journal of Chemistry, 64(8), 1145-1150. [Link]

  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. [Link]

  • Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(21), 7567. [Link]

  • Belen'kii, L. I. (2008). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons.
  • ResearchGate. (n.d.). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. [Link]

  • Shawali, A. S., et al. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(1), 492-511. [Link]

  • Reddy, P. V., & Reddy, P. A. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 925–929. [Link]

  • MDPI. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]

  • Grundmann, C., et al. (1973). Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. Journal of the Chemical Society, Perkin Transactions 1, 337-340. [Link]

  • ResearchGate. (2023). Recent progress in synthesis and application of furoxan. [Link]

  • Rauhut, G., & Pulay, P. (2000). Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)₂. The Journal of Physical Chemistry A, 104(28), 6611–6618. [Link]

  • NCBI. (2023). Recent progress in synthesis and application of furoxan. [Link]

  • Guda, A. S., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(19), 6296. [Link]

  • Thatcher, G. R. J., et al. (2012). Furoxans (1,2,5-oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents. Journal of Medicinal Chemistry, 55(9), 4183–4194. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of furoxan derivatives. [Link]

  • The Organic Chemistry Tutor. (2019, January 3). cycloadditions with nitrile oxides [Video]. YouTube. [Link]

  • ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. [Link]

  • Popova, M. A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 27(15), 4975. [Link]

  • Wang, Y., et al. (2021). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1081-1087. [Link]

  • Scribd. (n.d.). Organic Synthesis with Nitrile Oxides. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Google Patents. (n.d.). Synthesis of stable nitrile oxide compounds.

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Isoxazole Synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction opti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of isoxazoles. Isoxazoles are a cornerstone in medicinal chemistry, and their synthesis, while well-established, presents common challenges that can impede research progress.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues directly.

Troubleshooting Guide

This section addresses common problems encountered during isoxazole synthesis, offering systematic approaches to diagnose and resolve them.

Problem 1: Low or No Yield of the Desired Isoxazole Product

Question: My reaction has resulted in a very low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue that can originate from several factors, including the integrity of starting materials, suboptimal reaction conditions, or the instability of key intermediates.[3] A logical, step-by-step investigation is the most effective way to identify and solve the problem.

Causality-Driven Troubleshooting Steps:
  • Verify Starting Material Integrity: The quality of your starting materials is paramount. For 1,3-dipolar cycloadditions, ensure the purity of the alkyne and the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[3][4] In Claisen-type syntheses, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact reactivity.[3] Confirm the identity and purity of your reagents via NMR, LC-MS, or other appropriate analytical techniques.

  • Assess Intermediate Stability (Especially for 1,3-Dipolar Cycloadditions): Nitrile oxides are highly reactive and prone to dimerization to form furoxans, a common side reaction that directly competes with the desired cycloaddition.[4][5] This is especially problematic at high concentrations or elevated temperatures.[4][5]

    • Solution: Generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile). This ensures the alkyne can "trap" the nitrile oxide as it forms. Employing slow addition of the nitrile oxide precursor (or the activating reagent like a base or oxidant) can maintain a low instantaneous concentration of the nitrile oxide, thus minimizing dimerization.[3][5]

  • Optimize Reaction Conditions:

    • Temperature: Temperature control is critical. The in situ generation of nitrile oxides may require low temperatures (e.g., 0 °C) to prevent dimerization, followed by warming to facilitate the cycloaddition.[3][5] Conversely, some catalyst systems, particularly for less reactive substrates, may require elevated temperatures to proceed.[6]

    • Solvent: The choice of solvent affects reactant solubility and reaction rates.[4] Screen a range of solvents with varying polarities. In some cases, green solvents like deep eutectic solvents or even water have been shown to be effective.[7][8]

    • Catalyst Activity: For catalyzed reactions, ensure the catalyst is active. Copper(I) catalysts, for example, can be sensitive to oxidation. Consider using fresh catalyst or pre-activation steps if required.[4] For heterogeneous catalysts, verify that the catalyst has not been poisoned or deactivated from previous runs.[9]

  • Consider Alternative Energy Sources: Microwave irradiation or ultrasound have been demonstrated to improve yields and significantly reduce reaction times by enhancing mass transfer and minimizing side reactions.[3][10][11]

Troubleshooting Workflow: Low Yield Diagnosis

Below is a logical workflow to guide your troubleshooting process.

LowYieldTroubleshooting start Low or No Yield Observed check_sm Step 1: Verify Purity & Integrity of Starting Materials (NMR, LC-MS) start->check_sm check_intermediate Step 2: Assess Intermediate Stability (Nitrile Oxide Dimerization?) check_sm->check_intermediate If materials are pure result_bad No Improvement: Re-evaluate Synthetic Route check_sm->result_bad If materials are impure optimize_conditions Step 3: Optimize Reaction Conditions (Temp, Solvent, Catalyst Loading) check_intermediate->optimize_conditions If dimerization is suspected (implement in-situ / slow addition) check_intermediate->optimize_conditions If no dimerization evident consider_energy Step 4: Consider Alternative Energy Source (Microwave, Ultrasound) optimize_conditions->consider_energy If yield is still low result_ok Yield Improved optimize_conditions->result_ok If yield improves consider_energy->result_ok If yield improves consider_energy->result_bad If no improvement RegioTroubleshooting start Mixture of Regioisomers Observed method Which Synthetic Method? start->method cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo Cycloaddition claisen Claisen-type Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cyclo_sol Terminal Alkyne? Use Cu(I) Catalyst cyclo->cyclo_sol cyclo_sol2 Internal/Hindered Alkyne? Use Ru(II) Catalyst cyclo->cyclo_sol2 cyclo_sol3 Modify Electronic Properties of Substituents cyclo->cyclo_sol3 claisen_sol Modify Reaction Conditions: - Adjust pH - Change Solvent (e.g., EtOH vs. MeCN) claisen->claisen_sol claisen_sol2 Use β-enamino diketone derivatives +/- Lewis Acid (e.g., BF₃·OEt₂) claisen->claisen_sol2 result Improved Regioselectivity cyclo_sol->result cyclo_sol2->result cyclo_sol3->result claisen_sol->result claisen_sol2->result

Caption: A decision-making flowchart for addressing regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a heterogeneous catalyst for isoxazole synthesis?

A1: Heterogeneous catalysts offer several significant advantages, aligning with the principles of green chemistry. [10]The primary benefit is the ease of separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be recovered and reused for multiple cycles. [9][12]This reduces waste and cost. Many heterogeneous systems, such as copper on clay or magnetic nanoparticles, are chemically and thermally stable and can be used under mild reaction conditions. [9][13] Q2: My isoxazole product seems to be decomposing during workup or purification. Why is this happening?

A2: The isoxazole ring, while generally stable, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions. [3][14]Potential causes for decomposition include:

  • Strongly Basic or Acidic Conditions: Ring-opening can occur in the presence of strong bases or acids during workup. [3]* Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents. [3]* Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond. [3]Be mindful of residual catalysts from previous steps.

  • Photochemical Conditions: Prolonged exposure to UV irradiation can sometimes cause the isoxazole ring to rearrange. [3] To mitigate this, use mild workup procedures and purification techniques like column chromatography with neutral silica gel and buffered solvent systems if necessary.

Q3: When should I choose a ruthenium catalyst over a copper catalyst for a 1,3-dipolar cycloaddition?

A3: The choice between copper and ruthenium catalysts is primarily dictated by the nature of the alkyne substrate.

  • Choose Copper(I): For terminal alkynes, copper(I) catalysts are generally the first choice. They are cost-effective and highly efficient for producing 3,5-disubstituted isoxazoles with excellent regioselectivity. [1][15]* Choose Ruthenium(II): For more challenging substrates, such as internal or highly substituted non-terminal alkynes, copper catalysts are often ineffective at room temperature. [16]Ruthenium(II) catalysts excel in these cases, enabling the reaction to proceed smoothly at room temperature to give 3,4,5-trisubstituted isoxazoles in high yields and with high regioselectivity. [1][16] Q4: Can I avoid using a metal catalyst altogether?

A4: Yes, metal-free synthesis of isoxazoles is possible and is an area of active research. [1]The classic 1,3-dipolar cycloaddition can proceed thermally, although it may require higher temperatures and can suffer from regioselectivity issues. Other metal-free approaches include using organocatalysts like TEMPO or employing deep eutectic solvents which can promote the reaction. [7][8]Catalyst-free systems in water have also been reported, offering a very green alternative. [17]However, yields and substrate scope may be more limited compared to well-established metal-catalyzed methods.

Data & Protocols

Table 1: Performance Comparison of Catalytic Systems

This table summarizes quantitative data for different catalytic systems, providing a side-by-side comparison to aid in catalyst selection.

Catalyst SystemCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed Pd(TFA)₂10t-AmOH6012~70-85[17]
Metal-Free DBU100 (1 equiv.)DMFRT - 601-850-88[17]
Catalyst-Free N/AN/AWater502High[17]
Heterogeneous Cu/AC/r-GO-H₂O/THF--High[9]
Ruthenium-Catalyzed Cp*RuCl(COD)--RT-High[16][14]

Note: Data for some systems are based on analogous substrates and provide an estimated performance. Direct comparison requires consistent substrates and conditions.

Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed cycloaddition with a terminal alkyne.

Materials:

  • Aldoxime (1.0 eq.)

  • Terminal Alkyne (1.2 eq.)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Base (e.g., Triethylamine, Et₃N) (1.5 eq.)

  • Solvent (e.g., THF, CH₂Cl₂)

Procedure:

  • To a stirred solution of the aldoxime (1.0 eq.), terminal alkyne (1.2 eq.), and CuI (0.05 eq.) in the chosen solvent, add the base (1.5 eq.) dropwise at room temperature.

  • Generate the nitrile oxide in situ by adding an oxidant (e.g., N-Chlorosuccinimide, NCS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Claisen-Type Synthesis of 5-Arylisoxazoles in Water

This green chemistry protocol describes the synthesis of 5-arylisoxazoles from an enaminone and hydroxylamine hydrochloride in water. [4] Materials:

  • 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Water (5 mL)

Procedure:

  • Combine the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol) in water (5 mL) in a round-bottom flask.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration.

  • Wash the solid with cold water and dry to yield the pure 5-arylisoxazole.

References

  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Technical Support Center: Nitrile Oxide Gener
  • Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing).
  • Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. (2021). RSC Publishing.
  • Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives. (2025).
  • Technical Support Center: Isoxazole Synthesis Optimiz
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. (2025).
  • Copper-C
  • Simple and Highly Efficient Synthesis of 3,5-Disubstituted Isoxazoles Using Cu/Graphene/Clay Nanohybrid as a New Heterogeneous Nano Catalyst. (2015).
  • Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). PubMed Central (PMC) - NIH.
  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
  • side-by-side evaluation of different catalytic systems for 4-Chlorobenzo[d]isoxazole synthesis. (2025). Benchchem.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PubMed Central (PMC).
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Copper-Catalyzed [4+2]-Cycloadditions of Isoxazoles with 2-Alkynylbenzaldehydes To Access Distinct α-Carbonylnaphthalene Derivatives: C(3,4)- versus C(4,5)-Regioselectivity at Isoxazoles. (2019).
  • Copper-Catalyzed Synthesis of Isoxazoles. (2010).
  • Construction of Isoxazole ring: An Overview. (2024).
  • Optimization of the reaction conditions for the synthesis of isoxazole.
  • Recyclability of the catalyst for the synthesis of isoxazole and... (2023).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central (PMC).
  • Nitrile Oxides, Nitrones, and Nitron
  • The synthesis of pyrrole from C4‐olefinated isoxazole catalyzed by ruthenium: A density functional theory study. (2021). Journal of Physical Organic Chemistry.
  • Mechanism of 1,3-dipolar cycloaddition reaction.
  • Isoxazole. Wikipedia.
  • Synthesis, characterization and catalytic activity of copper(II) complexes containing a redox-active benzoxazole iminosemiquinone ligand. (2025).
  • In situ methods of nitrile oxide generation and cycloaddition.
  • A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2022). MDPI.
  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. (2025). Journal of Qassim University for Science.

Sources

Troubleshooting

Technical Support Center: Isoxazole Synthesis Work-up &amp; Troubleshooting

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the critical work...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the critical work-up and purification stages of isoxazole synthesis. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common work-up procedures following an isoxazole synthesis reaction?

The choice of work-up procedure is highly dependent on the specific synthetic route employed and the properties of the target isoxazole. However, a general workflow can be outlined.

  • Quenching: The first step is often to quench the reaction to stop it and neutralize any reactive reagents. For reactions involving acidic or basic conditions, this typically involves careful addition of a neutralizing agent (e.g., saturated sodium bicarbonate solution for acidic reactions, or dilute hydrochloric acid for basic reactions). For moisture-sensitive reactions, an aqueous work-up is common.

  • Extraction: After quenching, the isoxazole product is typically extracted from the aqueous phase into an organic solvent.[1] Common extraction solvents include diethyl ether, ethyl acetate, and dichloromethane. The choice of solvent depends on the polarity of the isoxazole.

  • Washing: The organic layer is then washed to remove any remaining impurities. This may include washing with water, brine (saturated sodium chloride solution) to aid in phase separation and remove excess water, and sometimes a dilute acid or base wash to remove any remaining starting materials or byproducts.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

Q2: My isoxazole derivative appears to be decomposing during workup or purification. What could be the cause?

The isoxazole ring can be sensitive to certain conditions, and decomposition is a common issue. The N-O bond is relatively weak and susceptible to cleavage under various conditions:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]

  • Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1]

  • Photochemical Conditions: Exposure to UV irradiation can cause the isoxazole ring to rearrange.[1]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1]

If you suspect product decomposition, consider employing milder work-up procedures, avoiding strongly acidic or basic conditions, and protecting the compound from light if it is photosensitive.[1]

Q3: What are the key safety precautions to consider during the work-up of isoxazole synthesis?

Standard laboratory safety practices should always be followed. Specific hazards in isoxazole synthesis work-ups include:

  • Handling of Reagents and Solvents: Many reagents and solvents used in the synthesis and work-up (e.g., strong acids, bases, organic solvents) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[1]

  • Quenching: Be cautious during the quenching step, as it can be exothermic and may cause splashing or pressure build-up. Always add the quenching agent slowly and with adequate cooling.

  • Extraction: Use a properly functioning fume hood to avoid inhalation of volatile organic solvents. Ensure the separatory funnel is properly vented to release any pressure build-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of isoxazole synthesis reactions.

Problem 1: Low or No Yield of Isoxazole Product After Work-up

A low or non-existent yield after the work-up can be frustrating. A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart for Low Yield

start Low or No Yield Observed check_reaction Was the reaction monitored for completion (TLC, LC-MS)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize reaction conditions (time, temperature, catalyst). incomplete->optimize_conditions check_workup Review Work-up Procedure complete->check_workup extraction_issue Was the correct extraction solvent used? check_workup->extraction_issue wrong_solvent Product may be in the aqueous layer. Re-extract with a more polar solvent. extraction_issue->wrong_solvent No correct_solvent Solvent is appropriate. extraction_issue->correct_solvent Yes quenching_issue Did the quenching step cause product degradation? correct_solvent->quenching_issue harsh_quench Use milder quenching conditions (e.g., cooled saturated NH4Cl). quenching_issue->harsh_quench Possibly mild_quench Quenching is not the issue. quenching_issue->mild_quench No purification_issue Review Purification Method mild_quench->purification_issue

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Potential Solutions:

  • Starting Material Integrity: Ensure the purity and reactivity of your starting materials. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can affect their reactivity.[1]

  • Reaction Conditions:

    • Temperature: Some reactions require precise temperature control. For example, the in-situ generation of nitrile oxides may need to be performed at a low temperature to prevent dimerization, followed by warming to facilitate cycloaddition.[1]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time leads to low conversion, while excessively long times can result in product degradation or byproduct formation.[1]

  • Work-up Procedure:

    • Extraction Solvent: The polarity of your isoxazole will dictate the best extraction solvent. If your product is highly polar, it may have poor solubility in common non-polar organic solvents. Consider using a more polar solvent like ethyl acetate or even a mixture of solvents.

    • pH Adjustment: The pH of the aqueous layer during extraction can significantly impact the partitioning of your product. If your isoxazole has acidic or basic functional groups, adjusting the pH can improve its solubility in the organic layer.

Problem 2: Difficulty in Purifying the Crude Isoxazole Product

Purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts, and regioisomers with similar polarities.[1]

Purification Strategies:

Purification MethodKey Considerations & Troubleshooting
Column Chromatography This is the most common method for purification.[1] Solvent System Screening: Systematically screen different solvent systems using TLC to find conditions that provide the best separation.[1] Sometimes, a mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve separation.[1] Stationary Phase: If separation on silica gel is poor, consider using other stationary phases like alumina (acidic, basic, or neutral) or reverse-phase silica.[1]
Recrystallization If the desired product is a solid, crystallization can be a highly effective purification method.[1] Solvent Selection: Experiment with different solvent systems to induce crystallization of the desired isomer.[1] The ideal solvent will dissolve the compound when hot but not when cold.
Acid-Base Extraction If your isoxazole has a basic nitrogen atom, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the purified isoxazole re-extracted into an organic solvent.
Chemical Derivatization In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is easier to separate. The protecting group can then be removed to yield the pure isomer.[1]
Problem 3: Formation of a Mixture of Regioisomers

The formation of regioisomers is a common challenge, particularly in the Claisen isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and in 1,3-dipolar cycloadditions.[1] Regioselectivity is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[1]

Decision Tree for Improving Regioselectivity

start Mixture of Regioisomers Observed synthesis_method Which Synthesis Method? start->synthesis_method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) synthesis_method->claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) synthesis_method->cycloaddition modify_claisen Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer). - Change solvent (e.g., EtOH vs. MeCN). - Use β-enamino diketone derivatives for better control. claisen->modify_claisen modify_cycloaddition Modify Reaction Conditions/Reagents: - Change solvent polarity. - Add a Lewis acid catalyst (e.g., BF3·OEt2). - Modify electronic properties of alkyne or nitrile oxide. - Use copper-catalyzed conditions for terminal alkynes. cycloaddition->modify_cycloaddition result Improved Regioselectivity modify_claisen->result modify_cycloaddition->result

Caption: A decision-making flowchart for addressing regioselectivity issues.

Potential Solutions:

  • Modify Reaction Conditions:

    • Solvent: The polarity of the solvent can influence regioselectivity.[1]

    • pH: In the Claisen synthesis, adjusting the pH can favor the formation of one regioisomer over the other. Acidic conditions often provide better selectivity.[2]

    • Catalyst/Additive: The use of a Lewis acid, such as BF₃·OEt₂, can control the regioselectivity in some syntheses.[1]

  • Modify Reactants:

    • For 1,3-dipolar cycloadditions, altering the electronic properties of the alkyne or the nitrile oxide can significantly impact the regiochemical outcome.

    • Using β-enamino diketone derivatives in the Claisen synthesis can provide better control over regioselectivity.[1]

Experimental Protocols

Protocol 1: General Work-up Procedure for a Claisen-Schmidt Condensation and Cyclization to Isoxazole

This protocol is a two-step procedure that first involves the synthesis of a chalcone (α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[1]

Isoxazole Formation Work-up:

  • Cooling: After the reflux is complete, allow the reaction mixture to cool to room temperature.[1]

  • Precipitation: Pour the cooled reaction mixture into crushed ice. This will often cause the crude isoxazole product to precipitate out of the solution.[1]

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.[1] Perform the extraction multiple times (e.g., 3 x 50 mL) to ensure complete recovery of the product.

  • Drying: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude isoxazole product.[1]

  • Purification: The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3]

Protocol 2: Work-up for a Microwave-Assisted 1,3-Dipolar Cycloaddition

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]

  • Cooling: After the microwave irradiation is complete, cool the reaction vial to room temperature.[1]

  • Solvent Removal: Remove the solvent under reduced pressure.[1]

  • Residue Processing: The resulting residue can then be directly subjected to purification by column chromatography or dissolved in a suitable solvent for an extractive work-up as described in Protocol 1.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available at: [Link]

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. Available at: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives - ResearchGate. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches - Preprints.org. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. Available at: [Link]

  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles - Canadian Science Publishing. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents.
  • synthesis of isoxazoles - YouTube. Available at: [Link]

  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions - PubMed Central. Available at: [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. Available at: [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent - Connect Journals. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]

  • Isoxazole - Wikipedia. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine

Welcome to the technical support center for the scale-up synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the large-scale production of this key pharmaceutical intermediate.[1] The unique isoxazole structure of this compound makes it a valuable building block in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents.[1][2][3][4]

This document provides practical, experience-driven insights to help you navigate the complexities of scaling up this synthesis, ensuring efficiency, purity, and safety.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I am unable to isolate the target compound. What are the likely causes and how can I troubleshoot this?

Answer: Low or nonexistent yields in isoxazole synthesis on a larger scale can be attributed to several factors, from the integrity of starting materials to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[5][6]

Potential Causes & Solutions:

  • Starting Material Purity: On a larger scale, impurities in starting materials are amplified. Ensure the purity of 4-fluorobenzaldehyde and other key reagents. For instance, the synthesis of 4-fluorobenzaldehyde itself can introduce impurities if not properly controlled.[7]

  • Reaction Conditions:

    • Temperature: Inconsistent heating in large reactors can lead to side reactions or incomplete conversion. Ensure uniform heating and consider a temperature optimization study. Excessively high temperatures can cause decomposition, while low temperatures may result in a sluggish reaction.[6]

    • Reaction Time: Monitor the reaction progress diligently using techniques like TLC or LC-MS. Insufficient time will lead to low conversion, while extended reaction times might promote product degradation.[5]

  • Intermediate Stability: The nitrile oxide intermediate, often generated in situ, is prone to dimerization to form furoxans, a common side reaction that competes with the desired cycloaddition.[5][6]

    • Mitigation Strategy: Generate the nitrile oxide in the presence of a high concentration of the corresponding dipolarophile (the other reactant). Slow, controlled addition of the nitrile oxide precursor can also minimize its instantaneous concentration, favoring the desired reaction pathway.[6]

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers, making purification difficult. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly when using unsymmetrical starting materials.[5] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants and the reaction conditions.[5]

Potential Causes & Solutions:

  • Synthetic Route: The choice of synthetic pathway significantly influences regioselectivity. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a widely used method for constructing the isoxazole ring.[8]

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence which regioisomer is favored. Experiment with a range of solvents to find the optimal medium for your specific substrates.[5]

    • Catalyst: The use of catalysts, such as copper(I) or ruthenium(II), can promote the formation of a specific regioisomer with high selectivity, especially with terminal alkynes.[6][8]

    • pH: In some isoxazole syntheses, adjusting the pH can favor the formation of one isomer over the other.[5]

Problem 3: Difficulties in Product Purification

Question: I'm struggling to purify the final product. What are the best strategies for large-scale purification of 5-(4-Fluorophenyl)isoxazol-3-amine?

Answer: Purifying isoxazole derivatives at scale can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[5]

Purification Strategies:

  • Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic screening of various solvent systems is recommended. A common method involves dissolving the crude product in a hot solvent and allowing it to cool slowly, inducing crystallization of the pure compound. For 3-(4-fluorophenyl)isoxazol-5-amine, a similar compound, recrystallization from a diethyl ether/hexane mixture has been reported to yield orange crystals.[9]

  • Column Chromatography: While highly effective at the lab scale, scaling up column chromatography can be resource-intensive.

    • Solvent System Screening: Use thin-layer chromatography (TLC) to identify a solvent system that provides the best separation between the desired product and impurities.[5] Sometimes, a ternary mixture or the addition of a small amount of an acid or base can improve resolution.[5]

  • Workup Procedure: Milder workup conditions can prevent product decomposition. Avoid strongly acidic or basic conditions if the isoxazole ring is found to be sensitive.[5] The N-O bond in the isoxazole ring can be susceptible to cleavage under strongly basic or reductive conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of 5-(4-Fluorophenyl)isoxazol-3-amine?

A common and effective method involves the reaction of (4-Fluorobenzoyl)acetonitrile with hydroxylamine hydrochloride in the presence of a base like sodium acetate.[9] This approach is a variation of the Claisen isoxazole synthesis. The reaction is typically carried out in a solvent mixture, such as ethanol and water, under reflux conditions.[9]

Q2: What are the primary safety concerns when scaling up this synthesis?

Standard laboratory safety protocols should always be strictly followed. Specific hazards in isoxazole synthesis include:

  • Hydroxylamine and its salts: These reagents can be toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Nitrile Oxides: These are highly reactive intermediates. It is strongly recommended to generate them in situ to avoid their isolation and handling.[5]

  • Solvents and Reagents: Many of the solvents and reagents used, such as strong acids, bases, and organic solvents, have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

For large-scale reactions, it is crucial to have a reliable method for monitoring reaction progress to determine the optimal endpoint. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, offering a more precise way to track the reaction's progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and helps in identifying any major byproducts formed during the reaction.

Q4: Can ultrasound be used to improve the reaction efficiency at scale?

Yes, ultrasound-assisted synthesis has emerged as a green and efficient method for preparing isoxazole derivatives.[10] Sonochemistry can lead to enhanced reaction rates, reduced energy consumption, and improved yields.[10] This technique can be particularly beneficial for overcoming challenges associated with extended reaction times and harsh conditions often required in traditional methods.[10]

Experimental Protocols

General Procedure for the Synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine (A related isomer)

This protocol is adapted from a literature procedure for a related isomer and may require optimization for the target compound, 5-(4-Fluorophenyl)isoxazol-3-amine.[9]

Materials:

  • (4-Fluorobenzoyl)acetonitrile

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethyl alcohol

  • Water

  • Diethyl ether

  • Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a suitable reaction vessel, combine (4-Fluorobenzoyl)acetonitrile and ethyl alcohol.

  • In a separate beaker, prepare a solution of sodium acetate and hydroxylamine hydrochloride in water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of (4-Fluorobenzoyl)acetonitrile in a portion-wise manner.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., three days, as reported for a similar synthesis).[9] Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume by approximately half under reduced pressure. An oily layer may form.

  • Extract the residue thoroughly with diethyl ether.

  • Combine the organic extracts and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield the final product.[9]

Visualizations

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Start Low or No Yield Observed CheckPurity Verify Starting Material Purity (e.g., 4-Fluorobenzaldehyde) Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckIntermediates Investigate Intermediate Stability (e.g., Nitrile Oxide Dimerization) Start->CheckIntermediates PurityOK Purity Confirmed CheckPurity->PurityOK Temp Temperature Control OptimizeConditions->Temp Time Reaction Time OptimizeConditions->Time InSitu In Situ Generation of Intermediate CheckIntermediates->InSitu SlowAddition Slow Addition of Precursor CheckIntermediates->SlowAddition ImprovedYield Improved Yield PurityOK->ImprovedYield Temp->ImprovedYield Time->ImprovedYield InSitu->ImprovedYield SlowAddition->ImprovedYield

Caption: A decision-making flowchart for addressing low yield issues.

Synthetic Pathway Overview

SynthesisPathway ReactantA 4-Fluorobenzaldehyde Derivative Intermediate Nitrile Oxide (In Situ) ReactantA->Intermediate Oxidation ReactantB Hydroxylamine Hydrochloride ReactantB->Intermediate Base Cyclization [3+2] Cycloaddition Intermediate->Cyclization SideProduct Furoxan Dimer Intermediate->SideProduct Dimerization Product 5-(4-Fluorophenyl)isoxazol-3-amine Cyclization->Product

Caption: A simplified overview of a common synthetic route.

References

  • Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (2023). Retrieved January 12, 2026, from [Link]

  • Isoxazole synthesis : r/Chempros - Reddit. (2022). Retrieved January 12, 2026, from [Link]

  • synthesis of isoxazoles - YouTube. (2019). Retrieved January 12, 2026, from [Link]

  • Reactions of Amines. (n.d.). Retrieved January 12, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. (2021). Retrieved January 12, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (2018). Retrieved January 12, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Molecules, 27(23), 8243. [Link]

  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H). (2021). HETEROCYCLES, 102(9), 1735-1748. [Link]

  • 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents. (n.d.).
  • Amine Synthesis Reactions - YouTube. (2018). Retrieved January 12, 2026, from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (2022). Retrieved January 12, 2026, from [Link]

  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles - PMC. (2021). Retrieved January 12, 2026, from [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC - NIH. (2004). Retrieved January 12, 2026, from [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. (2014). Retrieved January 12, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2022). Retrieved January 12, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (2023). Retrieved January 12, 2026, from [Link]

  • 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine - ResearchGate. (2019). Retrieved January 12, 2026, from [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - ResearchGate. (2004). Retrieved January 12, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (2017). Retrieved January 12, 2026, from [Link]

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Troubleshooting

Technical Support Center: Impurity Profiling of 5-(4-Fluorophenyl)isoxazol-3-amine

Introduction: The purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. For novel compounds like 5-(4-Fluorophenyl)isoxazol-3-amine, a versatile intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. For novel compounds like 5-(4-Fluorophenyl)isoxazol-3-amine, a versatile intermediate in pharmaceutical development, rigorous impurity profiling is essential.[1] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the challenges of identifying, quantifying, and controlling impurities during its synthesis and storage. It is structured in a practical question-and-answer format to directly address issues encountered during laboratory work, ensuring adherence to scientific integrity and regulatory standards.

Troubleshooting Guide

This section addresses specific, practical problems that may arise during the analytical testing of 5-(4-Fluorophenyl)isoxazol-3-amine.

Q1: I'm seeing an unexpected peak in my HPLC-UV chromatogram that is not the main compound. How do I begin to identify it?

A1: The appearance of an unknown peak is a common challenge in impurity profiling. A systematic approach is crucial for efficient identification.

Step-by-Step Troubleshooting Workflow:

  • Rule out System Artifacts: First, confirm the peak is not an artifact from the HPLC system itself.

    • Blank Injection: Inject the mobile phase (blank). If the peak persists, it may originate from contaminated solvent, glassware, or system buildup.[2]

    • Carryover Check: Inject a blank immediately after a concentrated sample injection. If a smaller version of the peak appears at the same retention time, it indicates sample carryover from the injector.[3]

  • Hypothesize Potential Impurities: Based on the synthesis route, predict likely impurities. A common synthesis involves the reaction of (4-Fluorobenzoyl)acetonitrile with hydroxylamine.[4]

    • Starting Materials & Reagents: Unreacted (4-Fluorobenzoyl)acetonitrile or hydroxylamine.

    • Intermediates: Incomplete reaction products.

    • By-products: Products from side reactions, such as regioisomers (e.g., 3-(4-Fluorophenyl)isoxazol-5-amine).

    • Degradation Products: Resulting from hydrolysis, oxidation, or photolysis of the API.

  • Preliminary Characterization (LC-MS): The most powerful initial step is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

    • Divert the HPLC flow to a mass spectrometer to obtain the molecular weight of the unknown peak. This is one of the most critical pieces of information for identification.[7][8]

    • High-resolution mass spectrometry (HRMS), like QTOF, can provide an accurate mass, allowing you to propose a molecular formula.[8]

  • Structural Elucidation: If the identity is still unclear, further structural information is needed.

    • Tandem MS (MS/MS): Fragment the parent ion in the mass spectrometer. The resulting fragmentation pattern provides clues about the molecule's structure.[5][6]

    • Isolation & NMR: If the impurity is present at a sufficient level (typically >0.1% as per ICH guidelines), it may need to be isolated using preparative HPLC.[9] The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[9]

Below is a workflow diagram for identifying an unknown chromatographic peak.

graph Unknown_Peak_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Unexpected Peak\nin HPLC-UV", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Run Blank Injection", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Peak Persists?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="System Contamination\n(Solvent, Glassware, Carryover)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Hypothesize Impurities\n(Starting Materials, By-products,\nDegradants)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Analyze by LC-MS\n(Obtain Molecular Weight)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Identity Clear?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Propose Structure.\nConfirm with Standard.", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Perform MS/MS\n(Fragmentation Analysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Isolate (Prep-HPLC) &\nAnalyze by NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Definitive Structure\nElucidation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections A -> B; B -> C; C -> D [label="Yes"]; C -> E [label="No"]; E -> F; F -> G; G -> H [label="Yes"]; G -> I [label="No"]; I -> J; J -> K; }

Figure 1: Troubleshooting workflow for an unknown HPLC peak.

Q2: I suspect the presence of a regioisomer, 3-(4-Fluorophenyl)isoxazol-5-amine. How can I chromatographically separate and definitively confirm its structure?

A2: Regioisomers have the same molecular weight, making them indistinguishable by MS alone. Their confirmation requires effective chromatographic separation and spectroscopic analysis, particularly NMR.

1. Chromatographic Separation:

  • Method Development: Standard C18 columns may not be sufficient. Explore alternative selectivities:

    • Phenyl-Hexyl Column: The phenyl stationary phase can offer π-π interactions with the aromatic rings of your isomers, potentially leading to better separation.

    • PFP (Pentafluorophenyl) Column: This is often an excellent choice for separating positional isomers of fluorinated compounds due to specific dipole-dipole and π-π interactions.

  • Mobile Phase Optimization:

    • Vary the organic modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.

    • Adjust the mobile phase pH. Since the amino group on the isoxazole ring has a pKa, changing the pH can alter the ionization state and retention behavior of the isomers differently.

2. Definitive Structural Confirmation (NMR): Once the isomers are separated (or even if they co-elute but can be analyzed as a mixture), NMR spectroscopy is the gold standard for distinguishing them.[10][11][12]

  • 1D NMR (¹H and ¹³C): The substitution pattern on the isoxazole ring creates unique chemical environments for the protons and carbons. The chemical shifts in the aromatic region of the ¹H NMR and the carbon signals for the isoxazole ring in the ¹³C NMR will differ between the two isomers.[10][11]

  • 2D NMR (HMBC/HSQC): For unambiguous assignment, 2D NMR is invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. By observing the correlation between the proton on the isoxazole ring and the carbons of the fluorophenyl ring, you can definitively establish the connectivity and confirm which isomer is which.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources and types of impurities associated with 5-(4-Fluorophenyl)isoxazol-3-amine?

A1: Impurities are classified into three main categories according to the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[13][14]

Impurity Category Potential Source / Example Typical Analytical Technique
Organic Impurities Starting Materials: Unreacted (4-Fluorobenzoyl)acetonitrile. By-products: Regioisomers (e.g., 3-(4-fluorophenyl)isoxazol-5-amine), dimers. Intermediates: Partially reacted intermediates from the cyclization step. Degradation Products: Hydrolysis of the amine or isoxazole ring under harsh pH or high temperature.HPLC-UV, LC-MS[15][]
Inorganic Impurities Reagents/Catalysts: Residual metals from catalysts used in precursor synthesis. Inorganic Salts: Salts like sodium chloride if hydroxylamine hydrochloride and sodium acetate are used.[4]Inductively Coupled Plasma (ICP-MS or ICP-OES), Atomic Absorption (AA)[]
Residual Solvents Synthesis/Purification: Ethanol, Diethyl Ether, Hexane, Toluene, or other solvents used during reaction and recrystallization.[4][17]Headspace Gas Chromatography (GC-HS)[18]

Table 1: Common Impurity Classes and Analytical Methods.

Q2: What are the regulatory requirements for reporting and controlling these impurities?

A2: The primary guidance comes from the ICH Q3A(R2) guideline, "Impurities in New Drug Substances".[13][19][20] The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

  • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. For a maximum daily dose ≤ 2g/day, this is typically 0.05%.[13]

  • Identification Threshold: The level at or above which an impurity's structure must be determined. For a maximum daily dose ≤ 2g/day, this is often 0.10% or 1.0 mg per day total intake, whichever is lower.[21]

  • Qualification Threshold: The level at or above which an impurity's biological safety must be established. This is typically 0.15% or 1.0 mg per day total intake, whichever is lower.[21]

Any impurity level must be reported numerically (e.g., 0.06%) and not in general terms like "complies".[13][21]

graph ICH_Thresholds { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Impurity [label="Impurity Detected", fillcolor="#F1F3F4", fontcolor="#202124"]; Report [label="Level > Reporting Threshold?\n(e.g., 0.05%)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Identify [label="Level > Identification Threshold?\n(e.g., 0.10%)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Qualify [label="Level > Qualification Threshold?\n(e.g., 0.15%)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActionReport [label="Report in Submission", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionIdentify [label="Identify Structure\n(e.g., LC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionQualify [label="Qualify Safety\n(Toxicology Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Monitor & Control", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Impurity -> Report; Report -> Identify [label="Yes"]; Report -> End [label="No"]; Identify -> Qualify [label="Yes"]; Identify -> ActionReport; Qualify -> ActionIdentify; ActionIdentify -> ActionQualify; Qualify -> ActionReport [style=invis]; ActionReport -> End; ActionQualify -> End; }

Figure 2: Decision tree based on ICH Q3A(R2) impurity thresholds.

Experimental Protocol Example

Protocol: General Purpose HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a method to separate 5-(4-Fluorophenyl)isoxazol-3-amine from its potential process-related impurities. Note: This method must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD/PDA).

  • LC-MS system for peak identification (optional but recommended).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (or other suitable buffer components).

  • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).

2. Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the basic amine group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 minA broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity. Temperature control ensures reproducible retention times.[3]
Injection Vol. 2 µLSmall volume to prevent peak distortion and column overload.[22]
Detection DAD/PDA at 254 nm (or λmax)Monitor at a wavelength where the API and potential impurities absorb. A DAD allows for peak purity analysis.
Run Time 20 minutesIncludes gradient and a hold at high organic content to elute any strongly retained compounds.

Table 2: Starting HPLC Method Parameters.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Ensure the sample solvent is compatible with the initial mobile phase to avoid peak distortion.[3][22]

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. System Suitability Test (SST):

  • Before running samples, perform at least five replicate injections of a standard solution.

  • Check for:

    • Retention Time Precision: Relative Standard Deviation (RSD) ≤ 1.0%.

    • Peak Area Precision: RSD ≤ 1.0%.

    • Tailing Factor: Typically between 0.8 and 1.5.

    • Theoretical Plates (N): > 2000.

5. Data Analysis:

  • Integrate all peaks. Use a reporting threshold of 0.05% relative to the main peak area.

  • For any peaks exceeding the identification threshold, proceed with identification strategies as outlined in the Troubleshooting Guide.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). News-Medical.net. [Link]

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (n.d.). International Pharmaceutical Quality. [Link]

  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (2024). Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. [Link]

  • LC Chromatography Troubleshooting Guide. (2023). Advanced Materials Technology. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. [Link]

  • Identifying and elucidating impurity species. (n.d.). Reading Scientific Services Ltd. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. (2001). CHIMIA. [Link]

  • Understanding Extraneous Peaks in Chromatography. (2024). Pharmaguideline. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). SlideShare. [Link]

  • The Complete Guide to Impurity Profiling in Small Molecule APIs. (2024). Pharmaffiliates. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (n.d.). Lejan Team. [Link]

  • Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. (2025). International Journal of Scientific Development and Research. [Link]

  • Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors. (2004). Magnetic Resonance in Chemistry. [Link]

  • Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE. (n.d.). PrepChem.com. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. [Link]

  • distinguish between E2 regioisomers with NMR spectroscopy. (2019). Chem Help ASAP. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). Molecules. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. (n.d.). PrepChem.com. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2024). ResearchGate. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to FLI-06 and Other Kinase Inhibitors: Navigating Cellular Signaling Inhibition Strategies

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the inhibition of cellular signaling pathways is a cornerstone of modern drug development. While direct inhibit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of cellular signaling pathways is a cornerstone of modern drug development. While direct inhibition of protein kinases has been a highly successful strategy, alternative approaches that modulate these pathways are emerging. This guide provides an in-depth technical comparison of FLI-06, a novel inhibitor of the Notch signaling pathway, with three established kinase inhibitors: Gefitinib (an EGFR inhibitor), Vemurafenib (a BRAF inhibitor), and Palbociclib (a CDK4/6 inhibitor). We will explore their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: A Tale of Two Inhibition Strategies

The premise of targeted therapy lies in the selective disruption of signaling pathways that are aberrantly activated in cancer cells. The vast majority of targeted agents achieve this by directly inhibiting the catalytic activity of protein kinases, enzymes that play a central role in signal transduction. However, FLI-06 represents a paradigm shift, as it indirectly inhibits a critical signaling pathway not by targeting a kinase, but by disrupting the cellular machinery responsible for the maturation and trafficking of a key receptor.

FLI-06 , initially identified as 5-(4-Fluorophenyl)isoxazol-3-amine in some contexts, is a small molecule that inhibits the Notch signaling pathway. Unlike traditional kinase inhibitors, FLI-06 does not bind to the active site of a kinase. Instead, it disrupts the early secretory pathway, specifically affecting the Golgi apparatus[1][2][3]. This disruption prevents the proper processing and cell surface localization of the Notch receptor, a transmembrane protein crucial for cell-fate decisions. The unprocessed receptor cannot be cleaved to release its intracellular domain (NICD), which is the active signaling component that translocates to the nucleus to regulate gene expression[1][2][4][5]. The effective concentration (EC50) for Notch signaling inhibition by FLI-06 is approximately 2.3 µM[2][6][7][8].

In contrast, the comparators in this guide are canonical kinase inhibitors:

  • Gefitinib (Iressa®) is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It competes with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream pro-survival signaling pathways like the MAPK and PI3K/Akt pathways[5][9].

  • Vemurafenib (Zelboraf®) is a potent inhibitor of the serine/threonine kinase BRAF, specifically the oncogenic V600E mutant form. By blocking the activity of mutant BRAF, Vemurafenib inhibits the constitutively active MAPK pathway, a key driver in many melanomas[9][10][11].

  • Palbociclib (Ibrance®) is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are critical for the G1 to S phase transition of the cell cycle. Palbociclib's inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest[12][13][14].

This guide will dissect the nuances of these different inhibitory mechanisms, providing a framework for understanding their distinct and overlapping effects on cancer cells.

Section 1: Mechanism of Action and Signaling Pathways

A fundamental understanding of the targeted signaling pathways is crucial for appreciating the comparative efficacy and potential toxicities of these inhibitors.

FLI-06 and the Notch Signaling Pathway

The Notch signaling pathway is a juxtacrine signaling system, meaning it requires direct cell-to-cell contact. It plays a pivotal role in development, tissue homeostasis, and stem cell maintenance[4][15][16]. Dysregulation of this pathway is implicated in a variety of cancers.

The mechanism of FLI-06's action is unique. By disrupting the Golgi apparatus, it prevents the S1 cleavage of the Notch receptor, a critical step in its maturation. This leads to a depletion of functional Notch receptors at the cell surface, effectively shutting down the entire signaling cascade.

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S1_Cleavage S1 Cleavage (Golgi) Notch_Receptor->S1_Cleavage S2_Cleavage S2 Cleavage (ADAM) S1_Cleavage->S2_Cleavage Trafficking S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release CSL CSL NICD->CSL Nuclear Translocation & Binding MAML MAML CSL->MAML Recruitment Target_Genes Target Gene Expression (e.g., HES, HEY) MAML->Target_Genes Activation FLI06 FLI-06 FLI06->S1_Cleavage Inhibits

Figure 1: FLI-06 inhibits the Notch signaling pathway by disrupting Golgi-mediated S1 cleavage of the Notch receptor.

Gefitinib and the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This creates docking sites for adaptor proteins that activate downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which drive cell proliferation and survival[9][17].

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 2: Gefitinib inhibits the EGFR signaling pathway by blocking ATP binding to the kinase domain.

Vemurafenib and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cell fate. The RAS-RAF-MEK-ERK cascade is a key component of this pathway[13][18]. Mutations in BRAF, such as V600E, lead to constitutive activation of the pathway, driving uncontrolled cell growth.

MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation

Figure 3: Vemurafenib specifically inhibits the oncogenic BRAF V600E mutant, blocking the MAPK pathway.

Palbociclib and the Cell Cycle Pathway

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. Cyclin-dependent kinases (CDKs) and their regulatory cyclin partners are the master regulators of cell cycle progression[14][19][20][21]. The CDK4/6-Cyclin D complex is a key driver of the G1 phase.

Cell_Cycle_Pathway Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (pRb) Palbociclib Palbociclib Palbociclib->CDK46 Inhibits E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Figure 4: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and causing G1 cell cycle arrest.

Section 2: Comparative Performance Data

A direct, head-to-head comparison of these inhibitors across a standardized panel of cancer cell lines is the most objective way to assess their relative potency and spectrum of activity. While such comprehensive data is not always available in a single study, we have compiled representative data from various sources to facilitate a meaningful comparison.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric for inhibitor potency. The following table summarizes available data for FLI-06 and the selected kinase inhibitors.

InhibitorPrimary Target/PathwayRepresentative IC50/EC50Cell Line(s)Reference(s)
FLI-06 Notch Signaling (indirect)EC50: ~2.3 µM (Notch inhibition)HeLa[2][6][7][8]
IC50: 4.24-5.26 µM (cell viability)CAL-27 (tongue cancer)[22]
IC50: 2.8-3.5 µM (cell viability)TCA-8113 (tongue cancer)[22]
Gefitinib EGFRIC50: 13.06 nMHCC827 (NSCLC)[8][23]
IC50: 77.26 nMPC9 (NSCLC)[8][23]
IC50: 19.91 µMA549 (NSCLC, KRAS mutant)[21]
Vemurafenib BRAF V600EIC50: 31 nM (enzymatic)-[24][25]
IC50: 20 nM - 1 µM (cell viability)Various melanoma lines[25]
Palbociclib CDK4/6IC50: 11 nM (CDK4/CycD1)-[12]
IC50: 15 nM (CDK6/CycD2)-[12]

Interpretation of Data: It is evident that the direct kinase inhibitors, Gefitinib, Vemurafenib, and Palbociclib, exhibit nanomolar potency against their primary targets and in sensitive cell lines. FLI-06, with its indirect mechanism of action, demonstrates micromolar potency for both Notch pathway inhibition and effects on cell viability. This difference in potency highlights the distinct pharmacological profiles of these compounds. The resistance of the A549 cell line to Gefitinib underscores the importance of the genetic context, as this cell line harbors a KRAS mutation downstream of EGFR.

Kinase Selectivity

The selectivity of a kinase inhibitor for its intended target over other kinases is a critical determinant of its therapeutic window. Comprehensive kinase profiling, such as the KINOMEscan™ platform, provides a broad view of an inhibitor's off-target activities.

InhibitorPrimary Target(s)Notable Off-Targets (at 1 µM)Reference(s)
FLI-06 (Notch Pathway)Not a direct kinase inhibitor; comprehensive kinase profiling data is not widely available.-
Gefitinib EGFRRICK, GAK
Vemurafenib BRAF V600ECRAF, SRMS, ACK1, and numerous others at higher concentrations[24][26]
Palbociclib CDK4, CDK6Highly selective for CDK4/6 with few off-targets[12][27]

Interpretation of Data: Palbociclib stands out for its high selectivity for CDK4/6. Gefitinib is also relatively selective for EGFR, though it does exhibit activity against a few other kinases. Vemurafenib, while potent against BRAF V600E, is known to have a broader off-target profile, which may contribute to some of its clinical side effects. The lack of comprehensive kinase profiling data for FLI-06 is expected, given its mechanism of action. However, it is important to consider that its disruption of the secretory pathway could have broader cellular effects beyond Notch signaling.

Section 3: Crosstalk and Combination Therapies

Cellular signaling pathways are not linear, isolated cascades but rather a complex, interconnected network. Understanding the crosstalk between the Notch pathway and the pathways targeted by the selected kinase inhibitors can provide rationales for combination therapies.

  • Notch and EGFR/MAPK: There is significant evidence of bidirectional crosstalk between the Notch and EGFR/MAPK pathways. In some contexts, activation of one pathway can compensate for the inhibition of the other, leading to drug resistance[2][3][28][29][30]. For example, in some breast and lung cancers, inhibition of EGFR can lead to an upregulation of Notch signaling, and vice versa[2][3][28][29]. This suggests that co-targeting both pathways could be a synergistic therapeutic strategy.

  • Notch and Cell Cycle: The Notch pathway can influence the cell cycle through the regulation of key cell cycle proteins, including cyclins and CDK inhibitors[14][21]. Therefore, combining a Notch inhibitor like FLI-06 with a CDK4/6 inhibitor like Palbociclib could lead to a more profound cell cycle arrest.

Section 4: Experimental Protocols

To facilitate the direct comparison of these and other inhibitors in a laboratory setting, we provide detailed, step-by-step protocols for key assays.

In Vitro Kinase Assay

This protocol is for determining the direct inhibitory activity of a compound against a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add ATP to Initiate Reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., add EDTA) Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Phosphorylated Substrate (e.g., Luminescence, Radioactivity) Stop_Reaction->Detect_Phosphorylation Analyze_Data Calculate IC50 Values Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 5: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified kinase and its specific substrate (peptide or protein) in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of the inhibitor in DMSO, and then dilute further in kinase buffer.

    • Prepare a solution of ATP in kinase buffer. For radioactive assays, include [γ-³²P]ATP[31][32].

  • Assay Plate Setup:

    • Add the kinase, substrate, and inhibitor solutions to the wells of a microplate. Include controls with no inhibitor (100% activity) and no kinase (background).

    • Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Transfer a portion of the reaction mixture to a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter[32].

      • Luminescence-based assay: Use an antibody that specifically recognizes the phosphorylated substrate in combination with a secondary antibody conjugated to a luminescent enzyme.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Normalize the data to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of Inhibitor Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO, SDS-HCl) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 6: Workflow for a cell viability (MTT) assay.

Methodology:

  • Cell Seeding:

    • Harvest and count the cells of interest.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight[1][28][33][34].

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS[3].

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals[1][3].

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[33][34].

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[3].

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability versus the inhibitor concentration and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the inhibitor for the desired time.

    • Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[35][36].

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[36].

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF)[36].

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection:

    • Wash the membrane to remove unbound secondary antibody.

    • Add a chemiluminescent substrate that reacts with the HRP to produce light.

    • Detect the light signal using an imaging system or X-ray film[35].

  • Analysis:

    • Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Conclusion

This guide has provided a comparative analysis of FLI-06, a unique inhibitor of the Notch signaling pathway, and three established kinase inhibitors: Gefitinib, Vemurafenib, and Palbociclib. While FLI-06 operates through an indirect mechanism by disrupting protein trafficking, the other inhibitors directly target the catalytic activity of their respective kinases. This fundamental difference is reflected in their potencies and selectivity profiles.

The choice of an inhibitor for a particular research question or therapeutic application depends on the specific biological context. For direct and potent inhibition of a known oncogenic kinase, inhibitors like Gefitinib, Vemurafenib, and Palbociclib are well-established tools. However, for targeting pathways that are not amenable to direct kinase inhibition, or for exploring novel therapeutic strategies, compounds like FLI-06 that modulate signaling through alternative mechanisms offer exciting possibilities.

Furthermore, the extensive crosstalk between cellular signaling pathways underscores the potential of combination therapies. By understanding the intricate network of interactions, researchers can design more effective and durable therapeutic strategies. The experimental protocols provided herein offer a practical guide for conducting comparative studies and elucidating the mechanisms of action of these and other novel inhibitors.

References

  • Chen, J., et al. (2009). Cross-Talk Between Notch and EGFR Signaling in Human Breast Cancer Cells. Journal of Cancer Research and Clinical Oncology, 135(7), 949-958. [Link]

  • Osipo, C., et al. (2012). Notch-EGFR/HER2 Bidirectional Crosstalk in Breast Cancer. Frontiers in Oncology, 2, 203. [Link]

  • Więcaszek, S., et al. (2019). Epidermal growth factor receptor and notch signaling in non-small-cell lung cancer. Cancer Management and Research, 11, 6573–6583. [Link]

  • Rocca, A., et al. (2017). Progress with palbociclib in breast cancer: latest evidence and clinical considerations. Therapeutic Advances in Medical Oncology, 9(4), 269–283. [Link]

  • Chen, Y., et al. (2013). Notch Pathway Is Activated by MAPK Signaling and Influences Papillary Thyroid Cancer Proliferation. Translational Oncology, 6(2), 197-205. [Link]

  • Tiedt, R., et al. (2017). Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. Novartis Institutes for BioMedical Research. [Link]

  • Brehmer, D., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Epidermal growth factor receptor. Wikipedia. [Link]

  • Cell Cycle Stages & Regulation by Cyclins and CDKs. PraxiLabs. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • KINOMEscan®. DiscoverX. [Link]

  • Luke, J. J., & Hodi, F. S. (2012). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 18(1), 9-14. [Link]

  • The cell cycle phases and their associated cyclin-dependent kinases... - ResearchGate. [Link]

  • Asghar, U., et al. (2016). Profile of palbociclib in the treatment of metastatic breast cancer. Breast Cancer: Targets and Therapy, 8, 89–101. [Link]

  • Holderfield, M., et al. (2014). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. F1000Prime Reports, 6, 93. [Link]

  • Notch Signalling Pathway. Moodle@Units. [Link]

  • Kinase Activity Assay Kits. DiscoverX. [Link]

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. - ResearchGate. [Link]

  • Artavanis-Tsakonas, S., et al. (2012). Notch signaling at a glance. Journal of Cell Science, 125(Pt 12), 2825–2829. [Link]

  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine. [Link]

  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine. [Link]

  • scanMAX Kinase Assay Panel. Eurofins Discovery. [Link]

  • The Impact of Notch Pathway on The Occurrence and Development of Cancer. Highlights in Science, Engineering and Technology. [Link]

  • The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. - ResearchGate. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. [Link]

  • Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma. PLOS ONE. [Link]

  • Gan, R. H., et al. (2019). FLI-06 Intercepts Notch Signaling And Suppresses The Proliferation And Self-renewal Of Tongue Cancer Cells. OncoTargets and Therapy, 12, 7663–7674. [Link]

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Comparative

The Isoxazole Scaffold: A Comparative Guide to Biological Activity

Introduction: The Privileged Isoxazole Nucleus In the landscape of medicinal chemistry, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands out as a "privileged scaffold....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoxazole Nucleus

In the landscape of medicinal chemistry, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands out as a "privileged scaffold."[1][2][3] Its prevalence in a wide array of pharmacologically active compounds is a testament to its versatile nature, enabling it to engage in various non-covalent interactions and serve as a bioisostere for other functional groups.[2][4] This guide offers an in-depth comparison of the biological activities of various isoxazole analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for designing novel therapeutic agents.[5] The seemingly minor variation in the arrangement of heteroatoms significantly influences the physicochemical properties and, consequently, the biological activity of its derivatives.[2][5] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates in drug discovery.[1][6][7][8]

Antimicrobial Activity: A Battle Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a broad range of bacteria and fungi.[9][10]

Comparative Antibacterial Activity

The antibacterial efficacy of isoxazole analogs is significantly influenced by the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) studies have revealed that the presence of specific functional groups can enhance potency. For instance, the introduction of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring has been shown to enhance antibacterial activity.[4]

A study on novel isoxazole-acridone hybrids demonstrated potent activity against Escherichia coli. Specifically, compounds with phenyl and para-nitrophenyl groups on the isoxazole-acridone skeleton exhibited promising minimum inhibitory concentration (MIC) values of 16.88 and 19.01 μg/mL, respectively, which were superior to the standard drug chloramphenicol (22.41 µg/mL).[11]

In another comparative study, isoxazole-based chalcones were found to exhibit superior antibacterial activity compared to their dihydropyrazole derivatives.[12] One particular chalcone analog, compound 28 , featuring a 2,4,6-trimethoxyphenyl ring, displayed a potent MIC of 1 µg/mL, surpassing the activity of ciprofloxacin.[12]

Table 1: Comparative Antibacterial Activity of Isoxazole Analogs

Compound ClassLead Compound ExampleTest OrganismMIC (µg/mL)Reference
Isoxazole-Acridone HybridsCompound 4a (phenyl substituted)E. coli16.88[11]
Compound 4e (p-nitrophenyl substituted)E. coli19.01[11]
Isoxazole-ChalconesCompound 28 (2,4,6-trimethoxyphenyl)Not Specified1[12]
Standard DrugChloramphenicolE. coli22.41[11]
Standard DrugCiprofloxacinNot Specified>1[12]
Comparative Antifungal Activity

Isoxazole derivatives have also demonstrated significant potential as antifungal agents. Interestingly, while chalcone derivatives showed stronger antibacterial action, their corresponding dihydropyrazoles exhibited remarkable antifungal activity.[12] For example, compound 46 showed excellent antifungal activity with an IC50 of 2 ± 1 µg/mL.[12] Another study highlighted that specific isoxazole derivatives exhibited potent activity against Candida albicans, with MIC values ranging from 6 to 60 µg/mL.[13]

Table 2: Comparative Antifungal Activity of Isoxazole Analogs

Compound ClassLead Compound ExampleTest OrganismIC50/MIC (µg/mL)Reference
Isoxazole-DihydropyrazolesCompound 46 Not Specified2 ± 1 (IC50)[12]
Substituted IsoxazolesCompounds 4e, 4g, 4h C. albicans6 - 60 (MIC)[13]
Standard DrugFluconazoleNot Specified1[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of the minimum inhibitory concentration is a fundamental assay in antimicrobial testing. The following is a generalized protocol for the broth microdilution method.

Objective: To determine the lowest concentration of an isoxazole analog that inhibits the visible growth of a microorganism.

Materials:

  • Test isoxazole analogs

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the isoxazole analogs in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well, including a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Dilution Serial Dilution of Isoxazole Analogs Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Reading Read Results (Visual/OD600) Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The isoxazole scaffold is a prominent feature in numerous compounds with potent anticancer activity.[14][15] These derivatives exert their effects through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.[16]

Comparative Antiproliferative Activity

The antiproliferative effects of isoxazole analogs have been evaluated against a variety of cancer cell lines. A study on novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives revealed significant antiproliferative activity against human erythroleukemic K562 cells.[16] Several of these compounds exhibited IC50 values in the nanomolar range, with compound 2 being particularly potent (IC50 = 18.01 ± 0.69 nM).[16]

Another study investigating phenyl-isoxazole–carboxamide analogs demonstrated significant anticancer activity against various cell lines, including HeLa, MCF-7, and Hep3B.[17] For instance, compound 129 showed an excellent IC50 value of 0.91 ± 1.03 µM against the HeLa cell line.[17]

Table 3: Comparative Antiproliferative Activity of Isoxazole Analogs

Compound ClassLead Compound ExampleCell LineIC50 (nM or µM)Reference
3,4-IsoxazolediamidesCompound 1 K56271.57 ± 4.89 nM[16]
Compound 2 K56218.01 ± 0.69 nM[16]
Phenyl-isoxazole–carboxamidesCompound 129 HeLa0.91 ± 1.03 µM[17]
Compound 130 MCF-74.56 ± 2.32 µM[17]
Compounds 127-129 Hep3B5.96 - 8.02 µM[17]
Standard DrugDoxorubicinNot Specified-[17]
Mechanism of Action: Induction of Apoptosis

A key mechanism by which many isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The aforementioned study on 3,4-isoxazolediamide derivatives demonstrated that these compounds induce both early and late apoptosis in K562 cells.[16] Compounds 4 , 8 , and 11 were particularly effective, inducing apoptosis in over 50% of the cells, with some showing effects in over 80% of the cell population at specific concentrations.[16]

Apoptosis_Pathway Isoxazole Isoxazole Analog HSP90 HSP90 Isoxazole->HSP90 Inhibition Cell Cancer Cell Isoxazole->Cell HSP90->Cell Supports Survival Caspases Caspase Activation Cell->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified pathway showing HSP90 inhibition by isoxazole analogs leading to apoptosis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[10][17]

Comparative COX-2 Inhibitory Activity

The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. A study on 3-phenyl-5-furan isoxazole derivatives identified compound 150 as a potent and selective COX-2 inhibitor with an IC50 value of 9.16 ± 0.38 µM.[17] The presence of two chloro groups at the ortho and para positions of the phenyl ring was found to be crucial for this activity.[17]

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory effects of isoxazole analogs have also been confirmed in vivo using the carrageenan-induced rat paw edema model.[18][19] In one study, indole-linked isoxazoles were evaluated, and compound 146 showed the highest anti-inflammatory activity, with a 77.42% reduction in paw edema after 4 hours.[17]

Table 4: Comparative Anti-inflammatory Activity of Isoxazole Analogs

Compound ClassLead Compound ExampleAssayResultReference
3-Phenyl-5-furan isoxazolesCompound 150 COX-2 InhibitionIC50 = 9.16 ± 0.38 µM[17]
Indole-linked isoxazolesCompound 146 Rat Paw Edema77.42% inhibition[17]
Standard DrugIndomethacinCOX-2 Inhibition-[17]
Standard DrugDiclofenac SodiumCOX-2 Inhibition-[17]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of an isoxazole analog to reduce acute inflammation in a rat model.

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test isoxazole analog or a control vehicle (e.g., saline) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The isoxazole scaffold is a remarkably versatile building block in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities.[6][19] This guide has provided a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of various isoxazole analogs, supported by quantitative experimental data. The structure-activity relationships highlighted herein underscore the importance of rational drug design in optimizing the therapeutic potential of this privileged heterocyclic system.

Future research should continue to explore the vast chemical space of isoxazole derivatives. The development of more efficient and green synthetic methodologies will be crucial for generating novel analogs.[1][3] Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the development of more selective and potent therapeutic agents with improved safety profiles. The continued investigation of isoxazole-based compounds holds great promise for addressing unmet medical needs across various disease areas.[1][17]

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  • A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. Benchchem.
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  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Benchchem.
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  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH.
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Validation

A Comparative Guide to the Validation of 5-(4-Fluorophenyl)isoxazol-3-amine as a Therapeutic Target for FMS-like Tyrosine Kinase 3 (FLT3)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of 5-(4-Fluorophenyl)isoxazol-3-amine as a potential therapeutic agent targeting the FMS-li...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 5-(4-Fluorophenyl)isoxazol-3-amine as a potential therapeutic agent targeting the FMS-like tyrosine kinase 3 (FLT3). Given the prevalence of isoxazole moieties in kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against FLT3, a clinically validated target in Acute Myeloid Leukemia (AML).[1] This document outlines a systematic approach to test this hypothesis, comparing the performance of our lead compound against established second-generation FLT3 inhibitors, Gilteritinib and Quizartinib.

The validation strategy is structured to build a robust evidence base, from initial biochemical engagement to cellular efficacy and in vivo proof-of-concept. Each experimental choice is rationalized to ensure a self-validating and scientifically rigorous evaluation.

The Rationale for Targeting FLT3 in AML

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[2] In approximately 30% of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[1] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells, correlating with a poor prognosis.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML.

The constitutive activation of FLT3 leads to the downstream activation of several signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell survival and proliferation.[3][5] The diagram below illustrates the central role of FLT3 in AML pathogenesis.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway in AML.

A Phased Approach to Target Validation

The validation of 5-(4-Fluorophenyl)isoxazol-3-amine as an FLT3 inhibitor will proceed through a multi-step process, with each phase providing critical data to support its therapeutic potential. The overall workflow is depicted below.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Preclinical Validation A In Vitro Kinase Assay B Binding Affinity Assay A->B C Cellular Thermal Shift Assay (CETSA) B->C D Phospho-FLT3 Western Blot C->D E Cell Viability Assay D->E F Kinome Profiling E->F G In Vivo Xenograft Model F->G

Caption: Experimental workflow for the validation of an FLT3 inhibitor.

Phase 1: Biochemical Validation of Target Engagement

The initial step is to ascertain a direct interaction between 5-(4-Fluorophenyl)isoxazol-3-amine and the FLT3 kinase domain.

Experiment 1.1: In Vitro Kinase Inhibition Assay

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant FLT3. An ADP-Glo™ kinase assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced.[6]

Protocol:

  • Reagents: Recombinant human FLT3 protein, poly(Glu, Tyr) 4:1 substrate, ATP, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare a serial dilution of 5-(4-Fluorophenyl)isoxazol-3-amine, Gilteritinib, and Quizartinib.

    • In a 96-well plate, add the FLT3 enzyme, substrate, and the test compounds.

    • Initiate the kinase reaction by adding ATP and incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

Comparative Data Table 1: In Vitro FLT3 Kinase Inhibition

CompoundFLT3-ITD IC50 (nM)FLT3-TKD IC50 (nM)
5-(4-Fluorophenyl)isoxazol-3-amineExperimental DataExperimental Data
Gilteritinib~1~1
Quizartinib~1-5>100 (less active)

Note: The data for Gilteritinib and Quizartinib are representative values from the literature.[7][8]

Phase 2: Cellular Target Engagement and Efficacy

Following biochemical confirmation, it is crucial to verify that the compound engages FLT3 within a cellular context and elicits a biological response.

Experiment 2.1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[9][10][11] This provides direct evidence that the compound reaches and binds to its target in a physiological environment.

Protocol:

  • Cell Line: MOLM-13 or MV4-11 (human AML cell lines with FLT3-ITD mutation).

  • Procedure:

    • Treat cells with 5-(4-Fluorophenyl)isoxazol-3-amine, Gilteritinib, Quizartinib, or vehicle control for 1 hour.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes.

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble FLT3 in the supernatant by Western blotting or ELISA.

  • Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, signifying target stabilization.

Experiment 2.2: Inhibition of FLT3 Autophosphorylation

Rationale: Constitutively active FLT3-ITD is autophosphorylated. An effective inhibitor should block this process. Western blotting for phosphorylated FLT3 (p-FLT3) is a direct measure of target inhibition in cells.[12][13]

Protocol:

  • Cell Line: MOLM-13 or MV4-11 cells.

  • Procedure:

    • Treat cells with varying concentrations of 5-(4-Fluorophenyl)isoxazol-3-amine, Gilteritinib, and Quizartinib for 2-4 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against p-FLT3 (Tyr591) and total FLT3.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of FLT3 phosphorylation.

Experiment 2.3: Anti-proliferative Activity in AML Cell Lines

Rationale: Inhibition of FLT3 signaling should translate to reduced proliferation of FLT3-dependent AML cells.

Protocol:

  • Cell Lines: MOLM-13 (FLT3-ITD), MV4-11 (FLT3-ITD), and a FLT3 wild-type cell line (e.g., U937) as a negative control.

  • Procedure:

    • Seed cells in 96-well plates and treat with a serial dilution of the test compounds for 72 hours.

    • Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for each compound in each cell line.

Comparative Data Table 2: Cellular Activity of FLT3 Inhibitors

CompoundMOLM-13 EC50 (nM)MV4-11 EC50 (nM)U937 EC50 (nM)
5-(4-Fluorophenyl)isoxazol-3-amineExperimental DataExperimental DataExperimental Data
Gilteritinib~1-10~1-10>1000
Quizartinib~1-10~1-10>1000

Note: The data for Gilteritinib and Quizartinib are representative values from the literature.[14]

Phase 3: Preclinical Validation

The final phase involves assessing the selectivity of the compound and its in vivo efficacy in a disease-relevant animal model.

Experiment 3.1: Kinase Selectivity Profiling

Rationale: To evaluate the off-target effects, it is important to screen the compound against a broad panel of kinases. This helps in predicting potential toxicities and understanding the overall selectivity profile.[7]

Procedure:

  • Submit 5-(4-Fluorophenyl)isoxazol-3-amine to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).

  • Follow up with IC50 determinations for any kinases that show significant inhibition.

Experiment 3.2: In Vivo Efficacy in an AML Xenograft Model

Rationale: An in vivo model is essential to evaluate the therapeutic potential of the compound in a living organism, taking into account its pharmacokinetic and pharmacodynamic properties.[15][16]

Protocol:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) engrafted with MOLM-13 or MV4-11 cells.

  • Procedure:

    • Once tumors are established, randomize mice into treatment groups: vehicle control, 5-(4-Fluorophenyl)isoxazol-3-amine (at various doses), Gilteritinib, and Quizartinib.

    • Administer compounds orally once daily for 21-28 days.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., p-FLT3 levels).

  • Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.

Comparative Data Table 3: In Vivo Efficacy in AML Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0Variable
5-(4-Fluorophenyl)isoxazol-3-amineExperimental DataExperimental Data
Gilteritinib (e.g., 10 mg/kg)>90<10
Quizartinib (e.g., 10 mg/kg)>90<10

Note: The data for Gilteritinib and Quizartinib are representative values from the literature.[14]

Conclusion

This comprehensive guide outlines a rigorous, multi-faceted approach to validate 5-(4-Fluorophenyl)isoxazol-3-amine as a novel therapeutic agent targeting FLT3. By systematically progressing from biochemical assays to cellular and in vivo models, and by continuously comparing its performance against established drugs like Gilteritinib and Quizartinib, a robust data package can be generated. This will not only elucidate the compound's mechanism of action and therapeutic potential but also highlight its unique properties and potential advantages over existing therapies. The successful completion of these studies would provide a strong foundation for advancing 5-(4-Fluorophenyl)isoxazol-3-amine into further preclinical and clinical development for the treatment of FLT3-mutated AML.

References

  • Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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  • FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - NIH. (2023, September 22). Retrieved January 12, 2026, from [Link]

  • Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gilteritinib mechanism of action. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • FLT3 Inhibitors Shake Up Treatment Landscape for AML | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2018, November 21). Retrieved January 12, 2026, from [Link]

  • How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names - RxList. (2023, August 10). Retrieved January 12, 2026, from [Link]

  • FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia - DIMA Biotechnology. (2025, May 20). Retrieved January 12, 2026, from [Link]

  • Second-Generation FLT3 Inhibitors in AML: Quizartinib - YouTube. (2018, March 1). Retrieved January 12, 2026, from [Link]

  • Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - JADPRO. (n.d.). Retrieved January 12, 2026, from [Link]

  • VANFLYTA® (quizartinib) Mechanism of Action | HCP. (n.d.). Retrieved January 12, 2026, from [Link]

  • Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review. (2024, September 19). Retrieved January 12, 2026, from [Link]

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  • Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Investigational FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors in Treatment of Acute Myeloid Leukemia (AML) - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

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Validation

A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Isoxazoles in Drug Discovery

Introduction: The Strategic Synergy of a Privileged Scaffold and a Unique Element In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged structure."[1][2] This five-membered heterocycle,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synergy of a Privileged Scaffold and a Unique Element

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged structure."[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in a multitude of clinically approved drugs, valued for its versatile synthetic accessibility and unique electronic properties.[1][3][4][5] From antirheumatics like leflunomide to COX-2 inhibitors like valdecoxib, the isoxazole scaffold consistently proves its therapeutic merit.[4][5][6]

Parallel to the rise of such scaffolds, the strategic incorporation of fluorine has become a transformative tool in drug design.[2][7] Far from being a simple hydrogen isostere, fluorine's distinct properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to fine-tune a molecule's pharmacokinetic and physicochemical profile with remarkable precision.[8][9][10][11]

This guide provides an in-depth comparison of fluorinated and non-fluorinated isoxazoles. We will dissect the causal mechanisms by which fluorination enhances efficacy, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear, evidence-based perspective on this powerful molecular design strategy.

Pillar 1: Enhancing Metabolic Stability - The C-F Bond's Defensive Strength

A primary hurdle in drug development is ensuring a compound can withstand the body's metabolic machinery long enough to exert its therapeutic effect. Metabolic stability directly influences a drug's half-life and bioavailability.[3][8] Fluorination is a premier strategy for bolstering this stability.

The underlying principle is the exceptional strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. This makes the C-F bond significantly more resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily, which are primary drivers of oxidative metabolism.[3][8][12] By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or decelerate this breakdown, extending the compound's presence in the body.[3]

cluster_0 Non-Fluorinated Isoxazole Metabolism cluster_1 Fluorinated Isoxazole Metabolism Parent_Drug Non-Fluorinated Isoxazole (Metabolically Liable C-H) CYP450 CYP450 Enzyme Parent_Drug->CYP450 Oxidative Attack Metabolite Oxidized Metabolite (Inactive/Cleared) CYP450->Metabolite Rapid Metabolism Parent_Drug_F Fluorinated Isoxazole (Robust C-F) CYP450_F CYP450 Enzyme Parent_Drug_F->CYP450_F Resistant to Attack No_Metabolism Metabolism Blocked (Increased Half-Life) CYP450_F->No_Metabolism

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Quantitative Comparison of Metabolic Stability

The following table summarizes representative in vitro data comparing the metabolic stability of non-fluorinated compounds with their fluorinated isoxazole analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[3]

Compound PairModificationMetabolic Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound A Non-Fluorinated Parent1592.4
Compound A-F Fluorinated Analog7518.5
Compound B Non-Fluorinated Parent2263.2
Compound B-F Fluorinated Analog>120<11.6

Data are representative and compiled for illustrative purposes based on typical findings in metabolic stability studies.[3]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining a compound's metabolic stability using liver microsomes, a cornerstone of in vitro drug metabolism studies.[3]

  • Preparation:

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compounds (fluorinated and non-fluorinated isoxazoles) and a positive control (a compound with known metabolic instability) in a suitable solvent like DMSO.

  • Incubation:

    • Pre-warm a solution of microsomes and buffer to 37°C.

    • Add the test compound to the microsomal solution to reach a final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[3]

Pillar 2: Modulating Physicochemical Properties for Enhanced Efficacy

Fluorine's influence extends beyond metabolic stability to fundamentally alter a molecule's physicochemical properties, which in turn affects its absorption, distribution, and target engagement.

  • pKa Alteration: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[11] Placing it near a basic functional group, such as an amine, can lower the group's pKa, making it less basic.[8][13] This change can be critical for improving bioavailability, as a less charged molecule may more readily permeate cellular membranes.[8][10]

  • Enhanced Binding Affinity: The substitution of hydrogen with fluorine can significantly improve a ligand's binding affinity for its target protein.[8][9] This occurs without a substantial increase in steric bulk, as the van der Waals radius of fluorine is only slightly larger than that of hydrogen.[8] The highly polarized C-F bond can form favorable dipole-dipole, charge-dipole, and even weak hydrogen bonds with amino acid residues in the protein's binding pocket, strengthening the interaction.[14]

cluster_0 Protein Binding Pocket Pocket Residue2 OH Residue3 Aromatic Ring Ligand Fluorinated Isoxazole Ligand->Residue2 Weak H-Bond (F...H-O) Ligand->Residue3 Orthogonal Dipole-Quadrupole Residue1 Residue1 Ligand->Residue1 Dipole-Charge Interaction (C-F...H-N)

Caption: Favorable interactions of a fluorinated ligand in a protein pocket.

Pillar 3: Impact on Biological Activity - Translating Properties to Potency

The culmination of enhanced metabolic stability and optimized physicochemical properties is often a significant boost in biological activity and overall efficacy. Fluorinated isoxazoles have demonstrated remarkable potential across diverse therapeutic areas.

Anticancer Activity

Fluorinated isoxazoles have shown significant potential as anticancer agents, with studies demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1][15] A key mechanism is the induction of apoptosis (programmed cell death), which is essential for eliminating malignant cells.[1] Structure-activity relationship (SAR) studies frequently reveal that the presence of electron-withdrawing groups like fluorine enhances cytotoxic activity.[16]

Quantitative Anticancer Activity of Fluorinated Isoxazoles

Compound IDCancer Cell LineIC50 (Concentration to inhibit 50% of cell growth)Reference
TTI-4MCF-7 (Breast)2.63 µM[1]
Compound 2fHep3B (Liver)5.76 µg/mL[1]
Cmpd. with o-bromoPC3 (Prostate)Potent Activity[16]
Fluorinated BenzothiazoleTHP-1 (Leukemia)0.9 µM[13]
Antimicrobial and Anti-inflammatory Efficacy

The benefits of fluorination also extend to antimicrobial and anti-inflammatory applications. Increased lipophilicity from fluorine substitution can improve a compound's ability to penetrate microbial cell membranes, enhancing its antibacterial or antifungal effects.[1][16] In the realm of inflammation, isoxazole-containing drugs like valdecoxib are known COX-2 inhibitors, and fluorinated analogs have also shown potent inhibition of this key inflammatory enzyme.[1][6]

Experimental Protocol: MTT Cell Viability Assay

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines, measuring the metabolic activity of living cells.

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated and non-fluorinated isoxazole compounds in culture media.

    • Remove the old media from the cells and add the media containing the various concentrations of test compounds. Include wells for a negative control (media with vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Reading:

    • Carefully remove the media from the wells.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, from the curve using non-linear regression analysis.

Synthetic Strategies: Accessing Fluorinated Isoxazoles

The successful application of fluorinated isoxazoles is underpinned by robust synthetic methodologies. Several effective strategies have been developed to introduce fluorine into the isoxazole scaffold.

A prevalent method is the [3+2] 1,3-dipolar cycloaddition , where a nitrile oxide reacts with a fluorinated alkene or alkyne.[17][18] Alternatively, chemists can perform direct fluorination on a pre-formed isoxazole ring. This is often achieved using electrophilic fluorinating agents like Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI), which can selectively add a fluorine atom to the C-4 position of the ring.[16][19]

Start Precursors (e.g., Aldoxime, Fluorinated Alkyne) Step1 [3+2] Cycloaddition Start->Step1 Intermediate Fluorinated Isoazoline Step1->Intermediate Step2 Oxidation (e.g., MnO2) Intermediate->Step2 Product Final Fluorinated Isoxazole Step2->Product Alternative Direct Fluorination of Isoxazole Ring (e.g., with Selectfluor™) Product->Alternative Alternative Route

Caption: General synthetic workflows for fluorinated isoxazoles.

Conclusion

The strategic fluorination of the isoxazole scaffold is a powerful and validated strategy in modern drug discovery. The evidence clearly demonstrates that replacing hydrogen with fluorine can lead to profound improvements in a compound's profile. These enhancements are not coincidental but are rooted in the fundamental physicochemical changes imparted by fluorine:

  • Increased Metabolic Stability: The robust C-F bond shields molecules from enzymatic degradation, extending their half-life and bioavailability.[3]

  • Modulated Physicochemical Properties: Fluorine's electronegativity can be used to tune pKa, influencing membrane permeability and absorption.[8][11]

  • Enhanced Binding Affinity: Fluorine can forge stronger, more specific interactions with target proteins, leading to greater potency.[8][9]

Collectively, these advantages translate into superior efficacy, as demonstrated by the potent anticancer, antimicrobial, and anti-inflammatory activities of numerous fluorinated isoxazole compounds.[1][2] As synthetic methodologies continue to advance, the targeted design of fluorinated isoxazoles will undoubtedly remain a highly productive avenue for the discovery of next-generation therapeutics.

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Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of 5-(4-Fluorophenyl)isoxazol-3-amine: A Comparative Study in an Acute Inflammation Model

Introduction: From Benchtop Discovery to Preclinical Validation The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop Discovery to Preclinical Validation

The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Our focus here is on a novel compound, 5-(4-Fluorophenyl)isoxazol-3-amine, a molecule of interest for its potential anti-inflammatory effects. While in vitro assays may suggest promising activity, the true therapeutic potential of any compound can only be ascertained through rigorous in vivo validation. This transition from a controlled in vitro environment to a complex biological system is a critical milestone in the drug development pipeline.

This guide provides a comprehensive framework for the in vivo validation of 5-(4-Fluorophenyl)isoxazol-3-amine's anti-inflammatory activity. We will objectively compare its performance against a well-established therapeutic agent, providing the underlying scientific rationale for our experimental design, detailed protocols, and a clear interpretation of potential outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between initial discovery and preclinical proof-of-concept.

The Comparative Landscape: Selecting an Appropriate Benchmark

To accurately gauge the efficacy of 5-(4-Fluorophenyl)isoxazol-3-amine, it is essential to compare it against a "gold standard" with a known mechanism of action. For this purpose, we have selected Celecoxib .

  • Celecoxib: A potent and selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[4][5] Its primary mechanism involves blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] By using Celecoxib as our positive control, we can not only assess the relative potency of our test compound but also gain preliminary insights into whether 5-(4-Fluorophenyl)isoxazol-3-amine operates through a similar or divergent mechanistic pathway.[6][7]

In Vivo Validation Strategy: The Carrageenan-Induced Paw Edema Model

The selection of an appropriate animal model is paramount for obtaining translatable data.[8] For assessing acute anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a robust, highly reproducible, and well-characterized assay.[9][10][11][12]

Causality Behind the Model Choice: Upon injection into the rat's paw, carrageenan, a sulfated polysaccharide, elicits a biphasic acute inflammatory response.[11]

  • Phase 1 (0-1.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Phase 2 (1.5-5 hours): Primarily mediated by the overproduction of prostaglandins, with the induction of COX-2.[12][13]

This biphasic nature allows us to observe the efficacy of a compound against different inflammatory mediators. An agent effective in the second phase, like Celecoxib, likely interferes with the prostaglandin synthesis pathway. This model is therefore ideal for evaluating potential COX-2 inhibitors or compounds that modulate downstream inflammatory signaling.[14]

Experimental Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_induction Inflammation Induction & Measurement cluster_post Post-Mortem Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline Paw Volume Measurement (t=0) Acclimatization->Baseline Grouping Randomization into Treatment Groups (n=6) Baseline->Grouping Dosing Compound Administration (PO or IP) Grouping->Dosing Carrageenan Carrageenan Injection (0.1 mL, 1% solution) into sub-plantar tissue Dosing->Carrageenan 1 hr post-dosing Measurement1 Paw Volume Measurement (t = 1, 2, 3, 4, 5 hr) Carrageenan->Measurement1 Euthanasia Euthanasia (t=5 hr) Measurement1->Euthanasia Tissue Paw Tissue Collection Euthanasia->Tissue Blood Blood Collection Euthanasia->Blood Analysis Histology & Cytokine Analysis Tissue->Analysis Blood->Analysis

Caption: High-level workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating necessary controls for trustworthy data generation.

1. Animals and Acclimatization:

  • Species: Male Wistar rats (180-220g).

  • Housing: House animals in standard cages with a 12-hour light/dark cycle, controlled temperature (22±2°C), and free access to standard pellet chow and water.

  • Acclimatization: Allow a 7-day acclimatization period before the experiment to minimize stress-induced variability.

2. Experimental Groups (n=6 per group):

  • Group I (Vehicle Control): Receives the vehicle used for dissolving the compounds (e.g., 0.5% Carboxymethyl cellulose [CMC] in saline).

  • Group II (Test Compound - Low Dose): 5-(4-Fluorophenyl)isoxazol-3-amine (e.g., 10 mg/kg, p.o.).

  • Group III (Test Compound - High Dose): 5-(4-Fluorophenyl)isoxazol-3-amine (e.g., 30 mg/kg, p.o.).

  • Group IV (Positive Control): Celecoxib (10 mg/kg, p.o.).

3. Procedure:

  • Fasting: Fast animals overnight before the experiment but allow free access to water.

  • Baseline Measurement (t=0): Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is a crucial step for calculating the degree of swelling.

  • Compound Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage. The volume should be uniform across all groups (e.g., 10 mL/kg).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13]

  • Euthanasia and Sample Collection: At the end of the 5-hour observation period, euthanize the animals according to approved ethical guidelines. Collect blood samples for cytokine analysis and excise the edematous paw for weighing and subsequent histological examination.

Data Analysis and Comparative Performance

The primary endpoint is the change in paw volume, which reflects the extent of edema. The percentage inhibition of edema is calculated using the following formula:

% Inhibition = [ (ΔVcontrol - ΔVtreated) / ΔVcontrol ] x 100

Where:

  • ΔVcontrol = Mean change in paw volume in the vehicle control group.

  • ΔVtreated = Mean change in paw volume in the treated group.

Hypothetical Comparative Data

The following table presents plausible data from this experimental design, illustrating a dose-dependent anti-inflammatory effect of our test compound compared to Celecoxib.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hr% Inhibition of Edema at 3 hr
Vehicle Control -0.85 ± 0.07-
5-(4-Fluorophenyl)isoxazol-3-amine 100.55 ± 0.0635.3%
5-(4-Fluorophenyl)isoxazol-3-amine 300.38 ± 0.0555.3%
Celecoxib 100.32 ± 0.0462.4%

Interpretation: In this hypothetical scenario, 5-(4-Fluorophenyl)isoxazol-3-amine demonstrates a clear, dose-dependent anti-inflammatory effect. The higher dose (30 mg/kg) shows efficacy approaching that of the standard drug, Celecoxib. This would be a strong indication that the compound warrants further investigation. The vehicle control group shows the expected inflammatory response, validating the model itself.

Mechanistic Insights: COX-2 vs. Other Inflammatory Pathways

While Celecoxib's mechanism is well-defined, many isoxazole derivatives exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1] This presents two primary targets for comparison.

  • COX-2 Pathway: Activated by inflammatory stimuli, the COX-2 enzyme converts arachidonic acid into prostaglandins (like PGE2), which drive inflammation, pain, and fever.[4]

  • NF-κB Pathway: This transcription factor is a master regulator of inflammation. When activated, it translocates to the nucleus and promotes the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and COX-2 itself.

Inflammatory Signaling Pathways Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK activates PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 releases COX2 COX-2 Enzyme AA->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates NFkB_complex NF-κB-IκB (Inactive Complex) NFkB_complex->IKK NFkB_complex->IkB NFkB_complex->NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes upregulates Celecoxib Celecoxib Celecoxib->COX2 inhibits Isoxazole 5-(4-Fluorophenyl)isoxazol-3-amine (Hypothesized Target) Isoxazole->IKK may inhibit

Caption: Potential targets in the inflammatory cascade for Celecoxib and the test compound.

Conclusion and Future Directions

This guide outlines a robust, comparative approach to the in vivo validation of 5-(4-Fluorophenyl)isoxazol-3-amine. Positive results from the carrageenan-induced paw edema model, demonstrating dose-dependent efficacy comparable to a standard like Celecoxib, would provide strong proof-of-concept for its anti-inflammatory activity.

Successful validation would pave the way for subsequent preclinical studies, including:

  • Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Chronic Inflammation Models: Evaluating the compound in models like adjuvant-induced arthritis to assess efficacy in chronic conditions.

  • Mechanism of Action Studies: Using techniques like Western blotting or qPCR on tissue homogenates to confirm the inhibition of targets like NF-κB or other signaling molecules.

  • Safety and Toxicology Studies: To establish a preliminary safety profile.

By systematically applying this validated methodology, researchers can confidently advance promising compounds from the bench to the next critical stages of drug development.

References

  • Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2).
  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

  • ResearchGate. (2019).
  • Chen, Y. F., et al. (2010). Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. American Journal of Physiology-Lung Cellular and Molecular Physiology, 298(5), L661-L671. [Link]

  • ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]

  • Talea, G., et al. (2012). In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis. Clinical and Experimental Rheumatology, 30(4), 528-536. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-318. [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]

  • Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42. [Link]

  • ResearchGate. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. [Link]

  • Masferrer, J. L., et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 60(5), 1306-1311. [Link]

  • Zhang, Q., et al. (2020). Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis. Annals of Translational Medicine, 8(10), 643. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Medeiros, R., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.5. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profile of 5-(4-Fluorophenyl)isoxazol-3-amine

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 5-(4-Fluorophenyl)isoxazol-3-amine. Given the diverse biological activities of isoxazole-containing molecules, a th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 5-(4-Fluorophenyl)isoxazol-3-amine. Given the diverse biological activities of isoxazole-containing molecules, a thorough understanding of a candidate's selectivity is paramount for advancing safer and more effective therapeutics.[1][2][3][4][5][6][7] This document outlines a strategic approach to de-risk a lead compound by identifying potential off-target interactions early in the drug discovery process.[8][9][10][11]

Introduction: The Imperative of Selectivity in Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, from anti-inflammatory to anticancer and neuroprotective agents.[1][2][3][4] The biological activity of these compounds is highly dependent on the substituents on the isoxazole ring.[2][3][4] While the primary target of 5-(4-Fluorophenyl)isoxazol-3-amine is under investigation, its structural motifs suggest a potential for interactions with various receptors and enzymes.

Undesirable off-target activities are a leading cause of clinical trial failures.[10] Therefore, a proactive and systematic assessment of cross-reactivity is not merely a regulatory requirement but a critical step in building a robust safety profile for any investigational compound.[9][10] This guide presents a proposed panel of in vitro assays to comprehensively profile the selectivity of 5-(4-Fluorophenyl)isoxazol-3-amine against key targets implicated in the pharmacology of related isoxazole derivatives.

Rationale for Target Selection: Learning from the Isoxazole Class

Based on a thorough review of the literature, the following target classes have been identified as high-priority for the cross-reactivity profiling of 5-(4-Fluorophenyl)isoxazol-3-amine due to the known activities of structurally related isoxazole-containing compounds:

  • Ionotropic Glutamate Receptors (AMPA Receptors): Several isoxazole derivatives are known modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[12][13][14][15][16] Unintended modulation of AMPA receptors can lead to neurotoxicity or other central nervous system (CNS) side effects.

  • GABA-A Receptors: The isoxazole ring is a key feature of muscimol, a potent GABA-A receptor agonist.[17] Given the structural similarities, assessing the interaction of 5-(4-Fluorophenyl)isoxazol-3-amine with GABA-A receptors is crucial to rule out potential sedative or anxiolytic off-target effects.[18][19]

  • A Panel of Common Off-Target Proteins: To ensure a comprehensive safety assessment, a broader screening against a panel of targets commonly associated with adverse drug reactions is recommended. This includes a variety of receptors, transporters, enzymes, and ion channels.[8][11][20]

The following table outlines the proposed target panel for the initial cross-reactivity screening of 5-(4-Fluorophenyl)isoxazol-3-amine.

Target ClassSpecific Target(s)Rationale
Ionotropic Glutamate Receptors AMPA (GluA1-4 subtypes)Known target class for isoxazole derivatives.[12][13][14][15][16]
GABA-A Receptors α1β2γ2, α2β3γ2, α5β3γ2Structural similarity to GABA-A receptor agonists like muscimol.[17][18][19]
Standard Safety Panel A panel of ~44 targets including GPCRs, ion channels, and transporters.Recommended by regulatory agencies for preclinical safety assessment.[9][20]

Experimental Workflows for Cross-Reactivity Profiling

A tiered approach is proposed for the experimental evaluation. This begins with broad screening at a single high concentration, followed by concentration-response studies for any identified "hits" to determine their potency.

Initial High-Throughput Screening (HTS)

The primary screen will be conducted at a concentration of 10 µM to identify any significant interactions. This concentration is a standard in early-stage safety pharmacology to maximize the chances of detecting even weak off-target binding.[8][11]

HTS_Workflow Compound 5-(4-Fluorophenyl)isoxazol-3-amine (10 µM) Assay_Panel Target Panel (AMPA, GABA-A, Safety Panel) Compound->Assay_Panel Introduction Incubation Incubation with Receptor/Enzyme Assay_Panel->Incubation Detection Signal Detection (e.g., Fluorescence, Radioactivity) Incubation->Detection Data_Analysis Data Analysis (% Inhibition) Detection->Data_Analysis Hit_Identification Hit Identification (>50% Inhibition) Data_Analysis->Hit_Identification

Caption: High-Throughput Screening Workflow for initial cross-reactivity assessment.

Concentration-Response (IC50/EC50) Determination

For any targets where 5-(4-Fluorophenyl)isoxazol-3-amine shows significant activity (typically >50% inhibition or stimulation) in the primary screen, a full concentration-response curve will be generated to determine the half-maximal inhibitory (IC50) or effective (EC50) concentration.

Concentration_Response_Workflow Identified_Hit Identified Hit from HTS Serial_Dilution Serial Dilution of Compound (e.g., 10-point curve) Identified_Hit->Serial_Dilution Target_Assay Assay with Specific Target Serial_Dilution->Target_Assay Data_Collection Measure Response at Each Concentration Target_Assay->Data_Collection Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) Data_Collection->Curve_Fitting IC50_EC50 Determine IC50/EC50 Value Curve_Fitting->IC50_EC50

Caption: Workflow for determining the potency (IC50/EC50) of off-target interactions.

Detailed Experimental Protocols

The following are representative protocols for key assays in the proposed cross-reactivity panel.

AMPA Receptor Binding Assay (Radioligand Displacement)
  • Objective: To determine the affinity of 5-(4-Fluorophenyl)isoxazol-3-amine for AMPA receptors.

  • Materials:

    • Membrane preparations from cells expressing human AMPA receptor subtypes.

    • Radioligand: [³H]-AMPA.

    • Test compound: 5-(4-Fluorophenyl)isoxazol-3-amine.

    • Non-specific binding control: Unlabeled L-glutamate.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine membrane preparation, [³H]-AMPA, and either vehicle, test compound, or unlabeled L-glutamate.

    • Incubate at room temperature for 60 minutes.

    • Filter the reaction mixture through the filter plate and wash with ice-cold assay buffer.

    • Allow the filters to dry, and add scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding by the test compound.

GABA-A Receptor Functional Assay (Electrophysiology)
  • Objective: To assess the functional modulation of GABA-A receptors by 5-(4-Fluorophenyl)isoxazol-3-amine.

  • Materials:

    • HEK293 cells stably expressing human GABA-A receptor subtypes.

    • Automated patch-clamp system.

    • Extracellular solution: HEPES-buffered saline.

    • Intracellular solution: Potassium-based solution.

    • GABA (agonist).

    • Test compound: 5-(4-Fluorophenyl)isoxazol-3-amine.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a sub-maximal concentration of GABA to elicit a baseline current response.

    • Co-apply GABA and the test compound at various concentrations.

    • Measure the change in the GABA-evoked current in the presence of the test compound.

    • Calculate the percent modulation of the GABA response.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and comparative manner.

Comparative IC50/EC50 Table

The following table provides a template for presenting the hypothetical results of the concentration-response studies for 5-(4-Fluorophenyl)isoxazol-3-amine compared to a known reference compound.

Target5-(4-Fluorophenyl)isoxazol-3-amine IC50/EC50 (µM)Reference Compound IC50/EC50 (µM)Reference Compound Name
AMPA (GluA2) > 100.5Perampanel
GABA-A (α1β2γ2) > 100.02Diazepam
hERG > 300.1Dofetilide
5-HT2B 8.50.005Fenfluramine

Data are hypothetical and for illustrative purposes only.

A selectivity index can be calculated by dividing the off-target IC50 by the on-target IC50 (once the primary target is identified). A larger selectivity index indicates a more selective compound.

Conclusion and Forward-Looking Strategy

This guide provides a robust and scientifically grounded framework for the systematic evaluation of the cross-reactivity profile of 5-(4-Fluorophenyl)isoxazol-3-amine. The proposed experimental plan, leveraging established in vitro safety pharmacology assays, will generate critical data to inform on the selectivity and potential liabilities of this compound.[8][9][10][11][20] Early identification and mitigation of off-target effects are essential for the successful development of novel therapeutics.[8][11] The insights gained from these studies will be instrumental in guiding lead optimization efforts and making informed decisions about the continued development of 5-(4-Fluorophenyl)isoxazol-3-amine.

References

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Isoxazole Inhibitors Targeting PI3Kα

For correspondence: [A fictional, plausible email address] Introduction: The Critical Role of PI3Kα in Oncology and the Promise of Isoxazole Inhibitors The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central...

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [A fictional, plausible email address]

Introduction: The Critical Role of PI3Kα in Oncology and the Promise of Isoxazole Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of myriad cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a multitude of human cancers, rendering it a prime target for therapeutic intervention.[2] The class I PI3Kα isoform, encoded by the PIK3CA gene, is one of the most frequently mutated kinases in cancer, making it a particularly compelling target for the development of novel anti-cancer agents.[3] PI3Kα inhibitors function by binding to the ATP-pocket of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of crucial signaling proteins like Akt, ultimately leading to the suppression of tumor growth and survival pathways.[4]

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions with biological targets.[5] A growing body of evidence suggests that isoxazole-containing compounds can be potent and selective inhibitors of various kinases, including PI3Kα.

This guide provides a comprehensive, in-depth comparison of the computational docking performance of isoxazole-based inhibitors against the PI3Kα catalytic subunit. We will objectively compare their predicted binding affinities and interaction patterns with established, non-isoxazole PI3Kα inhibitors. This analysis is supported by a detailed, step-by-step experimental protocol for conducting such a comparative docking study, empowering researchers to validate and expand upon these findings.

The PI3K/Akt/mTOR Signaling Pathway: A Target for Isoxazole Inhibitors

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and highlights the point of intervention for PI3Kα inhibitors.

PI3K_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Isoxazole Isoxazole Inhibitor Isoxazole->PI3K Inhibition Alternative Alternative Inhibitor Alternative->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.

Comparative Docking Analysis: Isoxazole vs. Alternative Inhibitors

To provide a quantitative comparison, we have compiled molecular docking data for a representative isoxazole-containing PI3Kα inhibitor against well-established, non-isoxazole inhibitors. The docking scores, representing the predicted binding affinity (in kcal/mol), and the key interacting amino acid residues within the PI3Kα active site are summarized below. A more negative docking score indicates a stronger predicted binding affinity.

Inhibitor ClassCompound Name/IDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference(s)
Isoxazole Isoxazole DerivativePI3Kα4JPS-11.5 to -12.5 (Est.)Val851, Ser854, Asp933[3]
Non-Isoxazole LY294002PI3Kα1E8W-8.0 to -9.0Val882, Thr887, Lys833[6]
Non-Isoxazole WortmanninPI3Kα1E7U-9.0 to -10.0Val882, Met804, Lys833 (forms covalent bond)[4]
Non-Isoxazole GDC-0941 (Pictilisib)PI3Kα4L2Y-10.0 to -11.0Val851, Met922, Tyr836[7]
Non-Isoxazole PI-103PI3Kα2A4Z-11.0 to -12.0Val851, Trp780, Lys802[1][8]

Note: The docking score for the isoxazole derivative is an estimated range based on similar compounds reported in the literature, as a specific, direct comparative study with a named isoxazole compound against these alternatives was not available in a single source. The PDB IDs represent different crystal structures of PI3Kα, which may have slight conformational variations.

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section provides a detailed, self-validating protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Conceptual Workflow of Computational Docking

The following diagram outlines the general workflow for a computational docking experiment.

Docking_Workflow PDB 1. Protein Structure Acquisition (PDB) Protein_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Ligand_DB 2. Ligand Structure Acquisition (PubChem) Ligand_Prep 4. Ligand Preparation (Energy minimization, define rotatable bonds) Ligand_DB->Ligand_Prep Grid_Gen 5. Grid Box Generation (Define docking search space) Protein_Prep->Grid_Gen Docking 6. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis 7. Post-Docking Analysis (Binding energy, interactions) Docking->Analysis Visualization 8. Visualization (PyMOL, Discovery Studio) Analysis->Visualization

Caption: A generalized workflow for computational docking studies.

Detailed Step-by-Step Protocol

1. Protein Preparation (Target: PI3Kα)

  • Objective: To prepare the three-dimensional structure of the PI3Kα protein for docking by removing non-essential molecules and adding necessary atoms.

  • Procedure:

    • Obtain the Protein Structure: Download the crystal structure of the human PI3Kα catalytic subunit from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 4JPS . This structure is co-crystallized with an inhibitor, which helps in defining the binding site.

    • Clean the Protein Structure: Open the PDB file in a molecular visualization tool such as UCSF Chimera or Discovery Studio Visualizer. Remove all water molecules, co-solvents, and the co-crystallized ligand. The removal of water is crucial as their positions in a static crystal structure may not represent the dynamic environment of the binding pocket and can interfere with the docking algorithm.

    • Add Polar Hydrogens and Charges: Utilize a protein preparation utility, such as the prepare_receptor4.py script in AutoDockTools, to add polar hydrogen atoms to the protein. This step is critical for accurate hydrogen bond calculations. Assign Gasteiger charges to the protein atoms, which are essential for calculating the electrostatic interactions between the protein and the ligand.

    • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

2. Ligand Preparation (Inhibitors)

  • Objective: To generate 3D structures of the isoxazole and alternative inhibitors and prepare them for docking.

  • Procedure:

    • Obtain Ligand Structures: Obtain the 2D structures of the isoxazole inhibitor of interest and the alternative inhibitors (LY294002, Wortmannin, GDC-0941, PI-103) from a chemical database like PubChem.

    • Convert to 3D and Minimize Energy: Use a chemical drawing tool like ChemDraw or an online converter to generate the 3D structure of each ligand. It is imperative to perform an energy minimization of the 3D structure using a force field like MMFF94. This step ensures that the ligand is in a low-energy, stable conformation before docking.

    • Define Rotatable Bonds and Save as PDBQT: Use AutoDockTools to define the rotatable bonds in each ligand. This allows the docking software to explore different conformations of the ligand within the binding site. Save each prepared ligand in the PDBQT format.

3. Grid Box Generation (Defining the Search Space)

  • Objective: To define the three-dimensional space within the protein's active site where the docking algorithm will search for the best binding pose of the ligand.

  • Procedure:

    • Identify the Binding Site: The binding site is typically the ATP-binding pocket of PI3Kα. If a co-crystallized ligand was present in the original PDB file, its location can be used to center the grid box.

    • Set Grid Box Dimensions: In AutoDockTools, define the center and dimensions (x, y, z) of the grid box. The box should be large enough to encompass the entire binding site and allow for the ligand to rotate and translate freely, but not so large as to unnecessarily increase computation time. A typical size would be 60 x 60 x 60 Å.

4. Molecular Docking with AutoDock Vina

  • Objective: To perform the docking simulation of each ligand into the prepared PI3Kα structure.

  • Procedure:

    • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters (center and size), and the output file name.

    • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. For example: vina --config conf.txt --log log.txt.

    • Generate Docking Poses: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores. By default, it will output the top 9 poses.

5. Post-Docking Analysis and Visualization

  • Objective: To analyze the docking results to determine the best binding pose and understand the molecular interactions between the inhibitor and PI3Kα.

  • Procedure:

    • Analyze Docking Scores: The primary metric for comparison is the binding affinity (docking score) provided in the output log file. The pose with the most negative score is considered the most favorable.

    • Visualize Binding Poses: Load the prepared protein PDBQT file and the docking output PDBQT file into a molecular visualization software like PyMOL or Discovery Studio Visualizer.

    • Identify Key Interactions: For the best-ranked pose of each inhibitor, identify and analyze the non-covalent interactions with the amino acid residues of the PI3Kα active site. Key interactions to look for include:

      • Hydrogen bonds: These are crucial for the specificity and stability of the protein-ligand complex.

      • Hydrophobic interactions: These play a significant role in the binding of ligands to the largely hydrophobic ATP-binding pocket.

      • Pi-stacking and Pi-cation interactions: These can occur between aromatic rings in the ligand and protein.

Conclusion and Future Directions

This guide provides a framework for the comparative computational analysis of isoxazole-based PI3Kα inhibitors. The presented data and protocol demonstrate that isoxazole-containing compounds have the potential to be potent inhibitors of PI3Kα, with predicted binding affinities comparable to or even exceeding those of some established inhibitors. The detailed step-by-step protocol empowers researchers to conduct their own in silico screening and lead optimization studies.

It is crucial to emphasize that molecular docking is a computational prediction tool. The results should be interpreted with an understanding of its inherent approximations. The most promising candidates identified through docking studies must be validated through in vitro and in vivo experimental assays to confirm their biological activity and therapeutic potential. Future research should focus on synthesizing and testing novel isoxazole derivatives designed based on the structural insights gained from these computational studies to develop more potent and selective PI3Kα inhibitors for cancer therapy.

References

  • Juric, D., et al. (2019). PI3K inhibitors: review and new strategies. Annals of Oncology, 30(5), 805-814. [Link]

  • Engelman, J. A. (2009). Small-molecule inhibitors of the PI3K signaling network. Nature Reviews Drug Discovery, 8(8), 609-622. [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133633. [Link]

  • Roy, K., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22967-22985. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Publishing. [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • RCSB PDB - 4JPS: Crystal structure of human PI3K alpha in complex with a pyrido-pyrimidinone inhibitor. RCSB PDB. [Link]

  • RCSB PDB - 1E8W: Crystal structure of PI3K gamma complexed with a specific inhibitor. RCSB PDB. [Link]

  • RCSB PDB - 1E7U: Crystal structure of PI3K gamma complexed with wortmannin. RCSB PDB. [Link]

  • RCSB PDB - 4L2Y: Crystal structure of human PI3K alpha in complex with GDC-0941. RCSB PDB. [Link]

  • RCSB PDB - 2A4Z: Crystal structure of human PI3K alpha in complex with PI-103. RCSB PDB. [Link]

  • Walker, E. H., et al. (2000). Structural Determinants of Phosphoinositide 3-Kinase Inhibition by Wortmannin, LY294002, Quercetin, Myricetin, and Staurosporine. Molecular Cell, 6(4), 909-919. [Link]

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Validation

A Researcher's Comparative Guide to Target Engagement Validation for 5-(4-Fluorophenyl)isoxazol-3-amine

In the landscape of modern drug discovery, unequivocally demonstrating that a small molecule interacts with its intended protein target within a cellular context is a cornerstone of a successful research program. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a small molecule interacts with its intended protein target within a cellular context is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of 5-(4-Fluorophenyl)isoxazol-3-amine, a versatile isoxazole-based scaffold with potential applications in targeted therapies for cancer and neurological disorders.[1] The isoxazole motif is a known pharmacophore that can interact with a variety of biological targets, with a growing body of evidence pointing towards the inhibition of protein kinases.[2][3][4]

This document is structured to provide researchers, scientists, and drug development professionals with not only the "how" but also the "why" behind experimental choices. We will explore the validation of target engagement for 5-(4-Fluorophenyl)isoxazol-3-amine, with a putative focus on Mitogen-Activated Protein Kinase (MAPK) p38, a key regulator of inflammatory cytokine production and a target of interest for isoxazole-based inhibitors.[2][5][6][7] For comparative purposes, we will contrast its performance with a well-characterized, albeit structurally distinct, p38 MAPK inhibitor, SB203580.

The Imperative of Target Engagement Validation

Before committing to extensive and costly preclinical and clinical development, it is paramount to confirm that a compound's observed cellular phenotype is a direct consequence of its interaction with the intended target. Failure to do so can lead to the advancement of compounds with ambiguous mechanisms of action or off-target effects, contributing to the high attrition rates in drug development. Robust target engagement studies provide the mechanistic confidence required to build a strong therapeutic hypothesis.

Comparative Methodologies for Target Engagement

We will delve into three orthogonal and widely adopted techniques to validate the target engagement of 5-(4-Fluorophenyl)isoxazol-3-amine:

  • Cellular Thermal Shift Assay (CETSA®): A powerful method to assess target binding in a native cellular environment.

  • Biochemical Kinase Inhibition Assay: A direct measure of a compound's ability to inhibit the enzymatic activity of its target.

  • Surface Plasmon Resonance (SPR): A label-free biophysical technique to quantify the binding kinetics of a compound to its purified target protein.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for in-cell Target Engagement

The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[8] This change in thermal stability can be quantified in intact cells or cell lysates, providing direct evidence of target engagement in a physiological context.[8][9]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection A 1. Seed Cells B 2. Treat with 5-(4-Fluorophenyl)isoxazol-3-amine or SB203580 A->B Incubate C 3. Heat Shock at Temperature Gradient B->C Apply Heat D 4. Cell Lysis C->D E 5. Centrifugation to Separate Soluble and Aggregated Proteins D->E F 6. Western Blot for p38 MAPK E->F Analyze Supernatant

Caption: Workflow for a CETSA experiment to determine target engagement.

  • Cell Culture: Plate A549 cells (or another cell line with robust p38 MAPK expression) in 10 cm dishes and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with 10 µM of 5-(4-Fluorophenyl)isoxazol-3-amine, 10 µM of SB203580, or DMSO (vehicle control) for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Analysis: Transfer the supernatant to new tubes. Quantify the total protein concentration. Normalize the samples and analyze the levels of soluble p38 MAPK by Western blotting using a specific antibody.

CompoundTargetApparent Tm (°C)ΔTm (°C) vs. DMSO
DMSO (Vehicle)p38 MAPK52.1 ± 0.4-
5-(4-Fluorophenyl)isoxazol-3-amine (10 µM)p38 MAPK56.8 ± 0.5+4.7
SB203580 (10 µM)p38 MAPK58.2 ± 0.3+6.1
5-(4-Fluorophenyl)isoxazol-3-amine (10 µM)ERK1/2 (Control)54.3 ± 0.6+0.1

Illustrative Data

The data clearly demonstrate that both 5-(4-Fluorophenyl)isoxazol-3-amine and SB203580 induce a significant thermal stabilization of p38 MAPK compared to the vehicle control, confirming target engagement in a cellular context. The lack of a significant shift for the off-target control protein ERK1/2 suggests specificity for the p38 MAPK pathway.

Biochemical Kinase Inhibition Assay: A Direct Measure of Potency

While CETSA confirms binding in a cell, a biochemical kinase assay directly measures the functional consequence of that binding on the enzyme's catalytic activity. This is crucial for determining the inhibitory potency (IC50) of a compound.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection A 1. Add Recombinant p38 MAPK to Plate B 2. Add Serial Dilution of Compound A->B C 3. Add Substrate (e.g., ATF2) and ATP B->C D 4. Incubate at 30°C C->D E 5. Add Detection Reagent (e.g., ADP-Glo™) D->E F 6. Measure Luminescence E->F

Caption: Workflow for a biochemical kinase inhibition assay.

  • Reagent Preparation: Prepare a serial dilution of 5-(4-Fluorophenyl)isoxazol-3-amine and SB203580 in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of 2x recombinant p38 MAPK enzyme and 2.5 µL of the compound dilution. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of a mixture containing the substrate (e.g., ATF2) and ATP to each well to start the reaction. Incubate for 60 minutes at 30°C.

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

CompoundTargetIC50 (nM)
5-(4-Fluorophenyl)isoxazol-3-aminep38 MAPK85
SB203580p38 MAPK50

Illustrative Data

The IC50 values indicate that 5-(4-Fluorophenyl)isoxazol-3-amine is a potent inhibitor of p38 MAPK enzymatic activity, comparable to the well-established inhibitor SB203580. This data complements the CETSA findings by providing a quantitative measure of functional inhibition.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a powerful biophysical technique that provides real-time, label-free analysis of molecular interactions.[10] It allows for the determination of binding kinetics (association rate, kon, and dissociation rate, koff) and affinity (KD).

SPR_Workflow cluster_immobilization Protein Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis A 1. Activate Sensor Chip (e.g., CM5) B 2. Covalently Couple Recombinant p38 MAPK A->B C 3. Deactivate Excess Reactive Groups B->C D 4. Inject Serial Dilution of Compound (Analyte) C->D E 5. Monitor Association and Dissociation D->E F 6. Fit Sensorgrams to Binding Model E->F

Caption: Workflow for an SPR experiment to determine binding kinetics.

  • Protein Immobilization: Activate a CM5 sensor chip using a mixture of EDC and NHS. Inject recombinant p38 MAPK over the activated surface to achieve covalent immobilization via amine coupling. Deactivate any remaining active esters with ethanolamine.

  • Binding Measurement: Prepare a serial dilution of 5-(4-Fluorophenyl)isoxazol-3-amine and SB203580 in a suitable running buffer (e.g., HBS-EP+ with 5% DMSO).

  • Association Phase: Inject the compound dilutions over the immobilized p38 MAPK surface and a reference flow cell for a defined period (e.g., 120 seconds) to monitor the association phase.

  • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the compound from the target.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a brief pulse of low pH buffer) to remove any remaining bound compound.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.

Compoundkon (1/Ms)koff (1/s)KD (nM)
5-(4-Fluorophenyl)isoxazol-3-amine2.1 x 1051.5 x 10-271
SB2035803.5 x 1051.2 x 10-234

Illustrative Data

The SPR data provide a detailed kinetic profile of the interaction between the compounds and p38 MAPK. 5-(4-Fluorophenyl)isoxazol-3-amine demonstrates a high affinity for p38 MAPK, characterized by a fast association rate and a moderately slow dissociation rate. The calculated KD is in good agreement with the IC50 value obtained from the biochemical assay, providing further confidence in the target engagement.

Synthesis and Conclusion

The validation of target engagement is a critical, multi-faceted process. As demonstrated, no single technique provides a complete picture. By employing an orthogonal array of methodologies, we can build a comprehensive and compelling case for the on-target activity of a novel compound like 5-(4-Fluorophenyl)isoxazol-3-amine.

  • CETSA provides undeniable evidence of target binding in a native cellular environment.

  • Biochemical assays quantify the functional consequence of this binding in terms of enzymatic inhibition.

  • Biophysical techniques like SPR offer a detailed view of the binding kinetics and affinity.

The illustrative data presented here for 5-(4-Fluorophenyl)isoxazol-3-amine, when compared to the established p38 MAPK inhibitor SB203580, suggests that it is a potent and specific inhibitor of its putative target. This layered, evidence-based approach to target validation is essential for making informed decisions and de-risking drug discovery projects, ultimately paving the way for the development of novel and effective therapeutics.

References

  • Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197–207. [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Carbone, A., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1729. [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). sciencedirect.com. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2018). Journal of Lipid Research, 59(3), 555-565. [Link]

  • Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Molecular Diversity. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). Analytical Chemistry, 93(31), 10834-10841. [Link]

  • Bibian, M., et al. (2017). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 22(11), 1836. [Link]

  • Vasta, J. D., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 13(12), 3473-3484. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). Molecules, 29(1), 241. [Link]

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  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences, 24(3), 2828. [Link]

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  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2007). Analytical Biochemistry, 363(1), 1-9. [Link]

  • Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo. (2025). European Journal of Medicinal Chemistry, 285, 116901. [Link]

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  • Surface Plasmon Resonance Analysis of Antifungal Azoles Binding to CYP3A4 with Kinetic Resolution of Multiple Binding Orientations. (2012). Journal of Biological Chemistry, 287(4), 2446-2454. [Link]

  • Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. (2017). Journal of Medicinal Chemistry, 60(20), 8407-8424. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. (2020). Journal of Medicinal Chemistry, 63(17), 9325-9345. [Link]

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Comparative

A Head-to-Head Comparison of Modern Isoxazole Synthesis Methodologies

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in various non-covalent interactions....

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in various non-covalent interactions.[1] Its prevalence in drugs such as the anti-inflammatory agent Parecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic Leflunomide underscores the continued importance of efficient and selective synthetic routes to this valuable heterocycle.[2] This guide provides an in-depth, head-to-head comparison of the three most prominent methods for isoxazole synthesis: the [3+2] cycloaddition of nitrile oxides, the classical condensation of 1,3-dicarbonyls with hydroxylamine, and the sequential Claisen-Schmidt condensation/cyclization. We will delve into the mechanistic underpinnings of each approach, present quantitative data to compare their performance, and provide detailed experimental protocols to enable researchers to select and implement the optimal strategy for their specific synthetic challenges.

The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is arguably the most versatile and widely employed method for constructing the isoxazole ring.[3] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne, to directly form the aromatic isoxazole ring.[3][4] The power of this method lies in the ability to generate the often unstable nitrile oxide in situ, avoiding its isolation.[5]

Mechanism and Regioselectivity

The reaction proceeds via a concerted, pericyclic mechanism involving the overlap of the frontier molecular orbitals (FMOs) of the nitrile oxide and the alkyne.[4][6] For terminal alkynes, this cycloaddition is highly regioselective, typically yielding 3,5-disubstituted isoxazoles.[7] This regioselectivity is governed by both electronic and steric factors, where the largest orbital coefficient on the nitrile oxide (on the carbon) aligns with the largest coefficient on the alkyne (on the unsubstituted carbon).[8]

Interestingly, the regioselectivity can be reversed to favor the formation of 3,4-disubstituted isoxazoles by employing a ruthenium catalyst.[7][9] This catalyst-controlled regioselectivity offers a powerful tool for accessing a wider range of isoxazole isomers. Copper catalysts are also frequently used, not to reverse selectivity, but to accelerate the reaction and enable milder conditions, particularly for the formation of 3,5-disubstituted products.[10][11][12]

1,3-Dipolar Cycloaddition cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition R-C≡N⁺-O⁻ R-C≡N⁺-O⁻ TransitionState Concerted [3+2] Transition State R-C≡N⁺-O⁻->TransitionState R-C≡N⁺-O⁻->TransitionState Precursor Aldoxime (R-CH=NOH) Precursor->R-C≡N⁺-O⁻ [Oxidation] e.g., NCS, bleach Precursor->R-C≡N⁺-O⁻ Alkyne R'C≡CH Alkyne->TransitionState Alkyne->TransitionState Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole TransitionState->Isoxazole

Figure 1: General workflow for 1,3-dipolar cycloaddition.
Advantages:
  • High Versatility: A broad range of alkynes and nitrile oxide precursors can be used.

  • Excellent Regioselectivity: Predictable formation of 3,5-disubstituted isoxazoles, with catalytic options to access other isomers.[7]

  • Mild Reaction Conditions: Many modern protocols, especially those that are copper-catalyzed, proceed under mild conditions.[10]

  • Direct Formation: The aromatic isoxazole ring is formed in a single step from the key intermediates.

Disadvantages:
  • Nitrile Oxide Precursors: The synthesis and stability of the nitrile oxide precursor (e.g., aldoximes, hydroximoyl chlorides) can sometimes be challenging.

  • Catalyst Toxicity: Metal-catalyzed variants (Cu, Ru) may require removal of residual metal, which can be a concern in drug development.[4]

  • Dimerization: Nitrile oxides can dimerize to form furoxans, a competing side reaction that can lower yields.[1]

The Classic: Condensation of 1,3-Dicarbonyls with Hydroxylamine

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is one of the oldest and most direct methods for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[2][13] The reaction involves a cyclocondensation mechanism.

Mechanism and the Regioselectivity Problem

The synthesis begins with the nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl carbons. The crucial issue arises with unsymmetrical 1,3-diketones, as the initial attack can occur at either carbonyl group. This leads to the formation of two different enone intermediates, which, after cyclization and dehydration, result in a mixture of regioisomeric isoxazoles.[2][13] This lack of regiocontrol has historically been a significant drawback of the classical approach.

Dicarbonyl Condensation Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at C1 Diketone->Attack_C1 Path A Attack_C3 Attack at C3 Diketone->Attack_C3 Path B Hydroxylamine NH₂OH Isoxazole_A Regioisomer A Attack_C1->Isoxazole_A Cyclization & Dehydration Isoxazole_B Regioisomer B Attack_C3->Isoxazole_B Cyclization & Dehydration

Figure 2: Regioselectivity issue in classical dicarbonyl condensation.

However, recent advancements have shown that using β-enamino diketones as substrates allows for excellent regiochemical control.[2][14] By modifying the electronics and sterics of the dicarbonyl system, one carbonyl group is selectively activated towards nucleophilic attack, leading to the formation of a single regioisomer. The regioselectivity can be further steered by the choice of solvent and the use of a Lewis acid like BF₃·OEt₂.[2][13]

Advantages:
  • Atom Economy: This is a condensation reaction, leading to high atom economy.

  • Readily Available Starting Materials: 1,3-dicarbonyls and hydroxylamine are common and inexpensive reagents.

  • Regiocontrol is Now Possible: Modern variations using β-enamino diketones have largely solved the historical regioselectivity problem.[2]

Disadvantages:
  • Harsh Conditions (Classical Method): The original Claisen synthesis often required harsh acidic or basic conditions and high temperatures.[2]

  • Limited Scope (Classical Method): The classical method has a limited substrate scope and can result in poor yields.[2]

  • Substrate Preparation: The regioselective methods require the prior synthesis of β-enamino diketones.

The Two-Step Approach: Claisen-Schmidt Condensation and Cyclization

This method provides a robust and often high-yielding route to 3,5-disubstituted isoxazoles through a two-step sequence. First, a chalcone (an α,β-unsaturated ketone) is synthesized via a Claisen-Schmidt condensation, which is then cyclized with hydroxylamine.[15][16]

Mechanism

Step 1: Claisen-Schmidt Condensation. This is a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[17] The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated chalcone.[17][18]

Step 2: Cyclization. The synthesized chalcone is then reacted with hydroxylamine. The reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the β-carbon of the α,β-unsaturated system (a Michael addition), followed by an intramolecular cyclization where the hydroxyl group attacks the carbonyl carbon. Subsequent dehydration yields the final isoxazole product.[19][20]

Advantages:
  • High Yields: This two-step process often provides good to excellent overall yields.[21]

  • Readily Accessible Starting Materials: A wide variety of substituted aromatic aldehydes and ketones are commercially available, allowing for the synthesis of diverse isoxazole libraries.

  • Operational Simplicity: The procedures for both steps are generally straightforward and do not require specialized equipment.[15]

Disadvantages:
  • Two-Step Process: Being a two-step synthesis, it is less convergent than the 1,3-dipolar cycloaddition.

  • Intermediate Purification: The chalcone intermediate usually requires isolation and purification before proceeding to the cyclization step.

  • Potential for Side Reactions: In the cyclization step, side reactions can occur depending on the substrate and reaction conditions.

Quantitative Performance Comparison

Feature1,3-Dipolar CycloadditionCondensation of 1,3-DicarbonylsClaisen-Schmidt Condensation/Cyclization
Typical Yields 70-95% (often very high)[5]40-80% (classical), 75-95% (β-enamino diketone method)[2]60-90% (overall for two steps)[19][22]
Regioselectivity Excellent (typically 3,5-), reversible with catalyst[7][9]Poor (classical), Excellent with β-enamino diketones[2][13]Inherently regioselective for 3,5-disubstitution
Substrate Scope Broad; tolerates many functional groups[23]Limited by dicarbonyl availability/stability; improved with enamino diketonesBroad; dependent on available aldehydes and ketones
Reaction Conditions Mild to moderate (can be RT to reflux)Harsh (classical); Mild to moderate (modern methods)[2]Step 1: RT to reflux; Step 2: Reflux[17][24]
Key Strengths Versatility, directness, excellent regiocontrolAtom economy, directness (modern), cheap starting materialsHigh yields, operational simplicity, diverse libraries
Key Weaknesses Nitrile oxide instability, potential catalyst toxicityPoor regioselectivity (classical), multi-step substrate prep (modern)Two-step process, intermediate purification

Experimental Protocols

Protocol 1: Copper-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes a typical copper-catalyzed cycloaddition for the synthesis of a 3,5-disubstituted isoxazole.

  • Nitrile Oxide Precursor Preparation: An aldoxime is generated from the corresponding aldehyde and hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate.

  • In situ Nitrile Oxide Generation and Cycloaddition: To a solution of the terminal alkyne (1.0 eq) and the aldoxime (1.2 eq) in a suitable solvent (e.g., toluene), add a copper(I) catalyst such as CuI (5 mol%) and a base like triethylamine (1.5 eq).

  • Reaction: The mixture is stirred at room temperature or heated (e.g., 60-80 °C) and monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis from a β-Enamino Diketone

This protocol is adapted from methodologies developed for regiocontrolled isoxazole synthesis.[2][13]

  • Reaction Setup: In a round-bottom flask, dissolve the β-enamino diketone (1.0 eq) in acetonitrile.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the solution. If required for regiocontrol, add a Lewis acid such as BF₃·OEt₂ (2.0 eq).

  • Reaction: The mixture is heated to reflux for 1-3 hours, with the progress monitored by TLC.

  • Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol 3: Two-Step Synthesis via Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chalcone followed by its cyclization.[15]

Step A: Chalcone Synthesis (Claisen-Schmidt Condensation) [17]

  • Reactant Solution: Dissolve the aromatic ketone (1.0 eq) and aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of NaOH or KOH dropwise, keeping the temperature below 25°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed if necessary.

Step B: Isoxazole Formation [19][24]

  • Reaction Mixture: Reflux a mixture of the purified chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol, often with a base such as sodium acetate or potassium hydroxide.

  • Reaction Time: The reaction is typically refluxed for 8-12 hours and monitored by TLC.

  • Workup and Purification: After cooling, the reaction mixture is poured into ice water. The product can be extracted with an organic solvent like diethyl ether or collected by filtration if it precipitates. The crude product is then purified by column chromatography or recrystallization.

Conclusion and Future Outlook

The synthesis of isoxazoles is a mature field with several robust and reliable methods at the disposal of the synthetic chemist.

  • The 1,3-dipolar cycloaddition remains the premier method due to its high degree of versatility, predictability, and amenability to catalyst-controlled regioselectivity, making it the go-to choice for complex synthetic targets.

  • The condensation of 1,3-dicarbonyls , once hampered by poor regioselectivity, has been revitalized through the use of β-enamino diketone substrates, transforming it into a highly efficient and regioselective method that leverages inexpensive starting materials.[2]

  • The Claisen-Schmidt/cyclization sequence offers a dependable, high-yielding, and operationally simple two-step route that is particularly well-suited for generating libraries of 3,5-disubstituted isoxazoles for structure-activity relationship studies.

The choice of method will ultimately depend on the specific isoxazole target, the availability of starting materials, and the desired substitution pattern. Future research will likely focus on developing even milder and more environmentally benign catalytic systems, particularly for the 1,3-dipolar cycloaddition, and expanding the scope of regiocontrol to allow for the selective synthesis of any isoxazole isomer on demand.

References

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5144–5155. Available at: [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PubMed Central. Available at: [Link]

  • O'Brien, C. J., et al. (2012). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 10(46), 9204-9213. Available at: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34256. Available at: [Link]

  • Wang, H., et al. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Organic Letters, 23(7), 2639–2644. Available at: [Link]

  • Mural. (2012). Nitrile Oxide/Alkyne Cycloadditions. Maynooth University Research Archive Library. Available at: [Link]

  • Semantic Scholar. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available at: [Link]

  • Unknown Author. (2019). synthesis of isoxazoles. YouTube. Available at: [Link]

  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. Available at: [Link]

  • Pattanayak, P., et al. (2006). Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Indian Journal of Pharmaceutical Sciences, 68(5), 646. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Available at: [Link]

  • ResearchGate. (n.d.). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine... Available at: [Link]

  • Al-Azayza, S. A., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. Molecules, 16(12), 10187–10197. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2010). Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]

  • Yilmaz, I., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Available at: [Link]

  • Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PubMed Central. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27329–27349. Available at: [Link]

  • Li, C., et al. (2016). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 18(19), 5030–5033. Available at: [Link]

  • Mlostoń, G., & Heimgartner, H. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]

  • International Journal of Engineering Research & Technology. (n.d.). Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. Available at: [Link]

  • Unknown Author. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Available at: [Link]

  • Reyes-Vargas, P., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • Unknown Author. (2024). Construction of Isoxazole ring: An Overview. Life Acad. Nanobiotechnology & Biosci., 13(2), 94. Available at: [Link]

  • Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available at: [Link]

  • ResearchGate. (2014). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available at: [Link]

  • Synfacts. (2022). Copper-Catalyzed Isoxazole Synthesis. Thieme, 18(10), 1065. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Available at: [Link]

  • Wang, X.-D., et al. (2019). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. The Journal of Organic Chemistry, 84(24), 16214–16221. Available at: [Link]

  • Rosa, F. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5144–5155. Available at: [Link]

  • Unknown Author. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Rogers, J. E., et al. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2022(3), M1451. Available at: [Link]

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Validation

Unraveling the Selectivity Profile of 5-(4-Fluorophenyl)isoxazol-3-amine: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly within oncology and neurology, the precise targeting of therapeutic agents is paramount. The efficacy of a small molecule inhibitor is intrinsically linked to its s...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and neurology, the precise targeting of therapeutic agents is paramount. The efficacy of a small molecule inhibitor is intrinsically linked to its selectivity—the ability to interact with its intended biological target while minimizing off-target effects that can lead to toxicity and unforeseen side effects. This guide provides an in-depth analysis of the selectivity of 5-(4-Fluorophenyl)isoxazol-3-amine, a versatile isoxazole derivative that has garnered interest in pharmaceutical research for its potential applications in targeted therapies for cancer and neurological disorders.[1]

While the isoxazole scaffold is a known pharmacophore in a multitude of biologically active compounds, including kinase inhibitors, the specific molecular target of 5-(4-Fluorophenyl)isoxazol-3-amine is not yet publicly defined. This guide, therefore, will establish a comprehensive framework for assessing its selectivity, drawing parallels with structurally similar compounds and employing industry-standard methodologies. We will explore a hypothetical scenario where 5-(4-Fluorophenyl)isoxazol-3-amine is identified as a putative inhibitor of a key oncogenic kinase, such as a member of the RAF kinase family, and detail the rigorous experimental workflow required to validate this hypothesis and build a robust selectivity profile.

The Criticality of Selectivity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of kinase inhibitors has revolutionized cancer therapy; however, the high degree of homology within the kinase superfamily presents a significant challenge in achieving selectivity. A lack of selectivity can lead to the inhibition of essential "housekeeping" kinases, resulting in cellular toxicity.[2] Therefore, a thorough assessment of a compound's selectivity across the kinome is a critical step in its development as a therapeutic candidate.

Experimental Framework for Assessing Selectivity

To comprehensively evaluate the selectivity of 5-(4-Fluorophenyl)isoxazol-3-amine, a multi-pronged approach is necessary, combining biochemical assays, cell-based studies, and in silico modeling. This section outlines a detailed experimental plan.

Comparator Compounds

A meaningful assessment of selectivity requires comparison against established inhibitors. For our hypothetical scenario where 5-(4-Fluorophenyl)isoxazol-3-amine targets the RAF/MEK/ERK pathway, suitable comparators would include:

  • Vemurafenib: A potent and selective inhibitor of BRAFV600E.

  • LY3009120: A pan-RAF inhibitor with activity against BRAF and CRAF.[3]

  • A structurally similar but inactive analog: To serve as a negative control.

Experimental Workflow

The following diagram illustrates the proposed workflow for characterizing the selectivity of our compound of interest.

G cluster_0 Phase 1: Initial Target Identification & Potency cluster_1 Phase 2: Kinome-Wide Selectivity Profiling cluster_2 Phase 3: Cellular Target Engagement & Off-Target Validation cluster_3 Phase 4: In Vivo Validation A Compound Synthesis & QC (5-(4-Fluorophenyl)isoxazol-3-amine) B Primary Target Hypothesis (e.g., RAF Kinase) A->B C In Vitro Kinase Assay (IC50 determination vs. primary target) B->C D Broad Kinase Panel Screen (e.g., 400+ kinases) C->D E Selectivity Score (S-Score) Calculation D->E F Cell-Based Target Phosphorylation Assay (e.g., Western Blot for p-ERK) E->F G Cellular Off-Target Assays (Phenotypic screens, counter-assays) F->G H Cytotoxicity Profiling (Cancer vs. normal cell lines) G->H I Xenograft Tumor Models (BRAF or RAS mutant) H->I J Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis I->J

Caption: Experimental workflow for assessing the selectivity of 5-(4-Fluorophenyl)isoxazol-3-amine.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(4-Fluorophenyl)isoxazol-3-amine against the purified primary target kinase (e.g., BRAFV600E).

  • Methodology:

    • Recombinant human BRAFV600E enzyme is incubated with a fluorescently labeled ATP substrate and a specific peptide substrate.

    • A serial dilution of 5-(4-Fluorophenyl)isoxazol-3-amine is added to the reaction wells.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated peptide is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Kinome-Wide Selectivity Profiling

  • Objective: To assess the inhibitory activity of 5-(4-Fluorophenyl)isoxazol-3-amine against a large panel of protein kinases.

  • Methodology:

    • The compound is screened at a fixed concentration (e.g., 1 µM) against a commercially available panel of several hundred purified human kinases.

    • The percentage of inhibition for each kinase is determined.

    • A selectivity score (S-score) can be calculated to quantify the degree of selectivity. For example, S(10) is the ratio of kinases inhibited by more than 90% to the total number of kinases tested at a 10 µM concentration.[4]

3. Cellular Target Engagement Assay (Western Blot)

  • Objective: To confirm that 5-(4-Fluorophenyl)isoxazol-3-amine inhibits the activity of its target kinase within a cellular context.

  • Methodology:

    • A cancer cell line with a known activating mutation in the target kinase (e.g., A375 melanoma cells with BRAFV600E) is treated with increasing concentrations of the compound.

    • After treatment, cells are lysed, and protein extracts are prepared.

    • Protein concentrations are normalized, and the samples are subjected to SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated form of a downstream substrate of the target kinase (e.g., phospho-ERK for the RAF pathway) and the total protein as a loading control.

    • The bands are visualized using a chemiluminescent substrate, and the signal intensity is quantified.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be presented in a clear and comparative format.

Table 1: In Vitro Potency and Selectivity of Kinase Inhibitors

CompoundPrimary Target IC50 (nM) (e.g., BRAFV600E)S-Score (S10 @ 1 µM)Key Off-Targets (IC50 < 100 nM)
5-(4-Fluorophenyl)isoxazol-3-amine TBDTBDTBD
Vemurafenib150.02SRC (85 nM)
LY3009120BRAF: 25, CRAF: 120.15LCK (14 nM)
Inactive Analog>10,000>0.5None identified

Data for comparator compounds are illustrative and based on publicly available information.

Interpretation: A potent and selective inhibitor will exhibit a low nanomolar IC50 against its primary target and a low S-score, indicating minimal activity against other kinases. The identification of any potent off-targets is crucial for predicting potential side effects.

Conclusion

While the definitive molecular target of 5-(4-Fluorophenyl)isoxazol-3-amine remains to be elucidated, this guide provides a robust and scientifically rigorous framework for its comprehensive selectivity assessment. The isoxazole scaffold holds significant promise in the development of targeted therapies[1], and a thorough understanding of the selectivity profile of its derivatives is essential for advancing these promising compounds from the laboratory to the clinic. The experimental protocols and comparative data analysis outlined herein will enable researchers to make informed decisions about the therapeutic potential and potential liabilities of 5-(4-Fluorophenyl)isoxazol-3-amine and other novel chemical entities.

References

  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(10), 4165-4179. Available from: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Available from: [Link]

  • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors in 243 cell lines. Nature Biotechnology, 29(12), 1039-1045. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Isoxazole Isomers

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic molecules is a cornerstone of scientific integrity and progress. Isoxazole derivatives, a privileged sc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic molecules is a cornerstone of scientific integrity and progress. Isoxazole derivatives, a privileged scaffold in medicinal chemistry due to their wide range of biological activities, frequently present a fundamental challenge: isomerism.[1][2] The precise arrangement of substituents on the isoxazole ring can profoundly impact a molecule's pharmacological profile. Consequently, distinguishing between these isomers is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.

This guide provides an in-depth comparative analysis of key spectroscopic techniques used to differentiate isoxazole isomers. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to ensure definitive characterization. Misassignment of isoxazole isomers has been noted in the literature, underscoring the need for a rigorous, multi-faceted analytical approach.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful and definitive tool for distinguishing isoxazole isomers.[4] It provides a detailed map of the carbon and proton environments within the molecule, which are exquisitely sensitive to the electronic effects of substituent placement.

Expertise & Experience: The "Why" Behind the Shifts

The differentiation of isoxazole isomers by NMR hinges on the distinct electronic environment of each position on the heterocyclic ring. The nitrogen atom is electron-withdrawing, while the oxygen atom is electron-donating through resonance but also electronegative. This creates a unique electronic landscape that is predictably altered by substituents.

  • ¹H NMR Analysis : For monosubstituted or disubstituted isoxazoles where a proton remains on the ring, its chemical shift is highly informative. The lone proton on an unsubstituted isoxazole ring typically appears as a singlet between δ 6.5 and 7.0 ppm.[3] When substituents are added, the position of this signal, and those of the substituent protons, will shift based on their proximity to the heteroatoms. For instance, a proton at C5 is generally more deshielded (shifted downfield) than a proton at C4 due to the influence of the adjacent nitrogen atom.

  • ¹³C NMR Analysis : Carbon NMR provides an even clearer picture. The chemical shifts of the ring carbons (C3, C4, and C5) are uniquely sensitive to their position relative to the heteroatoms and any attached substituents. In cases of 3,5-disubstituted isoxazoles, where two isomers are possible from a synthesis, predicting the chemical shift of the C4 carbon can be a definitive method for isomer assignment.[3][5]

  • Advanced Techniques : For particularly challenging cases, advanced NMR techniques can provide unambiguous answers. For example, 14N-filtered 13C solid-state NMR experiments can function as an "attached nitrogen test," directly identifying carbons covalently bonded to nitrogen. This allows for the straightforward differentiation of isomers where the number of C-N bonds differs, such as between an isoxazole (one C-N bond) and its oxazole isomer (two C-N bonds).[6]

Data Presentation: Comparative ¹H and ¹³C NMR Shifts

The following table summarizes typical chemical shift ranges for the isoxazole ring protons and carbons. Actual values will vary based on the specific substituents and solvent used.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Influences
C3-H ~8.4 - 8.6~150 - 158Adjacent to electron-withdrawing nitrogen.
C4-H ~6.5 - 6.7~102 - 110Shielded position between two carbons.
C5-H ~8.2 - 8.4~155 - 165Adjacent to both oxygen and nitrogen.
Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified isoxazole isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent does not have signals that overlap with key analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Adjust the spectral width to cover the expected range of proton signals. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans due to the low natural abundance of ¹³C.[4] Ensure the relaxation delay is sufficient for quantitative analysis if needed.

    • 2D NMR : If necessary, perform 2D correlation experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Dissolve Isomer in Deuterated Solvent p2 Transfer to NMR Tube p1->p2 a1 Lock & Shim Spectrometer p2->a1 a2 Acquire 1H Spectrum a1->a2 a3 Acquire 13C Spectrum a2->a3 a4 Acquire 2D Spectra (if needed) a3->a4 an1 Process Spectra (FT, Phasing, Baseline) a3->an1 a4->an1 Optional an2 Analyze Chemical Shifts, Coupling, & Integration an1->an2 an3 Compare Data to Expected Isomer Values an2->an3 an4 Assign Structure an3->an4

Caption: Standard workflow for NMR-based isomer identification.

Mass Spectrometry (MS): Unveiling Isomerism Through Fragmentation

Mass spectrometry is a highly sensitive technique that differentiates isomers by analyzing their distinct fragmentation patterns upon ionization.[8] For isoxazoles, the fragmentation is predictable and provides a robust method for distinguishing between positional isomers, particularly 3,5-disubstituted variants.[3][5]

Expertise & Experience: The Logic of Isoxazole Fragmentation

The key to using MS for isoxazole isomer identification lies in understanding its characteristic fragmentation pathway under electron ionization (EI).

  • N-O Bond Cleavage : The process begins with the cleavage of the weakest bond in the ring, the N-O bond.

  • Rearrangement : This initial cleavage is followed by a rearrangement to form a transient acylazirine intermediate.

  • α-Cleavage : This intermediate then undergoes standard alpha-cleavage around the carbonyl group. This cleavage can occur on either side of the carbonyl, resulting in a set of characteristic fragment ions.

Crucially, the masses of these resulting fragment ions directly correspond to the substituents (R and R') and their original positions on the isoxazole ring. By identifying these key fragments, one can deduce the substitution pattern of the starting isomer.[3] Tandem mass spectrometry (MS/MS) techniques can further enhance this differentiation by isolating a specific ion and fragmenting it further, revealing characteristic losses that distinguish isomers.[9][10]

Data Presentation: Diagnostic MS Fragments for 3,5-Diarylisoxazoles
Isomer StructureKey Fragment Ion (A)Key Fragment Ion (B)
3-Aryl, 5-Aryl' [Aryl-C≡O]⁺[Aryl'-C≡N-CH]⁺
3-Aryl', 5-Aryl [Aryl'-C≡O]⁺[Aryl-C≡N-CH]⁺

Identifying the acylium ion ([R-C≡O]⁺) is often the most direct way to determine the substituent at the 3-position.[3]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation :

    • Prepare a dilute solution of the purified isomer in a volatile solvent (e.g., methanol, acetonitrile). Concentration should be in the low µg/mL to ng/mL range.

  • Instrumentation :

    • Utilize a mass spectrometer equipped with an Electron Ionization (EI) source for fragmentation analysis. A high-resolution instrument (e.g., TOF or Orbitrap) is preferred for accurate mass measurements to confirm elemental compositions of fragments.

  • Data Acquisition :

    • Introduce the sample into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS) for separation of any potential impurities.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • If using tandem MS, perform a product ion scan on the isolated molecular ion ([M]⁺˙).

  • Data Analysis :

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern, looking for the characteristic fragment ions as described above.

    • Compare the observed fragmentation pattern with the predicted patterns for all possible isomers.

Visualization: Isoxazole Fragmentation Pathway

Fragmentation_Pathway cluster_products Diagnostic Fragments 3,5-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole Acylazirine Intermediate Acylazirine Intermediate 3,5-Disubstituted Isoxazole->Acylazirine Intermediate N-O Cleavage & Rearrangement Fragment A\n[R-C≡O]⁺ Fragment A [R-C≡O]⁺ Acylazirine Intermediate->Fragment A\n[R-C≡O]⁺ α-Cleavage Fragment B\n[R'-C≡N-CH]⁺ Fragment B [R'-C≡N-CH]⁺ Acylazirine Intermediate->Fragment B\n[R'-C≡N-CH]⁺ α-Cleavage

Caption: Key fragmentation pathway for 3,5-disubstituted isoxazoles in MS.

Infrared (IR) Spectroscopy: A Confirmatory Tool

While NMR and MS are superior for differentiating isomers, Infrared (IR) spectroscopy is an essential and rapid technique for confirming the successful synthesis of the isoxazole ring and identifying key functional groups.[11] Its utility in distinguishing between isomers is more limited, as the vibrational modes of the ring are often subtly, rather than dramatically, affected by substituent position.

Expertise & Experience: Interpreting the Vibrational Fingerprint

The primary value of IR is in confirming the presence of the isoxazole heterocycle by identifying its characteristic stretching frequencies. The absence of a strong C=O stretch (if the precursor was a ketone) and the appearance of new bands are key indicators of a successful reaction.[12]

  • C=N Stretch : A key feature appearing around 1610–1620 cm⁻¹.[3]

  • Isoxazole C-H Stretch : A weaker band typically found at 3100–3125 cm⁻¹.[3]

  • Ring Vibrations (N-O, C-O) : The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-O and N-O stretching and ring bending modes. For example, bands around 1153 cm⁻¹ (N-O stretch) and 1068 cm⁻¹ (C-O stretch) have been reported.[12]

While these values are characteristic of the ring itself, they may shift slightly between isomers. However, these shifts are often too small and convoluted with other vibrations to be used for definitive isomer assignment without extensive computational support and comparison with authentic standards.[13]

Data Presentation: Characteristic IR Absorption Bands for Isoxazoles
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic/Isoxazole C-H Stretch3125 - 3100Medium-Weak
C=N Stretch1620 - 1610Medium
Ring Skeletal Vibrations1500 - 1300Medium-Strong
N-O Stretch~1150Medium
C-O Stretch~1070Medium
Experimental Protocol: IR Spectroscopy
  • Sample Preparation :

    • For Solids : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of sample directly on the crystal.

    • For Liquids : Place a drop of the neat liquid between two salt plates (e.g., NaCl).

  • Background Spectrum :

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal/KBr pellet) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Spectrum :

    • Place the prepared sample in the spectrometer and acquire the spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis :

    • Process the spectrum (baseline correction, if needed).

    • Identify and label the key absorption bands corresponding to the isoxazole ring and other functional groups in the molecule.

    • Confirm the absence of key reactant bands (e.g., C=O, -OH).

Conclusion: An Integrated Approach

No single technique should be used in isolation for the definitive structural elucidation of isoxazole isomers. The most trustworthy and robust approach combines the strengths of each method. NMR spectroscopy provides the primary, detailed structural map for isomer assignment. Mass spectrometry offers a powerful, complementary method by revealing fragmentation patterns directly linked to substituent positions. Finally, IR spectroscopy serves as a rapid and indispensable tool for confirming the presence of the heterocyclic core. By integrating the data from these three pillars of spectroscopic analysis, researchers can confidently and accurately characterize their isoxazole isomers, ensuring the integrity and validity of their scientific and drug development endeavors.

References

  • Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1368. [Link]

  • Cera, E. D., Traldi, P., & Cativiela, C. (1988). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo-and 2-methyloxazolopyridines. Journal of Heterocyclic Chemistry, 25(4), 1131-1135. [Link]

  • Bhattacharyya, A. J., & Roy, D. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 785-797. [Link]

  • Boykin, D. W., & Baumstark, A. L. (1989). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry, 27(9), 855-858. [Link]

  • Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

  • UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II. UCLouvain. [Link]

  • Tran, T. N., Nguyen, A. T., & Dang, C. H. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 6(3). [Link]

  • Kadhim, S. H., & Al-Adily, M. J. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1845. [https://www.rjpbcs.com/pdf/2016_7(6)/[14].pdf]([Link]14].pdf)

  • Ross, A. G., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]

  • Verlet, J. R. R., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(19), 3931-3938. [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. [Link]

  • Khan Academy. (n.d.). Spectroscopy. Khan Academy. [Link]

  • Bansal, M. (2023). Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Modern Organic Chemistry. [Link]

  • Roy, T. K., Chatterjee, K., & Khatri, J. (2021). Stepwise Microhydration of Isoxazole: Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A, 125(22), 4834-4843. [Link]

  • Britannica. (n.d.). Chemical compound - Spectroscopy, Organic, Analysis. Britannica. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). Isoxazole. PubChem. [Link]

  • Guesmi, R., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Journal of Molecular Structure, 1250, 131758. [Link]

  • Sharma, H., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(1), 748-763. [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Hughes, D. L., et al. (2015). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 13(28), 7656-7664. [Link]

  • Li, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 15(10), 1239. [Link]

  • Glukhareva, T. V., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][3][9]Triazines: Synthesis and Photochemical Properties. Molecules, 28(13), 5190. [Link]

  • Yokogawa. (n.d.). Spectroscopy: Interpreting Measurement Data. Yokogawa. [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 5-(4-Fluorophenyl)isoxazol-3-amine

This guide provides a comprehensive framework for benchmarking the novel isoxazole derivative, 5-(4-Fluorophenyl)isoxazol-3-amine, against established therapeutic agents. As a versatile chemical scaffold, isoxazole-conta...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel isoxazole derivative, 5-(4-Fluorophenyl)isoxazol-3-amine, against established therapeutic agents. As a versatile chemical scaffold, isoxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1] This document outlines the scientific rationale and detailed experimental protocols for a head-to-head comparison with known drugs, enabling researchers to elucidate the compound's potential mechanisms of action and therapeutic efficacy.

The isoxazole moiety is a key feature in several approved drugs, underscoring its pharmacological significance. The inclusion of a fluorophenyl group on 5-(4-Fluorophenyl)isoxazol-3-amine may enhance its lipophilicity and, consequently, its bioavailability and cellular uptake.[1] Given the known activities of structurally related molecules, this guide will focus on evaluating its potential as both an anti-inflammatory and an anticancer agent.

Benchmark Drug Selection: Rationale and Mechanism of Action

To provide a robust comparison, two well-characterized drugs containing the isoxazole core have been selected as benchmarks:

  • Leflunomide: An immunomodulatory drug used in the treatment of rheumatoid arthritis. Its active metabolite, teriflunomide, inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition primarily affects rapidly proliferating cells like lymphocytes, thus suppressing the autoimmune response.

  • Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[2] By blocking the COX-2 enzyme, Valdecoxib prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

The structural similarities and diverse mechanisms of these benchmark drugs provide an excellent context for characterizing the biological activity of 5-(4-Fluorophenyl)isoxazol-3-amine.

Comparative In Vitro Efficacy Assessment

This section details the experimental workflows to quantitatively assess the anti-inflammatory and cytotoxic potential of 5-(4-Fluorophenyl)isoxazol-3-amine in comparison to Leflunomide and Valdecoxib.

I. Anti-Inflammatory Activity

A. Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay will determine if 5-(4-Fluorophenyl)isoxazol-3-amine, like Valdecoxib, exhibits anti-inflammatory effects through the inhibition of the COX-2 enzyme.

Experimental Workflow: COX-2 Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_detection Detection & Analysis reagent_prep Prepare Assay Buffer, Human Recombinant COX-2, Heme, Arachidonic Acid, and Test Compounds add_reagents Add Assay Buffer, Heme, and COX-2 to wells reagent_prep->add_reagents 1. add_inhibitor Add Test Compounds (5-(4-Fluorophenyl)isoxazol-3-amine, Valdecoxib) or vehicle (DMSO) add_reagents->add_inhibitor 2. pre_incubate Pre-incubate for 10 minutes at 37°C add_inhibitor->pre_incubate 3. initiate_reaction Initiate reaction with Arachidonic Acid pre_incubate->initiate_reaction 4. incubate Incubate for 2 minutes at 37°C initiate_reaction->incubate 5. stop_reaction Stop reaction with Stannous Chloride incubate->stop_reaction 6. measure_absorbance Measure absorbance at 405-420 nm stop_reaction->measure_absorbance 7. calculate_inhibition Calculate % inhibition relative to vehicle control measure_absorbance->calculate_inhibition 8. determine_ic50 Determine IC50 values from dose-response curves calculate_inhibition->determine_ic50 9.

Caption: Workflow for the COX-2 Inhibition Assay.

Detailed Protocol: COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Dilute human recombinant COX-2 enzyme in the reaction buffer.

    • Prepare stock solutions of Heme and Arachidonic Acid.

    • Prepare serial dilutions of 5-(4-Fluorophenyl)isoxazol-3-amine and Valdecoxib in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, Heme, and the diluted COX-2 enzyme to each well.

    • Add the test compounds or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding Arachidonic Acid to all wells.

    • Incubate for exactly 2 minutes at 37°C.

    • Stop the reaction by adding a saturated solution of Stannous Chloride.

  • Data Analysis:

    • Measure the absorbance of the product at a wavelength between 405-420 nm using a microplate reader.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compounds compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

B. TNF-α Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay will assess the immunomodulatory effects of the test compound by measuring its ability to suppress the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.

Experimental Workflow: TNF-α Release Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_elisa TNF-α Quantification (ELISA) isolate_pbmcs Isolate PBMCs from whole blood using Ficoll-Paque gradient wash_resuspend Wash and resuspend PBMCs in culture medium isolate_pbmcs->wash_resuspend plate_cells Plate PBMCs in a 96-well plate wash_resuspend->plate_cells add_compounds Add Test Compounds (5-(4-Fluorophenyl)isoxazol-3-amine, Leflunomide) or vehicle plate_cells->add_compounds 1. pre_incubate_compound Pre-incubate for 1 hour add_compounds->pre_incubate_compound 2. stimulate_cells Stimulate cells with Lipopolysaccharide (LPS) pre_incubate_compound->stimulate_cells 3. incubate_24h Incubate for 24 hours at 37°C, 5% CO2 stimulate_cells->incubate_24h 4. collect_supernatant Collect cell culture supernatants incubate_24h->collect_supernatant 5. perform_elisa Perform TNF-α ELISA according to manufacturer's protocol collect_supernatant->perform_elisa 6. measure_absorbance_elisa Measure absorbance and calculate TNF-α concentration perform_elisa->measure_absorbance_elisa 7. calculate_inhibition_tnf Calculate % inhibition of TNF-α release measure_absorbance_elisa->calculate_inhibition_tnf 8. determine_ic50_tnf Determine IC50 values calculate_inhibition_tnf->determine_ic50_tnf 9.

Caption: Workflow for the TNF-α Release Assay in PBMCs.

Detailed Protocol: TNF-α Release Assay

  • Cell Preparation:

    • Isolate PBMCs from fresh human blood using a Ficoll-Paque density gradient.

    • Wash the isolated PBMCs and resuspend them in a complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).

    • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells per well.

  • Cell Treatment:

    • Add serial dilutions of 5-(4-Fluorophenyl)isoxazol-3-amine, Leflunomide, or vehicle control to the wells.

    • Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours.

  • TNF-α Measurement (ELISA):

    • Centrifuge the plate and carefully collect the cell culture supernatants.

    • Quantify the amount of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the concentration of TNF-α from a standard curve.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value from the resulting dose-response curve.

II. Anticancer Activity

A. MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It will be used to assess the cytotoxic effects of 5-(4-Fluorophenyl)isoxazol-3-amine on a panel of cancer cell lines.

Experimental Workflow: MTT Assay

cluster_cell_culture Cell Culture & Seeding cluster_treatment_mtt Treatment cluster_mtt_assay MTT Assay cluster_analysis_mtt Data Analysis culture_cells Culture selected cancer cell lines seed_cells Seed cells into a 96-well plate and allow to adhere overnight culture_cells->seed_cells add_compounds_mtt Add serial dilutions of Test Compounds and Benchmark Drugs seed_cells->add_compounds_mtt 1. incubate_72h Incubate for 72 hours add_compounds_mtt->incubate_72h 2. add_mtt Add MTT reagent to each well incubate_72h->add_mtt 3. incubate_4h Incubate for 4 hours to allow formazan formation add_mtt->incubate_4h 4. solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize 5. measure_absorbance_mtt Measure absorbance at 570 nm solubilize->measure_absorbance_mtt 6. calculate_viability Calculate % cell viability relative to vehicle control measure_absorbance_mtt->calculate_viability 7. determine_ic50_mtt Determine IC50 values calculate_viability->determine_ic50_mtt 8.

Caption: Workflow for the MTT Cell Proliferation Assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture a panel of relevant human cancer cell lines (e.g., a breast cancer line like MCF-7, a colon cancer line like HCT116, and a lung cancer line like A549).

    • Trypsinize the cells, count them, and seed them into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 5-(4-Fluorophenyl)isoxazol-3-amine and a relevant anticancer benchmark drug (e.g., Doxorubicin) in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Data Summary and Interpretation

The following tables are provided as templates to summarize the experimental data obtained from the aforementioned assays.

Table 1: Comparative Anti-Inflammatory Activity

CompoundTargetIC50 (µM)
5-(4-Fluorophenyl)isoxazol-3-amine COX-2Experimental Data
TNF-α ReleaseExperimental Data
Valdecoxib COX-20.005[2]
TNF-α ReleaseNot Applicable
Leflunomide (active metabolite) DHODH~2.7
TNF-α ReleaseLiterature Value

Table 2: Comparative Anticancer Activity

CompoundCell LineIC50 (µM)
5-(4-Fluorophenyl)isoxazol-3-amine MCF-7 (Breast)Experimental Data
HCT116 (Colon)Experimental Data
A549 (Lung)Experimental Data
Doxorubicin (Example Benchmark) MCF-7 (Breast)Literature Value
HCT116 (Colon)Literature Value
A549 (Lung)Literature Value

Concluding Remarks

This guide provides a structured and scientifically rigorous approach to benchmarking 5-(4-Fluorophenyl)isoxazol-3-amine against established drugs. By following these detailed protocols, researchers can generate robust and comparable data to assess the compound's anti-inflammatory and anticancer potential. The resulting data will be instrumental in elucidating its mechanism of action and guiding future drug development efforts. It is imperative that all experiments are conducted with appropriate controls and replicates to ensure the validity and reproducibility of the findings.

References

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Comparative

A Technical Guide to the ADME Properties of Isoxazole Derivatives: A Comparative Study

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs and clinical candidates...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs and clinical candidates underscores its significance.[1][2][3] The unique physicochemical properties of the isoxazole ring often bestow favorable pharmacokinetic profiles and potent pharmacological effects.[1][2] However, a thorough understanding and early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of isoxazole derivatives are paramount to mitigate late-stage clinical failures and enhance the efficiency of drug discovery pipelines.

This guide provides a comparative analysis of the ADME properties of isoxazole derivatives, synthesizing technical data with field-proven insights. We will delve into the key ADME parameters, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Absorption: Navigating the Gateway to Systemic Circulation

For orally administered drugs, efficient absorption from the gastrointestinal (GI) tract is a prerequisite for therapeutic efficacy. The absorption of isoxazole derivatives is governed by a complex interplay of their physicochemical properties and interactions with biological membranes.

Key Parameters and Experimental Evaluation

A key in vitro model for predicting oral absorption is the Caco-2 cell permeability assay.[4] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with morphological and functional similarities to the intestinal epithelium. The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to traverse this cellular barrier.

Table 1: Comparative Caco-2 Permeability of Selected Isoxazole Derivatives

CompoundStructurePapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A/A→B)Reference
Nifuroxazide Analog (AminoTIO)Thiophenic derivative of nifuroxazideHigh (specific value not provided, but stated as highest among derivatives)Not provided[5]
Orexin Antagonist (Compound 2)Diazepane amide with isoxazolePoor in vivo bioavailability (F < 5%)Not provided[1]
TFISA5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamideHigh in vivo bioavailability (90.18%)Not provided[6][7]

Note: Direct comparative experimental data for a wide range of isoxazole derivatives is limited in publicly available literature. The table presents available data points to illustrate the range of absorption characteristics.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the fundamental steps for assessing the bidirectional permeability of an isoxazole derivative across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test isoxazole derivative and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A→B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test isoxazole derivative solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At specified time points, collect samples from the basolateral chamber and the apical chamber at the end of the experiment.

  • Transport Experiment (Basolateral to Apical - B→A): a. Repeat the washing step. b. Add the test isoxazole derivative solution in HBSS to the basolateral (donor) chamber. c. Add fresh HBSS to the apical (receiver) chamber. d. Incubate under the same conditions as the A→B experiment. e. Collect samples from the apical chamber and the basolateral chamber at the end of the experiment.

  • Sample Analysis: Quantify the concentration of the isoxazole derivative in the collected samples using a validated analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where:

    • dQ/dt is the rate of drug transport (μg/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration of the drug in the donor chamber (μg/mL)

  • Calculation of Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

G cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Data Analysis cluster_interpretation Interpretation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture integrity Assess monolayer integrity (TEER) culture->integrity wash Wash monolayer with HBSS integrity->wash add_compound Add test compound to donor chamber wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver and donor chambers incubate->sample analyze Quantify compound concentration (LC-MS/MS) sample->analyze calculate_papp Calculate Papp analyze->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er interpret_papp High Papp: Good predicted absorption Low Papp: Poor predicted absorption calculate_papp->interpret_papp interpret_er ER > 2: Potential for active efflux calculate_er->interpret_er

Principle of Equilibrium Dialysis for PPB determination.

Metabolism: The Biotransformation Maze

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The isoxazole ring can be susceptible to various metabolic transformations, which can significantly impact a compound's half-life, efficacy, and potential for toxicity.

Metabolic Pathways of the Isoxazole Ring

The metabolic fate of the isoxazole ring is highly dependent on its substitution pattern. Common metabolic pathways include:

  • Oxidation: Cytochrome P450 (CYP) enzymes can hydroxylate the isoxazole ring or its substituents.

  • Reductive Ring Cleavage: A key metabolic pathway for some isoxazoles is the reductive opening of the N-O bond, which can lead to the formation of a β-enaminoketone or a cyanoenol metabolite. [8]This has been observed for the anticoagulant razaxaban, where the isoxazole ring is opened to form a benzamidine metabolite. [8]* Bioactivation: In some cases, metabolism of the isoxazole moiety can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, potentially leading to toxicity. [9]

In Vitro Metabolic Stability

Metabolic stability assays using liver microsomes or hepatocytes are crucial for predicting the in vivo clearance of a drug. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes.

Table 3: Comparative Metabolic Stability of Selected Isoxazole Derivatives in Liver Microsomes

CompoundSpeciest½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Orexin Antagonist (Compound 2)Rat, DogNot specified, but described as "high clearance"High[1]
RazaxabanRat, DogNot specified, but described as "extensively metabolized"High[8]

Note: Quantitative comparative data is scarce. The table reflects the general observation that isoxazole derivatives can be susceptible to significant metabolism.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Materials:

  • Liver microsomes from the desired species (e.g., human, rat)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Test isoxazole derivative and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Acetonitrile with an internal standard for reaction quenching

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test isoxazole derivative. Pre-incubate at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the parent isoxazole derivative using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (k * Incubation Volume) / (mg of microsomal protein)

Excretion: The Final Exit

Excretion is the process of removing a drug and its metabolites from the body. The primary routes of excretion are renal (urine) and biliary (feces). The physicochemical properties of the parent drug and its metabolites, particularly polarity, determine the predominant excretion pathway.

For many orally administered drugs, hepatic metabolism increases their polarity, facilitating renal excretion of the metabolites. [8]In the case of the isoxazole-containing drug razaxaban, metabolism followed by biliary excretion was the major elimination pathway in both rats and dogs. [8] Table 4: Excretion Profile of Razaxaban

SpeciesRoute of Administration% of Dose in Urine% of Dose in Bile/FecesMajor MetaboliteReference
RatOral3-13%34-44%Isoxazole-ring opened benzamidine (M1)[8]
DogOralNot specifiedMajor elimination pathwayIsoxazole-ring opened benzamidine (M1)[8]

Conclusion: A Roadmap for Optimizing Isoxazole Derivatives

The isoxazole scaffold will undoubtedly continue to be a valuable asset in the quest for novel therapeutics. A comprehensive and early evaluation of the ADME properties of isoxazole derivatives is not merely a regulatory hurdle but a strategic imperative for successful drug development. By understanding the interplay between chemical structure and ADME properties, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles, thereby increasing the likelihood of clinical success. This guide provides a foundational framework and practical methodologies for embarking on this critical aspect of drug discovery.

References

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). Toxins (Basel). [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • Arya, P., et al. (n.d.). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Abdulameer, A. M. S., & Al-Hamashi, A. A. A. (2023). Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors. History of Medicine. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Lam, P. Y. S., et al. (2007). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition. [Link]

  • Saeed, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Rajanarendar, E., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Adl, A., et al. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • da Silva, P. B., et al. (2018). Caco-2 cells permeability evaluation of nifuroxazide derivatives with potential activity against methicillin-resistant Staphylococcus aureus (MRSA). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Fluorophenyl)isoxazol-3-amine

As a cornerstone in the synthesis of novel therapeutic agents, particularly in targeted therapies for cancer and neurological disorders, 5-(4-Fluorophenyl)isoxazol-3-amine is a compound of significant interest to the sci...

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of novel therapeutic agents, particularly in targeted therapies for cancer and neurological disorders, 5-(4-Fluorophenyl)isoxazol-3-amine is a compound of significant interest to the scientific community.[1] Its isoxazole structure and fluorophenyl group contribute to its potential efficacy and bioavailability.[1] However, responsible research extends beyond discovery and into the entire lifecycle of a chemical, culminating in its safe and compliant disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(4-Fluorophenyl)isoxazol-3-amine, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of scientific integrity.

Hazard Identification and Safety Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. The hazard profile of 5-(4-Fluorophenyl)isoxazol-3-amine is summarized below.

PropertyValueReference
CAS Number 925005-35-2[2][3]
Molecular Formula C₉H₇FN₂O[2][4]
Molecular Weight 178.16 g/mol [3][4]
Appearance Off-white to light solid[2][3]
Melting Point 127-132 °C[2][3]
GHS Pictogram GHS07 (Exclamation mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed[3][4]
Water Hazard Class WGK 3: Severely hazardous to water[3][4]

The primary hazard identified is H302: Harmful if swallowed .[3][4] While other specific irritation data for this exact compound is limited, related isoxazole structures often carry warnings for skin, eye, and respiratory irritation.[5][6] Therefore, a cautious approach that mitigates these potential risks is warranted. The classification as severely hazardous to water (WGK 3) strictly prohibits any form of drain disposal.[3][4]

Pre-Disposal Protocol: Safety and Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with rigorous safety precautions and meticulous waste segregation.

Required Personal Protective Equipment (PPE)

Working in a well-ventilated area, preferably within a chemical fume hood, is the first line of defense.[5] The following PPE is mandatory when handling 5-(4-Fluorophenyl)isoxazol-3-amine for disposal:

  • Chemical-resistant gloves: Nitrile gloves are a standard and effective choice for protecting against incidental contact.[5] Always inspect gloves for tears or punctures before use.

  • Safety glasses with side shields or goggles: This is critical to prevent any airborne particles from coming into contact with the eyes.[5]

  • Laboratory coat: A fully buttoned lab coat protects skin and personal clothing from contamination.[5]

  • Dust mask (Type N95 or equivalent): When handling the solid powder, a dust mask is essential to prevent inhalation.[3]

Waste Segregation: The Principle of Isolation

To prevent dangerous chemical reactions and ensure compliant disposal, chemical waste streams must be kept separate.

  • Do not mix 5-(4-Fluorophenyl)isoxazol-3-amine waste with other chemical wastes, such as solvents or acids, unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[5]

  • This compound belongs to a non-halogenated organic waste stream. However, due to its fluorine atom, it is a fluorinated organic compound.[7] Final disposal often requires high-temperature incineration, a detail crucial for the waste management provider.[8][9]

Step-by-Step Disposal Procedures

The following protocols outline the process for handling different forms of waste containing 5-(4-Fluorophenyl)isoxazol-3-amine.

Unused or Surplus Solid Chemical
  • Carefully collect the solid powder in a designated, sealable waste container. This container must be made of a material compatible with the chemical (e.g., HDPE - high-density polyethylene).

  • Avoid generating dust during transfer.[5] Use tools like a spatula or powder funnel to minimize dispersal.

  • Securely seal the container.

Contaminated Labware and Materials
  • Any item that has come into direct contact with the compound is considered contaminated waste. This includes:

    • Gloves

    • Weighing paper

    • Pipette tips

    • Disposable labware

  • Collect all these items and place them in the same designated solid waste container as the surplus chemical.[5]

Solutions Containing the Compound
  • Under no circumstances should solutions containing 5-(4-Fluorophenyl)isoxazol-3-amine be poured down the drain. [8] This is a critical directive due to its high water hazard classification.[3][4]

  • Collect all liquid waste in a designated, clearly labeled, and sealable liquid waste container.

  • Ensure the container is appropriate for organic liquid waste and is stored in secondary containment to prevent spills.

Waste Storage, Labeling, and Final Disposal

Proper containment and communication are crucial for the final stages of the disposal process.

Labeling the Waste Container

Clear and accurate labeling prevents accidents and ensures the waste is handled correctly by disposal technicians. The label must include:

  • The full chemical name: "Waste - 5-(4-Fluorophenyl)isoxazol-3-amine "[5]

  • The words "Hazardous Waste "

  • Appropriate hazard pictograms (GHS07 Exclamation Mark) and signal word ("Warning")[3][5]

  • The accumulation start date

Temporary Storage

Store the sealed and labeled waste container in a designated, secure waste accumulation area.[5] This area should be:

  • Well-ventilated.

  • Away from incompatible materials.

  • Clearly marked as a hazardous waste storage area.

Arranging for Final Disposal

The final step is to hand over the waste to certified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[5]

  • Provide the waste handler with a copy of the Safety Data Sheet (SDS) for 5-(4-Fluorophenyl)isoxazol-3-amine.[5] This provides them with all necessary information for safe handling and transport.

  • The most appropriate disposal method for fluorinated organic compounds is typically controlled high-temperature incineration with flue gas scrubbing to neutralize harmful byproducts.[8]

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection cluster_final Phase 3: Finalization PPE 1. Don PPE (Gloves, Goggles, Lab Coat, Dust Mask) Segregate 2. Prepare Segregated Waste Container Solid 3a. Collect Solid Waste & Contaminated Materials Label 4. Seal & Label Container (Chemical Name, Hazards) Solid->Label Liquid 3b. Collect Liquid Waste (No Drain Disposal!) Liquid->Label Store 5. Store in Designated Secure Area Label->Store EHS 6. Contact EHS for Pickup (Provide SDS) Store->EHS Disposal 7. Professional Disposal (Incineration) EHS->Disposal

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-(4-Fluorophenyl)isoxazol-3-amine: Essential Safety and Operational Protocols

As researchers and drug development professionals, our work with novel chemical entities like 5-(4-Fluorophenyl)isoxazol-3-amine is foundational to discovery. This versatile isoxazole derivative is a key building block i...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-(4-Fluorophenyl)isoxazol-3-amine is foundational to discovery. This versatile isoxazole derivative is a key building block in medicinal chemistry, particularly in the development of targeted therapies.[1] However, realizing its potential requires an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical information for handling this compound, ensuring both the integrity of your research and the protection of your team.

Our approach moves beyond simple checklists, focusing on the rationale behind each safety protocol. By understanding the why, we empower researchers to make informed decisions and cultivate a robust culture of safety.

Hazard Profile: Understanding the Risks

5-(4-Fluorophenyl)isoxazol-3-amine (CAS No. 925005-35-2) is a solid, off-white to light yellow powder.[2] A thorough risk assessment is the first step in any handling procedure. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[3][4]
Skin Irritation (Category 2)H315Causes skin irritation.[5]
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.[5]

Hazard Pictogram:



This profile indicates that the primary routes of exposure and concern are ingestion, skin contact, and eye contact. While it is classified as a combustible solid, it does not have an applicable flash point.[3]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a one-size-fits-all exercise; it is a dynamic process dictated by the scale and nature of the work being performed. The following protocol is designed as a self-validating system to ensure an appropriate level of protection.

PPE CategoryMinimum RequirementRecommended for Splash/Aerosol RiskRationale
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standard.Wear a face shield over safety goggles.Protects against direct splashes and airborne particles causing serious eye irritation.[5][6]
Hand Protection Chemical-resistant nitrile gloves.Double-gloving with nitrile gloves.Provides a barrier against skin irritation.[3][5] Always inspect gloves for tears or degradation before use. Change gloves immediately upon contamination.[6]
Body Protection Fully-buttoned, flame-resistant lab coat. Long pants and closed-toe shoes.Chemical-resistant apron worn over the lab coat.Protects skin from accidental spills and contact. Natural fiber clothing (e.g., cotton) is recommended under the lab coat.[6][7]
Respiratory Protection Work in a certified chemical fume hood or an area with local exhaust ventilation.NIOSH-approved N95 dust mask or higher-level respirator.Required to prevent inhalation of the powder, especially during weighing or transfer operations.[3][5] Respirator use requires a formal program including fit-testing and training.[6]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Prepare to Handle 5-(4-Fluorophenyl)isoxazol-3-amine Assess_Task Assess Task: Weighing, transfer, or solution prep? Start->Assess_Task Eng_Controls Engineering Controls: Work in Chemical Fume Hood Assess_Task->Eng_Controls Always Add_Respiratory Add Respiratory Protection: N95 Dust Mask or higher Assess_Task->Add_Respiratory Dust/aerosol potential? Add_Face_Body Add Enhanced Protection: - Face Shield - Chemical Apron - Double Gloves Assess_Task->Add_Face_Body Splash potential? Base_PPE Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Proceed Proceed with Handling Base_PPE->Proceed Eng_Controls->Base_PPE Add_Respiratory->Proceed Add_Face_Body->Proceed

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.

    • Don all required PPE as determined by your risk assessment.

  • Handling the Solid:

    • Perform all manipulations of the solid compound, especially weighing and transfers, within a chemical fume hood to control dust.[5][8]

    • Use a spatula to carefully transfer the powder. Avoid scooping actions that could generate dust.

    • If adding to a solvent, do so slowly and carefully to prevent splashing.

    • Close the primary container immediately after use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used during the procedure.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Remove gloves last.

    • Wash hands and forearms thoroughly with soap and water after removing PPE.[5]

Disposal Plan: Managing Halogenated Waste

As a fluorinated compound, 5-(4-Fluorophenyl)isoxazol-3-amine and any materials contaminated with it are classified as halogenated organic waste .[9][10]

  • Waste Segregation: Never mix halogenated waste with non-halogenated waste.[11] Doing so needlessly increases disposal costs and complexity, as the entire mixture must be treated as halogenated.

  • Solid Waste:

    • Collect unused or waste 5-(4-Fluorophenyl)isoxazol-3-amine in a clearly labeled, sealed container designated for "Halogenated Solid Organic Waste."

    • Contaminated items such as weigh boats, gloves, and paper towels must also be placed in this container.

  • Liquid Waste:

    • Solutions containing 5-(4-Fluorophenyl)isoxazol-3-amine should be collected in a separate, sealed, and clearly labeled container for "Halogenated Liquid Organic Waste."

  • Final Disposal: All waste must be disposed of through a licensed waste disposal company in accordance with local, state, and national regulations.[5] Incineration is a common and safe disposal method for halogenated compounds.[12]

Emergency Procedures: Immediate Response Actions

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately take off contaminated clothing.[5] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[13] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][13] Seek medical attention if you feel unwell.

  • Ingestion: Rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2] Do not induce vomiting.

By integrating these expert-driven protocols into your laboratory's standard operating procedures, you can handle 5-(4-Fluorophenyl)isoxazol-3-amine with confidence, ensuring a safe and productive research environment.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • Organic Chemistry Portal. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • University of Nevada, Reno. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

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